molecular formula C5H9ClN2 B1279540 1-Aminocyclobutanecarbonitrile hydrochloride CAS No. 845821-84-3

1-Aminocyclobutanecarbonitrile hydrochloride

Cat. No.: B1279540
CAS No.: 845821-84-3
M. Wt: 132.59 g/mol
InChI Key: YMJJHWPAULQWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocyclobutanecarbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2 and its molecular weight is 132.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-5(7)2-1-3-5;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJHWPAULQWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461141
Record name 1-aminocyclobutanecarbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845821-84-3
Record name 1-aminocyclobutanecarbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminocyclobutane-1-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Aminocyclobutanecarbonitrile hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Aminocyclobutanecarbonitrile Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chemical intermediate characterized by a strained cyclobutane ring bearing both a primary amine and a nitrile functional group. This unique structural arrangement imparts a degree of conformational rigidity and specific reactivity, making it a valuable building block in the synthesis of complex organic molecules.[1] In the realm of medicinal chemistry and drug discovery, this compound serves as a key precursor for developing neuroactive drugs, enzyme inhibitors, and beta-amino acid analogs.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling and storage procedures. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 845821-84-3[1][2][3]
Molecular Formula C₅H₉ClN₂[3]
Molecular Weight 132.59 g/mol [1][3]
Appearance Solid
Melting Point 214-220 °C
Storage Room temperature, keep sealed and dry[1][2]

Spectroscopic and Analytical Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would feature distinct signals for the nitrile carbon (C≡N), the quaternary carbon attached to the amino and nitrile groups, and the methylene carbons of the cyclobutane ring. A ¹³C NMR spectrum is available for the related 3-Aminocyclobutanecarbonitrile hydrochloride.[4]

Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice is critical, as protic solvents can lead to the exchange of amine protons.

  • Standard Addition: Add an appropriate internal standard, like Tetramethylsilane (TMS) or a solvent-specific reference.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher), ensuring the spectrometer is properly tuned and shimmed for optimal field homogeneity.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Functional GroupExpected Absorption Band (cm⁻¹)Rationale
Ammonium (N-H Stretch)3400-2800 (broad)The stretching vibrations of the N-H bonds in the protonated amine.
Nitrile (C≡N Stretch)2260-2240A characteristic sharp absorption for the carbon-nitrogen triple bond.
Alkane (C-H Stretch)3000-2850Stretching vibrations of the C-H bonds within the cyclobutane ring.

The absence of peaks above 3000 cm⁻¹ can sometimes suggest the lack of C=C double bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Analytical Methodologies

Quantitative analysis is crucial for purity assessment and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, often requiring derivatization of the amino group to improve chromatographic behavior.[7]

Protocol: HPLC with Pre-column Derivatization

  • Principle: The primary amino group reacts with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in the presence of a thiol to form a highly fluorescent derivative, enabling sensitive detection.[7]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent.

  • Derivatization: Mix the sample solution with the OPA/thiol reagent and allow the reaction to proceed for a defined time.

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column is typically used.[8]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[8]

    • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the derivative.

  • Quantification: Calculate the concentration based on a calibration curve prepared from standards of known concentration.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize with OPA/Thiol Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for quantitative analysis by HPLC.

Synthesis and Reactivity

General Synthetic Approach

A common and scalable method for synthesizing α-aminonitriles like 1-Aminocyclobutanecarbonitrile is the Strecker synthesis. This one-pot reaction involves the condensation of a ketone (cyclobutanone) with an ammonia source and a cyanide source.

G Start Cyclobutanone Derivative Step1 Strecker Synthesis (α-aminonitrile formation) Start->Step1 Reagents Ammonia/Ammonium Salt + Cyanide Source (e.g., NaCN) Reagents->Step1 Intermediate 1-Aminocyclobutanecarbonitrile (Free Base) Step1->Intermediate Step2 Acidic Workup & Salt Formation Intermediate->Step2 Reagent2 Hydrochloric Acid (HCl) Reagent2->Step2 Product 1-Aminocyclobutanecarbonitrile Hydrochloride Step2->Product

Caption: Generalized workflow for Strecker synthesis.

Generalized Synthesis Protocol

  • Imine Formation: Dissolve an ammonium salt (e.g., ammonium chloride) in water and cool the solution in an ice bath (0-5 °C). Add cyclobutanone dropwise while maintaining a low temperature (<10 °C). Stir for 1-2 hours to promote the formation of the cyclobutyl imine intermediate.

  • Cyanide Addition: In a separate vessel, prepare a solution of a cyanide salt (e.g., sodium cyanide) in water. Add this solution slowly to the imine mixture, keeping the temperature controlled. This nucleophilic addition forms the α-aminonitrile.

  • Acidification & Isolation: After the reaction is complete, carefully acidify the mixture with hydrochloric acid. This protonates the amino group, forming the hydrochloride salt, which often precipitates from the solution.

  • Purification: The crude product is isolated by filtration and can be further purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of methanol and diethyl ether.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups:

  • Amino Group: As a primary amine (in its protonated form), it can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing heterocycles.

  • Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

G Start 1-Aminocyclobutanecarbonitrile Hydrochloride Path1 Hydrolysis (e.g., H₃O⁺, heat) Start->Path1 Path2 Acylation (e.g., Ac₂O, base) Start->Path2 Product1 1-Aminocyclobutanecarboxylic Acid Hydrochloride Path1->Product1 Product2 N-Acetyl-1-aminocyclobutane- carbonitrile Path2->Product2

Caption: Key reaction pathways from the title compound.

Applications in Research and Drug Development

The rigid cyclobutane scaffold is a desirable feature in drug design. It provides conformational constraint, which can lock a molecule into a bioactive conformation, potentially leading to enhanced binding affinity, selectivity, and metabolic stability.[9]

  • Pharmaceutical Intermediates: It is a crucial building block for synthesizing novel pharmaceuticals, especially those targeting neurological disorders.[10]

  • Peptidomimetics: Incorporation of the 1-aminocyclobutane moiety into peptide sequences can create non-natural amino acids that impart unique structural properties and resistance to enzymatic degradation.[9]

  • Enzyme Inhibitors: The specific stereochemistry and functionality make it a valuable precursor for designing potent and selective enzyme inhibitors.[1]

G Start 1-Aminocyclobutanecarbonitrile Hydrochloride (Core Building Block) Synth Chemical Synthesis & Library Generation Start->Synth Screen High-Throughput Screening Synth->Screen Lead Lead Optimization Screen->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role in the drug discovery pipeline.

Safety and Handling

Proper handling of this compound is essential. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Safety AspectRecommendationSource(s)
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[11]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection)[12]
PPE Safety glasses with side-shields, gloves, lab coat.[13][14]
Storage Keep container tightly closed in a dry and well-ventilated place.[12][13]
Incompatibilities Strong oxidizing agents, strong acids.[13][14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
First Aid (Skin) Wash off with soap and plenty of water.[13]
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

Conclusion

This compound is a specialized chemical intermediate with significant value in synthetic and medicinal chemistry. Its distinct combination of a strained carbocyclic ring and dual functional groups provides a unique platform for the construction of sophisticated molecular architectures. A thorough understanding of its chemical properties, reactivity, and analytical profile is paramount for its effective and safe utilization in the laboratory and is key to unlocking its full potential in the development of next-generation therapeutics.

References

  • A Comparative Guide to the Quantitative Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Samples. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElCD-CCoG9Lut3dPVh1ROpWx4UDyG_V6EEMkmxo4AZIOHVj0ApWXNwUrxIYEEjRCcuiFAFiSbww2U_ElxP8OTpkS8C3J1hhctZsG6KTG5TLYRjBaPN8fMVFmh7Zkjb5RUo91Y9UwRxAlEM1182mDC7Zu5enF0SmUHruDQpxHVd1AKUjJlm249N8SdNBxdjkE8XWRldn3txnmHED4vAEHco36jk7n9vHljClE6WHVT3NERluDKhnhAVagM9ZE2tZ38kjURmP9F6LifAfL08Vw==]
  • Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. LookChem. [URL: https://www.lookchem.com/cas-161/16195-83-8.html]
  • This compound | 845821-84-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82479493.htm]
  • A Technical Guide to 1-Amino-1- cyclopropanecarbonitrile Hydrochloride. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHML4Qqju2IqlJnE54c0-6hf1hp1dvYnhN2HM3nPG2Gx_fn7_YU0MCE_B51_RxkR1lsilr65SCmGNP3pWds9TWbuHL9lLN4vqQnY0anAU2bMkwE2kqOmYtNTrhYKYbMDKGq4uwJ5H6tNGvKXCiQ5MUEv56c0h1xikIs5UY777pAm1FIkumz5UgY-jJIlO-ZKxFjc0bVn_L6d1wFborZLmQ0ovPS]
  • Safety Data Sheet. [No specific source name]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZ-u9JP03soriENMx7wKTm3IvFS9eBWIbUS0j5qFmIR2E5j_JlR7O6m2_cnF3mKzw3KeYYlt1ODhA0azWEyUhWCwpBVdmdxzyBMIiGP6ezAlc2bYjE3MCqUde9QzsGgt9cC7ta9SEDcjgRw5mjn4GFYeSevApm2QlnnRihw==]
  • MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride. Capot Chemical. [URL: https://www.capotchem.com/msds/845821-84-3.html]
  • molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZtlO5S9fO9GOPXmqwzkGln9m7UVGavwi1foX7trumKwMphmwmdVaHEfbB2RjTPWjddY-Hck0W8-DiJZyDv6vBZk1FushBosI1oqFHmSpa3zpyIXM1mylPW2SQDFHJhLGd8liAIyo3WfQYazv2x2lvhrJpLvYbSGOtxE5z6tXsOGPNcDKL09zsZOj7d0vhjr2OwWkNPFBDfFK1QC22nKAYGCCkJA==]
  • 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/1-amino-cyclobutane-carboxylic-acid-hydrochloride]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC436440050&productDescription=N-BOC-1-AMINOCYCLOBUTANECARBOXYLIC+ACID+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • 1-aminocyclopentane carbonitrile, HCl | 16195-83-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0784915.htm]
  • SAFETY DATA SHEET. [No specific source name]. [URL: https://www.
  • Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/F520460_sds.pdf]
  • In-Depth Technical Guide to the Spectral Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECnqKaH7OJnyBhIv3m2Fdv3YulZFn2BCbB2gRvdwA_SKaKFAP0_a1YSvt0P7I1AGdUSHXfKIjO0JU2UCHvqULGtzFt_fXT9qn7tP-sVTgNjHYT7IQfXaFCEQUrWYuCt0zXC3Xcx7_fMRrFsTaDMQzkui1FI07TDD6bIFXTGZh6XtUTWKfkiOb89saE6b7DSCpghG440dILSLmaYUGVtCkz4chZDBMP5bHikHUor06r0EGrTAN0lLfgtGHWm5Eml9w6uXfo]
  • 1-Amino-1-cyclopropanecarbonitrile 97 127946-77-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700191]
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-1-cyclopropanecarbonitrile-hydrochloride]
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents. [URL: https://patents.google.
  • experimental setup for reactions with 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMlZwh18oFyLoXxaNLWq3dlZutjLFCNlMePEAbSl8iKn8-Qw3tHj8HWTXiWRrOgNAYWYdLE7wyCSVU6q2pMO0Ro5aIsMWOR0D4m5Cg3tVujNQtYXpN9BWmZxkxfa7vRj1FVjOyByI1z6cosnsA3G3adiuchPAG1LSNr4vigAz2weNH-tj79iyr7W5azZkm_fsV3IkwLrt5SG6eL4iySnuJughS65h2HEcpY8NZRqvSEwOjzmk=]
  • This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-aminocyclobutanecarbonitrile-hydrochloride-845821-84-3]
  • Analytical Methods. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01783a]
  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/nitrile-intermediates/amino-nitriles/1-aminocyclobutanecarbonitrile-hydrochloride.html]
  • Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1-cyclopropanecarbonitrile hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN_127946-77-4.htm]
  • Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/exploring-the-potential-of-1-aminocyclobutanecarboxylic-acid-in-modern-drug-discovery]
  • Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyIDSCG8bCi0IqGmPa6mHpzBRktF04jYlJER-iFvXsVP9t2c-VtULSKClIFSkOHsRgcIc-8BBX-vftLceIDa765aCtb0uhd2C2z9ZhetPRNtxB2u1kluEB2GmX_BMyU-5RM7PnC_Sy4rxDThzvLXIcchxvZJej6x9lwBK-LhnjnAYUCoCGedly_fTjIgO6i_8-r-5PIKImrKnsYmnfZxxsxbh1XQEbBiL2P6_8S8nHiAZVz0=]
  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents. [URL: https://patents.google.
  • NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]
  • 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • 3-Aminocyclobutanecarbonitrile hydrochloride(1523572-04-4) 1 H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_1523572-04-4_1HNMR.htm]

Sources

An In-Depth Technical Guide to 1-Aminocyclobutanecarbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-aminocyclobutanecarbonitrile hydrochloride (CAS 845821-84-3), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique strained cyclobutane ring, combined with amino and nitrile functionalities, offers a valuable scaffold for creating structurally diverse and biologically active molecules. This document will delve into its chemical properties, synthesis, analytical characterization, and its significant role in the development of novel therapeutics, particularly focusing on its application in the synthesis of Janus kinase (JAK) and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.[1] The presence of the strained four-membered ring provides a degree of conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[2]

PropertyValueSource(s)
CAS Number 845821-84-3[3]
Molecular Formula C₅H₉ClN₂[3]
Molecular Weight 132.59 g/mol [3]
Physical Form Solid[1]
Storage Sealed in a dry environment at 2-8°C[3]
Calculated LogP 0.81[3]
Topological Polar Surface Area (TPSA) 49.81 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable method for the synthesis of α-aminonitriles, including 1-aminocyclobutanecarbonitrile, is the Strecker synthesis.[4][5] This one-pot, three-component reaction involves the condensation of a ketone (cyclobutanone), a source of ammonia (such as ammonium chloride), and a cyanide source (like sodium or potassium cyanide).[4]

The causality behind the experimental choices in a Strecker synthesis is crucial for maximizing yield and minimizing byproducts. A key competing reaction is the formation of the cyanohydrin byproduct, which arises from the direct nucleophilic attack of the cyanide ion on the carbonyl group of cyclobutanone.[4] To favor the desired aminonitrile formation, the reaction conditions must be carefully controlled.

Generalized Synthetic Workflow: Strecker Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Salt Formation & Isolation A Cyclobutanone C Cyclobutyl Imine Intermediate A->C H₂O, 0-10°C B Ammonium Chloride (NH₄Cl) B->C E 1-Aminocyclobutanecarbonitrile (Free Base) C->E Dropwise addition of NaCN solution D Sodium Cyanide (NaCN) D->E G 1-Aminocyclobutanecarbonitrile Hydrochloride (Product) E->G Acidification (pH 1-2) & Crystallization F Hydrochloric Acid (HCl) F->G G cluster_0 Sample Preparation cluster_1 Structural Elucidation & Verification cluster_2 Purity Assessment cluster_3 Data Analysis & Confirmation A Synthesized 1-Aminocyclobutanecarbonitrile HCl B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC Analysis A->E F Structure & Purity Confirmed B->F C->F D->F E->F G A Food Intake B Release of Incretins (GLP-1, GIP) A->B C DPP-IV Enzyme B->C Inactivation E Pancreas B->E D Inactive Incretins C->D F ↑ Insulin Secretion ↓ Glucagon Secretion E->F G Improved Glucose Homeostasis F->G H DPP-IV Inhibitor (e.g., derived from 1-Aminocyclobutanecarbonitrile) H->C Inhibition

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-Aminocyclobutanecarbonitrile Hydrochloride (CAS No: 845821-84-3). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document details the synthesis, physicochemical properties, and definitive structural elucidation of this valuable synthetic building block. The guide integrates theoretical principles with practical experimental protocols, emphasizing the synergistic application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to achieve an unambiguous structural assignment. The causality behind experimental choices is explored, and all methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Strained Scaffold

This compound is a member of the α-aminonitrile class of compounds, characterized by the presence of both an amine and a nitrile group attached to the same carbon atom. Its defining feature is the cyclobutane ring, a strained four-membered carbocycle. This strained ring system is of significant interest in medicinal chemistry, as its incorporation into larger molecules can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

As a bifunctional molecule, this compound serves as a versatile and crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of neuroactive drugs and enzyme inhibitors.[1] A thorough understanding of its precise molecular structure is paramount for its effective utilization in rational drug design and synthetic chemistry. This guide outlines the essential methodologies for confirming its identity and structure with a high degree of confidence.

Physicochemical and Key Identification Properties

A precise understanding of the compound's fundamental properties is the first step in any rigorous scientific investigation. The data presented below have been consolidated from various authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
IUPAC Name 1-aminocyclobutanecarbonitrile;hydrochlorideInternal
CAS Number 845821-84-3[2]
Molecular Formula C₅H₉ClN₂[3]
Molecular Weight 132.59 g/mol [3]
Appearance White to off-white solidTypical
Storage Temperature Room temperature, under inert atmosphere[2]

Synthesis: A Mechanistic Approach

The most common and efficient method for producing α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction offers a direct pathway from a ketone to the desired product.

The Strecker Synthesis: Mechanism and Rationale

The Strecker synthesis begins with the reaction of a ketone (in this case, cyclobutanone) with an ammonia source (e.g., ammonium chloride) to form an iminium ion intermediate. The subsequent nucleophilic attack by a cyanide ion on the iminium carbon forms the α-aminonitrile. The final step involves protonation of the amino group with hydrochloric acid to yield the stable hydrochloride salt, which often facilitates purification via crystallization.

Controlling the reaction pH is critical. A slightly acidic to neutral environment (pH 6-7) is optimal as it facilitates imine formation without excessively protonating the cyanide nucleophile, which would render it inactive.[4]

Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final, purified product.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate & Workup cluster_final Final Product Cyclobutanone Cyclobutanone Strecker Strecker Condensation (pH 6-7, 0-10 °C) Cyclobutanone->Strecker NH4Cl Ammonium Chloride (Ammonia Source) NH4Cl->Strecker NaCN Sodium Cyanide (Cyanide Source) NaCN->Strecker Aminonitrile 1-Aminocyclobutanecarbonitrile (Free Base) Strecker->Aminonitrile HCl_add Acidification with HCl Aminonitrile->HCl_add Product 1-Aminocyclobutanecarbonitrile HCl (Crystalline Solid) HCl_add->Product caption Fig. 1: Generalized workflow for the synthesis of 1-Aminocyclobutanecarbonitrile HCl.

Caption: Fig. 1: Generalized workflow for the synthesis of 1-Aminocyclobutanecarbonitrile HCl.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative example adapted from procedures for similar compounds, such as 1-aminocyclopropanecarbonitrile hydrochloride, and should be optimized for specific laboratory conditions.[4]

  • Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq.) in deionized water and cool the solution to 0-5 °C in an ice bath.

  • To the cooled solution, add cyclobutanone (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture vigorously for 1-2 hours at 0-5 °C to promote the formation of the cyclobutyl iminium ion.

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.1 eq.) in deionized water.

  • Add the sodium cyanide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to stir for an additional 4-6 hours, monitoring its progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup and Salt Formation: Once the reaction is complete, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the organic extract to 0 °C and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Purification: Isolate the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether or isopropanol) to yield the purified this compound.[4]

Molecular Structure Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a novel or synthesized compound requires a coordinated analytical strategy. No single technique provides all the necessary information. The workflow below illustrates how different spectroscopic and analytical methods are used in concert to build a complete and validated structural picture.

G cluster_input Sample cluster_analysis Primary Analysis cluster_nmr Detailed Framework cluster_definitive Definitive 3D Structure cluster_output Validated Structure Sample Purified Crystalline Sample IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight) Sample->MS HNMR ¹H NMR (Proton Environment) Sample->HNMR CNMR ¹³C NMR (Carbon Skeleton) Sample->CNMR Xray X-ray Crystallography (Absolute 3D Structure) Sample->Xray Validated Confirmed Molecular Structure IR->Validated MS->Validated HNMR->Validated CNMR->Validated Xray->Validated caption Fig. 2: Integrated workflow for molecular structure elucidation.

Caption: Fig. 2: Integrated workflow for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Analysis (Predicted): In a solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show three main groups of signals:

    • -NH₃⁺ Protons: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In D₂O, this signal would exchange and disappear.

    • Cyclobutane Protons (α to functional groups): Two protons adjacent to the quaternary carbon, appearing as a multiplet.

    • Cyclobutane Protons (β to functional groups): Four protons further from the functional groups, appearing as one or more complex multiplets. The strained nature of the ring may lead to complex coupling patterns.

  • ¹³C NMR Analysis (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals:

    • Nitrile Carbon (-C≡N): Typically in the range of 115-125 ppm.

    • Quaternary Carbon (C-NH₃⁺): A weak signal for the carbon bearing the amino and nitrile groups, expected around 50-60 ppm.

    • Methylene Carbons (-CH₂-): Signals for the three CH₂ groups of the cyclobutane ring, likely in the 15-40 ppm range.[5] Due to symmetry, two of these may be equivalent.

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H Variable (e.g., 8-9)Broad SingletAmmonium protons (-NH₃⁺), exchanges with D₂O.
¹H 2.0 - 3.0MultipletsCyclobutane ring protons (6H).
¹³C 115 - 125SingletNitrile carbon (-C≡N).
¹³C 50 - 60Singlet (weak)Quaternary carbon (-C(NH₃⁺)(CN)).
¹³C 15 - 40Singlet(s)Methylene carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • -NH₃⁺ Stretch: A very broad and strong band from ~2500-3200 cm⁻¹, characteristic of an amine salt.

    • -C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹. The intensity is sometimes weak for α-aminonitriles.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a final check on the elemental composition.

  • Expected Data (for the free base, C₅H₈N₂):

    • Molecular Ion [M]⁺: Using a soft ionization technique like ESI-MS, the spectrum would show the ion of the free base at m/z ≈ 96.07.

    • [M+H]⁺: A prominent peak at m/z ≈ 97.08 would correspond to the protonated molecule.

    • Fragmentation: A likely fragmentation pathway is the loss of HCN (27 Da), leading to a fragment ion at m/z ≈ 69.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecular structure in the solid state.[6] It provides precise bond lengths, bond angles, and the spatial arrangement of atoms, confirming the cyclobutane conformation and the relative positions of the amino and nitrile groups.

  • Protocol Outline:

    • Crystallization: Grow diffraction-quality single crystals, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system (e.g., methanol/ether).

    • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

    • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell.[6] From this map, atomic positions are determined and refined to generate the final, precise molecular structure.

Note: As of the publication of this guide, a public entry for the single-crystal X-ray structure of this compound was not found in major crystallographic databases. The structural analysis presented here is based on a combination of spectroscopic predictions and data from analogous compounds.

Safety and Handling

Proper handling of this compound is essential due to its chemical nature. The information is derived from standard Safety Data Sheets (SDS).

  • Hazard Identification: This compound is generally classified with the following hazards:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Precautionary MeasureProtocol
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents).
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
First Aid (Skin) Wash off with soap and plenty of water. Seek medical attention if irritation persists.
Spill Response Sweep up spilled solid carefully, avoiding dust formation. Place in a sealed container for disposal.

Conclusion

The molecular structure of this compound is definitively characterized by a four-membered carbon ring with a geminal arrangement of an ammonium group and a nitrile group at one of its carbons. This structure is best confirmed through a synergistic application of analytical techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-NH₃⁺, -C≡N), and mass spectrometry verifies the molecular weight. While spectroscopic data provides a robust structural hypothesis, final, unambiguous proof of the three-dimensional arrangement relies on single-crystal X-ray diffraction. The protocols and data presented in this guide provide researchers with a comprehensive framework for the synthesis, characterization, and safe handling of this important chemical building block.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309).
  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PubChem. (n.d.). 1-Aminocyclopentane hydrochloride.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Semina, E. A., et al. (2024). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central.
  • Semantic Scholar. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.

Sources

The Enigmatic Role of Small Cyclic Amino Acids in Neuromodulation: A Technical Guide to 1-Aminocycloalkanecarboxylic Acids as NMDA Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Identity and Significance of 1-Aminocycloalkanecarboxylic Acids

In the landscape of neuroscience research and drug development, the precise modulation of excitatory amino acid receptors is of paramount importance for understanding and potentially treating a spectrum of neurological disorders. Among the key targets is the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory. This guide delves into the mechanism of action of a fascinating class of compounds: small cyclic amino acid derivatives, specifically 1-aminocyclobutane-1-carboxylic acid (ACBC) and 1-aminocyclopropane-1-carboxylic acid (ACPC).

It is imperative to clarify a potential point of confusion arising from the nomenclature. While the term "1-Aminocyclobutanecarbonitrile hydrochloride" might be searched for, the significant body of scientific literature points towards the carboxylic acid analogues, ACBC and ACPC, as the active moieties at the NMDA receptor. This guide will, therefore, focus on these well-characterized molecules to provide a scientifically robust and accurate overview of their function. These compounds serve as invaluable tools for dissecting the intricate workings of the NMDA receptor complex and hold therapeutic potential.[1][2][3][4]

The NMDA Receptor: A Complex Allosteric Machine

To appreciate the mechanism of action of ACBC and ACPC, one must first understand the architecture of the NMDA receptor. It is a heterotetrameric ion channel that requires the binding of two agonists, glutamate and a co-agonist, typically glycine or D-serine, for activation.[5] The receptor complex possesses multiple distinct binding sites, making it a rich target for pharmacological intervention. These include the primary agonist (glutamate) binding site, the co-agonist (glycine) binding site, a voltage-dependent magnesium block site within the ion channel, and allosteric modulatory sites.[5]

Diagram: NMDA Receptor Activation and Modulation

NMDA_Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_Site Glutamate Binding Site NMDAR NMDA Receptor Ion Channel (Closed) Glutamate_Site:f1->NMDAR:f0 Binds Glycine_Site Glycine/D-Serine Co-agonist Site Glycine_Site:f1->NMDAR:f0 Binds Allosteric_Site Allosteric Modulatory Site Ca_ion Ca²⁺ NMDAR:f1->Ca_ion Opens to allow influx Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Activates

Caption: Simplified schematic of NMDA receptor activation.

Mechanism of Action: A Tale of Two Cyclic Amino Acids

The seemingly subtle difference of a single carbon in the cycloalkane ring between ACBC and ACPC results in distinct pharmacological profiles at the NMDA receptor.

1-Aminocyclobutane-1-carboxylic Acid (ACBC): An Antagonist at the Glycine Co-agonist Site

ACBC primarily functions as an antagonist at the glycine binding site on the NMDA receptor.[2] By competitively inhibiting the binding of the endogenous co-agonists, glycine and D-serine, ACBC prevents the conformational change required for channel opening, even in the presence of glutamate. This effectively reduces the overall activity of the NMDA receptor.

The antagonistic properties of ACBC have been demonstrated in various experimental models. For instance, in studies on neonatal rat motoneurones, derivatives of 1-aminocyclobutane-1-carboxylic acid have shown potent and selective antagonist activity at NMDA receptor sites.[1] However, its in vivo utility can be limited by rapid elimination from the brain and cerebrospinal fluid.[2]

1-Aminocyclopropane-1-carboxylic Acid (ACPC): A Partial Agonist/Antagonist with Complex Effects

ACPC exhibits a more complex pharmacological profile, acting as a partial agonist at the glycine co-agonist site of the NMDA receptor.[4] This means that while it binds to the same site as glycine, it elicits a submaximal response compared to the full co-agonists. The practical implication of this is that in an environment with low levels of endogenous glycine, ACPC can enhance NMDA receptor function. Conversely, in the presence of saturating concentrations of glycine, ACPC will act as a competitive antagonist, reducing the overall receptor activation.

This dual activity has led to its investigation in various contexts. For example, ACPC has been shown to protect neurons from glutamate-induced neurotoxicity by reducing excessive NMDA receptor activation.[3] Interestingly, it has also been found to reduce ethanol consumption in rats, highlighting the role of NMDA receptors in addiction pathways.[4]

Diagram: Comparative Mechanism of ACBC and ACPC at the Glycine Site

ACBC_ACPC_Mechanism cluster_ACBC ACBC (Antagonist) cluster_ACPC ACPC (Partial Agonist) ACBC_node ACBC Glycine_Site_ACBC Glycine Site ACBC_node->Glycine_Site_ACBC Binds & Blocks NMDAR_ACBC NMDA Receptor (Inactive) Glycine_Site_ACBC->NMDAR_ACBC Prevents Activation ACPC_node ACPC Glycine_Site_ACPC Glycine Site ACPC_node->Glycine_Site_ACPC Binds NMDAR_ACPC NMDA Receptor (Submaximal Activation) Glycine_Site_ACPC->NMDAR_ACPC Induces Partial Activation

Caption: Contrasting effects of ACBC and ACPC on the NMDA receptor glycine site.

Experimental Protocols for Characterizing NMDA Receptor Ligands

The elucidation of the mechanisms of action for compounds like ACBC and ACPC relies on a suite of specialized experimental techniques.

Electrophysiology: The Gold Standard for Ion Channel Function

Electrophysiological recordings, such as patch-clamp studies on cultured neurons or in brain slices, provide a direct measure of NMDA receptor activity.[6][7]

Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording:

  • Preparation of Neuronal Culture or Brain Slices: Isolate and prepare primary neurons or acute brain slices containing the desired neuronal population.

  • Identification of Target Neuron: Using a microscope, identify a healthy neuron for recording.

  • Pipette Positioning: Carefully guide a glass micropipette filled with an internal solution to the surface of the neuron.

  • Gigaohm Seal Formation: Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

  • Voltage Clamp and NMDA Receptor Isolation: Clamp the cell at a holding potential (e.g., -60 mV) and pharmacologically isolate NMDA receptor currents by blocking other ion channels (e.g., using TTX for sodium channels and bicuculline for GABA-A receptors).

  • Application of Agonists and Test Compound: Perfuse the cell with a solution containing NMDA and glycine to elicit a baseline current. Subsequently, co-apply the test compound (ACBC or ACPC) to observe its effect (inhibition or modulation) on the NMDA current.

  • Data Analysis: Measure the peak amplitude and kinetics of the NMDA currents in the presence and absence of the test compound to determine its potency and mechanism (e.g., competitive vs. non-competitive antagonism).

Diagram: Electrophysiological Workflow

Electrophysiology_Workflow Start Start: Prepare Neuronal Culture/Slice Identify_Neuron Identify Target Neuron Start->Identify_Neuron Position_Pipette Position Micropipette Identify_Neuron->Position_Pipette Form_Seal Form Gigaohm Seal Position_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp & Isolate NMDA Currents Whole_Cell->Voltage_Clamp Apply_Agonists Apply NMDA + Glycine (Baseline) Voltage_Clamp->Apply_Agonists Apply_Compound Co-apply Test Compound (ACBC/ACPC) Apply_Agonists->Apply_Compound Record_Currents Record NMDA Receptor Currents Apply_Compound->Record_Currents Analyze_Data Analyze Current Amplitude & Kinetics Record_Currents->Analyze_Data End End: Determine Mechanism of Action Analyze_Data->End

Caption: Workflow for characterizing NMDA receptor ligands using patch-clamp electrophysiology.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific receptor site. By using a radiolabeled ligand known to bind to the glycine site of the NMDA receptor, one can determine the ability of ACBC or ACPC to displace it.

Key Parameters from Binding Assays:

ParameterDescription
Ki (Inhibition Constant) The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki indicates a higher binding affinity.
IC50 (Half Maximal Inhibitory Concentration) The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Therapeutic Implications and Future Directions

The distinct modulatory effects of ACBC and ACPC on the NMDA receptor underscore their potential as therapeutic agents and research tools.

  • Neuroprotection: By attenuating excessive NMDA receptor activation, these compounds, particularly ACPC, have shown promise in models of glutamate-induced neurotoxicity, which is implicated in conditions like stroke and traumatic brain injury.[3]

  • Anticonvulsant Activity: The antagonist properties of ACBC derivatives suggest their potential as anticonvulsants, as over-activation of NMDA receptors is a hallmark of seizure activity.[1]

  • Psychiatric Disorders: Given the implication of NMDA receptor dysfunction in schizophrenia and depression, modulators like ACPC could offer novel therapeutic avenues.

  • Addiction: The ability of ACPC to reduce ethanol consumption points to the potential for NMDA receptor modulation in treating substance use disorders.[4]

Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, greater subtype selectivity, and a clearer understanding of their in vivo effects. The continued exploration of these small cyclic amino acids will undoubtedly deepen our understanding of NMDA receptor pharmacology and may pave the way for new treatments for a range of debilitating neurological and psychiatric conditions.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (n.d.). PubMed.
  • Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. (1990). Neuropharmacology, 29(3), 305-309.
  • NMDA receptor antagonist. (n.d.). Wikipedia.
  • Electrophysiological studies with new CCK analogs: correlation with binding affinity on B-type receptors. (1989). Peptides, 10(2), 407-414.
  • 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. (2007). Hypertension Research, 30(3), 249-257.
  • The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat. (1999). Pharmacology Biochemistry and Behavior, 64(3), 585-590.
  • Electrophysiological Studies 2024-07-01 | Carelon Clinical Guidelines and Pathways. (n.d.). Carelon.

Sources

solubility of 1-Aminocyclobutanecarbonitrile hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Aminocyclobutanecarbonitrile Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 845821-84-3) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this versatile building block. In the absence of extensive published quantitative data, this guide emphasizes the theoretical considerations and provides a robust, step-by-step experimental protocol for determining solubility in your own laboratory setting. This approach is intended to empower researchers with the practical knowledge to effectively utilize this compound in a variety of synthetic and formulation contexts.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a key structural motif and a valuable building block in the synthesis of novel pharmaceutical agents.[1][2] Its constrained cyclobutane ring and the presence of both amino and nitrile functional groups make it an attractive starting material for creating complex molecules with specific stereochemistry, a critical aspect of modern drug design.[1][3] The hydrochloride salt form generally enhances the compound's stability and water solubility, which can be advantageous for certain applications but also presents challenges when working with non-aqueous solvent systems.[2][4]

A thorough understanding of its solubility in organic solvents is paramount for its effective use in:

  • Reaction Chemistry: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics and high yields.

  • Purification: Selecting appropriate solvents for crystallization, precipitation, and chromatography.

  • Formulation: Developing suitable delivery systems for preclinical and clinical studies.

  • Analytical Method Development: Preparing standards and samples for techniques like HPLC and NMR.

This guide will equip you with the fundamental knowledge and practical methodologies to navigate these challenges.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key features are:

  • Ionic Character: As a hydrochloride salt, the molecule exists in an ionic form in the solid state and in polar solvents. This comprises the protonated aminocyclobutanecarbonitrile cation and the chloride anion.

  • Polar Functional Groups: The presence of the ammonium (-NH3+) and nitrile (-C≡N) groups contributes significantly to the molecule's polarity.[3]

  • Cycloalkane Backbone: The cyclobutane ring is a non-polar hydrocarbon component.

The "Like Dissolves Like" Principle in Action:

The solubility of this compound is a balance between its highly polar ionic character and its less polar organic backbone.

  • Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., water, methanol, ethanol) or strong dipole-dipole interactions (e.g., DMSO, DMF) are most likely to be effective. These solvents can solvate the ammonium cation and the chloride anion, overcoming the lattice energy of the solid crystal.[5] As a hydrochloride salt, it is generally expected to be soluble in water.[4] For organic reactions where the free amine is required, neutralization with a non-nucleophilic base is often necessary.[4]

  • Non-Polar Solvents: Apolar solvents such as hexanes, toluene, and diethyl ether are poor candidates for dissolving this compound. They lack the ability to effectively solvate the ions, making it difficult to break down the crystal lattice.[4] The amine hydrochloride salt is often highly insoluble in such solvents.[6]

A Framework for Solvent Selection

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateCapable of hydrogen bonding and solvating both the cation and anion effectively. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, reducing the overall polarity of the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModeratePossess strong dipoles that can solvate ions. DMSO and DMF are often excellent solvents for polar salts.[4]
Ethers THF, Diethyl EtherLow to InsolubleLower polarity and inability to act as hydrogen bond donors limit their ability to solvate the ionic species.
Halogenated Dichloromethane, ChloroformLow to InsolubleWhile having a dipole moment, their ability to solvate ions is generally poor compared to more polar aprotic solvents.
Non-Polar Hexanes, TolueneInsolubleLack the necessary polarity to overcome the crystal lattice energy of the salt.[6]

Experimental Protocol for Solubility Determination

The following protocol provides a robust and reliable method for determining the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.[5]

Materials and Equipment
  • This compound (CAS No. 845821-84-3)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (e.g., UV, MS) or an NMR spectrometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess amount of 1-Aminocyclobutanecarbonitrile HCl B Add precise volume of organic solvent to vials A->B Add solid to solvent C Tightly cap vials B->C D Agitate at constant temperature (e.g., 25°C for 24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample to a known concentration G->H I Quantify using validated HPLC, GC, or qNMR method H->I J Calculate solubility using the formula: S = (C_diluted × V_total) / V_sample I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.[5]

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

  • Dilution: Accurately dilute the filtered sample to a suitable concentration for analysis with the same solvent. The dilution factor should be recorded precisely.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or quantitative NMR).

  • Calculation: The solubility (S) is calculated using the following formula:[5]

    S = (C × V_total) / V_sample

    Where:

    • C is the concentration of the diluted sample determined by analysis.

    • V_total is the total volume of the diluted sample.

    • V_sample is the volume of the supernatant taken for dilution.

  • Data Reporting: Report the results in standard units such as mg/mL or g/100 mL. The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.

Safety and Handling

As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) before handling this compound.[7] General safety precautions include:

  • Engineering Controls: Use only in a chemical fume hood.[8]

  • Personal Protective Equipment: Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles.[8]

  • Handling: Avoid inhalation, skin contact, and ingestion.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[9] Some suppliers recommend refrigeration and storage under an inert atmosphere.[8][10]

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties allows for rational solvent selection. As a polar hydrochloride salt, it is predicted to have limited solubility in non-polar organic solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding. The detailed experimental protocol provided in this guide offers a reliable and self-validating system for researchers to determine precise solubility values in their solvents of interest. This empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing drug discovery programs that utilize this important chemical building block.

References

  • Chemsrc. (2025). 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6.
  • Benchchem. (n.d.). Long-term storage and degradation of 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.
  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • ChemicalBook. (2025). This compound | 845821-84-3.
  • ChemicalBook. (n.d.). 1-aminocyclopentane carbonitrile, HCl - Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 845821-84-3: this compound.
  • Unknown Source. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (2025). 1-aminocyclopentane carbonitrile, HCl | 16195-83-8.
  • Thermo Fisher Scientific. (2012).
  • ChemBK. (2024). 1-Amino-cyclopropanecarbonitril HCL.
  • Unknown Source. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Jo, E., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • CymitQuimica. (n.d.). CAS 1393180-30-7: 3-Aminocyclobutanecarbonitrile.

Sources

The Cyclobutane Ring in Aminic Guise: A Technical Guide to the Discovery, Synthesis, and Application of Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Four-Membered Ring Revolutionizing Drug Design

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery, history, and evolving applications of aminocyclobutane derivatives. From their early, challenging syntheses to their current role as crucial components in modern therapeutics, this document provides a comprehensive overview of this unique class of molecules.

Introduction: The Allure of the Strained Scaffold

The cyclobutane motif, once a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in medicinal chemistry. Its rigid, puckered conformation offers a distinct three-dimensional architecture that can impart favorable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the various functionalized cyclobutanes, amino-substituted derivatives have garnered significant attention for their ability to serve as conformationally constrained scaffolds and bioisosteres of naturally occurring amino acids like proline. This guide will trace the scientific journey of aminocyclobutane derivatives, from their foundational discoveries to their cutting-edge applications in drug discovery.

A Historical Perspective: Taming the Four-Membered Ring

The story of aminocyclobutane derivatives is intrinsically linked to the broader history of cyclobutane chemistry. The first synthesis of the parent hydrocarbon, cyclobutane, was achieved in 1907 by Richard Willstätter through the hydrogenation of cyclobutene. This seminal work opened the door to exploring the chemistry of this strained ring system.

A pivotal moment in cyclobutane synthesis was the discovery of the [2+2] photocycloaddition reaction. The first example of such a reaction was reported by Liebermann in 1877, who observed the dimerization of thymoquinone upon exposure to sunlight. This class of reactions, where two unsaturated molecules react to form a four-membered ring, has become the most versatile and widely used method for constructing the cyclobutane core.

The development of synthetic routes to aminocyclobutanes followed, with early methods often being multi-step and low-yielding. A significant advancement was the application of the Hofmann and Curtius rearrangements to cyclobutanecarboxylic acid derivatives, providing access to cyclobutylamine. These early methods, while foundational, have largely been superseded by more efficient and stereoselective modern techniques.

The Synthetic Arsenal: Crafting Aminocyclobutane Derivatives

The modern synthetic chemist has a diverse toolkit for the preparation of aminocyclobutane derivatives. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

The Workhorse: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition remains the cornerstone of cyclobutane synthesis. This reaction can be initiated by heat, light (photocycloaddition), or transition metal catalysis.

  • Photocycloaddition: This method is particularly powerful for the synthesis of a wide variety of substituted cyclobutanes. The reaction typically involves the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene in a stepwise fashion. The regiochemistry and stereochemistry can often be controlled by the choice of substrates and reaction conditions.

  • Catalytic [2+2] Cycloadditions: The development of catalytic, and particularly enantioselective, [2+2] cycloadditions has been a major breakthrough. Transition metal catalysts, often based on iron, copper, or palladium, can facilitate the reaction under milder conditions and with excellent control over stereoselectivity, providing access to chiral aminocyclobutane building blocks.

Diagram of a Catalytic [2+2] Cycloaddition Workflow

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Alkene1 Alkene 1 Catalyst Transition Metal Catalyst Alkene1->Catalyst Coordination Alkene2 Alkene 2 Alkene2->Catalyst Intermediate Metallocycle Intermediate Catalyst->Intermediate Oxidative Cyclization Cyclobutane Aminocyclobutane Derivative Intermediate->Cyclobutane Reductive Elimination

A generalized workflow for a catalytic [2+2] cycloaddition to form a cyclobutane derivative.

Alternative Strategies: Beyond Cycloadditions

While [2+2] cycloadditions are prevalent, other methods offer unique advantages for accessing specific aminocyclobutane structures.

  • From Bicyclobutanes: The ring-opening of bicyclo[1.1.0]butanes with nucleophiles provides a powerful entry to 1,3-disubstituted cyclobutanes. This method has been successfully employed for the synthesis of various aminocyclobutane carboxylic acid derivatives.

  • C-H Functionalization: More recently, the direct functionalization of C-H bonds on a pre-existing cyclobutane ring has emerged as a step-economical approach. This strategy allows for the late-stage introduction of amino groups and other functionalities, offering a high degree of modularity.

  • Ring Expansions and Contractions: Although less common, ring expansion of cyclopropyl derivatives and ring contraction of cyclopentyl precursors can also be utilized to construct the cyclobutane core.

Aminocyclobutanes in Drug Design: A Conformationally Constrained Advantage

The rigid nature of the cyclobutane ring is a key asset in drug design. By restricting the conformational freedom of a molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency.

Bioisosteres of Proline: Mimicking a Key Amino Acid

One of the most significant applications of aminocyclobutane derivatives is as bioisosteres of proline.[1] Proline's unique cyclic structure plays a critical role in determining the secondary structure of peptides and proteins.[2] Aminocyclobutane carboxylic acids can mimic the conformational constraints of proline, but with a different geometric profile.[3]

The puckered nature of the cyclobutane ring, with a puckering angle of approximately 35 degrees, restricts the accessible backbone dihedral angles (phi, ψ) of the amino acid residue when incorporated into a peptide chain.[4] This conformational restriction can be exploited to stabilize specific secondary structures, such as β-turns and helices.[5]

Comparative Conformational Analysis: Proline vs. 1-Aminocyclobutane-1-carboxylic Acid (AC4C)

FeatureProline1-Aminocyclobutane-1-carboxylic Acid (AC4C)
Ring Size 5-membered (pyrrolidine)4-membered (cyclobutane)
Ring Pucker Endo/Exo puckering of the pyrrolidine ringPuckered conformation of the cyclobutane ring
Backbone Dihedral Angle (Φ) Restricted to approx. -60°Restricted, influences peptide backbone
Influence on Peptide Structure Induces kinks and turns in peptide chainsCan stabilize β-turns and helical structures[5]
Improving Pharmacokinetic Properties

The incorporation of an aminocyclobutane moiety can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or larger cycloalkanes. This can lead to a longer half-life and improved oral bioavailability.[3]

  • Solubility: The introduction of the polar amino group can enhance the aqueous solubility of a drug candidate, which is often a challenge in drug development.

  • Lipophilicity: The compact nature of the cyclobutane ring can help to modulate a molecule's lipophilicity, a key parameter influencing its permeability across biological membranes.

Aminocyclobutane Derivatives in the Clinic and on the Market

The therapeutic potential of aminocyclobutane derivatives is evidenced by their presence in a number of clinically investigated and approved drugs.

Table of Selected Aminocyclobutane-Containing Drug Candidates and Approved Drugs

CompoundTherapeutic AreaTarget/Mechanism of ActionContribution of Aminocyclobutane Moiety
Ivosidenib (Tibsovo®) OncologyIsocitrate dehydrogenase 1 (IDH1) inhibitorThe difluorocyclobutyl amine moiety enhances metabolic stability, contributing to a favorable pharmacokinetic profile.
PF-06651600 Autoimmune DiseasesJAK3 inhibitorThe aminocyclobutane core acts as a rigid scaffold to orient key binding groups, leading to high potency and selectivity.
Setanaxib (GKT831) Fibrotic DiseasesNOX1/4 inhibitorThe aminocyclobutane provides a constrained linker between aromatic systems, contributing to the overall shape and target engagement.

Experimental Protocol: Synthesis of a Key Building Block

The following is a representative protocol for the synthesis of N-Boc-1-aminocyclobutane-1-carboxylic acid, a versatile building block for the incorporation of the aminocyclobutane motif.

Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product SM 1-Aminocyclobutane- 1-carboxylic Acid Reagents (Boc)2O, NaHCO3 1,4-Dioxane/H2O SM->Reagents Boc Protection Product N-Boc-1-aminocyclobutane- 1-carboxylic Acid Reagents->Product

Reaction scheme for the Boc-protection of 1-aminocyclobutane-1-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol).

  • Addition of Boc Anhydride: Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) (4.5 g, 20.4 mmol).

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 12 hours.

  • Work-up: After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

  • Acidification and Extraction: Acidify the aqueous layer with 1N HCl to a pH of 2-3 and extract with dichloromethane (2 x 40 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the desired N-Boc-1-aminocyclobutane-1-carboxylic acid as an off-white solid.

Future Outlook: The Expanding Role of Aminocyclobutanes

The unique structural and conformational properties of aminocyclobutane derivatives have solidified their place in the medicinal chemist's toolbox. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the even more sophisticated application of these versatile building blocks. The development of new catalytic and stereoselective synthetic methods will undoubtedly broaden the accessible chemical space of aminocyclobutane derivatives, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. The four-membered ring, once a synthetic challenge, is now a cornerstone of innovative drug design.

References

  • Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(4), 301-308.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.[4]
  • Willstätter, R., & Bruce, J. (1907). Zur Kenntniss der Cyclobutan-Reihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979-3999.
  • Liebermann, C. (1877). Ueber die Einwirkung des Lichtes auf Chinochinon. Berichte der deutschen chemischen Gesellschaft, 10(2), 2207-2210.
  • Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)bicyclobutanes.
  • Davies, H. M., & Hübscher, H. M. (2010). Intermolecular C–H functionalization of cyclobutanes. Chemical Society Reviews, 39(8), 3073-3081.
  • Bach, T. (2007). Enantioselective [2+ 2]-photocycloaddition reactions. Synthesis, 2007(05), 649-666.
  • Popkin, M. E., et al. (2016). Ivosidenib (AG-120) in IDH1-mutant relapsed or refractory AML. Blood, 128(22), 996.
  • Norman, P. (2016). PF-06651600. Drugs of the Future, 41(11), 643.
  • Sedeh, F. T., et al. (2020). Setanaxib (GKT831), a NOX1/4 inhibitor, for the treatment of patients with primary biliary cholangitis.
  • Izquierdo, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
  • Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry, Articles ASAP.[6]
  • Verhoest, P. R., et al. (2021).
  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Brown, D. G., & Wustrow, D. J. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 46, 381-396.
  • London, N., et al. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 5(9), 1378-1384.[7][8]
  • Mullard, A. (2022). 2021 FDA approvals. Nature Reviews Drug Discovery, 21(2), 83-88.
  • FDA. (2024). Novel Drug Approvals for 2024. U.S.
  • Braga, C. B., et al. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748-1758.[9]
  • Lin, X., & Danishefsky, S. J. (2003). The cyclobutane ring in natural product synthesis.
  • Woolfson, D. N. (2005). The design of coiled-coil structures and assemblies. Advances in Protein Chemistry, 70, 79-112.

Sources

theoretical properties of 1-Aminocyclobutanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 1-Aminocyclobutanecarbonitrile Hydrochloride

Introduction

This compound (CAS No. 845821-84-3) is a small molecule characterized by a four-membered cyclobutane ring bearing both an amino and a nitrile functional group on the same carbon atom.[1][2] As a hydrochloride salt, the amino group is protonated, enhancing the compound's stability and water solubility. While its direct applications are not extensively documented in publicly available literature, its structural motifs—the strained cyclobutane ring and the geminal aminonitrile group—are of significant interest in medicinal chemistry and drug discovery.

Cycloalkane-derived amino acids and their analogues are crucial building blocks for synthesizing novel therapeutics, offering conformational constraint and unique vectors for molecular exploration.[3] The nitrile group can serve as a versatile synthetic handle or as a key pharmacophoric element.

This technical guide provides a comprehensive exploration of the theoretical properties of this compound, employing the principles of computational chemistry. In the absence of extensive experimental data, in-silico modeling serves as a powerful predictive tool for understanding molecular structure, stability, spectral characteristics, and electronic properties, thereby guiding future research and development efforts.[4][5]

Molecular Structure and Computational Methodology

The structure of this compound consists of a protonated amino group (-NH₃⁺) and a nitrile group (-C≡N) attached to a quaternary carbon of the cyclobutane ring, with a chloride anion (Cl⁻) serving as the counter-ion. The inherent ring strain of the cyclobutane moiety dictates its puckered conformation, which is a key determinant of its three-dimensional geometry.

Computational Workflow

A robust computational analysis to determine the theoretical properties of a molecule follows a standardized workflow. This process begins with generating an initial 3D structure, followed by energy minimization to find the most stable geometry, and concludes with the calculation of various properties from this optimized structure.[6]

G cluster_0 Computational Analysis Workflow A Step 1: Initial 3D Structure Generation (e.g., from SMILES string) B Step 2: Geometry Optimization (DFT: B3LYP/6-311G**) Finds lowest energy conformation. A->B Minimize Energy C Step 3: Vibrational Frequency Analysis Confirms true energy minimum (no imaginary frequencies). B->C Validate Structure D Step 4: Property Calculation (NMR, IR, Electronic Properties) C->D Compute Properties E Step 5: Data Analysis & Interpretation D->E Synthesize Insights

Caption: A generalized workflow for the computational analysis of molecular properties.

Recommended Computational Protocol

To ensure trustworthy and reproducible results, a well-defined computational methodology is essential. Density Functional Theory (DFT) is a proven method for accurately predicting the properties of organic molecules.[7][8]

Objective: To calculate the optimized geometry and .

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Construction:

    • Generate the 3D structure of 1-aminocyclobutanecarbonitrile.

    • Protonate the amino group to form the ammonium cation (-NH₃⁺).

    • Place a chloride anion in proximity to the ammonium group.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[7]

    • Basis Set: 6-311G** or a similar Pople-style basis set. This set provides sufficient flexibility to accurately describe the electronic structure and geometry.

    • Solvation Model: To simulate a more realistic environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM), using water as the solvent.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G**) on the optimized geometry.

    • Validation: Confirm that the calculation yields no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.[9]

  • Property Calculations:

    • NMR Spectra: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure to predict ¹H and ¹³C chemical shifts.[10]

    • IR Spectra: The output of the frequency calculation provides the theoretical vibrational frequencies and their corresponding intensities.

    • Electronic Properties: Analyze the output to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Predicted Physicochemical and Electronic Properties

Computational methods can provide valuable estimates for key physicochemical properties that are critical in drug development for predicting a molecule's behavior in biological systems.

Table 1: Computed Physicochemical Properties

Property Predicted Value Source Significance in Drug Development
Molecular Formula C₅H₉ClN₂ [1] Defines the elemental composition and molecular weight.
Molecular Weight 132.59 g/mol [1][2] Influences diffusion, solubility, and absorption.
TPSA (Topological Polar Surface Area) 49.81 Ų [1] Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) 0.81318 [1] A measure of lipophilicity, which affects solubility, permeability, and metabolic stability.
Hydrogen Bond Donors 1 (predicted for free base) [1] Influences binding interactions with biological targets. Note: The protonated form (-NH₃⁺) has 3 donor sites.

| Hydrogen Bond Acceptors | 2 |[1] | The nitrile nitrogen and chloride ion can act as H-bond acceptors, influencing solubility and target binding. |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the nitrile group and potentially the chloride anion. The LUMO is likely to be an anti-bonding orbital associated with the C-N bonds. A detailed DFT calculation would precisely map these orbitals and quantify the energy gap, providing insight into the molecule's electrophilic and nucleophilic sites.

Caption: Conceptual diagram of the HOMO-LUMO energy gap (ΔE).

Theoretical Vibrational Analysis (IR Spectroscopy)

Table 2: Predicted Characteristic Infrared Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
-NH₃⁺ (Ammonium) N-H Stretch 3200 - 3000 Broad absorption due to hydrogen bonding.
N-H Bend (Asymmetric) ~1600
N-H Bend (Symmetric) ~1500
-C≡N (Nitrile) C≡N Stretch 2260 - 2240 A sharp, medium-intensity peak. Its position can be sensitive to substitution.
Cyclobutane C-H C-H Stretch 3000 - 2850

| Cyclobutane Ring | C-C Stretch / Ring Puckering | 1250 - 800 | A complex series of bands in the fingerprint region characteristic of the strained ring. |

Predicted NMR Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical chemical shifts calculated via the GIAO method can provide a reliable forecast of the experimental spectrum.[10]

Predicted ¹H NMR Spectrum
  • -NH₃⁺ Protons: A broad singlet is expected due to rapid proton exchange and quadrupolar broadening from the nitrogen atom. The chemical shift would likely be in the range of 7.0 - 9.0 ppm, highly dependent on solvent and concentration.

  • Cyclobutane Protons: The cyclobutane ring contains three sets of methylene (-CH₂-) protons. Due to the puckered nature of the ring and the C1 substituents, these protons are chemically and magnetically inequivalent. This will result in complex, overlapping multiplets in the aliphatic region, likely between 1.5 and 3.0 ppm. Protons on the carbons adjacent to the C1-substituted carbon (C2 and C4) would be expected to appear further downfield than the proton on C3.

Predicted ¹³C NMR Spectrum
  • Quaternary Carbon (C1): The carbon atom bonded to both the ammonium and nitrile groups would appear as a single peak, likely in the range of 30-50 ppm.

  • Nitrile Carbon (-C≡N): This carbon typically appears in the 115-125 ppm range.[12]

  • Cyclobutane Carbons: The methylene carbons of the cyclobutane ring (C2, C3, C4) will appear in the aliphatic region. Due to symmetry, C2 and C4 are equivalent. Therefore, two distinct signals are expected for the ring's CH₂ groups, likely between 15 and 40 ppm.

Table 3: Summary of Predicted NMR Spectral Data

Nucleus Predicted Signal Assignment Estimated Chemical Shift (δ) ppm Multiplicity
¹H -NH₃⁺ 7.0 - 9.0 Broad Singlet
Cyclobutane -CH₂- (adjacent to C1) 2.0 - 3.0 Multiplet
Cyclobutane -CH₂- (opposite C1) 1.5 - 2.5 Multiplet
¹³C -C≡N 115 - 125 Singlet
-C (NH₃⁺)(CN)- 30 - 50 Singlet
Cyclobutane -CH₂- (C2, C4) 20 - 40 Singlet

| | Cyclobutane -CH₂- (C3) | 15 - 30 | Singlet |

Conclusion

This guide outlines the theoretical properties of this compound derived from the principles of computational chemistry. The in-silico analysis provides a robust framework for understanding its molecular geometry, electronic structure, and predicted spectral characteristics. Key findings include its polar nature (TPSA: 49.81 Ų) and moderate lipophilicity (LogP: 0.81318), which are crucial parameters for its potential use in drug development.[1] The predicted IR and NMR spectra serve as benchmarks for future experimental validation. By leveraging computational tools, researchers can gain critical insights into the behavior of novel molecules like this compound, accelerating the process of chemical synthesis and discovery.

References

  • In-Depth Technical Guide to the Spectral Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. (n.d.). Benchchem.
  • 1-Aminocyclobutane-1-carbonitrile hydrochloride. (n.d.). ChemScene.
  • This compound | 845821-84-3. (n.d.). ChemicalBook.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride. (n.d.). PubChem.
  • A Technical Guide to 1-Amino-1- cyclopropanecarbonitrile Hydrochloride. (n.d.). BenchChem.
  • 1-Aminocyclobutanecarboxylic acid. (n.d.). PubChem.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. (2024). National Institutes of Health.
  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride Product Description. (n.d.). ChemicalBook.
  • Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). (n.d.). PubChem.
  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. (n.d.). ChemBK.
  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem.
  • H NMR spectra were recorded at 300 and 400 MHz. (2008). The Royal Society of Chemistry.
  • 3-Aminocyclobutanecarbonitrile hydrochloride(1523572-04-4) 1 H NMR. (n.d.). ChemicalBook.
  • Molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl. (n.d.). Benchchem.
  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97% 5 g. (n.d.). Thermo Scientific Chemicals.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Aminpour, M., Montemagno, C., & Tuszynski, J. A. (2019). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Molecules, 24(9), 1693.
  • Vibrational Spectra of Aminoacetonitrile. (n.d.). ResearchGate.
  • Mondal, J., & Ghosh, S. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods in Molecular Biology, 2719, 1-11.
  • NMR Laboratory 1. (n.d.). Unknown Source.
  • Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. (2024). PubMed.
  • An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. (2019). PubMed.
  • 1-Aminocyclobutanecarbonitrile >80%. (n.d.). TRC.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97%. (n.d.). Fisher Scientific.
  • Vibrational analysis of boldine hydrochloride using QM/MM approach. (n.d.). ResearchGate.
  • Structural analysis of 1-chlorosilacyclopentane by means of vibrational spectroscopy. (n.d.). LMA leidykla.
  • Computational Chemistry and Biology Core Facility. (n.d.). CU Pharmacy.

Sources

1-Aminocyclobutanecarbonitrile hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Aminocyclobutanecarbonitrile Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 845821-84-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical information from authoritative safety data sheets and laboratory safety literature to ensure the well-being of personnel and the integrity of research. The focus is not merely on procedural steps but on the underlying principles of chemical safety, enabling users to make informed decisions when working with this compound.

Compound Identification and Properties

This compound is a specialized chemical intermediate.[1] Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 845821-84-3[2]
Molecular Formula C₅H₉ClN₂[2]
Molecular Weight 132.59 g/mol [1][2]
Appearance Solid / Crystalline PowderN/A
Hygroscopicity Reported as hygroscopic[2]

Hazard Identification and Toxicological Profile

This compound presents multiple hazards that require stringent control measures. The primary risks are associated with its toxicity upon ingestion, inhalation, or skin contact. While specific toxicological data for this exact compound is not extensively published, the hazards of related nitrile compounds and the available Safety Data Sheets (SDS) provide a clear basis for risk assessment.

A critical, albeit often unstated, hazard for aminonitrile compounds is the potential for delayed onset of symptoms following exposure, pending metabolic conversion to cyanide.[3] Therefore, all exposures should be treated as potentially serious, even if symptoms are not immediately apparent.

GHS Hazard Classification:

While classifications can vary slightly between suppliers, a consolidated summary of GHS hazard statements (H-phrases) and precautionary statements (P-phrases) provides a clear directive for safe handling.

CategoryCodeStatementSource
Hazard H302Harmful if swallowed[4]
H312Harmful in contact with skin[4]
H315Causes skin irritation[4][5]
H317May cause an allergic skin reaction[6]
H319Causes serious eye irritation[4][5]
H332Harmful if inhaled[4][7]
H335May cause respiratory irritation[4][5][7]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[4][7][8]
P270Do not eat, drink or smoke when using this product[4][7][8]
P280Wear protective gloves/protective clothing/eye protection/face protection[4][7][8]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7]
P302+P352IF ON SKIN: Wash with plenty of soap and water[7][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[4][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]
P405Store locked up[4][7]
P501Dispose of contents/container to an approved waste disposal plant[4][7][8]

Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes more effective, collective measures over individual ones.

cluster_0 Hierarchy of Controls for Handling 1-Aminocyclobutanecarbonitrile HCl node_elim Elimination (Not Feasible) node_sub Substitution (Project Dependent) node_elim->node_sub Most Effective node_eng Engineering Controls (e.g., Chemical Fume Hood) node_sub->node_eng node_admin Administrative Controls (SOPs, Training, Designated Areas) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) node_admin->node_ppe Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

  • Elimination/Substitution: For most research applications, eliminating or substituting this specific intermediate is not feasible.

  • Engineering Controls: This is the most critical layer for safe handling. All work involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

  • Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for this compound. This includes mandatory training on its specific hazards, designating specific areas for its use, and adhering to strict personal hygiene practices.[11]

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with higher-level controls.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • A lab coat must be worn and kept fully fastened.

    • Disposable nitrile gloves are required for handling this chemical.[13][14] It is crucial to understand that thin nitrile gloves offer splash protection only and should be removed and discarded immediately upon contamination.[15] Never reuse disposable gloves.[14][15] For tasks with higher splash potential or when cleaning spills, heavier-duty gloves (e.g., thicker neoprene or PVC) should be considered.[11][12]

  • Footwear: Closed-toe shoes are required for all laboratory work.[11]

Safe Handling and Storage Protocols

Adherence to a meticulous workflow minimizes exposure risk.

Step-by-Step Handling Procedure:

  • Preparation:

    • Confirm the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable plastic-backed absorbent paper.[11]

    • Don all required PPE (goggles, lab coat, gloves).

  • Weighing:

    • Conduct all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the container with care to avoid generating dust.

  • Dissolution:

    • Add the solid to the solvent slowly.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Post-Handling:

    • Tightly close the primary container.

    • Decontaminate all equipment and the work surface.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.[15]

    • Wash hands thoroughly with soap and water.[9][11]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.[2][7][10]

  • Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[2]

  • Store under an inert atmosphere (e.g., argon or nitrogen) if specified by the supplier for long-term stability.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • Ensure the storage location is secure and accessible only to authorized personnel ("Store locked up").[4][7]

Accidental Release and Spill Management

Immediate and correct response to a spill is critical to prevent exposure and contamination.

spill Spill Discovered alert Alert personnel in immediate area spill->alert assess Assess Spill Size & Risk alert->assess minor_spill Minor Spill (Small, Contained, No Inhalation Risk) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Inhalation Risk) assess->major_spill Major ppe Don appropriate PPE (gloves, goggles, respirator if needed) minor_spill->ppe evacuate Evacuate the area. Pull fire alarm if necessary. major_spill->evacuate contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Carefully sweep/scoop up material into a labeled waste container. Avoid creating dust. contain->cleanup decon Decontaminate spill area cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose call Contact Emergency Response (e.g., EH&S, 911) evacuate->call

Caption: Workflow for responding to a chemical spill.

Minor Spill (Small, Contained):

  • Alert others in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Carefully sweep up the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.[2][10]

  • Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the incident to the lab supervisor.[16]

Major Spill (Large, Uncontained, or Outside of a Fume Hood):

  • Evacuate the laboratory immediately.[2]

  • Alert all personnel in the vicinity and activate the fire alarm to initiate a building evacuation if necessary.[17]

  • From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) or call 911.[17][18]

  • Provide the name of the chemical, location of the spill, and estimated quantity.

  • Do not re-enter the area until it is cleared by emergency responders.

First Aid and Emergency Procedures

In the event of an exposure, immediate action is required. All exposures must be treated as serious medical events.

  • General Advice: Move the victim from the source of exposure. Call for immediate medical assistance and provide the Safety Data Sheet to the responding personnel.[2][18]

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][8][19]

  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] An eyewash station should be used.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][19] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for chemical waste disposal.[9] Do not allow the product to enter drains.[2]

References

  • Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • LookChem. (n.d.). Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl.
  • Chemsrc. (n.d.). 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6.
  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Unicare. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories.
  • Hampshire College. (n.d.). Lab Safety Manual: Emergency Planning and Procedures.
  • NSCCM. (n.d.). Emergency Drugs Preparation and Administration.
  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.
  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminocyclobutanecarbonitrile hydrochloride is a fascinating molecule that holds significant promise for researchers, particularly those in the fields of drug discovery and medicinal chemistry. Its rigid, strained cyclobutane scaffold, combined with the reactive nitrile and amino functionalities, makes it a valuable building block for the synthesis of novel therapeutics and complex organic molecules.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, rendering it amenable to a variety of experimental conditions.[2]

This technical guide provides a comprehensive overview of the key physical characteristics of this compound. Moving beyond a simple recitation of data, this document delves into the experimental methodologies used to determine these properties, offering insights into the scientific principles that underpin these techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge needed to effectively handle, characterize, and utilize this compound in their work.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its basic chemical identity. The table below summarizes the fundamental properties of this compound.

PropertyValueSource(s)
CAS Number 845821-84-3[1][2][3][4][5]
Molecular Formula C₅H₉ClN₂[1][4][5]
Molecular Weight 132.59 g/mol [1][4][5]
Appearance Solid[2]
Storage Room temperature, sealed, dry[1][5]

Melting Point Determination: A Gateway to Purity

The melting point of a crystalline solid is a critical physical property that provides a preliminary indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[6]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[6]

  • Initial Rapid Determination: A preliminary rapid heating (10-20°C per minute) is performed to establish an approximate melting point range.

  • Accurate Determination: A fresh sample is prepared, and the temperature is raised to approximately 5°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting point range.

Data Interpretation

For a pure sample of this compound, a sharp and reproducible melting point is expected. A broad melting range would suggest the presence of impurities, which could include residual solvents from synthesis or byproducts of the reaction.

Solubility Profile: Understanding Behavior in Solution

The solubility of a compound is a crucial parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. As a hydrochloride salt, this compound is anticipated to have good aqueous solubility.[2] A quantitative understanding of its solubility in various solvents is essential for designing appropriate experimental conditions.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, common organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 12-24 hours) to ensure that equilibrium is reached.[10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[10]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Data Interpretation

The solubility data, typically expressed in mg/mL or µg/mL, provides a quantitative measure of the compound's ability to dissolve in different solvent systems. For ionizable compounds like this amine hydrochloride, solubility is often pH-dependent. Therefore, determining its solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) is crucial for predicting its behavior in physiological environments.[12]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[13] A small amount of an internal standard, such as tetramethylsilane (TMS) or a derivative, is added for referencing the chemical shifts.[13]

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters include the pulse width, relaxation delay, and the number of scans.[13]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.[13][14]

Predicted Spectral Data and Interpretation:

¹H NMR (Predicted):

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.0 - 10.0Broad Singlet3H-NH₃⁺
~2.5 - 3.0Multiplet4HCyclobutyl -CH₂-
~2.0 - 2.5Multiplet2HCyclobutyl -CH₂-
  • The protons of the ammonium group (-NH₃⁺) are expected to be downfield and may appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.

  • The cyclobutane ring protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

¹³C NMR (Predicted):

Chemical Shift (δ) ppmAssignment
~120-C≡N (Nitrile)
~40-50Quaternary Cyclobutyl Carbon (-C(NH₃⁺)(CN))
~25-35Cyclobutyl Carbons (-CH₂-)
  • The nitrile carbon is expected to appear in the downfield region of the spectrum.

  • The quaternary carbon attached to the amino and nitrile groups will be shifted downfield due to the electron-withdrawing effects of these groups.

  • The methylene carbons of the cyclobutane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[15]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[13]

Step-by-Step Methodology:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.[13]

  • Sample Analysis: A small amount of solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[13]

  • Data Acquisition: The sample spectrum is recorded.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3200-2800-NH₃⁺N-H stretch
~2950-2850C-HC-H stretch (aliphatic)
~2260-2220-C≡NC≡N stretch
~1600-1500-NH₃⁺N-H bend
  • The broad absorption in the high-frequency region is characteristic of the N-H stretching of the ammonium group.

  • The sharp, medium-intensity peak around 2240 cm⁻¹ is indicative of the nitrile group.

  • The absorptions in the fingerprint region (below 1500 cm⁻¹) will be complex and characteristic of the cyclobutane ring vibrations.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[18][19]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.[19]

  • Infusion and Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.[18]

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[18]

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.[17]

Expected Mass Spectrum:

In positive ion mode ESI-MS, the expected molecular ion would be the protonated molecule [M+H]⁺, where M is the free base (1-Aminocyclobutanecarbonitrile).

  • Molecular Formula of Free Base: C₅H₈N₂

  • Molecular Weight of Free Base: 96.13 g/mol

  • Expected m/z of [M+H]⁺: 97.07

The mass spectrum would show a prominent peak at an m/z of approximately 97. Depending on the instrument's resolution, the isotopic pattern for C₅H₉N₂⁺ could also be observed.

Visualizing Experimental Workflows

To further clarify the experimental processes described above, the following diagrams illustrate the workflows for melting point determination and spectroscopic analysis.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

SpectroWorkflow cluster_sample Sample Preparation cluster_nmr NMR cluster_ir FT-IR cluster_ms MS S 1-Aminocyclobutanecarbonitrile Hydrochloride N1 Dissolve in Deuterated Solvent S->N1 I1 Place on ATR Crystal S->I1 M1 Prepare Dilute Solution S->M1 N2 Acquire 1H & 13C Spectra N1->N2 N3 Analyze Chemical Shifts & Coupling N2->N3 I2 Acquire Spectrum I1->I2 I3 Identify Functional Group Absorptions I2->I3 M2 Infuse into ESI Source M1->M2 M3 Determine m/z of Molecular Ion M2->M3

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed examination of the key physical characteristics of this compound and the experimental methodologies used to determine them. By understanding not just the "what" but also the "how" and "why" of these characterization techniques, researchers can approach their work with greater confidence and scientific rigor. The information and protocols presented herein are intended to serve as a valuable resource for scientists and professionals in the ongoing quest for new and improved therapeutics.

References

  • Mass Spectrometry Laboratory - Rutgers-Newark Chemistry. (n.d.).
  • Determination of Melting Point - Wired Chemist. (n.d.).
  • Melting point determination | Edisco. (n.d.).
  • Melting Point Determination - thinkSRS.com. (n.d.).
  • Melting point determination. (n.d.).
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry - ACS Publications. (n.d.).
  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.).
  • Melting point determination - SSERC. (n.d.).
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28).
  • Electrospray ionization - Wikipedia. (n.d.).
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • NMR Techniques in Organic Chemistry: a quick guide[21][22]. (n.d.).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.).
  • 4 - The Royal Society of Chemistry. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • FTIR Analysis | RTI Laboratories. (n.d.).
  • Fourier Transform Infrared Spectroscopy (FTIR) Services - EAG Laboratories. (n.d.).
  • GENERAL TESTS, PROCESSES AND APPARATUS. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).
  • FTIR Analysis (FTIR Spectroscopy) - YouTube. (2013, May 10).
  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (n.d.).
  • 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309) - Human Metabolome Database. (n.d.).
  • 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6 | Chemsrc. (n.d.).
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem. (n.d.).
  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.).
  • <1236> Solubility Measurements - USP-NF. (2016, September 30).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride - SpectraBase. (n.d.).
  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride | C5H10ClNO2 | CID 11321048. (n.d.).
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarbonitrile hydrochloride is a synthetic small molecule featuring a strained cyclobutane ring, a primary amine, and a nitrile functional group. While extensive public data on its specific biological activity remains limited, its structural motifs suggest significant potential in medicinal chemistry. This guide synthesizes information from related compounds to propose potential biological targets, outlines a strategic approach for its evaluation, and provides detailed, field-proven experimental protocols for its characterization. The document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related aminonitrile compounds.

Introduction: The Therapeutic Potential of Constrained Scaffolds and Nitrile Warheads

The confluence of a constrained cyclobutane ring and a reactive nitrile group in this compound presents a compelling case for its investigation as a bioactive molecule. The cyclobutane moiety is increasingly utilized in drug design to enhance metabolic stability and improve oral bioavailability by introducing a three-dimensional structure that can optimize ligand-receptor interactions.[1] Concurrently, the α-aminonitrile scaffold is a precursor to amino acids and a key structural element in various bioactive compounds.

This guide will explore the hypothesized biological activities of this compound, drawing inferences from structurally analogous compounds. We will delve into its potential as a modulator of neurological pathways and as an enzyme inhibitor, providing a structured framework for its comprehensive biological evaluation.

Synthesis of this compound

The most probable synthetic route to this compound is a variation of the Strecker synthesis.[2][3][4] This well-established method involves the one-pot reaction of a ketone (cyclobutanone), an amine source (ammonia), and a cyanide source, followed by salt formation.

Proposed Synthetic Workflow

G cluster_0 Reaction cluster_1 Workup & Purification Cyclobutanone Cyclobutanone Imine Cyclobutylideneamine (Intermediate) Cyclobutanone->Imine Ammonia Ammonia (NH3) Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN) Aminonitrile 1-Aminocyclobutanecarbonitrile Cyanide->Aminonitrile Nucleophilic attack Imine->Aminonitrile Product 1-Aminocyclobutanecarbonitrile Hydrochloride Aminonitrile->Product HCl Hydrochloric Acid (HCl) HCl->Product Salt Formation

Caption: Proposed Strecker synthesis workflow for this compound.

Detailed Synthetic Protocol
  • Imine Formation: In a well-ventilated fume hood, dissolve cyclobutanone in an appropriate solvent (e.g., methanol). Add a source of ammonia, such as ammonium chloride, and stir the mixture at room temperature.

  • Cyanide Addition: Slowly add a solution of a cyanide salt (e.g., sodium cyanide) to the reaction mixture. Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water and extract the crude 1-aminocyclobutanecarbonitrile into an organic solvent.

  • Salt Formation and Purification: Treat the organic extract with a solution of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and purified by recrystallization.

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural features and data from related molecules, we can hypothesize several potential biological activities for this compound.

Neurological Activity: A Potential NMDA Receptor Modulator

The structurally related compound, 1-aminocyclobutane-1-carboxylate (ACBC), is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[5] However, its therapeutic utility is limited by rapid in vivo inactivation. The replacement of the carboxylic acid with a nitrile group in this compound could potentially enhance its metabolic stability and alter its activity at the NMDA receptor. The nitrile group may interact differently with the receptor, possibly leading to a different pharmacological profile (e.g., agonist, partial agonist, or antagonist with different potency).

Enzyme Inhibition: A Covalent or Non-covalent Inhibitor?

The electrophilic nature of the nitrile carbon makes it a potential "warhead" for covalent inhibition of enzymes, particularly cysteine proteases where the thiol group of a cysteine residue in the active site can attack the nitrile.[6] Alternatively, the molecule could act as a reversible inhibitor, fitting into the active site of an enzyme and disrupting its function through non-covalent interactions.[7]

Proposed Signaling Pathway for Investigation

G Compound 1-Aminocyclobutanecarbonitrile Hydrochloride Target Hypothesized Target (e.g., NMDA Receptor or Cysteine Protease) Compound->Target Binding/Inhibition Downstream Downstream Signaling Cascade Target->Downstream Modulation Response Cellular Response (e.g., Altered Ion Flow, Apoptosis, etc.) Downstream->Response

Caption: Hypothesized mechanism of action for this compound.

A Strategic Framework for Biological Evaluation

A systematic evaluation of this compound is necessary to elucidate its biological activity. The following experimental workflows provide a comprehensive approach.

In Vitro Evaluation

Objective: To determine the direct interaction of the compound with purified enzymes or receptors and to assess its effects in a cellular context.

Experimental Workflow:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme Enzyme Inhibition Assay (e.g., Cysteine Proteases) Receptor Receptor Binding Assay (e.g., NMDA Receptor) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Signaling Downstream Signaling Assay (e.g., Western Blot, Reporter Assay) Compound Test Compound Compound->Enzyme Compound->Receptor Compound->Cytotoxicity Compound->Signaling

Caption: In vitro experimental workflow for biological characterization.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme (preferably fluorogenic or chromogenic)

    • Assay buffer

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Positive control inhibitor

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • Add the enzyme to the wells of the microplate.

    • Add the test compound at various concentrations to the wells and incubate for a predetermined time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

  • Reagents and Materials:

    • Target cell line

    • Cell culture medium

    • This compound

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability and determine the CC50 value.

In Vivo Evaluation

Objective: To assess the preliminary efficacy, pharmacokinetics, and toxicity of the compound in a living organism.

  • Animals and Housing:

    • Use a suitable rodent model (e.g., mice or rats) relevant to the hypothesized biological activity.

    • House the animals in a controlled environment with access to food and water ad libitum.

    • Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Divide the animals into groups (e.g., vehicle control, and different dose levels of the test compound).

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes) daily.

    • At predetermined time points, collect blood samples for pharmacokinetic analysis.

    • For efficacy studies, use a relevant disease model and assess the therapeutic effect of the compound.

    • At the end of the study, euthanize the animals and perform a gross necropsy and histopathological analysis of major organs.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Assay TypeParameterResult
Enzyme InhibitionIC50TBD
CytotoxicityCC50TBD
In Vivo StudyMTD (Maximum Tolerated Dose)TBD
In Vivo StudyEfficacyTBD

Conclusion and Future Directions

This compound is a molecule of significant interest due to its unique structural features. While its biological activity is not yet well-defined in the public domain, this guide provides a rational and systematic approach for its investigation. The proposed workflows and protocols offer a starting point for researchers to explore its potential as a neuroactive agent or an enzyme inhibitor. Future studies should focus on identifying its specific molecular targets and elucidating its mechanism of action to fully understand its therapeutic potential.

References

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
  • Willems, M., et al. (n.d.).
  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
  • Rao, T. S., et al. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305-309. [Link]
  • Thoreson, W. B., et al. (1995). 1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD)
  • ResearchGate. (n.d.). Aminocyclobutane esters: examples of bioactive compounds (A)
  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.
  • National Institutes of Health. (n.d.). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. [Link]
  • ResearchGate. (n.d.). Development of a New α‐Aminonitrile Synthesis. [Link]
  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]
  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]
  • ResearchGate. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]
  • National Institutes of Health. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]
  • Chemistry LibreTexts. (2025). Enzyme Inhibition. [Link]
  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).
  • International Journal of Innovative Science and Research Technology. (n.d.). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. [Link]
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]namedreactions/strecker-synthesis.shtm)

Sources

A Senior Application Scientist's Guide to Sourcing 1-Aminocyclobutanecarbonitrile Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Aminocyclobutanecarbonitrile Hydrochloride in Modern Drug Discovery

In the landscape of pharmaceutical and medicinal chemistry, the selection of molecular building blocks is a critical determinant of a research program's success. Among these, strained cyclic amino acid derivatives have emerged as powerful tools for crafting novel therapeutic agents. This compound (CAS No. 154446-63-4) is a prime example of such a key intermediate. Its rigid cyclobutane scaffold provides conformational constraint, a highly desirable feature for designing molecules that bind with high affinity and selectivity to biological targets.[1] This unique structural motif is instrumental in the synthesis of innovative neuroactive drugs, enzyme inhibitors, and peptidomimetics, making it a valuable asset in both academic and industrial drug discovery pipelines.[2][3]

This guide provides an in-depth, field-proven framework for researchers, scientists, and procurement specialists on the sourcing, vetting, and purchasing of high-purity this compound. Moving beyond a simple list of vendors, we will explore the causality behind critical procurement decisions, ensuring the integrity and reproducibility of your research.

Section 1: Supplier Identification and Initial Screening

The first step in the procurement process is identifying a pool of potential suppliers. The quality of your starting material is non-negotiable, as it directly impacts the validity of your experimental outcomes.[4] Suppliers of specialty chemicals like this compound generally fall into three categories:

  • Primary Manufacturers: These companies synthesize the compound in-house. They often offer the highest purity and largest quantities but may have significant minimum order requirements.

  • Specialty Chemical Distributors: These companies source from various manufacturers and maintain stock of a wide array of research chemicals. They offer flexibility in quantity and are often the most convenient for research-scale needs. Reputable distributors include Merck (Sigma-Aldrich), Santa Cruz Biotechnology, and Thermo Fisher Scientific.[5][6]

  • Niche & Custom Synthesis Labs: These smaller operations can provide the compound and may offer custom synthesis services if a specific analog or derivative is required.

Initial searches on chemical sourcing platforms like ChemicalBook, Echemi, and PubChem are effective for generating a list of potential suppliers.[7][8] However, this initial list must be rigorously screened. Key considerations include the supplier's stated quality standards (e.g., purity levels offered), their history in the market, and any available customer testimonials or certifications.[4]

Section 2: The Critical Vetting Process: From Supplier to Scientific Partner

Once a shortlist of suppliers is compiled, a thorough vetting process is essential to ensure you are sourcing material that meets the stringent requirements of your research. This process is centered on the critical evaluation of documentation and the supplier's operational reliability.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document in chemical procurement.[9] It is not merely a formality; it is a legally significant document that provides a detailed "report card" for a specific batch or lot of the chemical.[10][11] A CoA provides objective evidence that the material conforms to the required specifications.[9] For researchers, it is the foundation of experimental reproducibility.[11]

When reviewing a CoA for this compound, pay close attention to the following parameters:

Parameter Typical Specification Analytical Method Why It Matters (Expert Insight)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spec (MS)Confirms that the molecule is indeed 1-Aminocyclobutanecarbonitrile HCl. The NMR should be clean, with peak integrations matching the number of protons. MS should show the correct molecular ion peak.
Purity/Assay ≥97% (typical for research grade)HPLC, GC, qNMRThis is the most critical value. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment of non-volatile solids. The chromatogram should show a single major peak with minimal impurities.
Appearance White to off-white solid/powderVisual InspectionA significant deviation in color (e.g., yellow or brown) can indicate degradation or the presence of impurities from the synthesis.
Solubility Soluble in WaterWet ChemistryConfirms the material's suitability for aqueous reactions or buffer preparation. The hydrochloride salt form enhances water solubility.[12]
Lot Number Unique Alphanumeric CodeN/AEssential for traceability.[11] If an experiment yields unexpected results, the lot number allows you to trace the issue back to the specific batch of starting material.
Date of Analysis Specific DateN/AIndicates how recently the material was tested. For compounds with limited shelf life, this is a crucial piece of information.

A trustworthy supplier will always make a representative or lot-specific CoA readily available before purchase.[9]

Safety and Handling: The Safety Data Sheet (SDS)

The Safety Data Sheet (SDS) is another critical document that must be reviewed prior to purchase.[13] It provides comprehensive information on the chemical's properties, hazards, safe handling procedures, and emergency measures.[14] Ensure the supplier provides an up-to-date SDS that complies with the Globally Harmonized System (GHS) standards.[15]

Assessing Supplier Reliability

Beyond documentation, consider these operational factors:

  • Technical Support: Can you easily speak with a chemist or technical expert at the company? Their ability to answer questions about purity, stability, or handling is a strong indicator of a quality supplier.

  • Lead Time and Inventory: Do they have the material in stock, or is it synthesized on demand? Unforeseen delays can derail research timelines. A reliable inventory management system is key.[13][16]

  • Packaging and Shipping: The compound should be shipped in appropriate, sealed containers to prevent contamination or degradation. Cold chain shipping may be required depending on the compound's stability.

Section 3: The Procurement Workflow: A Step-by-Step Protocol

The process of acquiring a specialty chemical is a systematic workflow that ensures quality, safety, and compliance.[17]

Experimental Protocol: Chemical Procurement
  • Demand Forecasting: Clearly define the required quantity and purity grade based on your experimental plan.[18] Over-ordering can lead to waste, while under-ordering can cause delays.

  • Request for Quotation (RFQ): Contact your shortlisted suppliers with your requirements. Request a lot-specific Certificate of Analysis with the quotation.

  • Supplier Evaluation: Compare the CoAs, pricing, and lead times. Do not default to the cheapest option; prioritize quality and reliability.[18]

  • Purchase Order (PO) Creation: Generate a formal PO that explicitly states the chemical name, CAS number (154446-63-4), required purity, quantity, and references the quoted price and lot number if possible.

  • Receipt and Inspection: Upon delivery, immediately inspect the packaging for damage.[14] Verify that the container label matches the PO and the provided CoA. The date of receipt should be written on the container.[14]

  • Incoming Quality Control (QC) - Self-Validation : For critical applications, it is best practice to perform a simple in-house identity check. This could be as simple as taking a melting point or running a quick TLC against a known standard if available. This step provides an independent verification of the material's identity.

  • Inventory Management: Log the chemical into your lab's inventory management system.[19] This system should track the chemical's location, quantity, receipt date, and link to its SDS.[13][15] Proper storage, as specified by the supplier (often refrigerated for amino acid derivatives), is crucial for maintaining stability.[12][20]

Visualization of the Procurement Workflow

The following diagram illustrates the logical flow of the procurement process, emphasizing critical quality control checkpoints.

ProcurementWorkflow cluster_planning Phase 1: Planning & Sourcing cluster_vetting Phase 2: Vetting & Selection cluster_execution Phase 3: Execution & Verification cluster_rejection Quality Failure Path DefineNeeds 1. Define Needs (Purity, Quantity) IdentifySuppliers 2. Identify Suppliers (Databases, Literature) DefineNeeds->IdentifySuppliers Shortlist 3. Shortlist & Request Info IdentifySuppliers->Shortlist RFQ 4. Send RFQ Shortlist->RFQ ReceiveDocs 5. Receive Quote, CoA, SDS RFQ->ReceiveDocs Evaluate 6. Evaluate Documents (Critical CoA Review) ReceiveDocs->Evaluate SelectSupplier 7. Select Supplier Evaluate->SelectSupplier Reject Reject & Document Evaluate->Reject CoA Fails PO 8. Issue Purchase Order SelectSupplier->PO Receive 9. Receive & Inspect Shipment PO->Receive QC 10. Incoming QC (Identity Verification) Receive->QC Inventory 11. Log in Inventory & Store QC->Inventory QC->Reject QC Fails

Caption: A workflow for procuring high-quality research chemicals.

Conclusion

The procurement of this compound, like any critical research chemical, is a process that demands scientific rigor and diligence. By treating supplier selection as a form of scientific inquiry—hypothesizing quality, and then seeking documentary and physical evidence to support that hypothesis—researchers can safeguard the integrity of their work. A robust vetting process, centered on the critical analysis of the Certificate of Analysis and supported by a systematic procurement workflow, transforms a simple purchase into a strategic partnership that underpins successful and reproducible science.

References

  • Chemical Inventory Management Best Practices. (2024, December 5). Vertére.
  • Best Practices for Managing Laboratory Chemical Inventory. (2013, January 9). VWR.
  • The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS). (2024, March 23). Chemical Suppliers.
  • 5 Steps To Manage Chemical Inventory In Your Lab. (2024, March 19). Genemod.
  • This compound | 845821-84-3. (2025, October 14). ChemicalBook.
  • What are the best practices for maintaining a chemical inventory?. (2025, April 19). Simple But Needed.
  • Lab Safety Manual: Chemical Management. Hampshire College.
  • Certificate of Analysis: Definition and application in Procurement. (2025, November 19). Tacto.
  • Certificate of Analysis: Ensuring Product Quality and Compliance. (2023, October 25). Inecta.
  • What are Certificates of Analysis (COA) | Why You Need COA. (2020, November 9). DocXellent.
  • How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). Blog.
  • Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express.
  • This compound. MySkinRecipes.
  • Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express.
  • Procurement categories for chemical manufacturers: A brief guide. (2024, March 8). LightSource.
  • Purchasing & procurement in chemical industry: benefits & types. (2025, November 26). Procol.
  • 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex.
  • This compound for Sale. Echemi.
  • GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. (2018, February 2).
  • 1-Amino-1-cyclobutanecarboxylic acid hydrochloride. BLD Pharm.
  • 1-amino-cyclobutane carboxylic acid hydrochloride suppliers USA.
  • Technical Support Center: Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. Benchchem.
  • Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride Suppliers. ChemicalBook.
  • This compound. Santa Cruz Biotechnology.
  • 1,4-Butanediol CAS 110-63-4 | 801532. Merck Millipore.

Sources

The Cyclobutane Ring: A Puckered Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered a synthetic curiosity due to its inherent ring strain, the cyclobutane moiety has emerged from relative obscurity to become a star player in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a powerful tool to address common challenges in drug development, including metabolic instability, poor solubility, and the need for precise conformational control. This guide provides a comprehensive exploration of the cyclobutane ring's role, moving beyond a simple catalog of its applications to delve into the underlying physicochemical principles that make it a valuable scaffold. We will examine its strategic use as a conformational constraint, a saturated bioisostere for aromatic rings, and a tool for enhancing pharmacokinetic profiles, supported by field-proven insights, experimental workflows, and illustrative case studies.

The Cyclobutane Moiety: A Unique Scaffold for Drug Design

The utility of the cyclobutane ring in medicinal chemistry stems directly from its distinct structural and electronic properties, which differ significantly from both acyclic chains and other cycloalkanes.

Physicochemical Properties: Strain, Conformation, and Bonding

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[1][2] This high strain energy, a consequence of significant angle and torsional strain, might initially be perceived as a liability. However, the ring is relatively chemically inert for a highly strained carbocycle, positioning it between the highly reactive cyclopropane and the more stable cyclopentane.[2][3]

Crucially, to alleviate the torsional strain that would exist in a planar conformation, cyclobutane adopts a non-planar, "puckered" or "butterfly" shape.[4][5][6] In this conformation, one carbon atom makes an angle of about 25° with the plane of the other three.[5][6] This puckering has profound implications for drug design:

  • Defined Substituent Vectors: The puckered geometry places substituents in well-defined axial and equatorial-like positions, allowing medicinal chemists to control the spatial orientation of pharmacophoric groups with high precision.[7]

  • Dynamic Interconversion: The two equivalent puckered conformations can interconvert rapidly at room temperature, passing through a higher-energy planar transition state with a low energy barrier.[8]

The C-C bonds within the ring are longer than in a typical alkane (1.56 Å vs 1.54 Å), a result of 1,3 non-bonding repulsions.[1] This unique geometry influences the molecule's overall shape and interactions within a binding pocket.[1][3]

cluster_0 Puckered Cyclobutane Conformation C1 C1 C2 C2 C1->C2 R1_ax R (axial-like) C1->R1_ax R1_eq R (equatorial-like) C1->R1_eq C3 C3 C2->C3 C4 C4 C3->C4 R3_ax R (axial-like) C3->R3_ax R3_eq R (equatorial-like) C3->R3_eq C4->C1

Caption: Puckered conformation of cyclobutane defining substituent vectors.

Strategic Applications of the Cyclobutane Ring in Medicinal Chemistry

The unique properties of the cyclobutane ring translate into several powerful strategies for lead optimization and drug design.[1][3][9]

Conformational Constraint: Reducing Flexibility to Enhance Potency

Flexible molecules often pay an entropic penalty upon binding to a target, as their rotatable bonds become frozen in the active conformation.[1] Incorporating a cyclobutane ring can rigidly lock a molecule into its bioactive conformation, minimizing this entropic loss and potentially boosting potency.[1][7][10] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane restricts the possible orientations of the substituents, effectively pre-organizing the molecule for receptor binding.[1] This strategy has been successfully used to mitigate in vivo cis/trans-isomerization of alkene-containing compounds and to lock natural products into their most active forms.[2]

cluster_0 Flexible Linker cluster_1 Cyclobutane Constraint Flexible Pharmacophore A ~ Pharmacophore B (Multiple Low-Energy Conformations) BindingSite Target Binding Site Flexible->BindingSite High Entropic Penalty Rigid Pharmacophore A - [Ring] - Pharmacophore B (Few Bioactive Conformations) Rigid->BindingSite Low Entropic Penalty

Caption: Cyclobutane reduces the entropic penalty of binding.

A Saturated Bioisostere: Moving Beyond Flatland

Bioisosteric replacement is a cornerstone of medicinal chemistry. The cyclobutane ring has emerged as a highly effective saturated, three-dimensional bioisostere for planar aromatic rings.[11]

The replacement of a planar phenyl ring with a puckered cyclobutane moiety can lead to dramatic improvements in drug-like properties.[11] This strategy increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[11] The 3D shape of the cyclobutane can provide better spatial complementarity to a protein's binding pocket compared to a flat aromatic ring.[1][11] Furthermore, saturated cyclobutanes are generally less susceptible to oxidative metabolism than electron-rich aromatic systems.[11]

Table 1: Phenyl Ring vs. Cyclobutane Bioisostere - Comparative Properties

Property Phenyl Ring Cyclobutane Ring Rationale & Advantage of Replacement
Geometry Planar (2D) Puckered (3D) Improved spatial fit in binding pockets; novel substituent vectors.[1][11]
Fsp3 Character Low High Correlates with improved solubility, metabolic stability, and clinical success.[11]
Metabolic Stability Prone to oxidative metabolism (e.g., P450) Generally less susceptible to oxidation Blocks a common metabolic hotspot, improving half-life.[11]
Aqueous Solubility Lower Generally Higher Increased saturation often leads to higher water solubility.[1][12]

| Lipophilicity (logP) | Higher | Lower | Can help reduce off-target effects and improve pharmacokinetic profile.[12] |

Enhancing Metabolic Stability

Beyond its role as an aryl isostere, the cyclobutane ring can be strategically placed to shield metabolically labile sites from enzymatic degradation.[1][2] For example, incorporating a cyclobutane into a side chain can sterically hinder access by metabolic enzymes or replace a group that is prone to cleavage.[2] In the development of PET tracers, replacing an alkyl chain with a cyclobutyl group was shown to increase metabolic stability.[2] Similarly, in the optimization of IDH1 inhibitors, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a key step in improving metabolic clearance, leading to the approved drug ivosidenib.[13]

Case Studies: The Cyclobutane Ring in Action

The theoretical advantages of the cyclobutane ring are validated by its presence in numerous approved drugs and clinical candidates across diverse therapeutic areas.[1][13]

  • Anticancer Agents: The platinum-based chemotherapy agent Carboplatin features a cyclobutane-1,1-dicarboxylate ligand, which modulates the drug's reactivity and reduces the severe nephrotoxicity associated with its predecessor, cisplatin.[2][13][14] More recently, Apalutamide , an androgen receptor antagonist for prostate cancer, incorporates a spirocyclic cyclobutane scaffold.[13]

  • Antiviral Therapeutics: The hepatitis C protease inhibitor Boceprevir contains a cyclobutane group that was found to be significantly more potent than analogues with cyclopropyl or cyclopentyl groups, highlighting the importance of precise ring size and conformation for optimal binding.[10][13]

  • JAK Inhibitors: The rigid structure of the cyclobutane core makes it an attractive scaffold for kinase inhibitors, such as those targeting the Janus kinase (JAK) family, which are implicated in inflammatory and autoimmune diseases.[15]

Experimental Protocols & Workflows

To harness the potential of the cyclobutane scaffold, a systematic approach to its incorporation and evaluation is essential.

Protocol: Evaluating the Bioisosteric Replacement of a Phenyl Ring

This protocol outlines a self-validating system to assess the viability of replacing a para-substituted phenyl ring with a 1,3-disubstituted cyclobutane.

Objective: To determine if a cyclobutane-for-phenyl swap maintains or improves potency while enhancing physicochemical and pharmacokinetic properties.

Methodology:

  • Synthesis:

    • Synthesize the parent compound containing the para-substituted phenyl ring (Compound A ).

    • Synthesize the two corresponding cyclobutane analogues: cis-1,3-disubstituted (Compound B-cis ) and trans-1,3-disubstituted (Compound B-trans ). This is critical, as stereochemistry will dictate the vector of the substituent. Common synthetic routes include [2+2] photocycloadditions or the use of commercially available cyclobutane building blocks.[16][17]

  • In Vitro Biological Assay:

    • Determine the potency (e.g., IC50, Ki) of Compounds A , B-cis , and B-trans in a primary biochemical or cell-based assay relevant to the biological target.

  • Physicochemical Property Profiling:

    • Solubility: Measure the kinetic solubility of all three compounds in a phosphate-buffered saline (PBS) solution (pH 7.4) using a standard method like nephelometry.

    • Lipophilicity: Determine the distribution coefficient (LogD) at pH 7.4.

  • In Vitro ADME Profiling:

    • Metabolic Stability: Incubate each compound with human liver microsomes (HLM) and measure the rate of disappearance over time to determine the intrinsic clearance (Clint).

  • Data Analysis & Decision Making:

    • Compile the data into a comparative table (see Table 1 for a template).

    • Causality Check: If Compound B-cis or B-trans shows retained or improved potency and superior solubility/metabolic stability compared to Compound A , the bioisosteric swap is considered successful. A significant loss in potency suggests the aromatic properties of the phenyl ring (e.g., π-π stacking) were critical for binding. The difference in activity between B-cis and B-trans provides crucial information about the required geometry for target engagement.

Workflow for Bioisosteric Replacement Evaluation Start Identify Phenyl-Containing Lead Compound Synthesis Synthesize: 1. Phenyl Parent (A) 2. cis-Cyclobutane (B-cis) 3. trans-Cyclobutane (B-trans) Start->Synthesis Assay Parallel Evaluation Synthesis->Assay Potency Biological Potency (IC50 / Ki) Assay->Potency Solubility Aqueous Solubility (PBS, pH 7.4) Assay->Solubility Metabolism Metabolic Stability (HLM, Clint) Assay->Metabolism Analysis Comparative Data Analysis Potency->Analysis Solubility->Analysis Metabolism->Analysis Success Success: Improved Profile (Proceed with Series) Analysis->Success Potency Maintained & Properties Improved Failure Failure: Potency Loss (Phenyl Ring is Critical) Analysis->Failure Significant Potency Loss

Caption: A self-validating workflow for cyclobutane bioisostere evaluation.

Future Outlook & Conclusion

The use of the cyclobutane ring in drug discovery is no longer a niche strategy but a mainstream approach to creating molecules with superior, three-dimensional properties.[1] The increasing commercial availability of diverse cyclobutane building blocks and the development of novel synthetic methods will continue to fuel its adoption.[1][15] As drug discovery programs increasingly focus on escaping "flatland" chemistry to explore new chemical space, the puckered, versatile, and functionally powerful cyclobutane scaffold is poised to play an ever-expanding role in the development of next-generation therapeutics. Its ability to impart conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes it an invaluable tool in the medicinal chemist's arsenal.[1][7][11]

References

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
  • LookChem. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery.
  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments.
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
  • Wikipedia. (n.d.). Cyclobutane.
  • PubMed. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides Nucleotides Nucleic Acids.
  • Taylor & Francis Online. (n.d.). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY.
  • Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme.
  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • ResearchGate. (n.d.). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues.
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • ACS Publications. (n.d.). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • SciSpace. (2015). Conformational analysis of cycloalkanes.
  • Slideshare. (n.d.). Conformational analysis.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry.
  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.

Sources

The Strategic Incorporation of the Nitrile Functional Group in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Functional Group

The nitrile or cyano group (-C≡N), once viewed with caution in medicinal chemistry, has emerged as a remarkably versatile and valuable functional group in the design of novel therapeutics. Its unique electronic properties, linear geometry, and metabolic stability have propelled its inclusion in over 30 approved pharmaceuticals, with many more in clinical development.[1][2][3] This guide provides an in-depth exploration of the nitrile group's multifaceted roles in drug design, offering researchers and drug development professionals a comprehensive understanding of its strategic applications, from a bioisosteric replacement to a reactive covalent "warhead." We will delve into the physicochemical characteristics that underpin its utility, its interactions with biological targets, its metabolic fate, and the critical considerations for its successful incorporation into drug candidates.

Part 1: Physicochemical Properties and Their Implications in Drug Design

The nitrile group's distinct physicochemical properties are fundamental to its utility in medicinal chemistry. Its strong dipole moment and linear geometry allow it to act as a versatile pharmacophore, influencing a molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Key Physicochemical Characteristics:

PropertyDescriptionImplication in Drug Design
Polarity & Dipole Moment The C≡N triple bond creates a significant dipole moment, with the nitrogen atom being electron-rich.Can enhance interactions with polar residues in a target's active site and improve aqueous solubility.[1][2]
Hydrogen Bond Acceptor The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[1][4]Enables key interactions with hydrogen bond donors like serine and arginine residues in protein active sites, contributing to binding affinity.[1]
Linear Geometry The sp-hybridized carbon results in a linear and sterically compact group.Allows the nitrile to probe narrow, sterically congested pockets within a protein's active site that larger functional groups cannot access.[2]
Metabolic Stability The nitrile group is generally robust and resistant to metabolic transformations.[1][4][5]Can block metabolically labile sites, increasing a drug's half-life and improving its pharmacokinetic profile.[4][6]
Electronic Effects As a strong electron-withdrawing group, it can modulate the electronic properties of adjacent aromatic rings.Can influence π-π stacking interactions and make aromatic systems less susceptible to oxidative metabolism.[1][2]

Part 2: The Nitrile Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the nitrile group has proven to be an effective mimic for several key functional groups, offering advantages in terms of metabolic stability and pharmacokinetic properties.

Carbonyl Bioisostere

The nitrile group is a classic bioisostere for the carbonyl group. Its ability to act as a hydrogen bond acceptor and its similar dipole moment allow it to replicate the key interactions of a carbonyl group with a biological target.[1][4] A significant advantage of this substitution is the increased resistance to metabolic reduction, which can be a liability for carbonyl-containing compounds.[4]

  • Example: In the development of non-steroidal aromatase inhibitors for breast cancer, the nitrile group in drugs like anastrozole and letrozole mimics the carbonyl group of the natural substrate, androstenedione, forming a crucial hydrogen bond in the enzyme's active site.[1]

Halogen and Hydroxyl Bioisostere

The nitrile group can also serve as a bioisostere for halogens and hydroxyl groups. It can mimic the polar interactions of these groups and, due to its smaller size compared to larger halogens like bromine and iodine, can achieve better contact with amino acid residues in a binding pocket.[1]

Part 3: The Nitrile Group as a Covalent Warhead: From Reversible to Irreversible Inhibition

One of the most powerful applications of the nitrile group in modern drug design is its role as an electrophilic "warhead" that can form a covalent bond with nucleophilic residues in a protein's active site, most commonly cysteine or serine.[5] This covalent interaction can lead to highly potent and durable inhibition.

Reversible Covalent Inhibition

Nitriles are particularly well-suited for reversible covalent inhibition. Their mild electrophilicity allows for a controlled reaction with the target, forming a covalent bond that can also dissociate, which can improve the drug's safety profile by reducing the risk of prolonged off-target activity.[7]

  • Mechanism of Action: DPP-4 Inhibitors

    A prime example of nitrile-based reversible covalent inhibition is found in the dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, such as vildagliptin and saxagliptin.[7][8][9][10]

    • Mechanism: The nitrile group of the inhibitor is attacked by the catalytic serine residue (Ser630) in the DPP-4 active site. This forms a reversible covalent imidate adduct, leading to prolonged inhibition of the enzyme.[7][11][12] By inhibiting DPP-4, these drugs prevent the degradation of incretin hormones like GLP-1 and GIP, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[8][9][10][11]

    Experimental Protocol: In Vitro DPP-4 Inhibition Assay

    Objective: To determine the inhibitory potency (IC50) of a nitrile-containing compound against human recombinant DPP-4.

    Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound (nitrile-containing inhibitor)

    • Positive control (e.g., vildagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

    Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In the microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Irreversible Covalent Inhibition

While nitriles are often associated with reversible covalent inhibition, they can also be incorporated into irreversible inhibitors, where the covalent bond formed is highly stable.

  • Mechanism of Action: Bruton's Tyrosine Kinase (BTK) Inhibitors

    Ibrutinib, a highly effective treatment for B-cell malignancies, is a prominent example of a drug that, while not containing a nitrile warhead itself, illustrates the principle of irreversible covalent inhibition.[13][14][15][16][17] It utilizes an acrylamide warhead to form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[13][14][16] This permanently inactivates the enzyme, blocking the B-cell receptor signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[13][14][15][16]

    The principles of targeting a cysteine residue with an electrophilic warhead are directly applicable to the design of nitrile-containing irreversible inhibitors for other targets.

Part 4: Metabolism and Safety Considerations

A critical aspect of drug design is understanding a compound's metabolic fate and potential for toxicity. The nitrile group is generally considered metabolically stable, with most nitrile-containing drugs passing through the body unchanged.[1][5]

Metabolic Pathways:

  • Hydrolysis: In some cases, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. This is a relatively rare metabolic pathway for most drug-like molecules.[1]

  • Oxidation: While the nitrile itself is robust, the carbon atom adjacent to the nitrile can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][18]

Toxicity and Cyanide Release:

A historical concern with nitrile-containing compounds has been the potential for the release of toxic cyanide ions. However, this is generally not a significant issue for most pharmaceuticals.[5][19]

  • Structural Features and Cyanide Release: The risk of cyanide release is highly dependent on the chemical structure. Alkylnitriles with a proton on the adjacent carbon can be oxidized by CYP enzymes to form a cyanohydrin, which can then release cyanide.[1][18] In contrast, aryl nitriles or nitriles on a fully substituted carbon are not susceptible to this metabolic pathway and do not release cyanide.[1]

  • Drug Design Strategy: To mitigate the risk of cyanide release, medicinal chemists typically design nitrile-containing drugs where the nitrile is attached to an aromatic ring or a quaternary carbon.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To assess the metabolic stability of a nitrile-containing compound by measuring its rate of depletion in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control (a compound with known metabolic instability)

  • Negative control (a compound with known metabolic stability)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM and buffer solution to 37°C.

  • In a microcentrifuge tube, combine the HLMs, buffer, and test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression of this plot gives the rate of depletion, which can be used to calculate the in vitro half-life.

Part 5: Case Studies of Approved Nitrile-Containing Drugs

The successful application of the nitrile functional group is best illustrated through examples of approved drugs that have made a significant impact on clinical practice.

Vildagliptin: A Reversible Covalent DPP-4 Inhibitor
  • Indication: Type 2 Diabetes Mellitus[8][9][10]

  • Mechanism: As discussed previously, vildagliptin is an aminonitrile that acts as a reversible covalent inhibitor of DPP-4.[11] The nitrile group is crucial for its mechanism of action, forming a covalent but reversible bond with the catalytic serine of the enzyme.[11] This leads to sustained inhibition of DPP-4 and improved glycemic control.[8][9][10][11]

Anastrozole: A Non-Steroidal Aromatase Inhibitor
  • Indication: Hormone receptor-positive breast cancer

  • Mechanism: Anastrozole is a non-steroidal inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. The nitrile group of anastrozole is thought to mimic a carbonyl group of the endogenous substrate and engage in a key hydrogen bonding interaction within the active site, contributing to its high binding affinity and selectivity.[1]

Part 6: Visualizing Key Concepts

Diagram 1: General Mechanism of Reversible Covalent Inhibition by a Nitrile Warhead

G cluster_0 Enzyme Active Site cluster_1 Reversible Covalent Adduct Enzyme_Ser Enzyme-Ser-OH Covalent_Adduct Enzyme-Ser-O-C(=NH)-Inhibitor Enzyme_Ser->Covalent_Adduct Nucleophilic Attack Inhibitor_CN Inhibitor-C≡N Covalent_Adduct->Enzyme_Ser Reversal

Caption: Reversible covalent inhibition by a nitrile warhead.

Diagram 2: Metabolic Activation of an Alkyl Nitrile Leading to Potential Cyanide Release

G Alkyl_Nitrile R-CH2-C≡N CYP450 CYP450 Oxidation Cyanohydrin R-CH(OH)-C≡N (Cyanohydrin) CYP450->Cyanohydrin Ketone R-C(=O)-H (Aldehyde/Ketone) Cyanohydrin->Ketone Decomposition Cyanide HCN (Hydrogen Cyanide) Cyanohydrin->Cyanide Decomposition

Caption: Metabolic pathway for potential cyanide release from alkyl nitriles.

Conclusion and Future Perspectives

The nitrile functional group has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to serve as a versatile bioisostere, a tunable covalent warhead, and a metabolically stable moiety provides numerous opportunities for lead optimization and the development of novel therapeutics.[2][20] As our understanding of protein-ligand interactions continues to grow, we can expect to see even more innovative applications of the nitrile group in the design of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of nitrile-based covalent inhibitors, particularly in the realm of reversible inhibition, holds significant promise for targeting challenging disease targets with improved safety and efficacy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vildagliptin?
  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8).
  • Amber Lifesciences. (2024, May 15). Vildagliptin: Mechanism, Indications, Dosage, and Side Effects.
  • PubMed. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans.
  • Benchchem. The Nitrile Moiety as a Carbonyl Bioisostere: A Comparative Guide for Drug Development.
  • Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans. (n.d.).
  • PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10).
  • Taylor & Francis Online. (2025, January 6). Key advances in the development of reversible covalent inhibitors.
  • PubMed. (2022, April 15). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.
  • ResearchGate. (2022, April 13). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.
  • PubMed Central. (2022, April 15). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.
  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations.
  • Wikipedia. Ibrutinib.
  • MDPI. (n.d.). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.
  • YouTube. (2016, June 29). The characteristics and mode of action of ibrutinib for CLL.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib?
  • Dr.Oracle. (2025, May 16). What is the mechanism of action of Ibrutinib (Imbruvica)?
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.).
  • PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.
  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design.
  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • Drug Hunter. (2025, November 3). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?
  • RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.).
  • PubMed. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil.
  • PubMed. (1992, July-August). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity.
  • Wikipedia. Nitrile.
  • PubMed. (2018, December 6). A Survey of the Role of Nitrile Groups in Protein-Ligand Interactions.
  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (n.d.).
  • ACS Publications. Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil | Biochemistry.
  • ResearchGate. Nitrile groups interacting with backbone NHs. (A) At left, improved...
  • ACS Publications. Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity | Chemical Research in Toxicology.
  • ResearchGate. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF.
  • NIH. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl).
  • Wikipedia. Cyanide.
  • Benchchem. The Versatile Reactivity of the Nitrile Group in 2-Alkoxybenzonitriles: A Technical Guide for Drug Discovery and Development.

Sources

Methodological & Application

Synthesis of 1-Aminocyclobutanecarbonitrile Hydrochloride: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-aminocyclobutanecarbonitrile hydrochloride, a key building block in medicinal chemistry. Its strained cyclobutane ring and the presence of both amino and nitrile functionalities make it a valuable precursor for a variety of pharmaceutical compounds. This guide delves into the optimized Strecker synthesis, offering a detailed, step-by-step protocol, mechanistic insights, and practical advice for maximizing yield and purity.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly in the development of neuroactive drugs and enzyme inhibitors.[1] The rigid cyclobutane scaffold imparts conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This unique structural feature makes it a sought-after component in the design of complex organic molecules with specific stereochemistry.[1]

The Strecker Synthesis: A Time-Tested Approach

The most common and industrially scalable method for preparing this compound is the Strecker synthesis.[2] This robust, one-pot, three-component reaction involves the condensation of cyclobutanone with an ammonia source and a cyanide source to form the α-aminonitrile, which is subsequently converted to its hydrochloride salt.[2][3][4][5][6]

Reaction Mechanism

The Strecker synthesis proceeds through a well-established mechanism:

  • Imine Formation: The reaction is typically initiated by the condensation of cyclobutanone with ammonia (or an ammonium salt) to form a cyclobutyl imine intermediate. This step is often favored under slightly acidic to neutral conditions.[2][3][6]

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of the α-aminonitrile.[3][4][6]

  • Salt Formation: Finally, the addition of hydrochloric acid protonates the amino group, yielding the stable this compound salt, which can then be isolated and purified.[2]

Strecker_Mechanism Cyclobutanone Cyclobutanone Imine Cyclobutyl Imine Cyclobutanone->Imine + NH₃ - H₂O Ammonia NH₃ Ammonia->Imine Aminonitrile 1-Aminocyclobutanecarbonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Cyanide->Aminonitrile Hydrochloride 1-Aminocyclobutanecarbonitrile HCl Aminonitrile->Hydrochloride + HCl HCl HCl HCl->Hydrochloride

Caption: The reaction mechanism of the Strecker synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed to provide a reliable and reproducible method for the synthesis of this compound, with a focus on minimizing byproduct formation and maximizing yield.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberNotes
CyclobutanoneC₄H₆O70.091191-95-3Can be used as a stable hydrate or hemiketal.[2]
Ammonium ChlorideNH₄Cl53.4912125-02-9Source of ammonia.
Sodium CyanideNaCN49.01143-33-9EXTREMELY TOXIC . Handle with extreme caution.
Hydrochloric AcidHCl36.467647-01-0Concentrated (e.g., 37%).
IsopropanolC₃H₈O60.1067-63-0For recrystallization.
Diethyl EtherC₄H₁₀O74.1260-29-7For washing crystals.
Equipment
  • Well-ventilated chemical fume hood

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Vacuum pump

  • Rotary evaporator

Step-by-Step Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_NH4Cl 1. Dissolve NH₄Cl in water Cooling 2. Cool to 0-5 °C Prep_NH4Cl->Cooling Add_Cyclobutanone 3. Add Cyclobutanone dropwise Cooling->Add_Cyclobutanone Imine_Formation 4. Stir for 1-2 hours (Imine Formation) Add_Cyclobutanone->Imine_Formation Add_NaCN 5. Add NaCN solution dropwise Imine_Formation->Add_NaCN Reaction_Stir 6. Stir at room temperature Add_NaCN->Reaction_Stir Acidify 7. Acidify with HCl to pH 1-2 Reaction_Stir->Acidify Extract 8. Extract with Dichloromethane Acidify->Extract Concentrate 9. Concentrate aqueous layer Extract->Concentrate Recrystallize 10. Recrystallize from Isopropanol/Ether Concentrate->Recrystallize Dry 11. Dry under vacuum Recrystallize->Dry

Caption: Experimental workflow for the synthesis of this compound.

1. Imine Formation:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add cyclobutanone (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Stir the mixture vigorously at 0-5 °C for 1-2 hours. This allows for the formation of the cyclobutyl imine intermediate.[2] The use of an excess of the ammonium salt helps to shift the equilibrium towards imine formation, minimizing the concentration of free cyclobutanone.[2]

2. Cyanide Addition:

  • In a separate flask, carefully prepare a solution of sodium cyanide (1.1 equivalents) in deionized water.

  • Add the sodium cyanide solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. Caution: The addition of cyanide to a slightly acidic solution can generate highly toxic hydrogen cyanide gas. This step must be performed in a properly functioning fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for several hours (typically 4-12 hours) and monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS until the starting material is consumed.[2]

3. Work-up and Isolation:

  • Once the reaction is complete, carefully acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.[2] This step protonates the amino group, forming the hydrochloride salt, and also quenches any unreacted cyanide.

  • To remove the primary byproduct, 1-hydroxycyclobutanecarbonitrile (cyclobutanone cyanohydrin), and other organic impurities, extract the acidic aqueous layer with an organic solvent such as dichloromethane.[2]

  • Separate the aqueous layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude solid product.

4. Purification:

  • The crude this compound can be purified by recrystallization. A common and effective solvent system is isopropanol/diethyl ether.[2] The hydrochloride salt is typically less soluble in this mixture compared to the cyanohydrin byproduct, allowing for its selective precipitation.[2]

  • Dissolve the crude solid in a minimal amount of hot isopropanol and then slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to a constant weight.

Process Optimization and Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal pH. - Loss of product during workup.- Monitor the reaction to completion using TLC or GC-MS. - Maintain the pH in the optimal range of 6-7 during imine formation.[2] - Minimize the amount of solvent used for recrystallization to avoid product loss in the mother liquor.
High Levels of Cyanohydrin Byproduct - Incorrect pH (too acidic or too basic). - Insufficient amount of ammonia source. - Premature addition of cyanide.- Buffer the reaction to maintain a pH between 6 and 7.[2] - Increase the molar ratio of ammonium chloride.[2] - Ensure sufficient time for imine formation before adding the cyanide solution.[2]
Product Fails to Crystallize - Presence of significant impurities. - Residual solvent.- Wash the crude product with a suitable solvent to remove soluble impurities before recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[2]

Safety Precautions

The synthesis of this compound involves the use of highly hazardous materials. A thorough understanding of the risks and strict adherence to safety protocols are essential.

  • Cyanide Hazard: Sodium cyanide and its potential byproduct, hydrogen cyanide gas, are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[7]

    • All manipulations involving cyanide must be conducted in a well-ventilated chemical fume hood.

    • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).

    • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

    • Quench all cyanide-containing waste with an oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

  • Acid Hazard: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

  • General Precautions:

    • Never work alone when performing this synthesis.

    • Clearly label all containers.

    • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7][8][9]

Physicochemical Properties

PropertyValueReference(s)
CAS Number 845821-84-3[1][8][10][11][12][13][14]
Molecular Formula C₅H₉ClN₂[8][10]
Molecular Weight 132.59 g/mol [1][8][10][12]
Appearance Solid[12]
Purity ≥98%[12]
Storage Temperature Room temperature, sealed and dry[1][11]

Conclusion

The Strecker synthesis provides an efficient and scalable route to this compound. By carefully controlling the reaction conditions, particularly pH and temperature, and following a systematic workup and purification procedure, researchers can obtain this valuable synthetic intermediate in high yield and purity. The protocol and insights provided in this guide are intended to support the successful and safe synthesis of this important building block for drug discovery and development.

References

  • MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride. Capot Chemical. [Link]
  • Strecker Synthesis. Organic Chemistry Portal. [Link]
  • Strecker Synthesis. NROChemistry. [Link]
  • Strecker amino acid synthesis. Wikipedia. [Link]
  • Strecker Synthesis. Master Organic Chemistry. [Link]
  • 1-Aminocyclobutanecarbonitrile. Chemsrc. [Link]
  • FINE CHEMICALS Solutions. eChemHub. [Link]
  • Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
  • 183170-69-6,1-(1-Boc-4-piperidyl)ethanol. AccelaChem. [Link]
  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • 1-Aminocyclobutanecarboxylic acid. PubChem. [Link]
  • This compound. MySkinRecipes. [Link]
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Solvents for Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Three component Strecker reaction using amines (1 mmol), carbonyl...
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • 产品目录. 深圳市迪克曼科技开发有限公司. [Link]

Sources

Experimental Applications of 1-Aminocyclobutanecarboxylic Acid (ACBC) Hydrochloride: A Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers on the experimental uses of 1-aminocyclobutanecarboxylic acid (ACBC) hydrochloride, a notable partial agonist at the N-methyl-D-aspartate (NMDA) receptor co-agonist binding site. We delve into the compound's mechanism of action, offering field-proven insights and step-by-step protocols for its application in neuroscience research, particularly in electrophysiology. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize ACBC as a tool to probe NMDA receptor function and its implications in various neurological contexts.

Introduction: Understanding 1-Aminocyclobutanecarboxylic Acid (ACBC)

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic amino acid analogue that has garnered significant interest in the field of neuroscience for its specific interaction with the NMDA receptor. Unlike full agonists, ACBC acts as a partial agonist at the glycine/D-serine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This property makes it a valuable tool for subtly modulating receptor activity, allowing for the investigation of the nuanced roles of NMDA receptors in synaptic transmission and plasticity.[1] Its hydrochloride salt form enhances stability and solubility for experimental use.

The primary utility of ACBC in experimental neuroscience lies in its ability to compete with endogenous co-agonists like D-serine. Due to its lower efficacy compared to full agonists, ACBC can reduce NMDA receptor-mediated currents and synaptic events, providing a means to probe the physiological and pathological consequences of attenuated NMDA receptor function.[2] This has potential therapeutic implications for cognitive disorders where NMDA receptor dysregulation is implicated.[1]

Mechanism of Action: A Closer Look at NMDA Receptor Modulation

The NMDA receptor is a crucial player in excitatory neurotransmission and synaptic plasticity. For the receptor to be activated, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit, along with the relief of a magnesium block by membrane depolarization.[3]

ACBC exerts its effects by binding to the co-agonist site on the GluN1 subunit. As a partial agonist, it has a lower intrinsic efficacy than the endogenous full agonists D-serine and glycine.[2] This means that even when ACBC is bound to the receptor, the conformational change it induces is less profound, leading to a lower probability of channel opening upon glutamate binding.

In an experimental setting, the application of ACBC can lead to a competitive displacement of endogenous co-agonists. This results in a net decrease in NMDA receptor-mediated currents, as the receptor population becomes partially occupied by a less effective agonist. This modulation is particularly evident in brain regions with significant NMDA receptor expression, such as the hippocampus and entorhinal cortex.[1]

Signaling Pathway: ACBC at the Glutamatergic Synapse

ACBC_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density pre_neuron Glutamate Vesicle Glutamate Glutamate pre_neuron->Glutamate Release NMDAR NMDA Receptor Ca_ion Ca²⁺ Influx (Reduced) NMDAR->Ca_ion Channel Gating (Inhibited) AMPA AMPA Receptor D_Serine D-Serine D_Serine->NMDAR Binds GluN1 (Endogenous) ACBC ACBC (Exogenous) ACBC->NMDAR Competes at GluN1 Glutamate->NMDAR Binds GluN2

Caption: ACBC competes with endogenous D-serine at the NMDA receptor's GluN1 subunit, reducing Ca²⁺ influx.

Experimental Protocols: A Practical Guide

Preparation of ACBC Hydrochloride Stock Solution

For most in vitro applications, a high-concentration stock solution of ACBC hydrochloride is prepared and then diluted to the final working concentration in the experimental buffer.

  • Objective: To prepare a stable, concentrated stock solution of ACBC hydrochloride.

  • Materials:

    • 1-Aminocyclobutanecarboxylic acid hydrochloride powder

    • Sterile, deionized water or appropriate solvent (e.g., DMSO, though aqueous solutions are common)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Protocol:

    • Determine the desired stock concentration (e.g., 10 mM or 100 mM).

    • Calculate the mass of ACBC hydrochloride needed using its molecular weight.

    • Weigh the required amount of ACBC hydrochloride powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, deionized water to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Ex Vivo Electrophysiology: Investigating Synaptic Function

ACBC is a valuable tool in ex vivo brain slice electrophysiology to study its effects on synaptic transmission and plasticity.

This protocol outlines the steps to assess the impact of ACBC on evoked field excitatory postsynaptic potentials (fEPSPs) in acute brain slices, for instance, from the hippocampus.

  • Objective: To measure the effect of ACBC on synaptic strength and network activity.

  • Materials:

    • Acute brain slices (e.g., hippocampal slices)[4]

    • Artificial cerebrospinal fluid (aCSF)[5]

    • ACBC hydrochloride stock solution

    • Electrophysiology recording setup (amplifier, digitizer, stimulating and recording electrodes)

    • Perfusion system

  • Protocol:

    • Prepare acute brain slices according to standard laboratory protocols.[4]

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

    • Place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).

    • Deliver baseline stimuli (e.g., at 0.05 Hz) and adjust the intensity to elicit a fEPSP that is 30-50% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

    • Switch the perfusion to aCSF containing the desired concentration of ACBC.

    • Continue recording for 30-60 minutes to observe the effect of ACBC on the fEPSP slope or amplitude.

    • Perform a washout by perfusing with the control aCSF and record for an additional 30 minutes to assess reversibility.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the data to the pre-drug baseline period.

    • Compare the fEPSP slope before, during, and after ACBC application. A reduction in the fEPSP slope is expected.[1]

This protocol is for investigating the effects of ACBC on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in individual neurons.

  • Objective: To directly measure the impact of ACBC on postsynaptic NMDA receptor currents.

  • Materials:

    • Acute brain slices

    • aCSF and internal patch pipette solution

    • ACBC hydrochloride stock solution

    • Patch-clamp electrophysiology rig with infrared differential interference contrast (IR-DIC) microscopy

  • Protocol:

    • Prepare brain slices and allow for recovery as described above.

    • Transfer a slice to the recording chamber.

    • Visually identify a neuron for recording using IR-DIC microscopy.

    • Establish a whole-cell patch-clamp configuration on the selected neuron.

    • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the Mg²⁺ block of NMDA receptors.

    • Pharmacologically isolate NMDA receptor-mediated currents by including antagonists for AMPA and GABA receptors in the aCSF.

    • Evoke EPSCs by stimulating nearby afferent fibers.

    • Record a stable baseline of NMDA receptor-mediated EPSCs.

    • Apply ACBC via the perfusion system.

    • Record the changes in the amplitude and decay kinetics of the NMDA receptor-mediated EPSCs. ACBC is expected to reduce the peak amplitude and accelerate the decay time of these currents.[1]

    • Perform a washout to check for reversibility.

Experimental Workflow: Ex Vivo Electrophysiology with ACBC

Ephys_Workflow prep Brain Slice Preparation & Recovery transfer Transfer Slice to Recording Chamber prep->transfer setup Position Stimulating & Recording Electrodes transfer->setup baseline Record Stable Baseline (20 min) setup->baseline drug_app Perfuse with ACBC-containing aCSF (30-60 min) baseline->drug_app washout Washout with Control aCSF (30 min) drug_app->washout analysis Data Analysis (Compare Amplitudes/Slopes) washout->analysis

Caption: A typical workflow for assessing the effects of ACBC on synaptic responses in brain slices.

Quantitative Data Summary

The following table summarizes key parameters of ACBC based on published literature. These values can serve as a starting point for experimental design.

ParameterValueDescriptionReference
Mechanism of Action Partial AgonistActs on the co-agonist (glycine/D-serine) binding site of the NMDA receptor.[1]
Efficacy Lower than D-cycloserineHas a reduced ability to activate the NMDA receptor compared to higher efficacy partial agonists.[1]
Effect on Postsynaptic NMDA EPSCs Decrease in Amplitude & Decay TimeReduces the peak amplitude and accelerates the decay of evoked NMDA receptor-mediated postsynaptic responses.[1]
Effect on Presynaptic NMDA Receptors Reduced EffectivenessCan decrease the tonic facilitation of glutamate release mediated by presynaptic NMDA receptors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-aminocyclobutanecarbonitrile hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[6]

  • Handling: Avoid contact with skin and eyes. Do not inhale dust; handle in a well-ventilated area or under a chemical fume hood.[7][8] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Spills: In case of a small spill, sweep up the material and place it in a suitable container for disposal. For larger spills, follow institutional safety protocols.[6]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

    • Skin Contact: Wash off with soap and plenty of water.[6]

    • Eye Contact: Flush eyes with water as a precaution.[6]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride is a powerful pharmacological tool for the nuanced investigation of NMDA receptor function. Its properties as a low-efficacy partial agonist allow researchers to probe the consequences of reduced NMDA receptor signaling in a controlled manner. The protocols and data presented in this guide offer a solid foundation for incorporating ACBC into experimental designs aimed at unraveling the complex roles of NMDA receptors in health and disease.

References

  • United Bioresearch. Safety Data Sheet for 1-Amino-cyclobutanecarbonitrile hydrochloride.
  • Capot Chemical. MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • Lench AM, Robson E, Jones RS. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. PLoS One. 2015;10(7):e0133548.
  • Lench AM, Robson E, Jones RS. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. PMC. 2015;10(7):e0133548.
  • protocols.io. Ex Vivo Electrophysiology. 2025.
  • Ghoneim, M. M., et al. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. 2023.

Sources

Application Notes & Protocols: 1-Aminocyclobutanecarbonitrile Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of novel therapeutic agents frequently hinges on the strategic incorporation of unique structural motifs that impart desirable pharmacological properties. Conformationally restricted amino acids have emerged as a cornerstone in peptidomimetic and drug design, offering a means to enhance metabolic stability, binding affinity, and oral bioavailability.[1] 1-Aminocyclobutanecarbonitrile hydrochloride is a pivotal bifunctional building block, featuring a strained cyclobutane ring that provides conformational rigidity and an α-aminonitrile group that serves as a versatile synthetic handle. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the applications and experimental protocols involving this valuable synthetic intermediate.

Introduction: The Strategic Advantage of the Cyclobutane Motif

In the landscape of medicinal chemistry, the use of small, strained ring systems is a powerful strategy for exploring chemical space. The cyclobutane moiety, in particular, introduces a defined three-dimensional structure that can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This compound serves as a direct precursor to 1-aminocyclobutanecarboxylic acid, a non-proteinogenic, α,α-disubstituted amino acid.[2][3] The incorporation of such structures into peptides or small molecules can disrupt enzymatic degradation pathways and improve selectivity for target receptors or enzymes.[4][5] This guide details its transformation into key derivatives and provides robust, validated protocols for its use.

Physicochemical & Safety Profile

Handling this reagent requires adherence to standard laboratory safety protocols. The compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Always use this chemical within a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

PropertyValueReference
Molecular Formula C₅H₉ClN₂[8][9]
Molecular Weight 132.59 g/mol [8][9]
CAS Number 845821-84-3[8]
Appearance White to off-white crystalline powder[3]
Storage Store in a cool, dry, well-ventilated place.[7]

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of this compound stems from the reactivity of its two functional groups: the primary amine and the nitrile. These allow for orthogonal chemical modifications, making it a highly versatile intermediate in multi-step syntheses.

G A 1-Aminocyclobutanecarbonitrile HCl B Hydrolysis (e.g., strong acid) A->B C N-Acylation / N-Alkylation (e.g., peptide coupling) A->C D 1-Aminocyclobutanecarboxylic Acid (Constrained Amino Acid) B->D E N-Functionalized Cyclobutane Scaffolds C->E F Peptidomimetics & Enzyme Inhibitors D->F E->F

Caption: Core synthetic pathways for 1-Aminocyclobutanecarbonitrile HCl.

Synthesis of Constrained Amino Acids via Nitrile Hydrolysis

The most direct application is the hydrolysis of the nitrile moiety to a carboxylic acid. This transformation converts the building block into 1-aminocyclobutanecarboxylic acid, a valuable component for creating peptidomimetics.[4][5] Acid-catalyzed hydrolysis is typically preferred as the reaction medium also serves to protect the amine group as its ammonium salt, preventing unwanted side reactions.

Amide Bond Formation for Novel Scaffolds

The primary amine of this compound can readily participate in nucleophilic substitution and addition reactions. Its most common use is in amide bond formation (acylation) with various carboxylic acids. This reaction is fundamental in drug discovery for constructing enzyme inhibitors and receptor ligands.[10] The resulting N-acylated products retain the nitrile group, which can be further elaborated or used as a polar feature to modulate solubility and engage in hydrogen bonding.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for reagent choices. These are adapted from established procedures for analogous compounds.[11][12]

Protocol 1: Acid-Catalyzed Hydrolysis to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This protocol details the conversion of the nitrile to a carboxylic acid under strong acidic conditions.

G start Start step1 1. Combine 1-Aminocyclobutanecarbonitrile HCl and 6M Aqueous HCl in a round-bottom flask. start->step1 step2 2. Heat mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. step1->step2 step3 3. Monitor reaction completion using TLC or LC-MS. step2->step3 step3->step2 Incomplete step4 4. Cool the reaction mixture to room temperature, then further cool in an ice bath. step3->step4 Complete step5 5. Concentrate the solution under reduced pressure to remove excess HCl and water. step4->step5 step6 6. Triturate the resulting solid with cold acetone, filter, and wash with diethyl ether. step5->step6 end 7. Dry in vacuo to yield pure 1-Aminocyclobutanecarboxylic Acid HCl. step6->end

Caption: Experimental workflow for nitrile hydrolysis.

Materials:

  • This compound (1.0 eq)

  • 6M Hydrochloric Acid (aqueous)

  • Acetone (cold)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Add 6M aqueous HCl (sufficient to create a 0.5 M solution).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature.

  • Isolation: Concentrate the solution under reduced pressure to remove water and excess HCl. This will often yield a solid or a thick oil.

  • Purification: Triturate the crude residue with cold acetone. The hydrochloride salt of the amino acid product is typically insoluble in acetone, while impurities may be washed away. Filter the resulting solid and wash the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the purified white solid under high vacuum to afford 1-aminocyclobutanecarboxylic acid hydrochloride.

Causality Behind Choices:

  • 6M HCl: Using a strong acid is necessary to catalyze the hydrolysis of the stable nitrile group. The aqueous environment provides the water for the reaction.

  • Reflux: The high temperature is required to overcome the activation energy for nitrile hydrolysis.

  • Trituration with Acetone: This is an effective purification method for polar, salt-like compounds, as the desired product precipitates while more organic-soluble impurities remain in the solvent.

Protocol 2: General Procedure for N-Acylation via Peptide Coupling

This protocol describes the coupling of the primary amine with a generic carboxylic acid using a standard peptide coupling reagent.

G start Start step1 1. Dissolve Carboxylic Acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. start->step1 step2 2. In a separate flask, dissolve 1-Aminocyclobutane- carbonitrile HCl (1.1 eq) in anhydrous DMF. start->step2 step4 4. Add the free amine solution dropwise to the activated carboxylic acid solution at 0 °C. step1->step4 step3 3. Add DIPEA (2.5 eq) to the amine solution and stir for 10 min to form the free base. step2->step3 step3->step4 step5 5. Allow reaction to warm to RT and stir for 4-12 hours, monitoring by TLC or LC-MS. step4->step5 step5->step5 step6 6. Quench with water, dilute with Ethyl Acetate. Wash with 1N HCl, sat. NaHCO₃, and brine. step5->step6 Complete step7 7. Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. step6->step7 end 8. Purify by column chromatography to yield the N-acylated product. step7->end

Caption: Experimental workflow for N-Acylation.

Materials:

  • This compound (1.1 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to form the activated ester.

  • Amine Deprotonation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free primary amine.[11]

  • Coupling: Add the solution of the free amine dropwise to the activated carboxylic acid solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.[11]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure N-acylated product.

Causality Behind Choices:

  • HATU: A highly efficient, low-racemization peptide coupling reagent that rapidly activates carboxylic acids for amide bond formation.

  • DIPEA: A sterically hindered, non-nucleophilic base. Its bulk prevents it from competing with the primary amine in attacking the activated acid, while its basicity is sufficient to deprotonate the ammonium salt.

  • Aqueous Work-up: The series of washes is critical for removing the water-soluble byproducts and unreacted starting materials, simplifying the final purification step.

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its unique combination of a constrained cyclobutane scaffold and adaptable aminonitrile functionality provides a reliable entry point into the synthesis of novel, conformationally restricted amino acids and complex molecular architectures. The protocols detailed herein offer robust and reproducible methods for leveraging this reagent to accelerate research and drug discovery programs.

References

  • O'Reilly, E., Pes, L., Ortin, Y., Müller-Bunz, H., & Paradisi, F. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511–518.
  • MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride - Capot Chemical. (n.d.).
  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride, 98% - MySkinRecipes. (n.d.).
  • Synthesis of a conformationally constrained δ-amino acid building block - Nanyang Technological University. (2013).
  • 3 - SAFETY DATA SHEET. (2012).
  • 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6 | Chemsrc. (2025).
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride - MySkinRecipes. (n.d.).
  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE - ChemBK. (2024).
  • North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301–313.

Sources

Revolutionizing Therapeutics: A Guide to Novel Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the cutting-edge applications and methodologies transforming pharmaceutical development. We will explore the synergy of advanced technologies that are accelerating the journey from target identification to personalized medicine, with a focus on the underlying scientific principles and practical implementation.

Section 1: The Paradigm Shift in Drug Discovery: Integrating High-Throughput and In Silico Approaches

The traditional model of drug discovery, often characterized by lengthy timelines and high attrition rates, is undergoing a profound transformation.[1][2] This shift is largely driven by the integration of high-throughput screening (HTS), computational biology, and artificial intelligence (AI), creating a more efficient and targeted discovery pipeline.[3][4]

High-Throughput Screening (HTS): The Engine of Modern Discovery

HTS has revolutionized the initial stages of drug discovery by enabling the rapid screening of vast compound libraries against biological targets.[5][6][7] This automated process allows for the testing of thousands to millions of compounds in a short period, significantly accelerating the identification of "hits"—molecules that show desired biological activity.[5][6][7]

Recent advancements in HTS include the use of more physiologically relevant assay systems, such as 3D cell cultures and organoids, which better mimic human biology compared to traditional 2D cell cultures.[6][8] Furthermore, the integration of high-content screening (HCS) provides multiparametric readouts, offering deeper insights into a compound's effects on cellular morphology and function.[7]

ParameterDescriptionImportance
Target Engagement Direct measurement of the compound binding to its intended target.Confirms the mechanism of action and reduces false positives.
Assay Window The difference between the positive and negative control signals.A larger window indicates a more robust and reliable assay.
Z'-factor A statistical measure of assay quality, considering both signal window and data variation.A Z'-factor > 0.5 is generally considered indicative of an excellent assay.
Miniaturization Reducing assay volumes to conserve reagents and compound libraries.Enables cost-effective screening of large compound collections.[9]
The Rise of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in pharmaceutical development, from target identification to predicting clinical trial outcomes.[10][11][12] ML algorithms can analyze vast datasets from genomics, proteomics, and chemical libraries to identify novel drug targets and design molecules with desired properties.[3][13]

One of the key applications of AI is in de novo drug design, where algorithms generate novel molecular structures with optimized pharmacological profiles.[13] These models can be constrained to generate synthesizable molecules, bridging the gap between computational design and laboratory reality.[13]

AI_Drug_Discovery_Workflow cluster_data Data Integration cluster_ai AI/ML Pipeline cluster_validation Experimental Validation Data Genomic, Proteomic, Chemical Data Target_ID Target Identification & Validation Data->Target_ID De_Novo De Novo Drug Design Target_ID->De_Novo ADMET_Pred ADMET Prediction De_Novo->ADMET_Pred Synthesis Chemical Synthesis ADMET_Pred->Synthesis HTS High-Throughput Screening Synthesis->HTS Preclinical Preclinical Studies HTS->Preclinical CRISPR_Knockout gRNA Guide RNA (gRNA) Complex gRNA-Cas9 Complex gRNA->Complex Cas9 Cas9 Nuclease Cas9->Complex Target_DNA Target DNA Sequence Complex->Target_DNA Binds to target Cleavage Double-Strand Break Target_DNA->Cleavage Cas9 cuts DNA NHEJ Non-Homologous End Joining (NHEJ) Cleavage->NHEJ Imperfect repair Gene_Disruption Gene Disruption (Knockout) NHEJ->Gene_Disruption

Caption: CRISPR-Cas9 Gene Knockout Mechanism.

Section 3: Navigating the Challenges and Future Landscape of Drug Development

Despite these technological advancements, the path to bringing a new drug to market remains fraught with challenges, including rising clinical trial costs, complex regulatory requirements, and patient recruitment difficulties. [1][14][15]

Overcoming Hurdles in Modern Drug Discovery

A key challenge is ensuring that preclinical models accurately predict clinical outcomes in humans. [1]The use of more sophisticated in vitro models, such as organ-on-a-chip technology and patient-derived organoids, aims to bridge this translational gap. [8] Furthermore, the increasing complexity of clinical trials necessitates innovative trial designs, such as adaptive trials and the use of real-world evidence, to accelerate development and reduce costs. [15][16]

The Regulatory Landscape for Novel Therapeutics

Navigating the regulatory landscape is a critical aspect of drug development. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks and expedited pathways to facilitate the review and approval of innovative therapies, particularly for rare and life-threatening diseases. [17][18][19]Early and frequent communication with regulatory authorities is crucial for a successful development program.

References

  • Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (n.d.). Google Cloud.
  • Current and Future Challenges in Modern Drug Discovery. (n.d.). PubMed.
  • High throughput screening in modern drug discovery. (n.d.). PerkinElmer.
  • Cornerstones of CRISPR-Cas in drug development and therapy. (n.d.). PubMed Central.
  • Emerging Technologies in Drug Development. (n.d.). National Center for Biotechnology Information.
  • Applications of CRISPR-Cas Technology in Drug Discovery and Development. (n.d.). JOCPR.
  • The Role of CRISPR Technology in Revolutionizing Drug Development and Pharmaceutical Formulations. (2025, November 30). ResearchGate.
  • Applications of CRISPR/Cas9 technology in pharmaceutical gene editing. (2019, May 20). Journal of Pharmaceutical Sciences.
  • The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Bio-Rad.
  • Pharmacogenomics: A Genetic Approach to Drug Development and Therapy. (n.d.). MDPI.
  • Artificial Intelligence and Machine Learning in Drug Discovery. (n.d.). Ideas2IT.
  • Personalized Medicine: Pharmacogenomics and Drug Development. (n.d.). PubMed.
  • Overview of CRISPR's development in the pharmaceutical industry. (2024, December 29). News-Medical.net.
  • Technological Innovations in Drug Discovery and Development. (2024, December 5). ResearchGate.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology.
  • Artificial Intelligence and Machine Learning for Drug Discovery, Design and Repurposing: Methods and Applications. (n.d.). Frontiers.
  • Translating pharmacogenomics into personalized medicine and drug development. (n.d.). Ovid.
  • Pharmacogenomics Is Transforming Drug Development and Patient Care: Insights from a Recent Study. (2025, December 9). Medium.
  • Artificial intelligence in drug discovery and development. (n.d.). PubMed Central.
  • Pharmacogenomics in personalized medicine: Revolutionizing drug development and patient outcomes. (2025, May 27). International Journal of Biological and Pharmaceutical Sciences Archive.
  • A new era for drug development technology. (2024, February 12). Team Consulting.
  • Artificial Intelligence for Drug Development. (2025, February 20). U.S. Food and Drug Administration.
  • Technological advances in high-throughput screening. (n.d.). PubMed.
  • Revolutionizing Medicine: The Art and Science of Novel Drug Identification. (n.d.). LinkedIn.
  • Modern Challenges of Drug Discovery. (2024, November 4). AZoLifeSciences.
  • Post-Pandemic Drug Discovery and Development: Facing Present and Future Challenges. (n.d.). Frontiers.
  • Isomorphic Labs: Reimagining Drug Discovery Process with AI. (n.d.). Isomorphic Labs.
  • Challenges and Successes in Modern Drug Discovery and Development. (n.d.). OMICS International.
  • Global Survey Highlights Drug Development Challenges and Opportunities. (2024, November 4). PPD.
  • Novel machine learning technique to develop new drugs. (2022, May 25). Drug Target Review.
  • FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. (n.d.). National Center for Biotechnology Information.
  • Regulatory Review of Novel Therapeutics — Comparison of Three Regulatory Agencies. (2012, May 16). PubMed Central.
  • FDA vs. EMA: Navigating Divergent Regulatory Expectations for Cell and Gene Therapies. (2025, April 3). Cromos Pharma.
  • FDA Clarifies Research Policies to Facilitate New Drug Development. (n.d.). Pharmaceutical Executive.
  • Novel Drug Approvals at FDA. (2025, February 6). U.S. Food and Drug Administration.

Sources

Application Note: Strategic Incorporation of 1-Aminocyclobutanecarbonitrile Hydrochloride in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

Peptides are remarkable signaling molecules, offering high potency and selectivity. However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[2] A key approach in peptidomimetic design is the incorporation of non-canonical, conformationally constrained amino acids.[3] These building blocks introduce rigidity into the peptide backbone, pre-organizing it into a bioactive conformation that can enhance binding to biological targets and increase resistance to proteolytic degradation.

This application note provides a comprehensive guide to the use of 1-Aminocyclobutanecarbonitrile hydrochloride, a versatile precursor to the constrained amino acid 1-Aminocyclobutanecarboxylic acid (Ac4c). We will detail the conversion of the nitrile starting material to a building block suitable for solid-phase peptide synthesis (SPPS), provide protocols for its incorporation into peptide sequences, and discuss the structural implications for peptidomimetic design.

The Unique Role of the Cyclobutane Scaffold

The cyclobutane ring of Ac4c imposes significant steric constraints on the peptide backbone. Unlike the flexible side chains of many natural amino acids, the rigid cyclobutane moiety restricts the allowable values for the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[4] This conformational rigidity makes Ac4c an excellent inducer of secondary structures such as β-turns and helices, which are often critical for molecular recognition.[3][4] By replacing a flexible residue in a native peptide sequence with Ac4c, researchers can "lock in" a desired conformation, leading to improved biological activity and stability.

From Nitrile Precursor to SPPS-Ready Building Block: A Two-Step Synthetic Pathway

The journey from the commercially available this compound to an Fmoc-protected amino acid ready for SPPS involves two key transformations: hydrolysis of the nitrile to a carboxylic acid, followed by protection of the α-amino group.

G Start 1-Aminocyclobutanecarbonitrile Hydrochloride Step1 Step 1: Acid Hydrolysis Start->Step1 Intermediate 1-Aminocyclobutanecarboxylic Acid Hydrochloride Step1->Intermediate Step2 Step 2: Fmoc Protection Intermediate->Step2 Final Fmoc-1-Aminocyclobutanecarboxylic Acid (Fmoc-Ac4c-OH) Step2->Final

Caption: Synthetic workflow from nitrile precursor to SPPS-ready amino acid.

Protocol 1: Acid Hydrolysis of this compound

This protocol describes the conversion of the nitrile group to a carboxylic acid under strong acidic conditions. This is a crucial first step to prepare the amino acid for subsequent protection and incorporation into a peptide.

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[5] The reaction proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5] Using concentrated hydrochloric acid as the reagent and solvent drives the reaction to completion.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound.

  • Acid Addition: Carefully add an excess of concentrated hydrochloric acid (e.g., a 6M to 12M solution) to the flask. A typical ratio would be 10-20 mL of acid per gram of starting material.

  • Reflux: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Continue refluxing for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is 1-Aminocyclobutanecarboxylic acid hydrochloride. It can be further purified by recrystallization from a water/ethanol mixture.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Fmoc Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol details the protection of the α-amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for Fmoc-based SPPS.[6]

Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a widely used reagent for Fmoc protection due to its high reactivity and the ease of removal of the N-hydroxysuccinimide byproduct.[7] The reaction is typically carried out in a mixed aqueous-organic solvent system with a mild base to facilitate the reaction.[7]

Materials:

  • 1-Aminocyclobutanecarboxylic acid hydrochloride

  • Fmoc-OSu (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M HCl

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 1-Aminocyclobutanecarboxylic acid hydrochloride in a 10% aqueous solution of sodium bicarbonate in an Erlenmeyer flask.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with two portions of ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product into ethyl acetate (3 portions).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-Ac4c-OH can be purified by flash chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and HPLC.

Incorporating Fmoc-Ac4c-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected building block in hand, it can be incorporated into a peptide sequence using standard SPPS protocols. However, due to the steric hindrance of the cyclobutane ring, optimized coupling conditions are recommended.

G cluster_SPPS_Cycle SPPS Cycle for Ac4c Incorporation Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-Ac4c-OH HATU, DIPEA in DMF Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test (Check for completion) Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative

Sources

Application Note & Protocol: Preparation of 1-Aminocyclobutanecarbonitrile Hydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the effective dissolution of 1-Aminocyclobutanecarbonitrile hydrochloride. As a pivotal building block in the synthesis of novel therapeutics, particularly neuroactive compounds and enzyme inhibitors, its proper handling and solubilization are paramount for experimental reproducibility and success.[1][2] This guide moves beyond a simple set of instructions to explain the underlying chemical principles governing solvent selection, solution stability, and handling procedures, ensuring the integrity of the compound for downstream applications.

Compound Profile & Physicochemical Properties

This compound is a bifunctional molecule whose utility in organic synthesis and medicinal chemistry stems from its unique strained cyclobutane ring and the presence of both a primary amine and a nitrile group.[2] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.[3]

PropertyValueSource(s)
CAS Number 845821-84-3[4][5]
Molecular Formula C₅H₉ClN₂[5][6]
Molecular Weight 132.59 g/mol [5][6]
Appearance White to off-white crystalline powder or solid[3][7]
Storage Long-term: 2-8°C, under inert atmosphere, desiccated. Short-term: Room temperature, sealed, dry.[2][8]

Scientific Principles of Dissolution

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, meaning the primary amino group is protonated (—NH₃⁺Cl⁻). This ionic character significantly increases its polarity and is the primary reason for its solubility in polar solvents like water, whereas the free base form would be less polar.[3] For reactions requiring the nucleophilic free amine (—NH₂), stoichiometric addition of a non-nucleophilic base (e.g., DIPEA, triethylamine) is necessary after dissolution.[9]

Rationale for Solvent Selection

The choice of solvent is dictated by the experimental context.

  • Aqueous Solvents: Due to its salt nature, the compound is soluble in water.[7][10] This is ideal for many biochemical and enzymatic assays. However, the stability of the nitrile group is a critical consideration.

  • Organic Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. These solvents readily dissolve the compound and are compatible with automated screening platforms and many cell-based assays following appropriate dilution.[7][9]

  • Alcohols: Solvents like ethanol may also be used, though solubility might be lower than in water or DMSO.[7]

Critical Insights into Solution Stability

The stability of this compound in solution is a primary concern. The nitrile functional group is susceptible to hydrolysis, particularly under neutral or basic conditions, which can convert it first to the corresponding carboxamide and ultimately to the carboxylic acid (1-Aminocyclobutanecarboxylic acid).[11]

Expert Recommendation: To mitigate degradation, aqueous solutions should be freshly prepared. If storage is unavoidable, maintaining a slightly acidic pH (e.g., pH 3-5) can significantly enhance stability by suppressing base-catalyzed hydrolysis.[12] Studies on similar molecules have shown markedly improved stability in acidic conditions versus neutral or alkaline environments.[12][13]

Safety & Handling Precautions

Adherence to safety protocols is mandatory when handling this compound.

  • Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[14]

  • Engineering Controls: All weighing and dissolution steps must be performed inside a certified chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile or neoprene gloves, and chemical safety goggles at all times.[14]

  • Hygroscopicity: The compound may be hygroscopic.[15] Handle quickly and store in a tightly sealed container in a desiccator to prevent water absorption, which can compromise compound integrity and weighing accuracy.

Detailed Dissolution Protocols

Preliminary Calculation: Before proceeding, calculate the mass of the compound needed for your desired stock concentration. Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight (132.59 g/mol ) × 1000

Protocol 4.1: Preparation of Aqueous Stock Solutions

This protocol is recommended for applications requiring an aqueous buffer system, such as enzymatic assays.

Materials:

  • This compound

  • High-purity water (Type I or HPLC-grade) or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Calibrated analytical balance

  • Sterile conical tube or volumetric flask

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Tare a clean, dry weighing vessel on the analytical balance within a fume hood.

  • Carefully weigh the calculated mass of this compound and record the exact weight.

  • Transfer the powder to the appropriate volumetric flask or conical tube.

  • Add approximately 70-80% of the final desired volume of the selected aqueous solvent.

  • Cap the vessel securely and vortex vigorously for 30-60 seconds.

  • Causality Check: If dissolution is incomplete (visible particulates), place the vessel in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create cavitation, which helps break down particle agglomerates and enhance solvation.

  • Once fully dissolved, add the solvent to reach the final target volume. Invert the vessel several times to ensure a homogenous solution.

  • Best Practice: Use the solution immediately. If short-term storage is required, store at 2-8°C for no more than 24-48 hours. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C, though stability under these conditions must be validated for your specific application.

Protocol 4.2: Preparation of Organic Stock Solutions (DMSO)

This protocol is standard for preparing high-concentration stocks for cell culture, high-throughput screening, and organic synthesis.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, DMSO-compatible microcentrifuge or conical tubes

  • Vortex mixer

Procedure:

  • In a chemical fume hood, weigh the desired amount of the compound directly into the sterile tube.

  • Add the required volume of anhydrous DMSO to the tube using a calibrated pipette.

  • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • Gentle warming in a water bath (up to 37°C) can be used to assist dissolution if necessary, but is often not required for DMSO.

  • Validation Step: Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Storage: For optimal integrity, dispense the stock solution into single-use aliquots in DMSO-compatible cryovials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow for preparing a validated stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage calc Calculate Mass for Target [C] weigh Weigh Compound (Fume Hood, PPE) calc->weigh add_solvent Add Solvent to Compound weigh->add_solvent solvent Select Solvent (Aqueous vs. Organic) solvent->add_solvent mix Vortex / Mix add_solvent->mix assist Sonication or Gentle Warming (If Needed) mix->assist No check Visual Check for Clarity mix->check Dissolved? assist->mix store Aliquot & Store (2-8°C, -20°C, or -80°C) check->store Yes ready Solution Ready for Experiment store->ready

Caption: Workflow for dissolving 1-Aminocyclobutanecarbonitrile HCl.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely 1. Solution is saturated.2. Insufficient mixing energy.3. Low solvent purity.1. Re-calculate and ensure you are below the solubility limit. Dilute if necessary.2. Use an ultrasonic bath for 10-15 minutes. Ensure vortexing is vigorous.3. Use fresh, anhydrous, or HPLC-grade solvent.
Solution appears cloudy or hazy 1. Insoluble impurities in the compound.2. Particulate contamination from glassware.3. Compound precipitation upon standing.1. If the application allows, filter the solution through a 0.22 µm syringe filter (ensure filter compatibility with the solvent).2. Ensure all glassware is scrupulously clean.3. The solution may be supersaturated. Warm gently to redissolve and consider diluting to a lower concentration.
Experimental results are inconsistent 1. Degradation of the compound in solution.2. Repeated freeze-thaw cycles of stock.3. Inaccurate initial weighing.1. Always prepare aqueous solutions fresh. For stored stocks, perform a quality control check (e.g., LC-MS) to confirm integrity.2. Prepare single-use aliquots to maintain stock solution integrity.3. Use a calibrated analytical balance and ensure proper weighing technique.

References

  • Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE.
  • Chemsrc. (2023). 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem Compound Database.
  • ChemBK. (2024). 1-Amino-1-cyclopropanecarbonitril HCL.
  • National Center for Biotechnology Information. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem Compound Database.
  • Organic Syntheses. (n.d.). Aminoacetone semicarbazone hydrochloride.
  • Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical chemistry journal, 46(1), 43-48.
  • Yue, T., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129524.

Sources

Topic: 1-Aminocyclobutanecarbonitrile Hydrochloride in Asymmetric Synthesis: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif is a privileged structure in medicinal chemistry and materials science, imparting unique conformational constraints that can enhance biological activity and define material properties. 1-Aminocyclobutanecarbonitrile hydrochloride, as a compact bifunctional molecule, represents a highly valuable starting material for accessing complex chiral molecules. It is an α-aminonitrile, the direct product of a Strecker reaction on cyclobutanone.

While not typically employed as a direct chiral auxiliary in its hydrochloride form, its true power in asymmetric synthesis lies in two primary roles:

  • A Target for Asymmetric Synthesis: It is a prime candidate for synthesis via catalytic asymmetric Strecker reactions, providing enantiomerically enriched building blocks.

  • A Precursor to Sophisticated Chiral Architectures: It serves as a versatile synthon that can be readily converted into more elaborate chiral auxiliaries, ligands, and organocatalysts.

This guide provides a detailed exploration of these roles, complete with mechanistic insights and actionable protocols for the modern synthetic chemist.

Part 1: The Asymmetric Synthesis of Enantioenriched 1-Aminocyclobutanecarbonitrile Derivatives

The most direct route to chiral α-aminonitriles is the asymmetric Strecker reaction.[1][2] This reaction involves the addition of a cyanide source to an imine, with the stereochemical outcome controlled by a chiral catalyst.[3][4] The development of organocatalytic methods has made this a particularly attractive and scalable approach.[5]

Core Concept: Catalytic Asymmetric Strecker Reaction

The synthesis begins with the formation of an imine from cyclobutanone and an amine (e.g., a protected amine like N-benzylamine). A chiral catalyst then coordinates to the imine, creating a chiral environment. This complex stereoselectively directs the nucleophilic attack of the cyanide anion, leading to the formation of one enantiomer of the α-aminonitrile product over the other.[3] Thiourea-based catalysts and BINOL-derived catalysts have proven highly effective in this transformation.[1][3]

Reaction Mechanism: Chiral Thiourea Catalysis

A dual-activation mechanism is often proposed for chiral thiourea catalysts. The thiourea moiety activates the imine through hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates hydrogen cyanide (HCN), generating the cyanide nucleophile. This organized transition state effectively shields one face of the imine, leading to high enantioselectivity.

G cluster_0 Catalytic Cycle Imine Cyclobutylimine Complex [Catalyst-Imine-HCN] Activated Complex Imine->Complex Coordination & H-Bonding Catalyst Chiral Thiourea Catalyst Catalyst->Complex HCN HCN HCN->Complex Proton Transfer Product Enantioenriched 1-Aminocyclobutanecarbonitrile Complex->Product Stereoselective Cyanide Addition Product->Catalyst Product Release & Catalyst Regeneration G cluster_paths Synthetic Pathways cluster_apps Applications Start 1-Aminocyclobutanecarbonitrile Hydrochloride AminoAcid Chiral 1-Aminocyclobutane carboxylic Acid Start->AminoAcid Acid Hydrolysis Diamine Chiral 1-Amino-1-(aminomethyl) cyclobutane Start->Diamine Nitrile Reduction (e.g., LiAlH4) Peptide Peptide Synthesis AminoAcid->Peptide AminoAlcohol Chiral 1-Amino-1-(hydroxymethyl) cyclobutane invisible_node AminoAlcohol->invisible_node Ligand Chiral Ligand for Metal Catalysis Diamine->Ligand Auxiliary Chiral Auxiliary (Oxazolidinone) invisible_node->Auxiliary G cluster_workflow Asymmetric Alkylation Workflow Start N-Acyl Oxazolidinone (Auxiliary Attached) Enolate Z-Enolate Formation (LDA, -78°C) Start->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (e.g., BnBr) Electrophile->Alkylation Product_Aux Alkylated Product (High d.e.) Alkylation->Product_Aux Cleavage Auxiliary Cleavage (LiOOH) Product_Aux->Cleavage Final_Product Enantiopure Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Sources

Application Note & Protocol: Derivatization Strategies for the Analysis of 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-Aminocyclobutanecarbonitrile hydrochloride is a crucial building block in medicinal chemistry and drug development. Its strained cyclobutyl ring and dual functional groups (primary amine and nitrile) make it a versatile synthon for creating novel pharmaceutical candidates. Accurate and precise quantification of this compound is essential for process monitoring, quality control, and pharmacokinetic studies. However, the inherent properties of 1-aminocyclobutanecarbonitrile—high polarity, low volatility, and the lack of a strong chromophore—present significant challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical derivatization is a powerful and necessary sample preparation strategy to overcome these analytical hurdles. By chemically modifying the primary amine group, we can transform the analyte into a species with properties more amenable to chromatographic separation and detection. This application note provides a comprehensive guide to three robust derivatization protocols for the analysis of 1-aminocyclobutanecarbonitrile, tailored for specific analytical objectives:

  • Silylation for GC-MS: To enhance volatility and thermal stability for gas-phase analysis.

  • Acylation for GC-MS: An alternative method providing stable derivatives with excellent chromatographic properties.

  • Chiral Derivatization for HPLC: To resolve the enantiomers of 1-aminocyclobutanecarbonitrile, a critical step in pharmaceutical development where stereoisomers can have vastly different pharmacological activities.

Each section explains the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into data interpretation and troubleshooting.

Choosing the Right Derivatization Strategy

The optimal derivatization strategy is dictated by the analytical goal and available instrumentation. The primary target for derivatization on 1-aminocyclobutanecarbonitrile is the active hydrogen of its primary amine group.

Analytical Goal Recommended Technique Recommended Derivatization Rationale
Routine Quantification / Purity GC-MS or GC-FIDSilylation or AcylationBoth methods produce volatile and thermally stable derivatives suitable for GC. The choice may depend on reagent availability and matrix complexity.[1][2][3]
Trace Analysis GC-MS or GC-ECDAcylation (with fluorinated anhydrides)Fluorinated acyl derivatives exhibit high electron-capturing properties, leading to enhanced sensitivity with an Electron Capture Detector (ECD).[4][5]
Enantiomeric Purity / Chiral Separation HPLC-UV/DAD or LC-MSChiral Derivatization (e.g., Marfey's Reagent)Forms diastereomers that can be separated on standard achiral reversed-phase columns, a common and effective strategy.[6][7][8]

Protocol 1: Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[2][9] This process dramatically reduces the analyte's polarity and hydrogen-bonding capacity, thereby increasing its volatility and thermal stability for GC analysis.[10] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful and common silylating agent for primary amines.[2][11][12]

Causality and Mechanism

The lone pair of electrons on the amine's nitrogen atom attacks the silicon atom of the BSTFA molecule. This nucleophilic attack, facilitated by the TMCS catalyst, leads to the displacement of a leaving group and the formation of a stable N-TMS derivative.[2] The reaction must be conducted under anhydrous conditions, as silylating reagents and their derivatives are highly sensitive to moisture and will readily hydrolyze.[2][13]

G cluster_reagents Reagents cluster_process Protocol Steps Analyte 1-Aminocyclobutanecarbonitrile (Sample in Anhydrous Solvent) Mix Mix Reagents in Vial Analyte->Mix BSTFA BSTFA + 1% TMCS BSTFA->Mix Heat Heat at 70°C for 30 min Mix->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Product N-TMS-1-aminocyclobutanecarbonitrile (Volatile Derivative) Inject->Product

Caption: Workflow for Silylation of 1-Aminocyclobutanecarbonitrile.

Detailed Experimental Protocol

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or GC oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a clean, dry GC vial. If the sample is in a solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[2][12]

  • Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial. Pyridine can act as a catalyst and acid scavenger, aiding the reaction.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion.[9]

  • Analysis: After cooling to room temperature, the sample is ready for injection. Inject 1 µL of the derivatized solution into the GC-MS.

  • Quality Control: Prepare a reagent blank (solvent and BSTFA only) and a known standard to run alongside the samples to verify the absence of contamination and confirm derivative formation and retention time.

Expected GC-MS Parameters
Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Split (e.g., 20:1)
Injector Temp 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min constant flow
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-450 m/z

Protocol 2: Acylation for GC-MS Analysis

Acylation is another effective derivatization strategy that involves introducing an acyl group into the molecule.[14] For primary amines, reagents like trifluoroacetic anhydride (TFAA) are highly effective.[1][4] They react with the amine to form stable, volatile amide derivatives. The addition of a trifluoroacetyl group makes the analyte more volatile and can produce characteristic mass fragments beneficial for MS identification.[1]

Causality and Mechanism

The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl amide derivative and trifluoroacetic acid as a byproduct.[2] TFAA is the most reactive and volatile of the common fluorinated anhydrides.[1][5]

G reagent 1-Aminocyclobutanecarbonitrile + Trifluoroacetic Anhydride (TFAA) product N-TFA-1-aminocyclobutanecarbonitrile + Trifluoroacetic Acid reagent->product Acylation Reaction (Heat, Anhydrous Solvent)

Caption: Chemical reaction for TFAA derivatization.

Detailed Experimental Protocol

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount (~1 mg) of the dried sample into a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[2]

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.[2][4]

  • Evaporation & Reconstitution: Cool the vial to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is important to remove the acidic byproduct which can damage the GC column. Reconstitute the dried residue in 200 µL of ethyl acetate.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL.

  • Quality Control: As with silylation, run a reagent blank and a derivatized standard to ensure method integrity.

Protocol 3: Chiral Derivatization for HPLC Analysis

Determining the enantiomeric purity of chiral molecules is a fundamental requirement in the pharmaceutical industry.[6] A powerful method for this is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard achiral chromatography.[6][7] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used CDA for the chiral analysis of amino acids and primary amines by HPLC.[7][15][16]

Causality and Mechanism

Marfey's reagent reacts with the primary amine of 1-aminocyclobutanecarbonitrile under mild alkaline conditions.[15] The L-enantiomer of the CDA reacts with both the D- and L-enantiomers of the analyte to form stable L-D and L-L diastereomers. These diastereomers have different spatial arrangements, leading to different interactions with the stationary phase of a reversed-phase HPLC column, which enables their separation.[17] The derivatives possess a strong chromophore (dinitrophenyl group), allowing for sensitive UV detection around 340 nm.[7][15]

Detailed Experimental Protocol

Materials:

  • This compound sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Water bath

  • HPLC system with UV/DAD detector

Procedure:

  • Sample Solution: Dissolve ~2 mg of this compound in 400 µL of deionized water in a microcentrifuge tube.

  • Reagent Solution: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone (e.g., 10 mg in 1 mL).

  • Derivatization Reaction: To the sample solution, add 800 µL of the Marfey's Reagent solution and 160 µL of 1 M sodium bicarbonate.

  • Incubation: Vortex the mixture and incubate in a water bath at 40°C for 1 hour.[15]

  • Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 80 µL of 2 M HCl.

  • Sample Preparation for Injection: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the mobile phase (e.g., 1:1 with 50% acetonitrile/water) and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10 µL into the HPLC system. Typically, the D-amino acid derivative will have a longer retention time than the L-amino acid derivative when using the L-form of Marfey's reagent.[7]

Expected HPLC Parameters
Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 340 nm

Troubleshooting and Best Practices

  • Poor Derivatization Yield (GC methods): The primary cause is often moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[2] Consider increasing reaction time or temperature if peaks corresponding to the underivatized analyte are still present.[4][9]

  • Peak Tailing (GC methods): This can indicate incomplete derivatization or active sites in the GC liner or column. Use a fresh, deactivated glass liner and ensure the derivatization reaction has gone to completion.

  • Multiple Derivative Peaks (Silylation): While the primary amine is the main reaction site, silylating reagents can sometimes react with other groups or form multiple derivatives. Using a catalyst like TMCS can help drive the reaction to a single, stable product.[2]

  • Poor Resolution (HPLC method): Adjust the gradient slope. A shallower gradient can improve the separation between the diastereomeric peaks. Ensure the pH of the mobile phase is consistent.

Conclusion

Chemical derivatization is an indispensable tool for the robust analysis of this compound. Silylation and acylation successfully convert the polar, non-volatile analyte into a form suitable for GC-MS analysis, enabling reliable quantification and purity assessment. For the critical task of determining enantiomeric excess, derivatization with Marfey's reagent provides a proven and effective HPLC-based method for separating the resulting diastereomers. The selection of the appropriate protocol should be guided by the specific analytical objective, whether it be routine analysis or stereoisomeric determination. By understanding the chemistry behind these methods and adhering to the detailed protocols, researchers can achieve accurate, reproducible, and meaningful analytical results.

References

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
  • Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis. Benchchem.
  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Unknown Source.
  • Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. Benchchem.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. J-Stage.
  • Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. ACS Publications.
  • Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides.
  • A Comparative Guide to the Quantitative Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Samples. Benchchem.
  • Bulletin 909A Guide to Derivatization Reagents for GC. Unknown Source.
  • Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. PubMed.
  • Derivatization reagents for GC - Chromatography. adis international.
  • GC Derivatization Reagents. TCI Chemicals.
  • Marfey's reagent for chiral amino acid analysis. Ovid.
  • Preparation of TMS Derivatives for GC/MS. CalTech GPS.
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Unknown Source.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Unknown Source.
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
  • bstfa.pdf. Sigma-Aldrich.
  • Chiral Separation Using Marfey's Reagent | Request PDF. ResearchGate.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate.
  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Analytical Methods. RSC Publishing.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
  • Introduction to HPLC. Unknown Source.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate.
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Unknown Source.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.

Sources

laboratory preparation of 1-Aminocyclobutanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Preparation of 1-Aminocyclobutanecarbonitrile Hydrochloride

Abstract

This comprehensive guide provides a detailed protocol for the laboratory synthesis of this compound, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is based on an adaptation of the classic Strecker amino acid synthesis, a robust and well-established method for forming α-aminonitriles.[2][3] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling cyanide, methods for product characterization, and a troubleshooting guide. It is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.

Introduction and Significance

1-Aminocyclobutanecarbonitrile and its derivatives are key intermediates in the synthesis of complex pharmaceutical compounds. The strained cyclobutane ring, combined with the amino and nitrile functional groups, provides a unique structural motif for developing novel therapeutics, particularly neuroactive drugs and enzyme inhibitors.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling and storage.

The synthetic route detailed herein is a three-component Strecker reaction, which involves the condensation of cyclobutanone, an ammonia source, and a cyanide source to yield the target α-aminonitrile.[4][5] This method is valued for its efficiency and convergence, assembling a molecule with significant functional complexity in a single pot.

Reaction Mechanism: The Strecker Synthesis

The Strecker synthesis proceeds in two primary stages within a single reaction vessel, followed by acidification to form the final hydrochloride salt.

  • Iminium Ion Formation: The reaction is initiated by the condensation of cyclobutanone with ammonia (generated in situ from an ammonium salt like NH₄Cl). The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by ammonia. Subsequent dehydration leads to the formation of a cyclobutyliminium ion intermediate.[6]

  • Cyanide Addition: A nucleophilic cyanide ion (from NaCN or KCN) then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond, resulting in the formation of 1-aminocyclobutanecarbonitrile.[3][6]

  • Protonation: The final step involves the careful addition of hydrochloric acid. The basic amino group is protonated to form the stable this compound salt, which often precipitates from the reaction mixture.

A significant competing pathway is the direct nucleophilic attack of the cyanide ion on the cyclobutanone carbonyl, which forms the cyclobutanone cyanohydrin byproduct.[7] To minimize this, it is crucial to favor imine formation by using an excess of the ammonia source and controlling the reaction pH and temperature.[7]

Strecker_Mechanism Cyclobutanone Cyclobutanone Imine Cyclobutyliminium Ion Cyclobutanone->Imine Condensation Cyanohydrin Cyclobutanone Cyanohydrin (Byproduct) Cyclobutanone->Cyanohydrin NH3 + NH₃ NH3->Imine HCN + HCN Aminonitrile 1-Aminocyclobutanecarbonitrile HCN->Aminonitrile HCl + HCl Product 1-Aminocyclobutanecarbonitrile Hydrochloride HCl->Product Imine->Aminonitrile Cyanide Attack Aminonitrile->Product Protonation HCN_side + HCN HCN_side->Cyanohydrin

Caption: Reaction mechanism for the Strecker synthesis of the target compound.

Critical Safety Protocols: Handling Cyanide Compounds

WARNING: This synthesis involves inorganic cyanides (e.g., sodium cyanide), which are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9] The reaction of cyanide salts with acid generates hydrogen cyanide (HCN), an extremely toxic and flammable gas.[10][11] Adherence to the following safety protocols is mandatory.

  • Hazard Overview:

    • Toxicity: As little as 50-200 mg of alkali cyanides can cause immediate collapse and death.[9][11]

    • HCN Gas: Acids react with cyanide salts to release HCN gas.[8] While it may have a bitter almond odor, a significant portion of the population cannot detect it.[9]

  • Engineering Controls:

    • All manipulations involving cyanide salts, including weighing and solution preparation, MUST be performed in a certified and properly functioning chemical fume hood.[10][11][12]

    • Establish a designated area within the fume hood specifically for this reaction.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required.[10][12]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[11]

    • Hand Protection: Use chemical-resistant gloves (butyl rubber or Viton are preferred; double-gloving with nitrile is a minimum requirement).[11][12] Change gloves immediately if contamination is suspected.

  • Work Practices:

    • NEVER work alone. Always have a "buddy" who is aware of the procedure and potential hazards.[9][11]

    • Keep all acids away from the cyanide work area until they are explicitly needed in the protocol, and even then, handle with extreme caution.[8][12]

    • Wash hands thoroughly with soap and water after removing gloves and upon completion of work.[11]

  • Waste Disposal:

    • All cyanide-containing waste (solid and liquid) must be segregated into a clearly labeled, dedicated hazardous waste container.[8]

    • Maintain the pH of aqueous cyanide waste to be basic (pH > 10) to prevent the generation of HCN gas.[10]

  • Emergency Procedures:

    • Spills: For small spills inside the fume hood, use a chemical spill kit designed for cyanide. Dampen solid spills with a basic solution (pH 10) to avoid dust.[11] For any spill outside a fume hood, evacuate the area immediately, alert others, and call emergency services.[9][11]

    • Exposure:

      • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower or eyewash station.[12] Remove all contaminated clothing.

      • Inhalation/Ingestion: Move the affected person to fresh air immediately and call 911 or your institution's emergency number. Inform them that a cyanide exposure has occurred.[9][12]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving cyanides must be performed in a chemical fume hood.

Reagents and Materials
Reagent/MaterialMolecular Wt. ( g/mol )Molar Equiv.Quantity (Example)Notes
Cyclobutanone70.091.05.0 g (71.3 mmol)Starting ketone.
Ammonium Chloride (NH₄Cl)53.491.24.57 g (85.6 mmol)Ammonia source.
Sodium Cyanide (NaCN)49.011.13.84 g (78.4 mmol)EXTREMELY TOXIC.
Deionized Water18.02-~100 mLSolvent.
Dichloromethane (CH₂Cl₂)84.93-~150 mLExtraction solvent.
Hydrochloric Acid (conc.)36.46-As neededFor salt formation.
Isopropanol60.10-As neededRecrystallization solvent.
Diethyl Ether74.12-As neededRecrystallization solvent.
Round-bottom flask (250 mL), dropping funnels (x2), magnetic stirrer, ice bath, Buchner funnel, vacuum flask.
Synthetic Procedure

Workflow Reagents Reagents Imine 1. Imine Formation (0-10°C, 2h) Reagents->Imine Cyclobutanone, NH4Cl, H2O Cyanation 2. Cyanide Addition (<10°C) Imine->Cyanation Add NaCN(aq) dropwise Reaction 3. Reaction (RT, 12h) Cyanation->Reaction Workup 4. Work-up (Extraction) Reaction->Workup Extract with CH2Cl2 Acidify 5. Acidification & Isolation (HCl, Filtration) Workup->Acidify Acidify aqueous layer Purify 6. Purification (Recrystallization) Acidify->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (4.57 g) in 50 mL of deionized water.

    • Cool the solution to 0-5°C using an ice-water bath.

    • Add cyclobutanone (5.0 g) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting mixture vigorously in the ice bath for 2 hours to promote the formation of the imine intermediate.

  • Cyanide Addition:

    • In a separate beaker, carefully dissolve sodium cyanide (3.84 g) in 30 mL of deionized water. (Caution: Highly toxic. Handle only in a fume hood with appropriate PPE).

    • Add the sodium cyanide solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10°C. A precipitate may begin to form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture for 12-16 hours (overnight) at room temperature. The reaction progress can be monitored by TLC or LC-MS if desired.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL) to remove the non-polar cyanohydrin byproduct and any unreacted cyclobutanone.

    • Combine the aqueous layers and return them to a clean flask. Cool the aqueous solution in an ice bath.

    • UNDER INTENSE STIRRING IN THE FUME HOOD, slowly and carefully add concentrated hydrochloric acid dropwise to the aqueous layer until the pH is approximately 1-2. A thick, white precipitate of the hydrochloride salt should form.

    • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold diethyl ether.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

    • If crystallization is difficult, slowly add diethyl ether as an anti-solvent until turbidity persists, then cool.

    • Collect the purified white crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 65-80%.

  • Molecular Weight: 132.59 g/mol (C₅H₉ClN₂).[13][14]

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the non-equivalent cyclobutane ring protons (multiplets, ~2.0-2.8 ppm) and a broad singlet for the ammonium (-NH₃⁺) protons (~9.0-10.0 ppm, solvent dependent).
¹³C NMR Characteristic peaks for the nitrile carbon (-C≡N, ~118-120 ppm), the quaternary carbon (-C(NH₃⁺)(CN)), and the cyclobutane methylene carbons (-CH₂-).[15]
FT-IR (ATR) Absorption bands for the N-H stretching of the ammonium group (~3000-3200 cm⁻¹, broad), and a sharp peak for the C≡N (nitrile) stretch (~2240 cm⁻¹).
Mass Spec. (ESI+) Expected m/z for the free base [M+H]⁺ at approximately 97.08.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal pH during cyanide addition. - Significant cyanohydrin byproduct formation.[7] - Product loss during work-up or recrystallization.- Increase reaction time and monitor by TLC/LC-MS. - Ensure pH is near neutral or slightly acidic before cyanide addition. - Ensure slow, cold addition of cyanide after imine formation is complete. - Minimize the amount of solvent used for recrystallization.
Product is an Oil or Gummy Solid - Presence of impurities. - Incomplete salt formation. - Incorrect recrystallization solvent.- Ensure the aqueous layer was thoroughly extracted before acidification. - Confirm pH is 1-2 after HCl addition. - Attempt to triturate the oil with diethyl ether or pentane to induce solidification. Try alternative recrystallization solvent systems (e.g., ethanol/ether).
High Level of Cyanohydrin Impurity - Cyanide was added too quickly or at too high a temperature. - Insufficient time for imine formation.[7]- Strictly adhere to slow, dropwise addition of cyanide at <10°C. - Increase the stirring time for the cyclobutanone/NH₄Cl mixture before adding cyanide.

References

  • Cyanide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Cyanides - Division of Research Safety. (2014, March 24).
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
  • SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25).
  • Technical Support Center: Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. (n.d.).
  • Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • In-Depth Technical Guide to the Spectral Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. (n.d.).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • Strecker Synthesis - NROChemistry. (n.d.).
  • Strecker Synthesis - Master Organic Chemistry. (n.d.).
  • This compound | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.).
  • 1-Aminocyclobutane-1-carbonitrile hydrochloride - ChemScene. (n.d.).

Sources

Application Notes & Protocols: Reaction Kinetics of 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the kinetic analysis of a key pharmaceutical building block.

Abstract

1-Aminocyclobutanecarbonitrile hydrochloride is a pivotal intermediate in medicinal chemistry, valued for the unique conformational constraints imparted by its cyclobutane scaffold. A thorough understanding of its reaction kinetics is paramount for optimizing synthetic routes, ensuring process safety, and predicting long-term stability. This guide provides a comprehensive framework for investigating the kinetics of two critical transformations: the acid-catalyzed hydrolysis of the nitrile group and the thermal decomposition of the solid material. We present detailed, self-validating protocols employing High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA), explain the causality behind experimental choices, and offer a clear pathway for data analysis and interpretation.

Introduction: The Importance of Kinetic Analysis

In drug development, the journey from a promising molecular scaffold to a viable drug substance is governed by the principles of chemical reactivity and stability. This compound serves as a crucial starting material for synthesizing novel therapeutics, particularly neuroactive drugs and enzyme inhibitors.[1] The kinetics—the speed and mechanism—of its reactions dictate the efficiency of synthesis, the formation of impurities, and the ultimate shelf-life of the material.

Kinetic studies provide the quantitative data needed to:

  • Optimize Reaction Conditions: Maximize product yield and minimize reaction time by understanding the influence of temperature, pH, and reactant concentrations.

  • Ensure Process Safety: Identify potentially hazardous exothermic events or rapid gas evolution associated with thermal decomposition.

  • Predict Shelf-Life and Stability: Establish appropriate storage conditions to prevent degradation over time.[2]

This document outlines robust methodologies for characterizing the kinetic profile of this important building block.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, a clear understanding of the material's properties and safety requirements is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₉ClN₂[3]
Molecular Weight 132.59 g/mol [1][3]
CAS Number 845821-84-3[1]
Appearance Solid, off-white powder or crystals
Storage Store at room temperature, sealed and dry.[1]

Handling and Safety:

  • Personal Protective Equipment (PPE): Always wear laboratory clothing, chemical-resistant gloves, and safety goggles.[4]

  • Engineering Controls: Handle the compound exclusively within a chemical fume hood to avoid inhalation.[4]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]

  • Stability: Avoid exposure to excessive heat, flames, and strong oxidizing agents.[4]

Protocol I: Kinetics of Acid-Catalyzed Nitrile Hydrolysis

The conversion of the nitrile moiety to a carboxylic acid is a fundamental synthetic step, yielding 1-Aminocyclobutanecarboxylic acid, a valuable unnatural amino acid. This protocol details a method to determine the reaction's rate law and activation energy.

Objective & Rationale

The objective is to quantify the rate of hydrolysis of this compound across a range of temperatures. By monitoring the disappearance of the starting material over time, we can derive the reaction order, rate constant (k), and, by applying the Arrhenius equation, the activation energy (Ea). This data is critical for scaling up the synthesis and controlling the product purity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (HCl, Standards) prep_hplc Equilibrate HPLC System prep_reagents->prep_hplc setup Set up Isothermal Reaction at Temp T1 prep_hplc->setup sample Withdraw Aliquots at Timed Intervals (t0, t1...) setup->sample quench Quench Reaction in Each Aliquot sample->quench derivatize Derivatize Aliquots with OPA Reagent quench->derivatize inject Inject onto HPLC derivatize->inject quantify Quantify Reactant Peak Area inject->quantify plot_conc Plot [Reactant] vs. Time quantify->plot_conc det_order Determine Reaction Order & Rate Constant (k) plot_conc->det_order repeat_exp Repeat at T2, T3... det_order->repeat_exp arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) repeat_exp->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Workflow for Nitrile Hydrolysis Kinetic Study.

Materials and Instrumentation
  • Reagents: this compound, Hydrochloric acid (e.g., 6M), Sodium hydroxide (for quenching), HPLC-grade acetonitrile and water, o-Phthalaldehyde (OPA) derivatization reagent.

  • Instrumentation: HPLC system with UV or Fluorescence detector, analytical column (e.g., C18, 5 µm, 4.6 x 150 mm), thermostatted reaction vessel with magnetic stirring, analytical balance, volumetric flasks, micropipettes.

Step-by-Step Protocol
  • System Preparation:

    • Prepare the HPLC mobile phase and OPA derivatization reagent as described in Section 5.1.

    • Equilibrate the HPLC system until a stable baseline is achieved. Perform a system suitability test as per regulatory guidance.[5]

  • Reaction Setup:

    • Preheat the reaction vessel to the desired temperature (e.g., 60 °C).

    • Accurately weigh this compound and dissolve it in a known volume of pre-heated deionized water in the reaction vessel to achieve the target concentration.

    • To initiate the reaction (t=0), add a pre-heated, known volume of 6M HCl to the vessel and start the timer and stirrer.

  • Time-Course Sampling:

    • At designated time points (e.g., t = 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a predetermined volume of cold NaOH solution) to stop the hydrolysis.

  • Sample Analysis:

    • Prepare the quenched samples for HPLC analysis by performing the OPA derivatization as detailed in Section 5.1. This step is crucial as the analyte lacks a strong native chromophore.[5]

    • Inject the derivatized sample into the HPLC system.

    • Record the peak area of the this compound derivative.

  • Data Analysis & Interpretation:

    • Convert the peak areas at each time point to concentration using a calibration curve.

    • Plot concentration versus time. To determine the reaction order, test the data using integrated rate laws (e.g., plot ln[A] vs. time for first-order, or 1/[A] vs. time for second-order). The plot that yields a straight line indicates the order of the reaction. The negative slope of this line corresponds to the rate constant, k.

    • Repeat the entire experiment at different temperatures (e.g., 70 °C and 80 °C).

    • Construct an Arrhenius plot by plotting the natural log of the calculated rate constants (ln(k)) against the inverse of the absolute temperature (1/T). The activation energy (Ea) can be calculated from the slope of the resulting line (Slope = -Ea/R, where R is the gas constant).

Protocol II: Thermal Stability & Decomposition Kinetics

Understanding the thermal stability is non-negotiable for safe storage and handling, especially during processing steps like drying where elevated temperatures may be used. This protocol uses Thermogravimetric Analysis (TGA) to probe the material's decomposition profile.

Objective & Rationale

The objective is to determine the onset temperature of thermal decomposition and to calculate the activation energy of the decomposition process. TGA measures the change in mass of a sample as a function of temperature. Non-isothermal (dynamic) TGA, performed at multiple heating rates, allows for the use of model-free kinetic methods (e.g., Flynn-Wall-Ozawa) to calculate activation energy without assuming a specific reaction model, providing a robust assessment of thermal stability.[6]

Experimental Workflow

G cluster_prep Preparation cluster_run TGA Experiments cluster_analysis Data Analysis prep_sample Accurately Weigh ~5-10 mg of Sample into TGA Pan setup_tga Set up TGA Method (Temp Range, Atmosphere) prep_sample->setup_tga run1 Run Dynamic TGA at Heating Rate β1 (e.g., 5 °C/min) setup_tga->run1 run2 Run at β2 (10 °C/min) run1->run2 run3 Run at β3 (15 °C/min) run2->run3 run4 Run at β4 (20 °C/min) run3->run4 get_temps For a Fixed Conversion (α), Determine Temperature (T) from Each TGA Curve run4->get_temps plot_fwo Construct Flynn-Wall-Ozawa Plot (log(β) vs. 1/T) get_temps->plot_fwo calc_ea Calculate Activation Energy (Ea) from the Slope plot_fwo->calc_ea

Sources

Application Notes and Protocols for 1-Aminocyclobutanecarbonitrile Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1-Aminocyclobutanecarbonitrile hydrochloride is a research chemical. Its properties and effects are not fully elucidated. These application notes are provided for informational purposes and are based on the pharmacology of structurally related compounds. All protocols must be adapted and validated by the end-user in a controlled laboratory setting. Appropriate safety precautions must be taken at all times.

Introduction: The Potential of Cyclobutane Scaffolds in Modulating NMDA Receptor Activity

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, integral to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic development.[2] The NMDA receptor's role as a coincidence detector, requiring both glutamate and a co-agonist for activation, alongside membrane depolarization to relieve magnesium block, allows for precise control of calcium influx and downstream signaling.[3]

Glutamate-mediated excitotoxicity, a key pathological process in many neurodegenerative diseases, has driven the exploration of NMDA receptor antagonists as potential neuroprotective agents.[4][5] While many such antagonists have been investigated, challenges including adverse effects and poor bioavailability have limited their clinical success.[4]

Derivatives of 1-aminocyclobutanecarboxylic acid have shown promise as potent and selective NMDA receptor antagonists.[6] This suggests that the cyclobutane scaffold is a viable pharmacophore for interacting with the NMDA receptor complex. This compound, as a structural analogue, presents an intriguing candidate for investigation in neuroscience research. While direct studies on this specific nitrile compound are limited, its structural similarity to known NMDA receptor modulators warrants its exploration. It is plausible that it may act as a prodrug, being metabolized to the more extensively studied carboxylic acid derivative, or it may possess its own unique pharmacological profile. These application notes will provide a framework for investigating the potential of this compound as a modulator of NMDA receptor function.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₅H₉ClN₂[7]
Molecular Weight132.59 g/mol [7]
AppearanceSolid[8]
SolubilitySoluble in waterInferred from hydrochloride salt nature
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container.[8]

Proposed Mechanism of Action: An Inquiry into NMDA Receptor Antagonism

Based on the pharmacology of its carboxylic acid analogue, this compound is hypothesized to function as an antagonist at the NMDA receptor. The primary mechanism of related compounds involves interaction with the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. By occupying this site, it may prevent the necessary conformational change for channel opening, even in the presence of glutamate.

dot digraph "NMDA_Receptor_Antagonism" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} .dot

Caption: Hypothesized mechanism of this compound at the NMDA receptor.

Experimental Protocols

The following are generalized protocols that must be optimized for your specific experimental setup.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to assess the effect of this compound on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing NMDA receptor subunits).[3]

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or transfected HEK293 cells

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • NMDA and Glycine stock solutions

  • This compound stock solution (dissolved in external solution)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare a stock solution of this compound in the external solution. A starting concentration of 100 mM is recommended, which can then be serially diluted.

  • Plate cells on coverslips suitable for recording.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Voltage-clamp the cell at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in a low-magnesium external solution.

  • Once a stable baseline current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution.

  • Record the current responses at each concentration.

  • Wash out the compound and ensure the current returns to the baseline level.

  • Analyze the data to determine the IC₅₀ of this compound.

dot digraph "Electrophysiology_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} .dot

Caption: Workflow for in vitro electrophysiological characterization.

In Vivo Microdialysis: Measurement of Extracellular Glutamate

This protocol allows for the in vivo assessment of how this compound affects basal and stimulated extracellular glutamate levels in a specific brain region of an anesthetized or freely moving animal.[9]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system for glutamate analysis

  • Anesthetized or cannulated freely moving rats/mice

Procedure:

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex) of the experimental animal. Allow for recovery.

  • On the day of the experiment, insert the microdialysis probe and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20-30 minutes.

  • Dissolve this compound in aCSF to the desired concentration.

  • Administer the compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Continue collecting dialysate samples to monitor changes in extracellular glutamate concentration.

  • A potassium chloride solution can be used to depolarize neurons and stimulate glutamate release to assess the compound's effect on evoked glutamate release.

  • Analyze dialysate samples for glutamate content using an appropriate analytical method such as HPLC with fluorescence detection.

Safety and Handling

As with any research chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or a chemical fume hood.[5][10]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Considerations and Troubleshooting

  • Solubility: While the hydrochloride salt is expected to be water-soluble, it is crucial to verify the solubility in your specific buffer or aCSF. Sonication may be required to aid dissolution.

  • Stability: The stability of this compound in solution should be determined. It is recommended to prepare fresh solutions for each experiment.

  • Metabolism: Be aware of the potential for in vivo conversion of the nitrile group to a carboxylic acid. This could be investigated using analytical techniques such as mass spectrometry.

  • Off-Target Effects: As with any pharmacological agent, it is important to consider and test for potential off-target effects.

Conclusion

This compound is a novel research chemical with the potential to modulate NMDA receptor activity. While further research is needed to fully characterize its pharmacological profile, the protocols and information provided here offer a starting point for its investigation in neuroscience. Researchers are encouraged to proceed with caution, validate all findings, and adhere to strict safety guidelines.

References

  • National Center for Biotechnology Information. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed.
  • MDPI. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
  • National Center for Biotechnology Information. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed.
  • National Center for Biotechnology Information. (2025). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. PubMed.
  • United Bioscience. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (2007). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. PubMed.
  • Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • National Center for Biotechnology Information. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central.
  • National Center for Biotechnology Information. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.
  • MySkinRecipes. (n.d.). This compound.
  • CORE. (2013). In vitro neuronal network activity in NMDA receptor encephalitis.
  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • ResearchGate. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies...?
  • bioRxiv. (2020). In vitro characterisation and neurosteroid treatment of an N-Methyl-D-Aspartate receptor antibody-mediated seizure model.
  • National Center for Biotechnology Information. (1995). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. PubMed Central.
  • National Center for Biotechnology Information. (2007). 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. PubMed.
  • National Center for Biotechnology Information. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. PubMed Central.
  • National Center for Biotechnology Information. (2023). Physiology, NMDA Receptor. StatPearls.
  • National Center for Biotechnology Information. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. PubMed.

Sources

incorporating aminocyclobutane scaffolds into drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of Aminocyclobutane Scaffolds into Drug Candidates

Authored by: A Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. While flat, aromatic structures have historically dominated medicinal chemistry, there is a growing appreciation for the advantages conferred by three-dimensional (3D) molecular architectures.[1][2] Saturated carbocycles, particularly strained ring systems, offer a powerful platform for escaping the "flatland" of traditional drug design.[1][3]

Among these, the aminocyclobutane scaffold has emerged as a significantly underutilized yet highly valuable motif.[1][2] Its inherent ring strain, unique puckered geometry, and conformational rigidity provide a distinct set of tools for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics.[2][4] This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for incorporating aminocyclobutane scaffolds into next-generation therapeutic agents.

Part 1: The Rationale - Why Choose Aminocyclobutanes?

The decision to incorporate a cyclobutane ring is a strategic choice driven by the need to optimize specific molecular properties. The unique structural and conformational features of this scaffold can be leveraged to overcome common drug development hurdles.

Conformational Constraint and Pre-organization

Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered conformation, which restricts the accessible spatial arrangements of its substituents.[2][4] This conformational constraint can "pre-organize" a molecule into a bioactive conformation that is favorable for binding to a biological target. This can lead to a significant increase in binding affinity and potency by reducing the entropic penalty of binding.[2] For instance, 1,3-disubstituted cyclobutanes have been successfully employed as conformationally restricted alternatives to more flexible propyl linkers.[4]

Bioisosterism: Beyond the Obvious Replacements

Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties while maintaining biological activity.[5][6][7] Aminocyclobutanes serve as excellent non-classical bioisosteres for a variety of common structural motifs:

  • Aryl Ring Mimics: By projecting substituents in defined vectors in 3D space, cyclobutanes can replace planar phenyl rings, thereby reducing the molecule's planarity and often improving solubility and metabolic stability.[2][4]

  • Peptide and Amino Acid Surrogates: Constrained aminocyclobutane carboxylic acids can be incorporated into peptides to induce specific secondary structures, such as β-turns and helices, and to enhance resistance to enzymatic degradation.[8][9][10][11]

  • gem-Dimethyl and Alkyl Linker Replacements: The cyclobutane core can replace a gem-dimethyl group, maintaining a similar steric profile while introducing different physicochemical properties.[12]

G

Enhancing ADME Properties

The introduction of a sp³-rich cyclobutane scaffold can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By replacing metabolically labile sites (e.g., benzylic positions) or planar aromatic systems often targeted by cytochrome P450 enzymes, aminocyclobutanes can enhance metabolic stability and prolong a drug's half-life.[2]

Part 2: Synthetic Strategies and Core Protocols

The historic scarcity of cyclobutane-containing drugs was partly due to a lack of accessible and scalable synthetic methods.[1] However, recent advances have made the synthesis of diverse aminocyclobutane derivatives more routine.

The Workhorse: [2+2] Cycloaddition Reactions

The most direct and widely used method for constructing the cyclobutane core is the [2+2] cycloaddition of two alkene-containing components.[13][14] This reaction can be promoted by light (photocycloaddition) or heat.

  • Photochemical [2+2] Cycloaddition: This is a powerful method that often proceeds under mild conditions.[15][16][17] The reaction typically involves the photoexcitation of one alkene partner (often a conjugated system like an enone) to a triplet state, which then reacts with a second alkene.[13]

G

Protocol 1: Synthesis of a Cyclobutane Core via Photochemical [2+2] Cycloaddition

This protocol provides a general method for the intermolecular [2+2] photocycloaddition between an enone and an alkene, a common starting point for further functionalization into an aminocyclobutane.

Causality: The choice of a photosensitizer (if required) is critical; its triplet energy must be higher than that of the enone to allow for efficient energy transfer. Degassing is essential because dissolved oxygen can quench the excited triplet state, inhibiting the reaction.[16] The wavelength of light must be selected to excite the enone without causing degradation of the product.[16]

Materials:

  • Enone (e.g., 2-Cyclohexenone): 1.0 eq

  • Alkene (e.g., Ethylene or other olefin): 1.0 - 5.0 eq

  • Solvent (e.g., Acetone, Acetonitrile, or Dichloromethane): To achieve ~0.1 M concentration

  • Photosensitizer (optional, e.g., Benzophenone)

  • Inert Gas (Argon or Nitrogen)

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the enone (1.0 eq) and photosensitizer (if used) in the chosen solvent.

  • Degassing: Seal the vessel and degas the solution for 20-30 minutes by bubbling with argon or nitrogen. This step is crucial to remove dissolved oxygen.[16]

  • Addition of Alkene: If the alkene is a gas (like ethylene), bubble it through the solution for 15 minutes before and during irradiation. If it is a liquid, add it to the solution (1.0 - 5.0 eq) before degassing. An excess of the alkene partner is often used to maximize the yield of the desired heterodimer.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the selected light source. The reaction should be cooled (e.g., with a cooling fan or water jacket) to prevent thermal side reactions.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting enone is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry of the cyclobutane product using ¹H NMR, ¹³C NMR, and MS.

Ring Expansion and Contraction Methods

Alternative strategies involve the rearrangement of other ring systems.

  • Ring Expansion: The homologation of cyclopropanes can provide access to cyclobutane systems.[18][19]

  • Ring Contraction: Reactions such as the Favorskii rearrangement or Wolff rearrangement of cyclic α-diazoketones can contract five- or six-membered rings to form cyclobutane derivatives.[20]

Functionalization of a Cyclobutanone Intermediate

A highly versatile strategy involves the synthesis of a key cyclobutanone intermediate, which can then be diversified. Reductive amination is a robust and reliable method for installing the crucial amine functionality.[1]

Protocol 2: Synthesis of an Aminocyclobutane via Reductive Amination

This protocol details the conversion of a cyclobutanone intermediate to the corresponding aminocyclobutane.

Causality: The reaction is typically performed in a single pot. An acid catalyst is often omitted in the first step with highly nucleophilic cyclobutylamines to prevent dialkylation.[1] Sodium borohydride is a mild reducing agent suitable for reducing the intermediate imine without affecting other functional groups.

Materials:

  • Cyclobutanone derivative: 1.0 eq

  • Amine source (e.g., Ammonium acetate, or a primary/secondary amine): 1.5 eq

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)): 3.0 eq

  • Solvent (e.g., Methanol (MeOH) or Dichloromethane (DCM)): To achieve ~0.3 M concentration

  • 3 Å molecular sieves (optional, to remove water)

Procedure:

  • Imine Formation: To a solution of the cyclobutanone (1.0 eq) in dry MeOH (0.3 M), add the amine source (e.g., a primary amine, 1.0-1.5 eq). If using ammonium acetate, a larger excess may be required. Add molecular sieves if desired. Stir the mixture at room temperature for 2-18 hours to allow for imine/enamine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add the reducing agent (e.g., NaBH₄, 3.0 eq) portion-wise. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Remove the solvent in vacuo. Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water or saturated NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (e.g., 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aminocyclobutane can be purified by column chromatography or crystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Data Presentation and Case Studies

The strategic application of aminocyclobutane scaffolds has led to the development of several clinical candidates, demonstrating their value in addressing complex biological targets.

Drug CandidateTargetTherapeutic AreaRole of Aminocyclobutane Scaffold
PF-03654746 Histamine H₃ Receptor AntagonistNeuropsychiatric DisordersActs as a rigid spacer, providing optimal positioning of pharmacophoric groups for receptor binding.[4]
TAK-828F RORγt Inverse AgonistAutoimmune DiseasesThe 1,1,3-trisubstituted cyclobutane serves as a conformationally restricted aryl isostere.[4]
Tuftsin Analogs ImmunomodulationImmunology1-Aminocyclobutane-1-carboxylic acid incorporation enhances metabolic stability and modulates peptide conformation.[10][11]
NMDA Receptor Antagonists NMDA ReceptorNeurological DisordersThe cyclobutane framework constrains the amino and carboxyl groups, influencing receptor subtype selectivity.[21]

Conclusion and Future Perspectives

Aminocyclobutane scaffolds represent a powerful yet under-explored tool in the medicinal chemist's arsenal. Their ability to impose conformational rigidity, act as versatile bioisosteres, and improve physicochemical properties makes them highly attractive for modern drug discovery campaigns targeting complex and challenging biological systems. As synthetic methodologies continue to advance, providing more efficient and stereoselective access to these structures, we anticipate a significant increase in the application of aminocyclobutanes in the design of innovative therapeutics that successfully navigate the path to clinical approval.

References

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Ring expansion and contraction. Wikipedia.
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • A Technical Guide to the Photochemical Properties of Cyclobutene Derivatives for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. RSC Publishing.
  • The synthetic routes to cyclobutanes.
  • The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
  • Ring Expansion Rearrangements. Chemistry Steps.
  • Aminocyclobutane derivatives, method for preparing same and the use thereof as drugs.
  • Cyclobutanes in Small-Molecule Drug Candid
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • Ring-Expansion. Organic Chemistry Portal.
  • Application of Bioisosteres in Drug Design. SlideShare.
  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the characterization and quality control of 1-Aminocyclobutanecarbonitrile hydrochloride (CAS 845821-84-3), a key building block in modern medicinal chemistry. Recognizing the limited availability of specific validated methods for this compound, this document outlines robust protocols adapted from established techniques for structurally related α-aminonitriles. The methodologies detailed herein include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for definitive structural confirmation and purity assessment, and Argentometric Titration for the accurate determination of the hydrochloride content. Furthermore, this guide discusses the likely impurity profile stemming from its synthesis via the Strecker reaction and provides the foundational knowledge necessary for researchers to develop and validate their own analytical methods.

Introduction

This compound is a versatile chemical intermediate whose strained cyclobutane ring and reactive functional groups make it a valuable component in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders and enzyme inhibition.[1] The purity and quality of this starting material are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, including the identification and quantification of the main component and any process-related impurities.

This application note serves as a practical guide for researchers and quality control analysts, offering detailed protocols and the scientific rationale behind the chosen analytical techniques.

Synthesis and Potential Impurities

1-Aminocyclobutanecarbonitrile is typically synthesized via the Strecker synthesis, a one-pot reaction involving cyclobutanone, ammonia, and a cyanide source, followed by treatment with hydrochloric acid to form the salt.[2][3] Understanding this synthetic route is crucial for predicting potential impurities.

Key Potential Impurities:

  • 1-Hydroxycyclobutanecarbonitrile (Cyclobutanone Cyanohydrin): Formed by the direct nucleophilic attack of the cyanide ion on the cyclobutanone carbonyl group.[4]

  • Unreacted Cyclobutanone: Residual starting material.

  • Polymers of Cyclobutanone: Can form under certain reaction conditions.[4]

  • Residual Cyanide: A critical safety concern that must be carefully monitored.

The analytical methods described in this guide are designed to separate and detect these potential impurities from the main compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for detecting and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a strong chromophore in 1-Aminocyclobutanecarbonitrile, derivatization is necessary for sensitive UV or fluorescence detection. Pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a well-established method for the analysis of primary amines, yielding a highly fluorescent isoindole derivative.[5]

Protocol 1: HPLC Analysis with OPA Derivatization

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.[5]

  • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).[5]

  • Sample Diluent: 0.1 M HCl.

Chromatographic Conditions:

ParameterValue
ColumnC18 reverse-phase (4.6 x 150 mm, 5 µm)
Flow Rate1.0 mL/min
Injection Volume20 µL
Fluorescence DetectorExcitation: 340 nm, Emission: 455 nm
Column TemperatureAmbient
Gradient Program0-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% B

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a similar concentration as the primary standard.

  • Derivatization: In an autosampler vial, mix 100 µL of the standard or sample solution with 200 µL of the OPA reagent.[5]

  • Reaction: Allow the reaction to proceed for 2 minutes at room temperature before injection.[5]

  • Analysis: Inject the derivatized solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity and impurity levels by comparing the peak areas to the calibration curve generated from the reference standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Sample/ Standard B Dissolve in 0.1 M HCl A->B C Mix 100 µL Sample/ Standard with 200 µL OPA Reagent B->C D Incubate 2 min at Room Temp C->D E Inject 20 µL into HPLC System D->E F Separation on C18 Column E->F G Fluorescence Detection F->G H Data Acquisition & Quantification G->H

Caption: Workflow for HPLC analysis with OPA derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, such as residual solvents and byproducts from the synthesis. Due to the polar nature of 1-Aminocyclobutanecarbonitrile, derivatization is required to increase its volatility. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for primary amines.[5]

Protocol 2: GC-MS Analysis with TFAA Derivatization

Objective: To identify and quantify volatile impurities, including residual cyclobutanone.

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

GC-MS Conditions:

ParameterValue
ColumnDB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, 1.2 mL/min
Injector Temperature250°C
Oven Program80°C (2 min hold), ramp to 250°C at 15°C/min, 250°C (5 min hold)
DetectorFID or MS
FID Temperature280°C
MS Source Temperature230°C
MS Quadrupole Temperature150°C

Procedure:

  • Standard and Sample Preparation: Accurately weigh the sample or standard and dissolve in anhydrous dichloromethane.

  • Derivatization: To 100 µL of the sample solution in a sealed vial, add 50 µL of TFAA.[5]

  • Reaction: Heat the vial at 70°C for 30 minutes.[5]

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

  • Identification and Quantification: Identify impurities based on their mass spectra and retention times compared to standards. Quantify using an internal standard and calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in Dichloromethane A->B C Add TFAA B->C D Heat at 70°C for 30 min C->D E Inject 1 µL into GC-MS D->E F Separation on Capillary Column E->F G MS Detection F->G H Impurity Identification G->H

Caption: Workflow for GC-MS analysis with TFAA derivatization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the simultaneous confirmation of structure and determination of purity without the need for a specific reference standard of the analyte.[5]

Protocol 3: qNMR for Purity Assessment

Objective: To confirm the structure and determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and standard.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of deuterated solvent.

  • Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum with optimized quantitative parameters.

  • Calculation: Determine the purity by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard.

Predicted ¹H NMR Spectral Data (in D₂O):

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~2.2-2.5Multiplet4HCyclobutyl -CH₂-
~2.0-2.2Multiplet2HCyclobutyl -CH₂-

Note: The amine protons (-NH₃⁺) will exchange with D₂O and may not be observed.

Titrimetric Method for Counter-Ion Quantification

Argentometric Titration (Volhard's Method)

This classical titration method provides a simple and cost-effective way to quantify the chloride content of the hydrochloride salt, which is an important parameter for confirming the salt stoichiometry.[5]

Protocol 4: Argentometric Titration for Chloride Content

Objective: To determine the chloride content of this compound.

Reagents:

  • 0.1 M Silver Nitrate (AgNO₃), standardized

  • 0.1 M Potassium Thiocyanate (KSCN), standardized

  • Concentrated Nitric Acid (HNO₃)

  • Ferric Alum indicator solution

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in deionized water.

  • Precipitation: Add a known excess of 0.1 M AgNO₃ solution and a few mL of concentrated HNO₃.

  • Back Titration: Add 2 mL of Ferric Alum indicator and titrate the excess Ag⁺ with 0.1 M KSCN until a permanent faint reddish-brown color appears.

  • Calculation: Calculate the amount of chloride in the sample based on the volumes and concentrations of the AgNO₃ and KSCN solutions used.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and titrimetric techniques ensures the accurate determination of identity, purity, impurity profile, and salt content. These protocols can be adapted and validated by researchers and quality control laboratories to ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • This compound. (n.d.). MySkinRecipes.
  • Strecker amino acid synthesis. (2023). In Wikipedia.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1997). Journal of Peptide Science, 3(2), 110-122.
  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. (2000). Journal of Chromatography A, 896(1-2), 335-341.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.

Sources

Application Notes and Protocols for 1-Aminocyclobutanecarbonitrile Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of a Unique Cycloalkane Building Block

1-Aminocyclobutanecarbonitrile hydrochloride is a valuable and versatile building block in medicinal and synthetic chemistry. Its strained cyclobutyl ring, primary amine, and nitrile functional groups offer a unique combination of conformational rigidity and reactivity, making it a key precursor for novel non-canonical amino acids, peptidomimetics, and other bioactive molecules. However, the inherent reactivity of the aminonitrile moiety, particularly its susceptibility to hydrolysis, necessitates a thorough understanding of its stability to ensure the integrity and reproducibility of experimental outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the factors governing the stability of this compound in solution. We will delve into the primary degradation pathways, offer robust protocols for solution preparation and storage, and present a framework for conducting stability assessments. Our objective is to equip you with the knowledge to confidently handle and store this reagent, thereby ensuring the validity and success of your research endeavors.

Chemical Profile and Intrinsic Stability

This compound is typically supplied as a stable, crystalline solid. In this state, it can be stored for extended periods under appropriate conditions. The primary stability concern arises when the compound is dissolved, as this exposes the nitrile and amine functionalities to potential reactants and catalysts.

PropertyValueSource(s)
Molecular Formula C₅H₉ClN₂[1]
Molecular Weight 132.59 g/mol [1]
Appearance White to off-white crystalline powder
Solid State Storage 2-8°C, desiccated, protected from light

The hydrochloride salt form enhances the stability of the solid by protonating the primary amine, which reduces its nucleophilicity and susceptibility to oxidative degradation. However, this salt form also dictates its solubility and the acidic nature of its aqueous solutions.

The Primary Degradation Pathway: Nitrile Hydrolysis

The principal route of degradation for 1-Aminocyclobutanecarbonitrile in solution is the hydrolysis of the nitrile group. This reaction proceeds in a stepwise manner, first forming an intermediate carboxamide, which can then undergo further hydrolysis to yield the corresponding carboxylic acid. This process is significantly influenced by pH and temperature.

G cluster_main Nitrile Hydrolysis Pathway A 1-Aminocyclobutanecarbonitrile B 1-Aminocyclobutanecarboxamide (Intermediate) A->B H₂O (Acid or Base Catalyzed) C 1-Aminocyclobutanecarboxylic Acid (Final Product) B->C H₂O (Acid or Base Catalyzed) G cluster_workflow Stability Study Workflow prep Prepare Solution of Interest stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) prep->stress longterm Long-Term Storage (e.g., -20°C, 4°C, RT) prep->longterm method Develop Stability-Indicating HPLC Method stress->method Identify Degradants analysis Analyze Samples at Time Points (t=0, 1, 3, 6 mo) method->analysis Validated Method longterm->analysis data Quantify Parent Compound and Degradants analysis->data report Determine Shelf-Life and Optimal Conditions data->report

Caption: Workflow for a comprehensive stability study.

Objective: To identify potential degradation products, establish degradation pathways, and determine the shelf-life of a this compound solution under defined storage conditions.

Part A: Forced Degradation Study

This part of the study aims to rapidly generate degradation products to develop and validate a stability-indicating analytical method. [2] Materials:

  • This compound solution (prepared as per the intended application)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system (for identification of degradation products)

  • Photostability chamber

  • Temperature-controlled oven/water bath

Procedure:

  • Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4-8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for 48-72 hours.

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method. The goal is to develop a method that can separate the parent peak from all degradation product peaks. LC-MS analysis of the stressed samples can help in identifying the mass of the degradation products, confirming the hydrolysis pathway.

Part B: Long-Term Stability Study

This part of the study evaluates the stability of the solution under proposed storage conditions over an extended period. [3] Procedure:

  • Prepare a batch of the this compound solution.

  • Dispense the solution into multiple aliquots in the final proposed container-closure system.

  • Divide the aliquots and store them under at least two different temperature conditions (e.g., the proposed storage condition of -20°C and an accelerated condition of 4°C).

  • Establish time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • At each time point, remove one aliquot from each storage condition.

  • Analyze the samples using the validated stability-indicating HPLC method developed in Part A.

  • Quantify the amount of this compound remaining and the formation of any degradation products.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics and establish a shelf-life (e.g., the time at which the concentration drops to 90% of its initial value).

Conclusion

This compound is a stable solid but exhibits susceptibility to hydrolysis in solution, particularly under basic conditions and at elevated temperatures. By understanding these degradation pathways and implementing the appropriate storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of compound degradation. For critical applications and long-term use of solutions, a formal stability study is the most reliable approach to ensure the integrity of the reagent and the reproducibility of experimental results. The protocols provided herein offer a robust framework for the preparation, storage, and stability assessment of this compound solutions, empowering scientists to utilize this valuable building block with confidence.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q1E Evaluation of Stability Data. FDA.
  • Angelo Vertti. (n.d.). FDA Guidelines for Retesting of Raw Material.
  • Brendelberger, G. (2011, September 14). Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? European Compliance Academy.
  • Vu, N. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients. ARL Bio Pharma.
  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.
  • RhoTauPharma. (n.d.). Manufacture, Retest and Expiry Date Revisited.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. EMA.
  • BenchChem. (2026, January). Technical Support Center: Stability of Hydrochloride Compounds in Long-Term Experiments. BenchChem.
  • International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines.
  • Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality.
  • University of Vienna. (n.d.). NMR Sample Preparation.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (2025, August 5). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Request PDF.
  • ResearchGate. (n.d.).
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(13), 7331-7334.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • Battye, P. J., Ihsan, E. M., & Moodie, R. B. (1980). Kinetics of hydrolysis and aminolysis of 1-methoxycarbonylpyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, 741-748.
  • Schipper, D. J., & Fylstra, D. R. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Aminocyclobutanecarbonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Aminocyclobutanecarbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis, providing a systematic approach to problem-solving.

Problem 1: Low Overall Yield of this compound

A diminished yield is a frequent issue stemming from several potential sources throughout the synthetic workflow.

  • Possible Cause A: Incomplete Imine Formation.

    • Explanation: The Strecker synthesis begins with the formation of a cyclobutyl imine from cyclobutanone and an ammonia source.[1] If this equilibrium is not sufficiently shifted towards the imine, the starting ketone remains, leading to a lower overall conversion.

    • Recommended Solution:

      • Increase Ammonia Source: Use a molar excess (1.2 to 1.5 equivalents) of the ammonia source, such as ammonium chloride, to drive the equilibrium towards the imine.[2]

      • Pre-formation Time: Allow the cyclobutanone and ammonium chloride to stir together in the reaction solvent for 1-2 hours at a low temperature (0-5 °C) before adding the cyanide source.[2] This "incubation" period is critical for maximizing the imine concentration.

      • pH Control: Maintain a slightly acidic to neutral pH (around 6-7). This condition favors imine formation over competing pathways.[2]

  • Possible Cause B: Competing Cyanohydrin Formation.

    • Explanation: The primary competing reaction is the direct nucleophilic attack of the cyanide ion on the cyclobutanone carbonyl group, forming the 1-hydroxycyclobutanecarbonitrile (cyanohydrin) byproduct.[2][3] This pathway consumes both the starting material and the cyanide reagent, directly reducing the yield of the desired aminonitrile.

    • Recommended Solution:

      • Control Reagent Addition: Add the cyanide source (e.g., a solution of NaCN or KCN) slowly and dropwise to the pre-formed imine mixture.[2] A rapid addition of cyanide increases its concentration, favoring the kinetically rapid but undesired cyanohydrin formation.[3]

      • Temperature Management: Maintain a low reaction temperature (below 10 °C) during the cyanide addition.[2] Exothermic reactions can accelerate side product formation.

  • Possible Cause C: Product Loss During Workup and Isolation.

    • Explanation: The hydrochloride salt of the aminonitrile has some solubility in the mother liquor during recrystallization. Improper workup can lead to significant product loss.

    • Recommended Solution:

      • Acidification: After the reaction is complete, ensure the mixture is acidified to a pH of 1-2 with concentrated HCl. This step is crucial for protonating the amino group and precipitating the hydrochloride salt.[2]

      • Recrystallization Solvent: Use an optimized solvent system for recrystallization. Isopropanol or a mixture of methanol/diethyl ether are commonly effective, as the hydrochloride salt is less soluble in these organic solvents compared to impurities.[2]

      • Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath to maximize crystallization and minimize the entrapment of impurities.

Problem 2: Product is an Oil or Fails to Crystallize

  • Possible Cause A: High Impurity Levels.

    • Explanation: The presence of significant amounts of the cyanohydrin byproduct or residual solvents can inhibit the crystallization process, resulting in an oil.

    • Recommended Solution:

      • Organic Wash: Before acidification, perform an extraction with an organic solvent like dichloromethane to remove the neutral cyanohydrin byproduct and other organic impurities.[2]

      • Trituration: Before attempting a full recrystallization, try triturating the crude oil with a cold solvent in which the desired product is sparingly soluble (e.g., cold diethyl ether). This can often induce solidification by washing away soluble impurities.

      • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent that could be plasticizing the solid.[2]

Problem 3: Final Product Contains High Levels of Cyanohydrin Byproduct

  • Possible Cause: Incorrect Reaction Stoichiometry or Order of Addition.

    • Explanation: This is a direct consequence of favoring the cyanohydrin pathway. It indicates that the cyanide ion is reacting with the cyclobutanone faster than with the imine.

    • Recommended Solution:

      • Review the "Low Yield" Solutions: Re-evaluate and strictly adhere to the recommendations for minimizing cyanohydrin formation, particularly the pre-formation of the imine and the slow, temperature-controlled addition of the cyanide source.[2]

      • pH Adjustment: Buffer the reaction to maintain a pH between 6 and 7. This can be achieved through the careful use of the ammonium chloride itself, which acts as a weak acid.[1]

Troubleshooting & Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting the synthesis.

G start Start Synthesis check_yield Yield < 70%? start->check_yield low_yield_analysis Analyze Potential Causes for Low Yield check_yield->low_yield_analysis Yes check_purity Product Oily or Impure? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC/GC-MS) low_yield_analysis->incomplete_rxn cyanohydrin_issue High Cyanohydrin Byproduct? low_yield_analysis->cyanohydrin_issue workup_loss Product Lost in Workup? low_yield_analysis->workup_loss purity_analysis Analyze Purification Issues check_purity->purity_analysis Yes end_ok Synthesis Successful (Yield > 70%, High Purity) check_purity->end_ok No oily_product Oily Product? purity_analysis->oily_product solve_incomplete_rxn Solution: - Increase reaction time - Check NH4Cl excess - Pre-form imine longer incomplete_rxn->solve_incomplete_rxn Yes solve_cyanohydrin Solution: - Slow cyanide addition - Maintain T < 10°C - Ensure pH is 6-7 cyanohydrin_issue->solve_cyanohydrin Yes solve_workup_loss Solution: - Optimize recrystallization solvent - Ensure full precipitation (pH 1-2) - Cool slowly workup_loss->solve_workup_loss Yes solve_incomplete_rxn->check_purity solve_cyanohydrin->check_purity solve_workup_loss->check_purity solve_oily Solution: - Wash crude with non-polar solvent - Triturate with cold ether - Dry thoroughly under vacuum oily_product->solve_oily Yes solve_oily->end_ok

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of this reaction?

    • A1: The synthesis is a classic Strecker reaction, a three-component reaction between a ketone (cyclobutanone), ammonia (from NH₄Cl), and a cyanide source (like NaCN).[4][5] It proceeds in two main stages: (1) formation of an iminium ion from the ketone and ammonia, followed by the nucleophilic addition of cyanide to yield the α-aminonitrile. (2) Acidic workup protonates the amine to form the stable hydrochloride salt.[1]

  • Q2: Why is ammonium chloride (NH₄Cl) used instead of ammonia (NH₃) gas?

    • A2: Ammonium chloride is a convenient and safer solid source of ammonia in situ.[1] Crucially, it also serves as a weak acid, helping to maintain the slightly acidic pH that catalyzes imine formation while minimizing the concentration of free hydroxide ions, which would favor cyanohydrin formation.[3]

  • Q3: Can other cyanide sources like TMSCN be used?

    • A3: Yes, trimethylsilyl cyanide (TMSCN) is a common alternative cyanide source used in modern variations of the Strecker reaction.[6][7] It is often more soluble in organic solvents and can sometimes lead to higher yields, though it is more expensive and moisture-sensitive.[6]

  • Q4: How can I monitor the reaction's progress?

    • A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] A key indicator is the consumption of the starting cyclobutanone. A successful reaction will show the disappearance of the cyclobutanone spot/peak and the appearance of a new, more polar product spot/peak corresponding to the aminonitrile.

  • Q5: What are the critical safety precautions for this synthesis?

    • A5: The use of sodium or potassium cyanide is extremely hazardous. All operations involving cyanide salts must be performed in a well-ventilated chemical fume hood. An aqueous solution of bleach (sodium hypochlorite) or hydrogen peroxide should be kept on hand to quench any residual cyanide in the glassware or reaction waste. The reaction mixture should be acidified with HCl inside the fume hood to avoid the potential release of highly toxic hydrogen cyanide (HCN) gas. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • Cyclobutanone (1.0 eq)

  • Ammonium chloride (NH₄Cl, 1.2 eq)

  • Sodium cyanide (NaCN, 1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Isopropanol

  • Diethyl ether

  • Dichloromethane (for optional wash)

Procedure:

  • Imine Formation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve ammonium chloride (1.2 eq) in deionized water.

    • Cool the solution to 0-5 °C in an ice bath.

    • To this solution, add cyclobutanone (1.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture vigorously at 0-5 °C for 1-2 hours to facilitate imine formation.

  • Cyanide Addition (Strecker Reaction):

    • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of deionized water. (Caution: Extreme Toxicity!)

    • Add the cyanide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC/GC-MS.

  • Workup and Isolation:

    • (Optional Wash Step) Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL for a 0.1 mol scale reaction) to remove the cyanohydrin byproduct.

    • Cool the remaining aqueous layer in an ice bath.

    • In a fume hood , slowly and carefully add concentrated HCl to the aqueous layer until the pH is 1-2. A precipitate should form.

    • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water, followed by cold diethyl ether.

  • Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

    • Characterize the final product (white crystalline solid) by NMR, IR, and melting point analysis.

Table 1: Summary of Key Reaction Parameters and Their Impact

ParameterOptimal ConditionRationale for High Yield
NH₄Cl Stoichiometry 1.2 - 1.5 equivalentsShifts equilibrium to favor imine formation.[2]
Temperature Control 0 - 10 °C during additionsMinimizes exothermic side reactions, especially cyanohydrin formation.[2]
Order of Addition 1. Ketone + NH₄Cl; 2. CyanideAllows for pre-formation of the imine intermediate, reducing available ketone for side reactions.[2][3]
Cyanide Addition Rate Slow, dropwise (30-60 min)Keeps instantaneous cyanide concentration low, disfavoring the cyanohydrin pathway.[2]
Final pH 1 - 2Ensures complete protonation and precipitation of the hydrochloride salt product.[2]

References

  • BenchChem Technical Support Center. (2025). Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • BenchChem Technical Support Center. (2025). Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • BenchChem Technical Support Center. (2025). Purification of 1-Amino-1-cyclopropanecarbonitrile HCl Reaction Products.
  • BenchChem Technical Support Center. (2025). Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 1-Amino-1-cyclopropanecarbonitrile HCl.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Hossain, M. I., & Mizan, M. I. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 67. [Link]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. [Link]
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • Hossain, M. I., & Mizan, M. I. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 67.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.

Sources

Technical Support Center: Troubleshooting 1-Aminocyclobutanecarbonitrile Hydrochloride Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-aminocyclobutanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Its unique strained cyclobutane ring and dual amino and nitrile functionalities make it highly valuable for constructing complex molecules, particularly in medicinal chemistry for enhancing metabolic stability and target binding affinity.[1] However, these same features can present challenges, leading to side reactions and impurities.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a new, highly polar impurity in my reaction mixture by TLC or LC-MS. What is the likely cause?

Problem: The appearance of one or more unexpected polar spots that are difficult to separate from the desired product.

Probable Cause: Hydrolysis of the nitrile functional group.

Expert Analysis: The nitrile group (-C≡N) in 1-aminocyclobutanecarbonitrile is susceptible to hydrolysis, particularly under aqueous conditions that are either acidic or basic.[2] This is the most common degradation pathway for this compound. The hydrolysis proceeds in two stages: first to the corresponding carboxamide (1-amino-1-cyclobutanecarboxamide), and then to the final carboxylic acid (1-aminocyclobutanecarboxylic acid). Both of these byproducts are significantly more polar than the parent nitrile.

  • Under Basic Conditions: The nitrile is particularly unstable in the presence of hydroxide ions, which readily attack the electrophilic carbon of the nitrile.[2]

  • Under Acidic Conditions: While more stable than in base, prolonged exposure to strong aqueous acids, especially at elevated temperatures, will also drive the hydrolysis to the carboxylic acid.[2]

Solutions & Preventative Measures:

  • Employ Anhydrous Conditions: The most critical step is to minimize the presence of water. Use freshly dried, anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried before use.[3]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Choice of Base: If your reaction requires a base to deprotonate the amine hydrochloride, select a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid aqueous bases like NaOH, KOH, or carbonates if the nitrile functionality is to be preserved.[2][3]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Elevated temperatures can accelerate the rate of hydrolysis.

  • pH Management: If the reaction must be run in a protic solvent, consider buffering the medium to a neutral or slightly acidic pH to minimize the rate of hydrolysis.[2]

FAQ 2: My starting material appears to be impure. What are the common contaminants from the synthesis of this compound?

Problem: Inconsistent reaction outcomes or the presence of an unknown impurity in the starting material, which carries through to the final product.

Probable Cause: Formation of 1-hydroxycyclobutanecarbonitrile (the cyanohydrin) during the manufacturing process.

Expert Analysis: The industrial-scale synthesis of aminonitriles like this one often employs the Strecker synthesis.[4][5][6] This one-pot reaction involves the condensation of a ketone (cyclobutanone), an ammonia source, and a cyanide source.[5][6][7] A significant competing reaction in this process is the direct nucleophilic attack of the cyanide ion on the ketone's carbonyl group.[4] This side reaction forms the corresponding cyanohydrin, which is the most likely process-related impurity in your starting material.

Solutions & Preventative Measures:

  • Verify Purity Before Use: Always verify the purity of your starting materials using analytical techniques such as NMR, LC-MS, or by checking the Certificate of Analysis (CoA) from the supplier.[3]

  • Purification of Starting Material: If significant cyanohydrin impurity is detected, the this compound can be purified. Recrystallization is often effective, as the hydrochloride salt of the aminonitrile typically has different solubility properties than the neutral cyanohydrin byproduct.[4] A common solvent system for recrystallization is isopropanol/diethyl ether.[4]

FAQ 3: When I try to deprotonate the amine hydrochloride for a coupling reaction, I get a low yield and several side products. What's going wrong?

Problem: Low conversion of starting material and a complex reaction mixture after adding a base to free the primary amine.

Probable Cause: Use of an inappropriate base or suboptimal reaction conditions leading to degradation or side reactions.

Expert Analysis: Liberating the free amine from its hydrochloride salt is a critical step for many subsequent reactions, such as amide bond formation. The choice of base is paramount. Using a strong, nucleophilic base (e.g., NaOH, MeO⁻) can lead to unintended consequences:

  • Nitrile Hydrolysis: As detailed in FAQ 1, aqueous bases will promote hydrolysis.[2]

  • Reaction with Other Electrophiles: If other electrophilic components are present (e.g., an activated carboxylic acid), the base itself may compete with the desired amine nucleophile.

  • Dimerization/Polymerization: Under harsh basic conditions or at elevated temperatures, self-reaction of the aminonitrile can occur.[3]

Solutions & Preventative Measures:

  • Select a Non-Nucleophilic Base: The industry standard for this purpose is a hindered organic base like Diisopropylethylamine (DIPEA).[3] It is basic enough to deprotonate the ammonium salt but sterically hindered, making it a poor nucleophile.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base. A large excess offers no benefit and increases the risk of side reactions.

  • Optimize Addition and Temperature: Dissolve the hydrochloride salt in an anhydrous solvent (e.g., DMF, DCM) and cool the solution (e.g., to 0 °C) before slowly adding the base. Stir for a short period (10-15 minutes) to ensure complete deprotonation before adding the next reagent.[3]

Summary of Potential Side Products and Solutions
Side Product NameStructureProbable CausePrevention & Mitigation Strategy
1-Amino-1-cyclobutanecarboxamide Partial hydrolysis of the nitrile group.Use anhydrous solvents; avoid aqueous acids/bases; run under inert atmosphere.[2][3]
1-Aminocyclobutanecarboxylic Acid Complete hydrolysis of the nitrile group.Use anhydrous solvents; avoid prolonged exposure to strong aqueous acids/bases.[2]
1-Hydroxycyclobutanecarbonitrile Impurity from Strecker synthesis of starting material.Verify purity of starting material; purify by recrystallization if necessary.[4]
Dimers/Oligomers N/AHigh temperatures; harsh basic conditions.Maintain lower reaction temperatures; use non-nucleophilic bases.[3]
Visual Troubleshooting and Reaction Guides
Troubleshooting Workflow for Unexpected Impurities

This diagram outlines a logical workflow for a researcher who identifies an unexpected side product during a reaction.

G start Unexpected Spot on TLC/LC-MS check_polarity Is the impurity more polar than the starting material? start->check_polarity hydrolysis Probable Cause: Nitrile Hydrolysis (Amide or Carboxylic Acid) check_polarity->hydrolysis Yes check_conditions Was the reaction heated or run for an extended time? check_polarity->check_conditions No solution_hydrolysis Action: 1. Confirm structure via MS. 2. Re-run reaction under strictly anhydrous conditions. 3. Use non-nucleophilic base. hydrolysis->solution_hydrolysis end Reaction Optimized solution_hydrolysis->end degradation Probable Cause: Thermal Degradation or Polymerization check_conditions->degradation Yes check_sm Is the impurity present in the starting material? check_conditions->check_sm No solution_degradation Action: 1. Re-run at lower temp. 2. Monitor closely and stop when starting material is consumed. degradation->solution_degradation solution_degradation->end sm_impurity Probable Cause: Process Impurity (e.g., Cyanohydrin) check_sm->sm_impurity Yes check_sm->end No, investigate other side reactions solution_sm Action: 1. Analyze starting material. 2. Purify by recrystallization before use. sm_impurity->solution_sm solution_sm->end

Caption: A logical workflow for troubleshooting side products.

Key Reaction Pathways: Desired vs. Undesired

This diagram illustrates the desired reaction pathway (N-Acylation) versus the primary undesired side reaction (Nitrile Hydrolysis).

reaction_pathways start 1-Aminocyclobutanecarbonitrile (Free Amine) product Desired Product: N-Acylated Aminonitrile start->product Desired Pathway (Anhydrous Conditions) side_product Side Product: 1-Aminocyclobutane- carboxylic Acid start->side_product Undesired Pathway (Hydrolysis) acyl_chloride R-COCl (Acylating Agent) acyl_chloride->product Desired Pathway (Anhydrous Conditions) water H₂O (Acid or Base Catalyst) water->side_product Undesired Pathway (Hydrolysis)

Caption: Desired acylation versus undesired hydrolysis pathway.

Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol provides a robust method for acylating the primary amine while minimizing common side reactions.

  • Preparation: Add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Add Diisopropylethylamine (DIPEA, 1.1 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The suspension should become a clear solution.

  • Coupling Reaction: In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminonitrile is consumed.[3]

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Analytical HPLC Method for Purity Assessment

This method can be used to assess the purity of the starting material and to monitor the formation of polar, hydrolysis-related side products.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the material (approx. 1 mg/mL) in a 50:50 mixture of water/acetonitrile.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • BenchChem. (2025). stability of 1-Amino-1-cyclopropanecarbonitrile HCl under acidic/basic conditions.
  • BenchChem. (2025). Technical Support Center: Investigating the Degradation Pathways of 1-(4-Aminophenyl)cyclopentanecarbonitrile.
  • ChemEurope.com. (n.d.). Strecker amino acid synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • MySkinRecipes. (n.d.). This compound.

Sources

purification techniques for crude 1-Aminocyclobutanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of crude 1-Aminocyclobutanecarbonitrile hydrochloride.

Introduction

This compound is a pivotal intermediate in medicinal chemistry, valued for its strained cyclobutane scaffold which can impart unique conformational constraints and metabolic stability to drug candidates.[1] Its successful application, however, is critically dependent on its purity. The synthesis, often a variation of the Strecker reaction, can introduce a range of impurities that may interfere with subsequent reactions or biological assays.

This guide serves as a dedicated technical support center, providing field-proven troubleshooting advice and detailed protocols to address the specific challenges encountered during the purification of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is largely dictated by the synthetic route, which is typically a Strecker synthesis involving cyclobutanone, an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide). The most common impurities include:

  • 1-Hydroxycyclobutanecarbonitrile (Cyclobutanone Cyanohydrin): This is the major byproduct, formed by the direct nucleophilic attack of the cyanide ion on the cyclobutanone carbonyl group.[2]

  • Unreacted Starting Materials: Residual cyclobutanone or cyanide salts.

  • Polymers: Cyclobutanone can be prone to polymerization under certain conditions.[2]

  • Inorganic Salts: Salts like sodium chloride can be introduced during workup and pH adjustment steps.[3]

Q2: What is the most effective primary purification technique for this compound?

A2: Recrystallization is the most robust and scalable method for purifying this compound.[2] The hydrochloride salt form generally has lower solubility in specific organic solvent systems compared to the common cyanohydrin byproduct, enabling selective precipitation.[2] Column chromatography can be challenging due to the compound's high polarity but may be used as a secondary method if needed.[4]

Q3: How can I assess the purity of my final product?

A3: Purity should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for quantitative purity analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of organic impurities.

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Q4: What are the recommended storage conditions for the purified compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area, typically at room temperature and sealed from moisture.[1] Like many hydrochloride salts, it can be hygroscopic.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification process, offering causative explanations and actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing 1. High Impurity Concentration: Significant levels of impurities are depressing the melting point of the mixture. 2. Cooling Too Rapidly: The solution becomes supersaturated too quickly, preventing the formation of an ordered crystal lattice. 3. Inappropriate Solvent: The boiling point of the solvent may be too high, causing the solute to melt before fully dissolving.[4]1. Pre-Purification Wash: Before recrystallization, triturate or wash the crude solid with a solvent that selectively dissolves the main impurity (e.g., diethyl ether may wash away some less polar byproducts). 2. Slow Cooling: Re-heat the solution to re-dissolve the oil. Add a minimal amount of additional hot solvent and allow it to cool to room temperature slowly and undisturbed before moving to an ice bath. 3. Solvent System Change: Consider a different solvent system. (See Protocol 1).
Low or No Crystal Formation Upon Cooling 1. Excessive Solvent: The solution is not sufficiently saturated, preventing the product from precipitating.[3] 2. Crystallization Inhibition: Certain impurities can inhibit the nucleation process.1. Concentrate the Solution: Gently heat the solution under a stream of nitrogen or use a rotary evaporator to carefully remove a portion of the solvent. 2. Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod. If available, add a single seed crystal of the pure product.[4]
Poor Purity After Recrystallization 1. Co-precipitation of Impurities: The impurities have similar solubility profiles to the desired product in the chosen solvent system. 2. Inefficient Mother Liquor Removal: Residual mother liquor, which is rich in impurities, remains trapped with the crystals. 3. Fast Crystal Growth: Rapid cooling can trap impurities within the crystal lattice.[3]1. Re-recrystallize: A second recrystallization is often necessary to achieve high purity. 2. Improve Washing: After filtration, wash the filter cake with a small amount of ice-cold fresh recrystallization solvent to displace the mother liquor. 3. Optimize Cooling: Ensure a slow cooling rate. Let the flask cool naturally on the benchtop before placing it in an ice bath.
Low Yield 1. Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor.[3] 2. Premature Crystallization: Product crystallizes out during a hot filtration step. 3. Excessive Washing: Using too much solvent to wash the filtered crystals can redissolve a portion of the product.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. 2. Prevent Premature Crashing: If performing a hot filtration, use a pre-heated funnel and flask and add a small excess of solvent (~5-10%) to keep the product in solution. 3. Use Cold Wash Solvent: Always wash the collected crystals with a minimal volume of ice-cold solvent.

Visualized Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization challenges.

G start Crude Product Obtained recrystallize Attempt Recrystallization (Protocol 1) start->recrystallize assess Assess Outcome recrystallize->assess oiled_out Product 'Oiled Out' assess->oiled_out  Oily substance forms low_yield Low Yield (<50%) assess->low_yield  Low mass recovered impure Purity <95% (HPLC/NMR) assess->impure  Impurities detected success Success! Purity >95% assess->success  Clean white solid sol_oil Re-dissolve, add minimal co-solvent, cool slowly oiled_out->sol_oil sol_yield Concentrate mother liquor to obtain a second crop low_yield->sol_yield sol_impure Perform a second recrystallization impure->sol_impure sol_oil->recrystallize Re-attempt sol_yield->success Combine batches if pure sol_impure->recrystallize Re-attempt

Caption: Decision tree for troubleshooting recrystallization.

Experimental Protocols

Caution: Handle all cyanide-containing compounds and waste with extreme caution in a well-ventilated fume hood. Acidification of cyanide generates highly toxic HCN gas.[5]

Protocol 1: Recrystallization from an Alcohol/Ether System

This protocol is effective for separating the polar hydrochloride salt from less polar organic impurities like the cyanohydrin byproduct.[2]

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil while stirring. Continue adding hot isopropanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise with stirring until the solution becomes persistently turbid (cloudy).

  • Re-clarification: Add 1-2 drops of hot isopropanol to make the solution clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break up the filter cake and wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.[6]

References

  • ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE.
  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF.
  • ACS Publications. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • ChemBK. (2024, April 9). 1-Amino-cyclopropanecarbonitril HCL.
  • ResearchGate. (2021, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).
  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Research and Reviews. (n.d.). Synthesis of a-amino carbonyl compounds: a brief review.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • YouTube. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI.
  • MySkinRecipes. (n.d.). This compound.

Sources

stability issues of 1-Aminocyclobutanecarbonitrile hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Aminocyclobutanecarbonitrile hydrochloride. Here, we provide in-depth troubleshooting guides and frequently asked questions to address stability issues encountered when working with this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound is a valuable building block in medicinal chemistry.[1] However, as an α-aminonitrile, its chemical stability in aqueous solutions is a critical consideration. The primary degradation pathway is the hydrolysis of the nitrile functional group, a reaction that is highly dependent on the pH, temperature, and composition of the solution.[2] Understanding and controlling these factors is paramount to obtaining reliable and reproducible experimental results.

As a hydrochloride salt of a primary amine, dissolving this compound in water creates a mildly acidic solution.[3] While this inherent acidity offers some protection against rapid degradation compared to neutral or basic conditions, hydrolysis can still occur over time, especially at elevated temperatures.[2] This guide will walk you through the underlying chemistry, potential pitfalls, and solutions for maintaining the stability of your aqueous preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water?

A1: The principal degradation route is the hydrolysis of the nitrile group (-C≡N). This reaction proceeds in two main stages: first, hydrolysis to the corresponding amide (1-aminocyclobutanecarboxamide), and second, further hydrolysis of the amide to the carboxylic acid (1-aminocyclobutanecarboxylic acid).[2][3] This process is catalyzed by both acidic and basic conditions.[2]

Q2: How does pH affect the stability of the aqueous solution?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): The compound is relatively more stable in acidic solutions. The protonated amino group helps to electronically deactivate the nitrile group, slowing down the rate of hydrolysis. However, prolonged exposure to strong acids, particularly with heating, will still drive the hydrolysis to the final carboxylic acid product.[2]

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is moderate but will increase with temperature and time. The presence of buffer components can also influence the degradation rate.[2]

  • Basic Conditions (pH > 7): The compound is expected to be unstable in basic solutions. The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbon of the nitrile group, leading to rapid formation of the amide and subsequently the carboxylate salt.[2] Strongly basic conditions should be avoided if the integrity of the nitrile group is to be maintained.

Q3: What are the recommended storage conditions for aqueous stock solutions?

A3: To maximize stability, aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following:

  • Temperature: Store at 2-8°C. Avoid freezing and repeated freeze-thaw cycles.

  • pH: Prepare the solution in a slightly acidic buffer (e.g., pH 4-5) if compatible with your experimental design. Avoid using buffers that can participate in reactions.

  • Protection: Store in tightly sealed, light-resistant containers.

  • Duration: For critical applications, it is advisable to perform a preliminary stability test in your specific buffer system to determine an acceptable use period.

Q4: Can I use this compound in cell-based assays with physiological buffers (e.g., PBS at pH 7.4)?

A4: Yes, but with caution. At physiological pH and 37°C, the compound will undergo slow hydrolysis. For short-term experiments (a few hours), the degradation may be minimal. However, for longer incubations (24-48 hours or more), a significant portion of the compound may degrade to the amide or carboxylic acid, potentially impacting the interpretation of your results.[3] We recommend preparing the final dilutions in your assay medium immediately before adding them to the cells.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in aqueous solutions.

Issue Possible Cause(s) Recommended Solutions & Rationale
Inconsistent results in biological assays. 1. Degradation in Assay Medium: The compound is hydrolyzing in the physiological buffer (pH ~7.4) at 37°C during the incubation period.[3]1a. Prepare Fresh: Prepare stock solutions fresh and make final dilutions in the assay medium immediately before use. 1b. Conduct Stability Check: Perform a pilot experiment where you incubate the compound in the assay medium for the duration of your experiment and analyze the solution by HPLC to quantify the extent of degradation. This will inform you if the degradation is significant.
Appearance of unexpected peaks in HPLC analysis. 1. Hydrolysis: The unexpected peaks are likely the amide intermediate and/or the final carboxylic acid degradation product.[2] 2. Reaction with Buffer: Certain buffer components may react with the compound.1a. Confirm Identity: If possible, confirm the identity of the new peaks by LC-MS analysis. The amide will have a mass increase of 18 Da (M+H₂O) and the carboxylic acid a mass increase of 19 Da (M+H₂O, -NH₃+OH). 1b. Minimize Hydrolysis: Use freshly prepared solutions, maintain a slightly acidic pH if possible, and work at lower temperatures. 2a. Change Buffer: Switch to a non-nucleophilic buffer system.
Low yield in a synthetic reaction where the compound is a starting material. 1. Protonated Amine: As a hydrochloride salt, the amine is protonated and not nucleophilic. Many reactions require the free amine.[3] 2. Degradation under Reaction Conditions: The reaction conditions (e.g., basic pH, high temperature in an aqueous environment) are causing hydrolysis of the nitrile group.[2]1a. Add Base: Neutralize the hydrochloride salt in situ by adding at least one equivalent of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to the reaction mixture. 2a. Use Anhydrous Conditions: If the nitrile group must be preserved, switch to anhydrous organic solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude water.[2]
Solution turns yellow or brown over time. 1. Oxidative Degradation: Although hydrolysis is the primary pathway, minor oxidative degradation or impurity-driven side reactions can occur, especially with exposure to light or air.1a. Store Properly: Keep solutions protected from light in amber vials and consider purging the headspace with an inert gas like nitrogen or argon before sealing. 1b. Use High-Purity Water: Prepare solutions using high-purity, degassed water to minimize dissolved oxygen and metal ion contaminants that can catalyze oxidation.[4]

Visualizing the Degradation Pathway

The primary degradation of this compound in aqueous solution is a two-step hydrolysis of the nitrile group.

G cluster_main Aqueous Degradation Pathway Parent 1-Aminocyclobutanecarbonitrile (Parent Compound) Amide 1-Aminocyclobutanecarboxamide (Amide Intermediate) Parent->Amide + H₂O (Acid/Base Catalyzed) Acid 1-Aminocyclobutanecarboxylic Acid (Final Degradant) Amide->Acid + H₂O (Acid/Base Catalyzed)

Caption: Hydrolysis of 1-Aminocyclobutanecarbonitrile.

Stability Summary Table

This table provides a qualitative summary of the expected stability under various conditions. The actual rate of degradation will depend on the specific temperature, buffer concentration, and presence of other excipients.

Condition Relative Stability Primary Degradation Product(s) Recommendations
Solid State HighNone expectedStore in a cool, dry, and dark place in a tightly sealed container.[2]
Anhydrous Organic Solvent HighNone expectedRecommended for reactions to prevent hydrolysis.[2]
Aqueous Solution (pH < 4) Relatively High1-Aminocyclobutanecarboxylic acid (slowly, faster with heat)Optimal for preparing stock solutions for short-term storage.
Aqueous Solution (pH 4-6) ModerateAmide and Carboxylic AcidPrepare fresh. If stored, keep refrigerated (2-8°C) and use within a short period.
Aqueous Solution (pH > 7) LowAmide and Carboxylic Acid (rapidly)Avoid for storage. Use immediately if basic conditions are required for an experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]

G cluster_workflow Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution (e.g., in 50:50 Acetonitrile:Water) B Aliquot Stock into 5 Vials A->B C1 Acid Hydrolysis (Add equal vol. 0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (Add equal vol. 0.1 M NaOH, 60°C) B->C2 C3 Oxidative (Add equal vol. 3% H₂O₂, RT) B->C3 C4 Thermal (Heat stock solution at 80°C) B->C4 C5 Photolytic (Expose to UV/Vis light, ICH Q1B) B->C5 D Sample at Time Points (e.g., 2, 8, 24 hours) C1->D C2->D C3->D C4->D C5->D E Neutralize (for Acid/Base) Dilute all samples D->E F Analyze by HPLC-PDA/LC-MS E->F

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat a separate vial of the stock solution at 80°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is recommended to check for peak purity and identify the optimal detection wavelength. LC-MS should be used to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is a starting point for separating this compound from its primary hydrolysis products. Method validation is required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    15.0 98 2
    20.0 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: Due to the lack of a strong chromophore, detection sensitivity for the parent compound and its degradants may be low. For trace-level quantification, derivatization with an agent like o-phthaldialdehyde (OPA) followed by fluorescence detection may be necessary.[7]

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.).
  • Forced degradation as an integral part of HPLC stability-indicating method development. (2018). Journal of Medicinal & Organic Chemistry, 1(1).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (2022, November 8).
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • This compound - MySkinRecipes. (n.d.).
  • Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. (2024, April 13). Future Journal of Pharmaceutical Sciences, 10(1), 60.
  • 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6 | Chemsrc. (n.d.).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2023). Journal of Pharmaceutical and Health Sciences, 6(8), 1-10.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Journal of Chromatographic Science, 52(7), 649-657.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2015). Journal of Chemistry, 2015, 1-10.
  • Chapter 1 Sample preparation for the analysis of drugs in biological fluids. (2019). In Sample preparation for the analysis of drugs in biological fluids.
  • Enever, R. P., Li Wan Po, A., & Shotton, E. (1977). Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. Journal of Pharmaceutical Sciences, 66(8), 1087-1089.
  • Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of aminocyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. The inherent ring strain and stereochemical complexity of cyclobutanes often lead to unexpected outcomes.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental challenges in aminocyclobutane synthesis.

Q1: My [2+2] cycloaddition reaction is giving a low yield or failing completely. What are the primary factors to investigate?

A1: Low yields in [2+2] cycloadditions for aminocyclobutane precursors are a frequent challenge.[1] The primary causes often revolve around substrate reactivity, reaction conditions, and the nature of the cycloaddition (photochemical vs. thermal).

  • Substrate Reactivity: The electronic properties of the reacting alkenes are critical. Electron-rich and electron-poor alkenes tend to react more efficiently.[4] For less reactive substrates, consider using a photosensitizer in photochemical reactions to facilitate the formation of the triplet state required for cycloaddition.[1][4][5]

  • Reaction Conditions:

    • Concentration: Intermolecular cycloadditions require an optimal concentration. If conditions are too dilute, the reaction rate may be impractically slow. Conversely, excessively high concentrations can lead to oligomerization.[5][6] Experiment with a range of concentrations to find the sweet spot for your specific substrates.[1]

    • Temperature: For thermal [2+2] cycloadditions, the temperature is a critical parameter.[1] For photochemical reactions, temperature control (often 0-25 °C) is necessary to minimize side reactions.[5]

    • Light Source (for photochemical reactions): Ensure your UV lamp's wavelength is appropriate for exciting the substrate or photosensitizer.[4] The intensity and age of the lamp can also significantly impact reaction efficiency.[5]

  • Catalyst Choice (for metal-catalyzed reactions): The choice of metal and ligand is crucial. For example, iron-based catalysts with diazine-based ligands have shown robustness and functional group tolerance in thermal [2+2] cycloadditions.[6] Similarly, cobalt complexes can be effective in enantioselective cycloadditions.[1]

Q2: I'm observing significant oligomerization in my ring-closing metathesis (RCM) reaction to form a cyclobutane ring. How can I favor the intramolecular cyclization?

A2: Oligomerization is a common competing reaction in RCM, especially when forming strained rings like cyclobutanes.[5] To favor the desired intramolecular reaction, the following strategies are effective:

  • High Dilution: Performing the reaction under high dilution (typically 0.001 M to 0.1 M) is the most effective way to suppress intermolecular reactions.[5]

  • Slow Addition: Using a syringe pump to add the diene substrate to the catalyst solution over an extended period maintains a low instantaneous concentration, further promoting intramolecular cyclization.[5]

  • Catalyst Choice: Grubbs or Hoveyda-Grubbs catalysts are commonly used for RCM.[5] The choice of catalyst generation can influence initiation rates and stability, which may affect the outcome.

Q3: How do I choose an appropriate protecting group for the amine functionality that will be stable during cyclobutane ring formation?

A3: The choice of an amine protecting group is critical and depends on the specific reaction conditions of your cyclobutane synthesis. The protecting group must be stable during ring formation and selectively removable later.[7][8][9]

  • For Acidic or Electrophilic Conditions: Carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are excellent choices. They are generally stable to a wide range of non-acidic reagents. Boc groups are removed with acid (e.g., TFA), while Cbz groups are typically cleaved by hydrogenolysis.[8][9]

  • For Basic Conditions: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by bases like piperidine.[8][9]

  • Orthogonal Strategies: If your molecule contains multiple sensitive functional groups, employing an orthogonal protecting group strategy is advisable. For instance, using a Boc group (acid-labile) and an Fmoc group (base-labile) in the same molecule allows for the selective deprotection of one amine in the presence of the other.[7][9]

Protecting Group Common Abbreviation Stability Deprotection Conditions
tert-ButoxycarbonylBocBasic hydrolysis, catalytic reduction, nucleophilesAcidic conditions (e.g., TFA)[8][9]
BenzyloxycarbonylCbzAcidic and basic conditionsCatalytic hydrogenolysis (e.g., H₂, Pd/C)[8]
9-FluorenylmethyloxycarbonylFmocAcidic conditionsBasic conditions (e.g., piperidine)[8][9]
Q4: My reaction is producing a mixture of diastereomers. What are the key parameters to adjust for improving stereoselectivity?

A4: Achieving high stereoselectivity is a significant challenge in cyclobutane synthesis.[1] Several factors can be optimized:

  • Solvent Effects: The polarity of the solvent can have a profound impact on diastereoselectivity, sometimes even reversing it.[4][10] It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMSO).[1][10]

  • Catalyst/Ligand System: In catalyzed reactions, the steric and electronic properties of the catalyst and its ligands are paramount. Chiral ligands, such as bisoxazoline derivatives with a Lewis acid like Cu(OTf)₂, can induce high stereoselectivity.[1]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome. Bulky substituents on the reactants can favor a specific approach, leading to a single diastereomer.

II. Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for specific, complex problems.

Guide 1: Troubleshooting Low Yield in Photochemical [2+2] Cycloadditions

This guide provides a systematic approach to diagnosing and solving low-yield issues in photochemical [2+2] reactions.

dot graph TD { A[Start: Low Yield in Photochemical [2+2]] --> B{Check for Starting Material Consumption}; B --> C[High SM Remaining]; B --> D[Low SM Remaining, Multiple Products]; C --> E{Investigate Reaction Conditions}; E --> F[Insufficient Irradiation?]; F --> G[Action: Increase irradiation time/power. Check lamp age/wavelength.[4][5]]; E --> H[Quenching of Excited State?]; H --> I[Action: Degas solvent thoroughly with Ar/N₂. Ensure reagent purity.[5]]; E --> J[Inappropriate Photosensitizer?]; J --> K[Action: Ensure sensitizer triplet energy > alkene triplet energy.[5]]; D --> L{Investigate Side Reactions}; L --> M[Oligomerization?]; M --> N[Action: Decrease reaction concentration.[5]]; L --> O[Product Degradation?]; O --> P[Action: Run reaction at lower temperature. Check for product stability under reaction conditions.]; G --> Q{Re-evaluate Yield}; I --> Q; K --> Q; N --> Q; P --> Q; Q --> R[Success: Desired Product Yield Improved]; Q --> S[Issue Persists: Consult Literature for Alternative Methods]; }

Caption: Troubleshooting workflow for low yields in photochemical [2+2] cycloadditions.

Detailed Troubleshooting Steps:
  • Analyze the Crude Reaction Mixture: Use ¹H NMR or GC-MS to determine the ratio of starting material to product and identify any major byproducts.

  • Case 1: High Amount of Unreacted Starting Material:

    • Problem: The reaction is not proceeding to completion.

    • Possible Cause 1: Insufficient Irradiation. The photochemical excitation is inefficient.

      • Solution: Increase the irradiation time and monitor the reaction progress at regular intervals by TLC or ¹H NMR.[5] Verify that the lamp's wavelength is suitable for the substrate or sensitizer and check the lamp's age and power output.[4][5]

    • Possible Cause 2: Quenching of the Excited State. Dissolved oxygen is a known triplet quencher and can inhibit the reaction.[5]

      • Solution: Thoroughly degas the solvent with an inert gas (e.g., argon or nitrogen) before and during the reaction.[5] Ensure all reagents and solvents are pure and free from potential quenchers.[5]

  • Case 2: Low Amount of Starting Material, but Mixture of Products:

    • Problem: The starting material is consumed, but side reactions are dominating.

    • Possible Cause: Oligomerization or Polymerization.

      • Solution: Reduce the concentration of the reactants to favor the intramolecular or desired bimolecular reaction over oligomerization.[5]

Guide 2: Optimizing Stereoselectivity in Lewis Acid-Catalyzed [2+2] Cycloadditions

This guide outlines a decision-making process for enhancing stereoselectivity in catalyzed cycloadditions.

dot graph TD { A[Start: Poor Diastereoselectivity] --> B{Is a Chiral Catalyst Being Used?}; B -->|Yes| C{Optimize Chiral System}; B -->|No| D[Introduce Chiral Auxiliary or Catalyst]; C --> E[Screen Chiral Ligands]; C --> F[Vary Lewis Acid]; C --> G[Optimize Temperature]; C --> H[Screen Solvents]; E --> I[Action: Test ligands with different steric/electronic properties (e.g., BOX, PYBOX).]; F --> J[Action: Evaluate different Lewis acids (e.g., Cu(OTf)₂, Zn(OTf)₂, Sc(OTf)₃).]; G --> K[Action: Lower the temperature incrementally (e.g., RT, 0°C, -20°C, -78°C).[1]]; H --> L[Action: Test a range of solvents (e.g., CH₂Cl₂, Toluene, THF, MeCN).[1][4]]; I --> M{Re-evaluate Selectivity}; J --> M; K --> M; L --> M; D --> M; M --> N[Success: Improved Diastereomeric Ratio]; M --> O[Issue Persists: Consider Substrate Modification]; }

Caption: Decision-making process for optimizing stereoselectivity.

Detailed Optimization Strategy:
  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[4][10] A systematic screen of solvents is a crucial first step.

SolventDielectric Constant (approx.)Potential Influence
Toluene2.4Non-polar, non-coordinating
Dichloromethane (DCM)9.1Moderately polar, weakly coordinating
Tetrahydrofuran (THF)7.6Coordinating
Acetonitrile (MeCN)37.5Polar, coordinating
Dimethyl Sulfoxide (DMSO)47Highly polar, strongly coordinating[1]
  • Temperature Optimization: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between diastereomeric transition states.[1]

  • Lewis Acid and Ligand Variation: For enantioselective reactions, the combination of the chiral ligand and the Lewis acid is key. The ligand creates a chiral environment around the metal center, which then directs the approach of the substrates.[1] It is often necessary to screen a matrix of different ligands and metal salts to find the optimal combination for a specific substrate pair.

III. Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition

This protocol provides a general guideline for performing a photochemical [2+2] cycloaddition.

  • Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv) and, if necessary, a photosensitizer (e.g., acetone, benzophenone) in an appropriate solvent (e.g., acetonitrile, acetone).[4][5] The concentration should be optimized based on preliminary experiments (typically 0.01-0.1 M).

  • Degassing: Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen.[5]

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure a cooling system is in place to maintain a constant temperature (typically 0-25 °C).[5]

  • Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR at regular intervals.

  • Workup: Once the reaction is complete (or has reached a plateau), stop the irradiation and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminocyclobutane derivative.[1][5]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Enantioselective [2+2] Cycloaddition

This protocol is a general guideline for a stereoselective cycloaddition using a chiral Lewis acid catalyst.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, combine the chiral ligand (e.g., a chiral bisoxazoline derivative, 10 mol%) and the Lewis acid precursor (e.g., Cu(OTf)₂, 10 mol%).[1]

  • Complexation: Add anhydrous solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.[1]

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).[1]

  • Substrate Addition: Add the first alkene component (1.0 equiv), followed by the slow, dropwise addition of the second alkene component (1.1 equiv) over 1-2 hours.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic fractions. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched cyclobutane.[1]

IV. Characterization of Aminocyclobutane Derivatives

The unique puckered conformation of the cyclobutane ring can make spectroscopic analysis challenging.[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The coupling constants in ¹H NMR can provide information about the relative stereochemistry of the substituents. Due to ring flipping, signals can sometimes be broad at room temperature.[11]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as amines (N-H stretch), carbonyls (C=O stretch), and others present in the molecule.[12][13]

  • X-ray Crystallography: In cases of ambiguous stereochemistry, single-crystal X-ray diffraction provides definitive structural proof.[6]

References

  • BenchChem. (n.d.). Troubleshooting low yield in cyclobutane formation reactions.
  • BenchChem. (n.d.). Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates.
  • ResearchGate. (n.d.). Stereoselective Fe‐catalyzed synthesis of aminocyclobutanes form (E) - enimides and malonates.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Wikipedia. (2023). Solvent effects.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (n.d.). Choosing the Right Amine Protecting Group for Your Synthesis.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.
  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

Sources

avoiding degradation of 1-Aminocyclobutanecarbonitrile hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-11

Introduction

Welcome to the technical support center for 1-Aminocyclobutanecarbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and use of this versatile building block. As a hydrochloride salt, 1-aminocyclobutanecarbonitrile possesses enhanced stability and handling characteristics, yet its unique chemical structure—featuring a strained cyclobutane ring, a primary amine, and a nitrile group—necessitates careful consideration of experimental conditions to prevent degradation and ensure reproducible results.[1][2] This resource consolidates field-proven insights and troubleshooting advice to address common challenges encountered during its use in complex organic synthesis.[2]

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: What is the general stability of this compound?

As a solid, this compound is a relatively stable compound.[3] However, in solution, its stability is significantly influenced by pH. The primary degradation pathway of concern is the hydrolysis of the nitrile group, which can be catalyzed by both acidic and basic conditions, especially upon heating.[3][4]

Q2: How should I store this compound to ensure its long-term stability?

For long-term storage, it is recommended to keep this compound at 0-8 °C in a tightly sealed, light-resistant container.[1][4][5] Storing under a dry, inert atmosphere is also advisable to minimize exposure to moisture, which can contribute to hydrolysis over time.[4]

Q3: My compound won't dissolve in my organic solvent. What should I do?

As a salt, this compound is highly polar and often insoluble in non-polar organic solvents. For reactions, consider using more polar organic solvents such as DMSO or DMF.[4] If the free amine is required for your reaction, you can perform a basic workup by dissolving the hydrochloride salt in water, neutralizing it with a mild base like sodium bicarbonate, and then extracting the free amine into an organic solvent like ethyl acetate or dichloromethane.[4]

Q4: My reaction yield is low. Could the starting material be the issue?

Low reaction yields can stem from several factors related to the starting material. The hydrochloride salt form means the amine is protonated and thus not nucleophilic.[4] For reactions requiring a nucleophilic amine (e.g., amide couplings), you must add a non-nucleophilic base like triethylamine or DIPEA to deprotonate the amine in situ.[4] Additionally, dissolving the salt can lower the pH of the reaction mixture, which might not be optimal for your specific transformation.[4]

Q5: I'm seeing an unexpected polar impurity in my LC-MS analysis. What could it be?

The most likely polar impurity is the product of nitrile hydrolysis.[3] This can occur in two stages: first to 1-aminocyclobutanecarboxamide, and then further to 1-aminocyclobutanecarboxylic acid.[3] The presence of these impurities suggests that the compound may have been exposed to water under non-ideal pH conditions or elevated temperatures.[3][5]

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex experimental challenges.

Issue 1: Inconsistent Results in Biological Assays

Symptoms: You observe high variability in your assay results between experiments or even within the same experiment over time.

Root Cause Analysis:

  • Degradation in Assay Medium: Aqueous buffers used in biological assays, especially if not at an optimal pH, can lead to the slow hydrolysis of the nitrile group over the course of a multi-day experiment. This reduces the effective concentration of the active compound, leading to inconsistent results.[4]

  • Cytotoxicity: The compound itself might be cytotoxic to your specific cell line at the concentrations used, leading to off-target effects that confound the results.

Solutions & Protocols:

  • Confirm Compound Stability in Your Assay Buffer:

    • Protocol: Prepare a solution of your compound in the assay buffer at the working concentration. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.

    • Preventative Action: If degradation is observed, prepare fresh stock solutions for each experiment and minimize the incubation time.[4]

  • Determine the Cytotoxic Concentration:

    • Protocol: Perform a dose-response curve to determine the concentration at which the compound exhibits cytotoxicity in your cell line. Use a viability assay (e.g., MTT, CellTiter-Glo) to assess cell health across a range of concentrations.

    • Preventative Action: Ensure your experimental concentrations are below the cytotoxic threshold to avoid confounding results.[4]

Issue 2: Reaction Failure or a Multitude of Side Products

Symptoms: Your reaction does not proceed to completion, or you observe a complex mixture of byproducts, making purification difficult.

Root Cause Analysis:

  • Incorrect Reaction Conditions for the Hydrochloride Salt: Many standard organic reactions, such as amide bond formation or reactions with electrophiles, require a free, unprotonated amine. The hydrochloride salt is protonated and will not act as a nucleophile.[4]

  • Hydrolysis of the Nitrile Group: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile to a carboxamide or a carboxylic acid.[5] This is a common side reaction if anhydrous conditions are not maintained.

  • Dimerization or Polymerization: At elevated temperatures, self-reaction of the starting material or reactive intermediates can occur, leading to oligomeric or polymeric side products.[5]

Solutions & Protocols:

  • Ensure Deprotonation of the Amine:

    • Protocol: For reactions requiring a nucleophilic amine, add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrochloride and free the amine.[4]

  • Maintain Anhydrous Conditions:

    • Protocol: Use freshly dried, anhydrous solvents for your reactions. Ensure all glassware is oven-dried or flame-dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[3]

  • Optimize Reaction Temperature:

    • Protocol: Monitor your reaction by TLC or LC-MS to determine the optimal temperature. Start at a lower temperature and gradually increase it if the reaction is not proceeding. Avoid excessive heating to minimize the formation of degradation products.[5]

Issue 3: Difficulty in Product Isolation and Purification

Symptoms: During aqueous work-up, you experience low recovery of your desired product, or it is difficult to separate from byproducts.

Root Cause Analysis:

  • Product Solubility in the Aqueous Phase: The amino and nitrile functionalities can impart a degree of water solubility to the product, especially if it retains the primary amine. This can lead to product loss during extractions.

  • Similar Polarity of Product and Byproducts: If hydrolysis of the nitrile has occurred, the resulting carboxylic acid byproduct can have similar solubility and chromatographic behavior to your desired product, making separation challenging.

Solutions & Protocols:

  • Optimize Extraction pH:

    • Protocol: After quenching the reaction, adjust the pH of the aqueous layer to optimize the partitioning of your product into the organic phase. If your product has a basic amine, making the aqueous layer basic (pH > 8) will ensure the amine is deprotonated and more soluble in the organic solvent. Conversely, if your product is acidic, acidifying the aqueous layer will aid its extraction.

  • Alternative Purification Methods:

    • Protocol: If standard extraction and column chromatography are ineffective, consider alternative purification techniques.

      • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.

      • Ion-Exchange Chromatography: This technique can be used to separate compounds based on their charge, which is useful for separating the basic amine product from acidic or neutral impurities.[3]

Data and Diagrams

Stability Profile

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes its relative stability in different environments.

ConditionRelative StabilityPrimary Degradation Product(s)Key Considerations
Solid State HighNoneStore in a cool, dry, dark place.[3]
Anhydrous Organic Solvents HighNoneRecommended for most reactions to prevent hydrolysis.[3]
Neutral Aqueous Solution (pH ~7) Moderate1-Aminocyclobutanecarboxamide, 1-Aminocyclobutanecarboxylic acidHydrolysis is slow but can be significant over time, especially with heating.[3]
Acidic Aqueous Solution (pH < 7) Relatively High1-Aminocyclobutanecarboxylic acid (upon prolonged heating in strong acid)The protonated amine offers some protection against rapid hydrolysis.[3]
Basic Aqueous Solution (pH > 7) Low1-Aminocyclobutanecarboxamide, 1-Aminocyclobutanecarboxylic acidThe nitrile group is highly susceptible to hydrolysis in the presence of hydroxide ions.[3]
Degradation Pathway

The primary degradation pathway for 1-Aminocyclobutanecarbonitrile is the hydrolysis of the nitrile group. This can proceed through an intermediate amide to the final carboxylic acid.

G cluster_main Hydrolysis Degradation Pathway A 1-Aminocyclobutanecarbonitrile B 1-Aminocyclobutanecarboxamide (Amide Intermediate) A->B H₂O (Acid or Base) C 1-Aminocyclobutanecarboxylic Acid (Final Product) B->C H₂O (Acid or Base)

Caption: Hydrolysis of 1-Aminocyclobutanecarbonitrile.

Experimental Workflow for Reactions Requiring the Free Amine

This workflow outlines the necessary steps to take when using this compound in a reaction that requires the amine to be nucleophilic.

Caption: Workflow for reactions with the free amine.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • BenchChem. (n.d.). stability of 1-Amino-1-cyclopropanecarbonitrile HCl under acidic/basic conditions.
  • Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Samples.
  • American Chemical Society. (n.d.). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • ResearchGate. (n.d.). Some reactions of aminothiols with nitriles (45 °C, pH 5–6).
  • Enamine. (n.d.). Amino Nitriles.
  • BenchChem. (n.d.). long-term storage and degradation of 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (n.d.). A Technical Guide to 1-Amino-1- cyclopropanecarbonitrile Hydrochloride.
  • ResearchGate. (n.d.). Degradation pathway of drug.
  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • ChemicalBook. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid synthesis.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Echemi. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, hydrochloride (1:1) Safety Data Sheets.
  • BenchChem. (n.d.). molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl.
  • ChemicalBook. (2025). This compound.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • National Institutes of Health. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics.
  • National Institutes of Health. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
  • National Institutes of Health. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • AJC. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).
  • PubMed. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance.
  • PubMed. (n.d.). Stability of amitriptyline hydrochloride in a commercial aqueous solution.
  • PubMed. (n.d.). Stability of succinylcholine chloride injection.

Sources

common pitfalls in the synthesis of nitrile-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the Technical Support Center for Nitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of nitrile-containing compounds. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure safety.

Critical Safety Notice: Handling Cyanide Reagents

WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][2][3] All manipulations involving cyanide salts (e.g., NaCN, KCN), trimethylsilyl cyanide (TMSCN), or hydrogen cyanide (HCN) must be performed in a properly functioning chemical fume hood.[1][2][4] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles or a face shield.[1][2][4] Be aware that cyanides react with acids to produce highly toxic and flammable hydrogen cyanide gas.[1][3] Therefore, cyanide waste must be kept separate from acidic waste streams.[1][2] Before beginning any work, ensure you are familiar with your institution's specific safety guidelines and have an emergency response plan in place.[4][5]

Section 1: Cyanation via Nucleophilic Substitution (Alkyl Halides)

This section addresses common issues in the Kolbe nitrile synthesis, where an alkyl halide is treated with a cyanide salt. The reaction typically proceeds via an S_N2 mechanism.[6]

Q1: My S_N2 cyanation of a primary alkyl bromide is giving a very low yield. What are the likely causes?

A1: Low conversion in this reaction is a frequent issue stemming from several factors related to reaction conditions.

  • Causality: The S_N2 reaction is highly sensitive to the solvent environment. The cyanide anion (CN⁻) is a potent nucleophile, but it can be effectively shielded by protic solvents (like water or alcohols) through hydrogen bonding. This solvation shell increases the activation energy of the nucleophilic attack, slowing the reaction. Furthermore, water can lead to the competing S_N2 reaction, forming an alcohol byproduct.[7][8]

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but not the cyanide anion, leaving it "naked" and highly nucleophilic.

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. The presence of water promotes the formation of alcohol byproducts.[8]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote the competing E2 elimination pathway, especially with more sterically hindered substrates. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Q2: I'm trying to synthesize a nitrile from a secondary alkyl halide and am seeing a significant amount of an alkene byproduct. How can I fix this?

A2: The formation of an alkene indicates that the E2 (elimination) pathway is outcompeting the desired S_N2 (substitution) pathway. This is a classic problem with sterically hindered substrates.

  • Causality: The cyanide ion is not only a good nucleophile but also a reasonably strong base. When it attacks a sterically hindered secondary (or tertiary) carbon, it can be easier to abstract a proton from an adjacent carbon (acting as a base) than to attack the electrophilic carbon directly (acting as a nucleophile).[6]

  • Troubleshooting Strategy:

    • Lower the Temperature: The E2 reaction often has a higher activation energy than the S_N2 reaction. Running the reaction at a lower temperature will favor the substitution pathway.

    • Change the Cyanide Source: While less common, using a more sterically hindered cyanide source could potentially disfavor the nucleophilic attack at the carbon, but this is generally less effective than controlling other conditions. A more practical approach is to carefully control the temperature and solvent as described.

Troubleshooting Summary: S_N2 Cyanation
Problem Probable Cause(s) Recommended Solution(s)
Low Yield / No Reaction1. Use of protic solvent (water, ethanol).[8] 2. Presence of moisture. 3. Insufficient temperature.1. Switch to a polar aprotic solvent (DMSO, DMF). 2. Use anhydrous reagents and oven-dried glassware. 3. Gradually increase temperature while monitoring for side products.
Alkene Byproduct Formation1. E2 elimination is competing with S_N2. 2. Sterically hindered substrate (2° or 3° halide).[6] 3. Reaction temperature is too high.1. Lower the reaction temperature. 2. For 3° halides, an S_N1/E1 mechanism is likely; consider an alternative synthetic route.
Alcohol Byproduct FormationPresence of water in the reaction mixture.[7]Ensure strictly anhydrous conditions. Use dry solvents and reagents.
Section 2: Cyanation of Aryl Halides

Aryl halides are generally unreactive toward S_N2 reactions. Therefore, specialized methods like the Sandmeyer reaction or transition-metal-catalyzed cross-coupling are required.

Q3: My Sandmeyer reaction to convert an aniline to a benzonitrile is failing. What are the critical parameters?

A3: The Sandmeyer reaction involves two main stages: diazotization of the aniline and the subsequent copper(I) cyanide-catalyzed displacement of the diazonium group.[9] Failure can occur at either stage.

  • Causality & Troubleshooting:

    • Diazotization Step: The diazonium salt is formed by reacting an aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This step is highly temperature-dependent. The diazonium salt is unstable and can decompose if the temperature rises above 5-10 °C.

      • Solution: Maintain the reaction temperature strictly between 0-5 °C using an ice/salt bath. Add the sodium nitrite solution slowly to control the exotherm.

    • Displacement Step: The displacement of the diazonium group (N₂⁺) with cyanide is catalyzed by copper(I) cyanide (CuCN).[9][10]

      • Solution: Ensure you are using catalytically active Cu(I)CN. The solution of the diazonium salt should be added slowly to the heated solution of CuCN. Insufficient acidity during this step can lead to unwanted side reactions, such as azo coupling.[10]

Workflow: Sandmeyer Cyanation Protocol

Sandmeyer_Protocol cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Cyanide Displacement D1 Dissolve Aniline in excess strong acid (e.g., 3M HCl) D2 Cool to 0-5 °C (Ice/Salt Bath) D1->D2 D3 Slowly add aqueous NaNO₂ solution dropwise D2->D3 D4 Maintain Temp < 5 °C D3->D4 D5 Stir for 15-30 min after addition D4->D5 S3 Slowly add the cold diazonium salt solution D5->S3 Transfer cold diazonium solution S1 Prepare a solution of CuCN and NaCN in water S2 Heat CuCN solution to 60-70 °C S1->S2 S4 Observe N₂ gas evolution S5 Heat until gas evolution ceases, then cool and workup

Caption: Standard protocol for a Sandmeyer cyanation reaction.

Q4: I am attempting a palladium-catalyzed cyanation of an aryl chloride and observing catalyst decomposition and low yields. Why is this happening?

A4: Palladium-catalyzed cyanation is notoriously difficult due to catalyst poisoning by the cyanide ion.[11] Aryl chlorides are also less reactive than aryl bromides or iodides.[12]

  • Causality: Cyanide is a strong ligand and can bind irreversibly to the palladium center at various stages of the catalytic cycle, forming inactive Pd(CN)₂ or other stable complexes.[11][13] This removes the catalyst from the cycle, halting the reaction. Aryl chlorides undergo oxidative addition more slowly than other halides, giving the cyanide more time to poison the catalyst.

  • Troubleshooting Strategies:

    • Use a Less Toxic, Slower-Releasing Cyanide Source: Instead of NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[11] These reagents have lower free cyanide concentrations in solution, reducing the rate of catalyst poisoning.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or palladacycle precatalysts.[11] These can stabilize the palladium center and promote the desired reductive elimination step over catalyst decomposition.

    • Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which can minimize the time for catalyst deactivation.[12][14]

Diagram: Palladium Catalyst Poisoning by Cyanide

Palladium_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd Poison1 Inactive Pd(0)(CN)₄²⁻ Pd0->Poison1 Excess CN⁻ PdII_ArX Ar-Pd(II)-X(L₂) OxiAdd->PdII_ArX Transmetal Transmetalation (CN⁻ transfer) PdII_ArX->Transmetal Poison2 Inactive Pd(II)(CN)₄²⁻ PdII_ArX->Poison2 Excess CN⁻ PdII_ArCN Ar-Pd(II)-CN(L₂) Transmetal->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim PdII_ArCN->Poison2 Excess CN⁻ RedElim->Pd0 ArCN Ar-CN (Product) RedElim->ArCN ArX Ar-X ArX->OxiAdd CN_source CN⁻ Source CN_source->Transmetal

Caption: Catalytic cycle for Pd-catalyzed cyanation and key catalyst poisoning pathways.

Section 3: Nitrile Synthesis via Dehydration of Amides

This method involves the removal of a water molecule from a primary amide to form a nitrile.

Q5: My amide dehydration using phosphorus oxychloride (POCl₃) is giving a complex mixture of products and starting material. What's going wrong?

A5: Incomplete conversion and side product formation are common when using strong, acidic dehydrating agents like POCl₃ or SOCl₂.[15][16]

  • Causality:

    • Insufficient Reagent/Moisture: Dehydrating agents are highly sensitive to moisture. Any water in the solvent or on the glassware will consume the reagent, leading to incomplete reactions.[15]

    • Temperature: These reactions often require heating to go to completion. Insufficient temperature or time can result in recovery of the starting amide.[15]

    • Substrate Sensitivity: If your amide contains acid-sensitive functional groups, the harsh, acidic conditions generated by reagents like POCl₃ and SOCl₂ can cause degradation or side reactions.[15][16]

  • Troubleshooting Flowchart:

Dehydration_Troubleshooting Start Problem: Incomplete Amide Dehydration Check_Anhydrous Are all reagents/solvents strictly anhydrous? Start->Check_Anhydrous Check_Stoichiometry Is the stoichiometry of the dehydrating agent correct? Check_Anhydrous->Check_Stoichiometry Yes Sol_Dry Solution: Dry solvents/glassware. Use fresh reagents. Check_Anhydrous->Sol_Dry No Check_Temp Was the reaction heated sufficiently/long enough? Check_Stoichiometry->Check_Temp Yes Sol_Stoich Solution: Re-check calculations. Some methods require excess reagent. Check_Stoichiometry->Sol_Stoich No Check_Sensitivity Is the substrate acid-sensitive? Check_Temp->Check_Sensitivity Yes Sol_Temp Solution: Increase temperature or prolong reaction time. Monitor by TLC. Check_Temp->Sol_Temp No Sol_Milder Solution: Switch to a milder, non-acidic reagent like TFAA. Check_Sensitivity->Sol_Milder Yes

Sources

Technical Support Center: Scaling Up 1-Aminocyclobutanecarbonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-Aminocyclobutanecarbonitrile Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method is a variation of the Strecker synthesis.[1] This one-pot, three-component reaction involves the condensation of cyclobutanone with an ammonia source (e.g., ammonia, ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the intermediate α-aminonitrile. This intermediate is then treated with hydrochloric acid to isolate the desired hydrochloride salt.[1]

Q2: What is the primary byproduct of concern during this synthesis, and how does it form?

A2: The major impurity is 1-hydroxycyclobutanecarbonitrile, commonly known as cyclobutanone cyanohydrin. This byproduct forms through a competing reaction where the cyanide ion directly attacks the carbonyl carbon of cyclobutanone.[1] This pathway is favored under conditions that do not promote the formation of the imine intermediate required for the main Strecker reaction.

Q3: How can I minimize the formation of the cyanohydrin byproduct?

A3: Minimizing cyanohydrin formation is critical for achieving high purity and yield. Key strategies include:

  • pH Control: Maintain a slightly acidic to neutral pH (approximately 6-7). This pH range favors the formation of the imine intermediate over the direct addition of cyanide to the ketone.[1]

  • Excess Ammonia Source: Using a molar excess of an ammonium salt like ammonium chloride shifts the equilibrium towards imine formation, reducing the concentration of free cyclobutanone available to react with the cyanide.[1]

  • Order of Addition: It is highly beneficial to pre-form the imine by stirring cyclobutanone with the ammonia source before the slow, controlled addition of the cyanide solution.[1]

  • Temperature Control: Conduct the reaction at low to ambient temperatures (e.g., 0-25 °C). Higher temperatures can accelerate the formation of undesired side products.[1]

Q4: What are the critical safety precautions for this synthesis?

A4: This synthesis involves highly toxic materials, particularly sodium or potassium cyanide.

  • Handling Cyanide: All operations involving cyanide salts must be conducted in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Acidification: Never add acid directly to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. The workup procedure involves acidifying the reaction mixture to precipitate the hydrochloride salt; this must be done with extreme caution in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local environmental regulations. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Q5: How is the final product typically purified?

A5: The most effective method for purifying this compound is recrystallization.[1] Suitable solvent systems often include isopropanol or a mixture of isopropanol and diethyl ether. The hydrochloride salt of the desired aminonitrile generally has lower solubility in these organic solvents compared to the cyanohydrin byproduct, enabling its selective precipitation and isolation.[1]

Troubleshooting Guide: From Bench to Scale-Up

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low Reaction Yield

A low yield of the final product is a frequent challenge. The following decision tree and table can help diagnose the root cause.

LowYield_Troubleshooting Start Low Yield Observed Purity Check Starting Material Purity (Cyclobutanone, NH4Cl, NaCN) Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Analyze Workup & Isolation Steps Start->Workup Purity_Sol Solution: Verify purity via NMR/GC. Purify starting materials if necessary. Purity->Purity_Sol Impurities detected pH Is pH maintained at 6-7? Conditions->pH Extraction Are there losses during extraction/phase separation? Workup->Extraction Temp Is temperature controlled (e.g., < 10°C during addition)? pH->Temp Yes pH_Sol_Yes Solution: Maintain pH with buffer or controlled acid/base addition. pH->pH_Sol_Yes No Time Is reaction monitored to completion (TLC/LC-MS)? Temp->Time Yes Temp_Sol_Yes Solution: Use ice bath and ensure slow, dropwise addition of reagents. Temp->Temp_Sol_Yes No Time_Sol_Yes Solution: Extend reaction time until starting material is consumed. Time->Time_Sol_Yes No Crystallization Is product lost in the mother liquor during crystallization? Extraction->Crystallization No Extraction_Sol Solution: Perform multiple extractions. Wash organic layers with brine to break emulsions. Extraction->Extraction_Sol Yes Crystallization_Sol Solution: Optimize recrystallization solvent system. Cool slowly. Concentrate mother liquor to recover more product. Crystallization->Crystallization_Sol Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Possible Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using TLC or LC-MS.Extend the reaction time or slightly increase the temperature, ensuring it remains within a moderate range to avoid side reactions.[1]
Suboptimal pH Measure the pH of the reaction mixture throughout the process.Buffer the reaction mixture to maintain a pH between 6 and 7. This is crucial for favoring imine formation.[1]
Product Loss During Workup Analyze aqueous and organic layers after extraction for product presence.Carefully adjust the pH during acidification to ensure complete precipitation of the hydrochloride salt. Optimize extraction solvents and perform multiple extractions if necessary.[1]
Impure Starting Materials Verify the purity of cyclobutanone and other reagents using techniques like NMR or GC-MS.Use high-purity starting materials. If necessary, purify reagents before use.[4]
Problem 2: High Levels of Cyanohydrin Byproduct

The presence of 1-hydroxycyclobutanecarbonitrile significantly complicates purification and reduces yield.

Byproduct_Formation Cyclobutanone Cyclobutanone Imine Cyclobutyl Imine (Intermediate) Cyclobutanone->Imine + NH3 (Favored at pH 6-7) Cyanohydrin 1-Hydroxycyclobutanecarbonitrile (Byproduct) Cyclobutanone->Cyanohydrin + CN- (Competing Reaction) NH3 NH3 / NH4+ CN CN- Aminonitrile 1-Aminocyclobutanecarbonitrile (Desired Product) Imine->Aminonitrile + CN-

Caption: Competing Reaction Pathways in the Synthesis.

Possible Cause Explanation Recommended Solution
Incorrect pH A pH that is too acidic or basic disfavors imine formation, leaving free cyclobutanone to react directly with cyanide.Buffer the reaction mixture to maintain a pH of 6-7.[1]
Insufficient Ammonia Source A low concentration of the ammonia source (e.g., NH₄Cl) does not effectively shift the equilibrium towards the imine intermediate.Increase the molar ratio of the ammonia source relative to cyclobutanone (e.g., 1.2-1.5 equivalents).[1]
Incorrect Reagent Addition Adding the cyanide source before the imine has had sufficient time to form leads to direct reaction with cyclobutanone.Add the cyanide source slowly and only after allowing the cyclobutanone and ammonia source to stir together for a pre-determined time (e.g., 1-2 hours).[1]
Problem 3: Product is an Oil or Fails to Crystallize

This issue often points to the presence of impurities or residual solvent.

Possible Cause Explanation Recommended Solution
Significant Impurities The cyanohydrin byproduct or other impurities can act as a crystallization inhibitor, resulting in an oil.Wash the crude product with a suitable solvent (e.g., cold diethyl ether) to remove highly soluble impurities before attempting recrystallization.[1] If purity is very low, consider column chromatography, although this is less ideal for large scales.
Residual Solvent Trapped solvent within the crude product can prevent proper crystal lattice formation.Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any remaining solvent before recrystallization.[1]
Incorrect Recrystallization Conditions The solvent system may not be optimal, or the cooling rate may be too fast, leading to oiling out instead of crystallization.Experiment with different solvent systems (e.g., isopropanol/ether, methanol/ether).[1] Ensure the crude product is fully dissolved before allowing it to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal can induce crystallization.

Experimental Protocol: Scalable Synthesis

This protocol outlines a general, scalable procedure for the synthesis of this compound.

Synthesis_Workflow Start Start Imine 1. Imine Formation (Cyclobutanone + NH4Cl in H2O) 0-5 °C, 1-2h Start->Imine Cyanide 2. Cyanide Addition (Slow addition of NaCN solution) Keep Temp < 10 °C Imine->Cyanide Reaction 3. Reaction (Stir at RT until complete) Monitor via TLC/LC-MS Cyanide->Reaction Workup 4. Workup & Isolation (Acidify with HCl to pH 1-2) Precipitate forms Reaction->Workup Purify 5. Purification (Recrystallize from Isopropanol/Ether) Workup->Purify End Final Product Purify->End

Caption: General Experimental Workflow.

Materials:

  • Cyclobutanone (1.0 equivalent)

  • Ammonium Chloride (NH₄Cl) (1.2 equivalents)

  • Sodium Cyanide (NaCN) (1.1 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl Ether

  • Water

Procedure:

  • Imine Formation: In a reactor equipped with mechanical stirring, a thermometer, and an addition funnel, dissolve ammonium chloride (1.2 eq.) in water. Cool the solution to 0-5 °C using an ice bath. To this solution, add cyclobutanone (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture vigorously at this temperature for 1-2 hours to facilitate imine formation.[1]

  • Cyanide Addition: In a separate vessel, prepare a solution of sodium cyanide (1.1 eq.) in water. Add this cyanide solution dropwise to the imine-containing reaction mixture over 30-60 minutes. Meticulously maintain the internal temperature below 10 °C throughout the addition.[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC or LC-MS until the cyclobutanone starting material is fully consumed.[1]

  • Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Under a well-ventilated fume hood , carefully acidify the mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This step protonates the amino group, causing the hydrochloride salt to precipitate.

  • Purification: Filter the crude solid product and wash it with a small amount of cold diethyl ether to remove organic-soluble impurities. Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol or an isopropanol/diethyl ether mixture.[1]

  • Drying: Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum to yield pure this compound.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • Benchchem. (2025). Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • AK Scientific, Inc. (n.d.). 3-Aminocyclobutane-1-carbonitrile hydrochloride Safety Data Sheet.
  • Chemsrc. (2025). 1-Aminocyclobutanecarbonitrile MSDS.
  • Benchchem. (2025). Long-term storage and degradation of 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Fisher Scientific. (2012). 3-Aminocrotononitrile Safety Data Sheet.
  • ChemicalBook. (2025). 1-Amino-1-cyclopropanecarbonitrile hydrochloride Safety Data Sheet.

Sources

Technical Support Center: Resolving Impurities in 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Aminocyclobutanecarbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and resolve purity issues encountered during the synthesis, storage, and handling of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purity and analysis of this compound.

Q1: What are the most common impurities found in this compound samples?

The impurities are typically process-related or degradation-related. Process-related impurities originate from the synthesis, which often follows a Strecker reaction pathway.[1] Degradation impurities arise from improper handling or storage.

Impurity Type Common Examples Likely Origin
Process-Related 1-Hydroxycyclobutanecarbonitrile (Cyclobutanone Cyanohydrin)A common byproduct of the Strecker synthesis, formed by the direct reaction of cyanide with the cyclobutanone starting material.[2]
Unreacted CyclobutanoneIncomplete reaction during synthesis.[2]
Inorganic Salts (e.g., NaCl, NH₄Cl)Remnants from reagents and pH adjustments during workup and salt formation.[3]
Degradation-Related 1-Aminocyclobutanecarboxylic AcidHydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions.[3][4]
1-AminocyclobutanecarboxamideAn intermediate formed during the hydrolysis of the nitrile to the carboxylic acid.[4]
Oxidation ProductsThe primary amino group is susceptible to oxidation, which can lead to colored impurities.[4][5]

Q2: Why is my sample of this compound discolored (e.g., yellow or brown)?

Discoloration is often a sign of degradation. The primary amino group is susceptible to oxidation, which can form colored byproducts.[4] This process can be accelerated by exposure to air (oxygen), light (photodegradation), or trace metal impurities.[4][6] It is crucial to store the compound in a well-sealed, amber-colored vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A multi-technique approach is recommended for a comprehensive purity profile. No single method is perfect for all potential impurities.

Method Principle Advantages Disadvantages
HPLC with Derivatization Chromatographic separation of a fluorescent or UV-active derivative.High sensitivity and selectivity, ideal for trace analysis.[7]Requires an extra derivatization step which can introduce variability.[7]
GC with Derivatization Chromatographic separation of a volatile derivative.High resolution, especially when coupled with Mass Spectrometry (MS) for identification.[7]Derivatization is necessary for the polar, non-volatile salt; thermal stability of the derivative can be a concern.[7][8]
Quantitative NMR (qNMR) Compares the integral of an analyte proton signal to that of a certified internal standard.A primary analytical method that provides a direct purity value without derivatization; excellent for structural confirmation of impurities.[7][9]Lower sensitivity compared to chromatographic methods; requires a high-field NMR and a suitable, non-overlapping internal standard.[7]
Argentometric Titration Titration of the chloride counter-ion with a standardized silver nitrate solution.Simple, cost-effective, and accurate for determining the salt content.[7]Only quantifies the chloride content, not the organic impurities. Provides no information on the active moiety's purity.[7]
Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My HPLC/GC analysis shows multiple unexpected peaks.

Possible Cause A: Contamination from Synthesis The most likely impurity from a Strecker synthesis is the cyanohydrin byproduct (1-hydroxycyclobutanecarbonitrile).[2] This impurity is neutral and will have a different retention time from your polar, basic amine salt. Unreacted cyclobutanone may also be present.

Recommended Solution:

  • Identify the Peak: Use High-Resolution Mass Spectrometry (HRMS) coupled with your chromatography (LC-MS or GC-MS) to get an accurate mass for the impurity peak. This is the most definitive way to identify its molecular formula.

  • NMR Analysis: Obtain a pure fraction of the impurity (if possible via preparative chromatography) and analyze it by ¹H and ¹³C NMR to confirm its structure.

  • Purification Strategy: Once identified, a targeted purification strategy can be developed. For the neutral cyanohydrin or cyclobutanone, an acid-base extraction is highly effective. See the workflow diagram and protocol below.

dot

Workflow: Impurity Identification and Removal cluster_0 Analysis & Identification cluster_1 Purification Strategy start Impure Sample Detected (HPLC/GC/NMR) lcms LC-MS or GC-MS Analysis start->lcms Obtain Mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Structural Clues identify Identify Impurity Structure lcms->identify nmr->identify ftir FTIR Spectroscopy ftir->identify Functional Groups is_neutral Is impurity neutral (e.g., cyanohydrin)? identify->is_neutral is_acidic Is impurity acidic (e.g., carboxylic acid)? is_neutral->is_acidic No acid_base Perform Acid-Base Extraction is_neutral->acid_base Yes is_polar Is impurity structurally similar / polar? is_acidic->is_polar No is_acidic->acid_base Yes recrystallize Perform Recrystallization is_polar->recrystallize Yes chromatography Perform Column Chromatography is_polar->chromatography If Recrystallization Fails final_product Pure Product acid_base->final_product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for identifying and removing impurities.

Possible Cause B: Sample Degradation If the sample was exposed to moisture, the nitrile group could hydrolyze to the corresponding carboxylic acid (1-aminocyclobutanecarboxylic acid).[3] This new impurity is zwitterionic and will behave very differently chromatographically.

Recommended Solution:

  • Confirm Hydrolysis: Use LC-MS. The hydrolyzed product will have a mass increase of 17.00 Da (replacing -CN with -COOH involves the net addition of H₂O and loss of NH₃, but the overall transformation from C₅H₈N₂·HCl to C₅H₉NO₂ involves a mass change that can be precisely calculated).

  • Purification: Recrystallization is often effective at removing the carboxylic acid impurity, as its solubility profile is distinct from the hydrochloride salt. A suitable solvent system might be isopropanol/diethyl ether or methanol/diethyl ether.[2]

Problem 2: Recrystallization results in low yield or fails to produce crystals.

Possible Cause A: Incorrect Solvent System The goal of recrystallization is to find a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures. For amine hydrochlorides, polar alcohols like isopropanol or ethanol are good starting points.[10]

Recommended Solution:

  • Solvent Scouting: Test solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) on a small scale.

  • Use an Anti-Solvent: If the compound is too soluble even when cold, use an anti-solvent. Dissolve the compound in a minimal amount of hot solvent (e.g., isopropanol) and then slowly add a miscible solvent in which the compound is insoluble (e.g., diethyl ether, hexanes) until the solution becomes cloudy (the cloud point). Gently warm to redissolve, then allow to cool slowly.[2]

Possible Cause B: Solution is Not Saturated (Too Much Solvent) This is the most common reason for crystallization failure.[10]

Recommended Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.[10]

Possible Cause C: Presence of Oily Impurities Inhibiting Crystallization If the crude material is an oil or fails to crystallize even from a saturated solution, it may contain impurities that are inhibiting the formation of a crystal lattice.[2]

Recommended Solution:

  • Pre-Purification Wash: Before recrystallization, try washing the crude product with a solvent that dissolves the impurities but not your desired compound. For an amine hydrochloride salt, a wash with a nonpolar solvent like diethyl ether or dichloromethane can remove neutral organic impurities.[2]

  • Induce Crystallization: If the solution is saturated but no crystals form, try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.[10]

Problem 3: The ¹H NMR spectrum looks "messy" or shows broad peaks.

Possible Cause A: Presence of Water or Acidic Protons The N-H protons of the ammonium salt (R-NH₃⁺) are acidic and can exchange with residual water or other exchangeable protons in the NMR solvent (like D₂O or CD₃OD). This exchange process can lead to very broad signals for both the N-H protons and any water present.[11][12]

Recommended Solution:

  • D₂O Shake: To confirm which peaks are from the N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton signals will disappear because they will have exchanged with deuterium (N-D), which is not observed in ¹H NMR.[11]

  • Use an Aprotic Solvent: If possible, use a dry aprotic solvent like DMSO-d₆. In this solvent, proton exchange is much slower, and you will often see the N-H protons as a distinct, albeit sometimes broad, signal.

Possible Cause B: Paramagnetic Impurities Trace amounts of paramagnetic metal ions (from reagents or spatulas) can cause significant broadening of all peaks in an NMR spectrum.

Recommended Solution: Filter the NMR sample through a small plug of Celite or silica in a pipette before analysis. This can often remove trace particulate or metal impurities.

Section 3: Key Experimental Protocols
Protocol 1: Purity Analysis by HPLC with Pre-Column Derivatization

This method is based on the derivatization of the primary amino group with o-phthaldialdehyde (OPA) to form a highly fluorescent isoindole derivative, allowing for sensitive detection.[7]

Reagents:

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

Procedure:

  • Sample Preparation: Prepare a stock solution of the 1-Aminocyclobutanecarbonitrile HCl sample in 0.1 M HCl at approximately 1 mg/mL.

  • Derivatization: In an autosampler vial, mix 100 µL of your diluted sample solution with 200 µL of the OPA reagent.

  • Reaction: Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical for reproducibility.

  • Injection: Inject 20 µL of the mixture into the HPLC system.

Suggested HPLC Conditions:

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 340 nm, Emission: 455 nm)
Gradient Start with 10% B, increase to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral impurities like the cyanohydrin byproduct or unreacted cyclobutanone.[13][14]

dot

Workflow: Acid-Base Extraction start Crude Sample (Amine·HCl + Neutral Impurity) in Organic Solvent (e.g., EtOAc) add_base Add aq. Base (e.g., NaHCO₃) to deprotonate Amine·HCl to free Amine start->add_base separate1 Separate Layers add_base->separate1 org_phase1 Organic Phase: Free Amine + Neutral Impurity separate1->org_phase1 Top aq_phase1 Aqueous Phase: Salts (discard) separate1->aq_phase1 Bottom add_acid Add aq. Acid (e.g., 1M HCl) to protonate Free Amine org_phase1->add_acid separate2 Separate Layers add_acid->separate2 org_phase2 Organic Phase: Neutral Impurity (discard) separate2->org_phase2 Top aq_phase2 Aqueous Phase: Pure Amine·HCl separate2->aq_phase2 Bottom evaporate Evaporate Aqueous Phase (or re-extract into organic solvent after basifying) aq_phase2->evaporate end Pure Amine·HCl Product evaporate->end

Caption: Step-by-step workflow for purification via acid-base extraction.

Procedure:

  • Dissolution & Deprotonation: Dissolve the crude hydrochloride salt in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8). This converts the amine hydrochloride to the free amine, which is soluble in the organic layer.

  • First Separation: Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains your free amine and any neutral organic impurities. The aqueous layer contains inorganic salts and can be discarded.[14]

  • Protonation & Extraction: Wash the organic layer with an aqueous acid solution (e.g., 1 M HCl). The free amine will be protonated back to its hydrochloride salt and will move into the aqueous layer. Neutral impurities will remain in the organic layer.[13]

  • Second Separation: Separate the layers again. This time, keep the aqueous layer, which contains your purified product. Discard the organic layer containing the neutral impurities.

  • Isolation: The pure this compound can be recovered by carefully evaporating the water from the aqueous layer under reduced pressure (lyophilization is ideal if available).

References
  • BenchChem (2025). Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride.
  • BenchChem (2025). A Comparative Guide to the Quantitative Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Samples.
  • BenchChem (2025). Technical Support Center: Purification of 1-Amino-1-cyclopropanecarbonitrile HCl Reaction Products.
  • BenchChem (2025). Technical Support Center: Investigating the Degradation Pathways of 1-(4-Aminophenyl)cyclopentanecarbonitrile.
  • OpenStax (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
  • BenchChem (2025). molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl.
  • LibreTexts (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]
  • Bryan Research & Engineering, LLC.
  • Chemistry LibreTexts (2022). How to purify Amine?[Link]
  • Ekoja, A. (2017). Degradation Pathway.
  • ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • BenchChem (2025). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.

Sources

Technical Support Center: Handling Hygroscopic Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hygroscopic and moisture-sensitive research chemicals. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these materials. My goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of accuracy and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experimental workflow.

Q1: My hygroscopic solid is gaining weight on the analytical balance, making accurate measurement impossible. How can I get a precise weight?

A1: This is a classic and critical challenge. The continuous mass increase is due to the compound adsorbing atmospheric moisture the moment it's exposed to the lab environment.[1][2] An inaccurate weight at this stage compromises all downstream calculations, from molarity to reaction stoichiometry.

Root Cause Analysis: The driving force for this phenomenon is the difference in water vapor pressure between the surface of the chemical and the surrounding air. The compound will continue to adsorb water until it reaches equilibrium, which is far too slow a process for accurate weighing.

Recommended Solutions:

  • Weighing by Difference (Recommended Method): This is the most practical and rapid method for an open-lab environment.

    • Pre-weigh a sealed vial or container.

    • Quickly add an approximate amount of the hygroscopic solid to the vial and seal it immediately.

    • Weigh the sealed vial containing the compound.

    • Dispense the required amount of the compound directly into your reaction vessel.

    • Immediately reseal the original vial and weigh it again.

    • The difference between the second and third weights is the precise mass of the compound transferred.[1][3]

  • Controlled Environment Weighing: If available, using a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[4][5] This eliminates atmospheric moisture, allowing for direct and stable weight measurements.

  • Rapid Weighing: If the material is only mildly hygroscopic, you can minimize moisture uptake by working quickly.[1] Have all materials ready and aim to complete the weighing process in under 30-60 seconds. This method is less precise and should be a last resort.

Q2: I opened a new bottle of a hygroscopic reagent, and it's already clumped or caked. Is it still usable?

A2: Clumping and caking are clear physical indicators of moisture absorption.[6][7][8] While the compound may not be chemically degraded, its integrity is compromised. The presence of water can have significant, often unpredictable, effects on your experiments.

Causality and Impact:

  • Inaccurate Measurement: The clumps make it difficult to obtain a homogenous, representative sample for weighing.

  • Chemical Degradation: For many compounds, particularly in pharmaceuticals and organic synthesis, water can initiate hydrolysis, leading to the formation of impurities and a reduction in the active compound's assay.[7][9]

  • Altered Reactivity: The "hidden" water can act as an unintended reactant, poison a catalyst, or alter the solvent polarity, leading to failed reactions or unexpected side products.

Troubleshooting Protocol:

  • Quantify the Water Content: The first step is to determine the extent of moisture absorption. Karl Fischer titration is the definitive method for accurately measuring water content in a sample.[10][11][12] It is selective for water and can detect even trace amounts.[12]

  • Drying the Material (If Appropriate): If the compound is thermally stable, it can often be dried under vacuum.

    • Place the material in a vacuum desiccator or vacuum oven.

    • Apply vacuum and, if the compound's properties allow, gently heat it according to the manufacturer's specifications.

    • Always allow the compound to cool to room temperature under vacuum before re-exposing it to any atmosphere.[13]

  • Decision Point:

    • If the water content is low and the compound is not susceptible to hydrolysis, you may be able to use it after correcting for the water content in your calculations.

    • If the compound is critical for a sensitive reaction or if Karl Fischer analysis is unavailable, it is highly recommended to use a fresh, unopened bottle to ensure the validity of your results.

Q3: My reaction failed or yielded inconsistent results, and I suspect my hygroscopic reagent is the culprit. How can I confirm this?

A3: This is a common source of experimental irreproducibility. Hygroscopic reagents are a "hidden variable" that can derail even the most carefully planned experiment.

Logical Workflow for Troubleshooting:

The following decision tree can help systematically diagnose the issue.

G start Reaction Failure / Inconsistency check_reagent Is a key reagent known to be hygroscopic? start->check_reagent kf_titration Perform Karl Fischer Titration on the reagent lot check_reagent->kf_titration Yes other_vars Investigate other variables: solvents, temperature, other reagents check_reagent->other_vars No water_content Is water content > 0.5% or higher than specification? kf_titration->water_content new_reagent Repeat reaction with a new, unopened bottle of reagent water_content->new_reagent Yes / Unknown water_content->other_vars No reaction_success Does the reaction succeed? new_reagent->reaction_success root_cause Root Cause Identified: Reagent moisture contamination reaction_success->root_cause Yes reaction_success->other_vars No

Sources

Technical Support Center: Aminocyclobutane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in aminocyclobutane ring-opening reactions. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to resolve issues effectively in your own research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low Yield and Incomplete Conversion

Question 1: My aminocyclobutane ring-opening reaction is giving a low yield or is not proceeding to completion. What are the primary factors I should investigate?

Low yields are a common hurdle in reactions involving strained ring systems. The causes can be multifaceted, often stemming from catalyst issues, suboptimal reaction conditions, or the nature of the substrate itself. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Choice: The catalyst, typically a Lewis acid, is the linchpin of the reaction. Its activity is paramount.

    • Inactivation: Lewis acids are highly sensitive to moisture and other protic impurities. Ensure you are using anhydrous solvents and reagents. Traces of water can hydrolyze the Lewis acid, rendering it inactive.[1]

    • Improper Catalyst Selection: Not all Lewis acids are equally effective for all substrates. For "donor-acceptor" aminocyclobutanes, a milder Lewis acid might be sufficient, while more robust substrates may require stronger Lewis acids like TiCl₄.[2] A screening of different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) is often a prudent first step in optimizing a new reaction.[2]

    • Catalyst Loading: Insufficient catalyst loading can lead to a sluggish or incomplete reaction. Conversely, excessive amounts can sometimes promote side reactions. A typical starting point is 10-20 mol%, but this may need optimization.

  • Reaction Conditions:

    • Temperature: While some ring-opening reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[3] If your reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) could be beneficial. However, be aware that higher temperatures can also lead to decomposition or side product formation.

    • Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[4] Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Ethereal solvents like THF can sometimes coordinate with the Lewis acid, modulating its activity. A solvent screen is often a valuable optimization step.

  • Substrate Reactivity:

    • Protecting Groups: The nature of the protecting group on the amine is crucial. Electron-withdrawing groups (e.g., tosyl, nosyl) enhance the "donor-acceptor" character of the cyclobutane, making it more susceptible to nucleophilic attack. If your substrate is unreactive, consider if a different protecting group could increase its reactivity.

    • Steric Hindrance: Bulky substituents on the cyclobutane ring can hinder the approach of the nucleophile or the coordination of the Lewis acid, leading to lower reaction rates.

Question 2: I'm observing the formation of multiple products, and my desired product is difficult to purify. What are the likely side reactions?

The high strain energy of the cyclobutane ring can be a double-edged sword, providing the driving force for the desired reaction but also opening pathways to undesired products.[5]

  • Isomerization: Depending on the substitution pattern and reaction conditions, isomerization of the starting material or the product can occur.

  • Decomposition: Highly activated aminocyclobutanes can be unstable and may decompose under strong Lewis acidic conditions or at elevated temperatures. If you observe a complex mixture of unidentifiable products, consider using a milder Lewis acid or lowering the reaction temperature.

  • Reaction with Solvent: Some activated intermediates may react with the solvent, especially if the solvent is nucleophilic (e.g., acetonitrile).

  • Formation of Dimers or Polymers: In intermolecular reactions, if the concentration is too high, dimerization or polymerization of the starting material can compete with the desired reaction.

To minimize these side reactions, consider the following:

  • Slow Addition: Adding the Lewis acid or one of the reactants slowly at a low temperature can help to control the reaction and minimize the formation of side products.

  • Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Choice of Lewis Acid: As mentioned, a milder Lewis acid may be less prone to causing decomposition.

Section 2: Catalyst and Reagent Handling

Question 3: How can I ensure my Lewis acid catalyst is active, and what are the signs of deactivation?

Maintaining the activity of your Lewis acid catalyst is critical for reproducible results.

  • Handling and Storage: Lewis acids should be stored under an inert atmosphere (argon or nitrogen) and handled in a glovebox or using Schlenk techniques to minimize exposure to air and moisture. Many Lewis acids are solids and can be purchased in sealed ampoules for single use.

  • Signs of Deactivation:

    • A significant decrease in reaction rate or yield compared to previous runs under identical conditions.

    • Inconsistent results between batches.

    • Visible changes in the appearance of the catalyst (e.g., color change, clumping).

  • Troubleshooting Catalyst Deactivation:

    • Use a fresh bottle or a newly opened ampoule of the Lewis acid.

    • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

Question 4: Are there any specific impurities in my starting materials that could be poisoning the catalyst?

Yes, certain functional groups can act as Lewis bases and coordinate to the Lewis acid catalyst, effectively poisoning it.

  • Unprotected Amines and Amides: If your aminocyclobutane substrate has other unprotected amine or amide functionalities, these can compete with the intended coordination site for the Lewis acid.

  • Sulfur-Containing Compounds: Thiols and thioethers are known to be strong ligands for many metal-based Lewis acids and can act as catalyst poisons.

  • Phosphines and Phosphites: These are also strong ligands and can inhibit catalysis.

If you suspect catalyst poisoning, you may need to purify your starting materials to remove the offending impurities. In some cases, increasing the catalyst loading might overcome the effect of a small amount of impurity.

Section 3: Stereochemistry and Regioselectivity

Question 5: My ring-opening reaction is not giving the desired stereoisomer. How can I control the stereochemical outcome?

The stereochemical outcome of aminocyclobutane ring-opening reactions is often dependent on the mechanism.

  • Sₙ2-type Reactions: In many cases, the ring-opening proceeds via an Sₙ2-type mechanism where the nucleophile attacks the carbon atom opposite to the breaking C-C bond. This results in an inversion of stereochemistry at the site of nucleophilic attack.[6]

  • Sₙ1-type Reactions: If the reaction proceeds through a more carbocationic intermediate, you may observe a loss of stereoselectivity, leading to a mixture of diastereomers. This is more likely with substrates that can form a stabilized carbocation.

  • Influence of the Catalyst: Chiral Lewis acids can be used to induce enantioselectivity in the ring-opening of racemic or prochiral aminocyclobutanes. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

To influence the stereochemical outcome:

  • Choice of Nucleophile: A more hindered nucleophile may favor attack at a less sterically congested carbon, influencing the regioselectivity and potentially the stereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, which can in turn affect the stereoselectivity.

  • Temperature: Lower reaction temperatures generally favor higher stereoselectivity.

Question 6: The ring-opening is not occurring at the desired position. How can I control the regioselectivity?

The regioselectivity of the ring-opening is primarily governed by the electronic and steric properties of the aminocyclobutane.

  • Electronic Effects: In "donor-acceptor" aminocyclobutanes, the C-C bond between the carbon bearing the donor (amino) group and the carbon bearing the acceptor (e.g., ester, sulfone) group is polarized and weakened. Nucleophilic attack typically occurs at the carbon bearing the donor group, leading to the cleavage of this polarized bond.[7]

  • Steric Effects: As a general rule, nucleophilic attack is favored at the less sterically hindered carbon atom.

  • Lewis Acid Coordination: The Lewis acid will coordinate to the most basic site in the molecule, which is often the carbonyl oxygen of an ester or the sulfonyl oxygen of a sulfonamide. This coordination activates the cyclobutane for ring-opening and directs the regioselectivity.

If you are observing the wrong regioisomer, consider:

  • Modifying the Substrate: Changing the electronic nature of the substituents or the protecting group on the amine can alter the polarization of the ring and thus the site of nucleophilic attack.

  • Changing the Catalyst: Different Lewis acids may exhibit different coordination preferences, potentially leading to a change in regioselectivity.

Visualizing Reaction Mechanisms and Troubleshooting

To better understand the factors influencing your reaction, it is helpful to visualize the underlying mechanisms.

Lewis_Acid_Catalyzed_Ring_Opening cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic Aminocyclobutane Aminocyclobutane (Donor-Acceptor) Activated_Complex Activated LA-Substrate Complex Aminocyclobutane->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Ring_Opened_Product Ring-Opened Product Activated_Complex->Ring_Opened_Product Ring Opening Nucleophile Nucleophile (Nu) Nucleophile->Activated_Complex Nucleophilic Attack Low_Yield Low Yield / No Reaction Check_Catalyst Check Catalyst Activity & Handling Low_Yield->Check_Catalyst Check_Conditions Optimize Conditions (Temp, Solvent) Low_Yield->Check_Conditions Check_Substrate Evaluate Substrate Reactivity Low_Yield->Check_Substrate

Caption: A simplified workflow for troubleshooting low yields in Lewis acid-catalyzed aminocyclobutane ring-opening reactions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of an N-Tosyl Aminocyclobutane with an Indole Nucleophile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Tosyl aminocyclobutane ester (1.0 equiv)

  • Indole (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosyl aminocyclobutane ester and the indole.

  • Add anhydrous DCM via syringe to dissolve the starting materials.

  • In a separate vial, weigh the Sc(OTf)₃ in a glovebox or under a stream of inert gas and dissolve it in a small amount of anhydrous DCM.

  • Add the Sc(OTf)₃ solution to the reaction mixture dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification Tip: The resulting amino compounds can be polar and may streak on a standard silica gel column. To improve the separation and reduce tailing, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent or to use a deactivated silica gel.[8][9]

Protocol 2: Oxidative Ring-Opening of an N-Acyl Aminocyclobutane

This protocol is adapted from general procedures for oxidative ring-opening reactions.[4]

Materials:

  • N-Acyl aminocyclobutane (1.0 equiv)

  • Oxidant (e.g., N-Bromosuccinimide, NBS) (1.1 equiv)

  • Alcohol solvent (e.g., Methanol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the N-acyl aminocyclobutane in the alcohol solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidant portion-wise with stirring, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Lewis Acids

The choice of Lewis acid can have a significant impact on the yield of the ring-opening reaction. The following table provides a hypothetical comparison based on literature precedents for similar transformations.[2]

EntryLewis Acid (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃DCM251285
2Yb(OTf)₃DCM252470
3Cu(OTf)₂DCM251878
4TiCl₄DCM0 to 25692
5In(OTf)₃DCM252465

Note: This table is for illustrative purposes. Optimal conditions will vary depending on the specific substrate and nucleophile.

References

  • Olsen, B. A., & Snow, R. G. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminochromanols. BenchChem.
  • Waser, J. (2021).
  • Feng, X., & Waser, J. (2018). Lewis Acid Catalyzed Formal [4+2] Annulation of Donor-Acceptor Aminocyclobutanes with Isocyanides. Organic Letters, 20(15), 4566-4570.
  • Biotage. (2023).
  • Sorbe Analytics. (n.d.).
  • BenchChem. (2025). Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone. BenchChem.
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (2026). The Journal of Organic Chemistry.
  • Tang, Y., & Zhang, X. (2025). Asymmetric Ring-Opening Reactions of Donor-Acceptor Cyclopropanes and Cyclobutanes. Accounts of Chemical Research.
  • McGlacken, G. P., & Fairlamb, I. J. S. (2009). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 81(1), 173-178.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of Chiral Aminocyclopentanols. BenchChem.
  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium(II) carbenoids.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • BenchChem. (2025). Technical Support Center: Synthesis of Medium-Sized Rings. BenchChem.
  • Wang, J., & Fustero, S. (2017). Catalytic asymmetric ring-opening of aminocyclopropanes with oxygen nucleophiles: access to chiral γ-amino acid derivatives. Organic Chemistry Frontiers, 4(10), 1965-1969.
  • Ortuño, R. M., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(23), 9285-9294.
  • Ghorai, M. K., & Kumar, A. (2018). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 16(29), 5246-5266.
  • Li, Z., et al. (2021). Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. Analytical Methods, 13(36), 4141-4146.
  • Ortuño, R. M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
  • Zhang, X., et al. (2023). Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. RSC Advances, 13(11), 7432-7435.
  • Fustero, S., et al. (2021). The Pseudotransannular Ring Opening of 1‐Aminocyclohept‐4‐ene‐derived Epoxides in the Synthesis of Tropane Alkaloids: Total Synthesis of (±)‐Ferrugine. Chemistry – A European Journal, 27(20), 6245-6250.
  • BenchChem. (2025). Common side reactions with 1-Amino-2-butanol. BenchChem.
  • Charette, A. B., & Lifchits, O. (2008). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Organic Letters, 10(13), 2809-2812.
  • Ferroud, C., et al. (2018). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes.
  • Waser, J., & Robert, E. G. L. (2022). Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis II, 5, 1187-1221.
  • Fustero, S., et al. (2021). The Pseudotransannular Ring Opening of 1‐Aminocyclohept‐4‐ene‐derived Epoxides in the Synthesis of Tropane Alkaloids: To.
  • Wang, M.-M., & Waser, J. (2019). 1,3‐Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates.
  • Feng, X., & Waser, J. (2020). Ring-opening functionalization of donor–acceptor cyclopropanes. Chemical Society Reviews, 49(3), 853-871.
  • Mel'nikov, M. Y., et al. (2011). Recent advances in ring-forming reactions of donor-acceptor cyclopropanes.
  • Johnson, J. S., & Pohlhaus, P. D. (2005). Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes. Journal of the American Chemical Society, 127(51), 18048-18049.
  • Charette, A. B., & Lifchits, O. (2008). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Semantic Scholar.
  • Waser, J. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Graph Search.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
  • Li, Y., et al. (2022).
  • Pearson. (n.d.). Ring Strain.
  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-929.
  • Robert, E. G. L., & Waser, J. (2025). Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. Helvetica Chimica Acta.
  • Reddit. (2021). Ring closing reaction suggestions for my synthesis?.
  • S. L. C. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization.
  • van der Lubbe, S. C. C., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Chemistry – A European Journal, 27(10), 3465-3472.

Sources

Technical Support Center: Optimization of Protecting Group Strategy for Aminocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminocyclobutane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protecting group strategies for this unique structural motif. Aminocyclobutanes are valuable building blocks in medicinal chemistry, but their strained ring system and distinct stereoelectronic properties can present challenges in synthetic routes.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to facilitate smoother, more efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the selection and implementation of protecting groups for aminocyclobutanes.

Q1: What are the primary challenges when selecting a protecting group for an aminocyclobutane?

A1: The core challenges stem from two main factors: steric hindrance and the potential for electronic effects to influence reactivity. The compact nature of the cyclobutane ring can create significant steric congestion around the amino group, making the introduction of bulky protecting groups difficult and potentially leading to lower yields or the need for more forcing conditions.[3][4] Furthermore, the protecting group itself can influence the reactivity of other functional groups on the cyclobutane ring through electronic effects.[5] Careful consideration of both steric and electronic factors is crucial for success.

Q2: Which protecting groups are most commonly and successfully used for aminocyclobutanes?

A2: The most widely employed protecting groups for amines, in general, are also applicable to aminocyclobutanes, with some caveats. Carbamate-based protecting groups are particularly prevalent due to their stability and predictable cleavage patterns.[6][7]

  • Boc (tert-butoxycarbonyl): This is often the first choice due to its stability under a wide range of conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions (e.g., TFA, HCl).[8][9][10] Its steric bulk can sometimes be a double-edged sword, offering stability but potentially hindering its introduction onto a sterically congested aminocyclobutane.

  • Cbz (carboxybenzyl): Another robust choice, the Cbz group is stable to acidic and some basic conditions but is readily removed by catalytic hydrogenolysis.[7][11] This provides an orthogonal deprotection strategy to the acid-labile Boc group.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is particularly useful in strategies requiring very mild deprotection conditions, as it is cleaved by bases like piperidine.[11][12] This orthogonality is highly valuable in complex syntheses with multiple protecting groups.[13][14]

Q3: How do I choose between Boc, Cbz, and Fmoc for my specific aminocyclobutane derivative?

A3: The choice depends on the overall synthetic strategy and the presence of other functional groups in your molecule.[15] Consider the following:

  • Downstream Reaction Conditions: If your subsequent steps involve strong acids, Boc would be unsuitable. If they involve catalytic hydrogenation, Cbz should be avoided. If basic conditions are required, Fmoc would be cleaved.

  • Orthogonality: If your molecule contains other acid-labile or hydrogenation-sensitive groups, you'll need an orthogonal protecting group. For example, if you have a tert-butyl ester, using Boc for the amine would lead to simultaneous deprotection. In this case, Cbz or Fmoc would be a better choice.[12][16]

  • Steric Hindrance: For highly substituted aminocyclobutanes, the less bulky Cbz or Fmoc groups might be easier to introduce than the sterically demanding Boc group.

The following decision tree can aid in this selection process:

G start Start: Select a protecting group for my aminocyclobutane acid_stability Are subsequent steps acidic? start->acid_stability base_stability Are subsequent steps basic? acid_stability->base_stability No use_cbz_fmoc Consider Cbz or Fmoc acid_stability->use_cbz_fmoc Yes hydrogenation_stability Do subsequent steps involve hydrogenation? base_stability->hydrogenation_stability No use_boc_cbz Consider Boc or Cbz base_stability->use_boc_cbz Yes use_boc_fmoc Consider Boc or Fmoc hydrogenation_stability->use_boc_fmoc Yes use_boc Boc is a strong candidate hydrogenation_stability->use_boc No

Caption: Decision tree for aminocyclobutane protecting group selection.

Q4: Can the cyclobutane ring itself influence the stability or reactivity of the protecting group?

A4: Yes, although often subtly. The strained nature of the cyclobutane ring can influence bond angles and lengths, which may slightly alter the reactivity of the protected amine compared to an acyclic analogue. However, for the common carbamate protecting groups, this effect is generally not significant enough to alter the fundamental choice of deprotection conditions. The more pronounced effect is the steric hindrance imposed by the ring and its substituents.[1]

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the protection and deprotection of aminocyclobutanes.

Problem 1: Low yield during Boc protection of a sterically hindered aminocyclobutane.
  • Symptom: Incomplete reaction or low yield when using standard Boc protection conditions (Boc₂O, base like TEA or DIPEA in DCM or THF).

  • Causality: The steric bulk of both the aminocyclobutane and the Boc anhydride can significantly slow down the reaction rate.[3][4] The nucleophilicity of the amine may also be reduced by the steric environment.

  • Solutions & Protocols:

    StrategyRationaleExperimental Protocol
    Increase Reaction Temperature Provides more energy to overcome the activation barrier.Dissolve the aminocyclobutane (1 eq) and Boc₂O (1.2-1.5 eq) in a suitable solvent (e.g., THF, Dioxane). Add the base (e.g., TEA, 2-3 eq) and heat the reaction to 40-60 °C, monitoring by TLC or LC-MS.[9]
    Use a More Reactive Boc Reagent Reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more efficient for hindered amines.Follow standard literature procedures for Boc-ON, typically reacting equimolar amounts of the amine and Boc-ON in a solvent like DMF at room temperature.
    Employ a Catalytic Amount of DMAP 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can accelerate the reaction.[9]To the standard reaction mixture (aminocyclobutane, Boc₂O, and a non-nucleophilic base like DIPEA in DCM), add 0.1 eq of DMAP. Run the reaction at room temperature.
    Solvent-Free Conditions In some cases, neat reaction conditions can be effective.Mix the aminocyclobutane, Boc₂O, and a liquid base (if applicable) without solvent and stir at room temperature or with gentle heating.[10]
Problem 2: Unwanted side reactions during TFA-mediated Boc deprotection.
  • Symptom: Formation of byproducts, particularly if the aminocyclobutane contains electron-rich aromatic rings or other nucleophilic functional groups.

  • Causality: The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation (t-Bu⁺).[11][17] This carbocation can act as an electrophile and alkylate any nucleophilic sites on the substrate, leading to undesirable byproducts.[17]

  • Solutions & Protocols:

    StrategyRationaleExperimental Protocol
    Use Scavengers Scavengers are nucleophiles added to the reaction mixture to trap the t-Bu⁺ cation before it can react with the substrate.Prepare a "cleavage cocktail" of TFA containing one or more scavengers. Common choices include triisopropylsilane (TIS, 1-5%), water (1-5%), or thioanisole (1-5%). Dissolve the Boc-protected aminocyclobutane in DCM and add the TFA/scavenger cocktail at 0 °C. Stir at room temperature for 1-4 hours.[18][19]
    Alternative Acidic Conditions Milder acidic conditions can sometimes be sufficient for deprotection without generating as many side reactions.Consider using HCl in a solvent like dioxane or methanol. This can sometimes be a cleaner alternative to TFA.[18]

The workflow for Boc deprotection with scavengers can be visualized as follows:

G cluster_0 Deprotection Workflow start Start: Boc-protected aminocyclobutane prepare_cocktail Prepare TFA/Scavenger Cocktail (e.g., TFA/TIS/H₂O) start->prepare_cocktail reaction Add cocktail to substrate in DCM at 0°C prepare_cocktail->reaction monitor Stir at RT, Monitor by TLC/LC-MS reaction->monitor workup Quench, Extract, and Purify monitor->workup product Final deprotected aminocyclobutane workup->product

Caption: Workflow for TFA-mediated Boc deprotection with scavengers.

Problem 3: Difficulty in achieving selective deprotection in a molecule with multiple protecting groups (Orthogonality Issues).
  • Symptom: Removal of more than one protecting group when targeting a specific one. For example, cleavage of a tert-butyl ester when removing a Boc group with TFA.

  • Causality: The chosen protecting groups are not orthogonal, meaning their cleavage conditions overlap.[13][14]

  • Solutions & Protocols:

    StrategyRationaleExample Scenario & Protocol
    Re-evaluate the Protecting Group Strategy Select protecting groups from different "classes" that are removed by distinct mechanisms (e.g., acid-labile, base-labile, hydrogenolysis-labile).[12][16]Scenario: A molecule contains a Boc-protected amine and a Cbz-protected alcohol. Selective Amine Deprotection: Use TFA/DCM to remove the Boc group; the Cbz group will remain intact.[11] Selective Alcohol Deprotection: Use H₂/Pd-C to remove the Cbz group; the Boc group will be unaffected.[8][11]
    Fine-tune Deprotection Conditions In some cases, subtle differences in lability can be exploited.For example, some silyl ethers are more acid-labile than a Boc group. Careful titration with a weaker acid might allow for selective silyl ether removal. However, this often requires extensive optimization and is less reliable than a truly orthogonal strategy.

A summary of common orthogonal protecting group pairs is provided below:

Protecting Group 1Deprotection ConditionOrthogonal Protecting Group 2Deprotection Condition
Boc Strong Acid (TFA, HCl)[10]Fmoc Base (Piperidine)[11]
Boc Strong Acid (TFA, HCl)[10]Cbz H₂/Pd-C[11]
Cbz H₂/Pd-C[11]Fmoc Base (Piperidine)[11]
Troc Zn/Acetic Acid[12]Boc Strong Acid (TFA, HCl)[10]

III. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc-Protected 3-Aminocyclobutanol. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability of the Boc Protecting Group on Aminocyclohexanone. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from

  • Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from

  • Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from

  • Scribd. (n.d.). Stability of Amino Protecting Groups. Retrieved from

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from

  • Unknown. (n.d.). Choosing the Right Amine Protecting Group for Your Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from

  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from

  • Wikipedia. (n.d.). Protecting group. Retrieved from

  • Unknown. (n.d.). Protecting Groups. Retrieved from

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from

  • YouTube. (2013). Steric hindrance. Retrieved from

  • Unknown. (2019). Amino Acid-Protecting Groups. Retrieved from

  • EPFL Graph Search. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from

  • Unknown. (2025). Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. Retrieved from

  • Benchchem. (n.d.). Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol. Retrieved from

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

  • Wikipedia. (n.d.). Steric effects. Retrieved from

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from

  • MDPI. (n.d.). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2. Retrieved from

Sources

preventing racemization during synthesis of chiral aminocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of chiral aminocyclobutanes. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity and preventing racemization during your synthetic routes.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues you may encounter. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Q: My final aminocyclobutane product shows significant loss of enantiomeric excess (ee). Where should I start my investigation?

A: A loss of enantiomeric excess indicates that racemization is occurring at one or more steps in your synthetic sequence. The first step is to pinpoint the source of the problem. A logical workflow can help isolate the problematic step.

First, perform a chiral analysis on all isolated intermediates in your synthesis. This will identify the exact stage where stereochemical purity is compromised. Once the step is identified, use the following decision-making workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Problem: Low Enantiomeric Excess (ee) in Product check_intermediates Perform chiral analysis on all isolated intermediates. start->check_intermediates step_identified Problematic step identified? check_intermediates->step_identified reassess Re-evaluate chiral analysis method. Is it accurate for all intermediates? Consider derivatization if needed. step_identified->reassess No cause_analysis Analyze conditions of the problematic step. Is a stereocenter located alpha to a carbonyl or imine? step_identified->cause_analysis Yes no No yes Yes alpha_carbon High Risk: Deprotonation-reprotonation via planar intermediate (enolate/enamine). cause_analysis->alpha_carbon Yes other_causes Consider other mechanisms (e.g., SN1 on a leaving group, deprotection conditions). cause_analysis->other_causes No, stereocenter is unactivated. temp Is the reaction run at elevated temperatures? alpha_carbon->temp Check Temperature lower_temp Solution: Lower the reaction temperature. Screen from -78 °C to RT. temp->lower_temp Yes base_check Is a strong, non-hindered base used (e.g., NaOEt, KHMDS)? temp->base_check No change_base Solution: Switch to a weaker, sterically hindered base (e.g., NMM, 2,4,6-collidine, DIPEA). Use minimal necessary equivalents. base_check->change_base Yes time_check Is the reaction time prolonged? base_check->time_check No reduce_time Solution: Monitor reaction closely (TLC, LC-MS) and quench immediately upon completion. time_check->reduce_time Yes solvent_check Could the solvent stabilize a planar intermediate? time_check->solvent_check No change_solvent Solution: Screen solvents. Less polar solvents can sometimes suppress racemization by disfavoring ionic intermediates. solvent_check->change_solvent Yes deprotection Are harsh acidic or basic conditions used? other_causes->deprotection Is it a deprotection step? change_pg Solution: Switch to an orthogonally-stable protecting group that can be removed under neutral conditions (e.g., Cbz via hydrogenolysis). deprotection->change_pg Yes

Caption: A decision-making workflow for troubleshooting racemization.

Q: I've traced the racemization to a base-mediated cyclization step where the chiral center is alpha to a carbonyl group. How do I optimize the reaction conditions?

A: This is a classic scenario for racemization via enolate formation. The key is to find a balance where the desired reaction proceeds efficiently while the rate of proton abstraction from the chiral center is minimized. A systematic optimization is the best approach.

Optimization Strategy: Base and Temperature Screening
  • Temperature is Your Primary Lever: The activation energy for racemization is often high, making it highly sensitive to temperature. Lowering the temperature is the most effective first step.

  • Base Selection is Critical: A strong, sterically unhindered base will readily abstract the alpha-proton, leading to racemization. A weaker or more hindered base is less likely to do so.

Table 1: Example Optimization of a Base-Mediated Cyclization

EntryBase (1.1 eq.)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1NaHTHF25 (RT)129515
2NaHTHF0248045
3K₂CO₃MeCN25 (RT)189278
4DIPEADCM0 → 25168891
5 2,6-Lutidine DCM 0 20 85 >98

Data is illustrative. DIPEA: N,N-Diisopropylethylamine.

Recommended Experimental Protocol (Based on Entry 5)
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral precursor (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a solution of 2,6-lutidine (1.2 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, then extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms causing racemization during the synthesis of chiral aminocyclobutanes?

A1: Racemization is the process by which an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers (a racemate). This occurs when the chiral center is temporarily converted into an achiral, planar structure. For aminocyclobutane synthesis, the most common mechanisms are:

  • Deprotonation-Reprotonation: This is the most frequent cause, especially if the chiral carbon is "activated" by being adjacent to a π-system, such as a carbonyl group (C=O) or an imine (C=N). A base can remove the proton on the chiral carbon, creating a planar, resonance-stabilized enolate or enamine anion. Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to a racemic mixture.

  • Formation of Iminium Ions: The amino group itself can participate in racemization. Under acidic conditions or during certain reactions, the amine can form a reversible iminium ion-enamine equilibrium, which flattens the stereocenter and scrambles the stereochemistry upon reversal.

  • Sɴ1-type Reactions: If a leaving group is attached to the chiral center, reaction conditions that favor an Sɴ1 mechanism (e.g., polar, protic solvents) can lead to a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either side, resulting in racemization.

RacemizationMechanism cluster_0 Base-Catalyzed Racemization via Enolate Chiral Chiral Ketone (S-enantiomer) Planar Planar, Achiral Enolate Intermediate Chiral->Planar - H⁺ Base1 Base (B:) Protonation H-B⁺ Racemic Racemic Mixture (S and R enantiomers) Planar->Racemic + H⁺ (from either face)

Caption: Base-catalyzed racemization of a chiral center alpha to a carbonyl.

Q2: How does the choice of an N-protecting group influence racemization?

A2: The N-protecting group plays a crucial role in stereochemical stability in several ways:

  • Electronic Effects: Electron-withdrawing protecting groups can increase the acidity of N-H protons and, in some cases, protons on an adjacent carbon, potentially making them more susceptible to abstraction by a base.

  • Steric Hindrance: A bulky protecting group (e.g., a trityl or a bulky Boc group) can sterically shield the proton on an adjacent chiral carbon, making it more difficult for a base to approach and abstract it.

  • Deprotection Conditions: The most significant impact is often the conditions required for removal. If a protecting group requires harsh acidic or basic conditions for deprotection, you risk racemizing not only the adjacent stereocenter but other sensitive stereocenters in the molecule. Choosing a protecting group that can be removed under mild, neutral conditions is a key strategy for preserving chirality.

Table 2: Comparison of Common Amine Protecting Groups and Racemization Risk

Protecting GroupAbbreviationCommon Deprotection ConditionsRacemization Risk During Deprotection
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Moderate to High (if other acid-labile stereocenters exist)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)Low (Neutral conditions)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Moderate (Base-sensitive stereocenters are at risk)
Q3: Can racemization occur at an unactivated C-H bond on the cyclobutane ring?

A3: While racemization (or more accurately, epimerization) at unactivated sp³-hybridized carbons is less common than at activated positions, it is not impossible. Such processes typically require more forcing conditions or specific catalytic systems. Mechanisms can involve radical intermediates generated via hydrogen atom transfer (HAT) photocatalysis, which can allow for the inversion of a stereocenter. While this is an emerging area for strategic stereochemical editing, it also highlights that under certain energetic or photochemical conditions, even seemingly stable stereocenters can be at risk.

Q4: What is the best analytical method to accurately determine the enantiomeric excess of my chiral aminocyclobutane?

A4: The most reliable and widely used techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) .

  • Principle: These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks.

  • Common Columns: Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often very effective for separating a wide range of chiral molecules, including amines.

  • Method Development: A typical starting point involves screening several different chiral columns with a mobile phase consisting of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol). The ratio of these solvents is adjusted to achieve optimal separation.

  • Detection: Detection is typically done with a UV detector. The enantiomeric excess (ee) is calculated from the relative areas of the two enantiomer peaks.

For volatile aminocyclobutanes, Chiral Gas Chromatography (GC) using a cyclodextrin-based chiral stationary phase can also be an effective method.

References

  • Investigation of each process independently is required prior to coupling the two. Successful epimerisation conditions for a novel amino acid ester salt were demonstrated, and investigation of a mixture of sertraline diastereomers under unoptimised R3 conditions generated solid, of which 75% was sertraline. The mechanism of chiral amine racemisation using homogeneous iodo-iridium complex [IrCp*I2]2 was explored

Technical Support Center: Troubleshooting Low Cellular Uptake of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue: low cellular uptake of small molecules, specifically those incorporating a cyclobutane moiety. The unique stereochemical and conformational properties of the cyclobutane ring can significantly influence a compound's interaction with biological systems.[1] This document will guide you through a systematic approach to diagnose, troubleshoot, and potentially resolve these permeability challenges.

Section 1: Initial Assessment - Foundational Checks

Before delving into complex cellular mechanisms, it's crucial to rule out fundamental experimental artifacts.

Q1: My cyclobutane-containing compound shows high potency in biochemical assays but weak or no activity in cell-based experiments. What's the first thing I should check?

A1: The initial and most critical step is to verify the stability and solubility of your compound in the cell culture medium. A discrepancy between biochemical and cellular activity often points to an issue with the compound's availability to the cells.

  • Compound Stability: Incubate your compound in the complete cell culture medium (including serum) for the duration of your experiment. At various time points, analyze the medium by LC-MS to determine if the compound is degrading.

  • Solubility and Aggregation: Poorly soluble compounds can form aggregates or colloids in aqueous media, which can lead to artifacts in high-throughput screening and reduced efficacy in cell-based assays.[2][3][4] This can be particularly relevant for hydrophobic molecules.

    • Visual Inspection: Check for any visible precipitation in your stock solutions and final assay concentrations.

    • Dynamic Light Scattering (DLS): This technique can detect the formation of sub-micron aggregates that are not visible to the naked eye.

    • Detergent Test: The inclusion of a low concentration of a non-ionic detergent, like Tween-80, can often disrupt aggregates.[4] A significant increase in cellular activity in the presence of the detergent may suggest that aggregation was the primary issue.

Q2: How does serum in the culture medium affect my compound's availability?

A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[5][6][7][8][9] This protein binding is a reversible equilibrium, but for highly bound compounds, the free fraction available to enter the cells can be significantly reduced.[5]

  • Impact on Activity: The "free drug hypothesis" states that only the unbound fraction of a drug is available to exert its pharmacological effect.[8] If your compound is highly protein-bound, you may need to use a higher total concentration in your assay to achieve the desired intracellular concentration.

  • Experimental Verification: You can assess the impact of serum by running your cellular assay in both the presence and absence of serum (or with reduced serum concentrations). A significant leftward shift in the dose-response curve in the absence of serum would indicate a high degree of protein binding.

Section 2: Investigating Passive Permeability

Passive diffusion is a primary route for many small molecules to cross the cell membrane.[10] The physicochemical properties of your cyclobutane-containing compound will heavily influence this process.

Q3: Could the cyclobutane ring itself be hindering passive diffusion?

A3: The cyclobutane ring imparts a distinct three-dimensional, puckered structure, which is a departure from the planar nature of aromatic rings often found in drug molecules.[1] While this can be advantageous for fitting into protein binding pockets, it can also affect membrane permeability.[1] Key physicochemical properties to consider are:

  • Lipophilicity (logP/logD): A delicate balance is required. If the compound is too hydrophilic, it won't readily partition into the lipid bilayer. If it's too lipophilic, it may get trapped within the membrane.[11][12]

  • Polar Surface Area (PSA): A higher PSA is generally associated with lower passive permeability.

  • Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can impede membrane transport.[13]

  • Molecular Weight (MW): Smaller molecules (generally < 500 Da) tend to have better passive diffusion.[13][14][15]

PropertyGenerally Favorable for Passive PermeabilityPotential Issue
logP 1 - 3< 0 or > 5
PSA < 140 Ų> 140 Ų
H-Bond Donors ≤ 5> 5
H-Bond Acceptors ≤ 10> 10
Molecular Weight < 500 Da> 500 Da
A summary of physicochemical properties based on Lipinski's Rule of 5, a guideline for predicting drug-likeness.[13]

Q4: What experiments can I perform to specifically assess the passive permeability of my compound?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput method for this purpose.[16][17][18]

  • PAMPA Overview: This is a cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[16][18] Since it lacks transporters, it provides a clean measure of passive permeability.[17][18]

  • Interpreting Results: A low apparent permeability coefficient (Papp) in a PAMPA assay strongly suggests that the compound's intrinsic physicochemical properties are a barrier to passive diffusion.[19]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a cyclobutane-containing compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen, pION PAMPA Explorer)

  • Artificial membrane lipid solution (e.g., 1% lecithin in dodecane)

  • Donor buffer (e.g., PBS, pH 5.0-6.5 to mimic the gut)

  • Acceptor buffer (e.g., PBS, pH 7.4)

  • Test compound and control compounds (known high and low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with acceptor buffer.

  • Coat Donor Plate: Carefully coat the filter membrane of each well in the donor plate with the artificial membrane lipid solution.

  • Prepare Compound Solutions: Dissolve the test and control compounds in the donor buffer.

  • Start Assay: Add the compound solutions to the donor plate wells. Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analyze: Measure the concentration of the compound in both the donor and acceptor wells.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp).

Section 3: Investigating Active Transport and Efflux

If passive permeability is not the issue, consider the role of active transport mechanisms.

Q5: My compound has favorable physicochemical properties and good passive permeability in PAMPA, but still shows low accumulation in cells. What could be happening?

A5: This scenario strongly suggests the involvement of active efflux pumps. These are transmembrane proteins that actively transport substrates out of the cell, preventing them from reaching their intracellular targets.[20] A major culprit in multidrug resistance is P-glycoprotein (P-gp).[21][22][23][24][25]

Q6: How can I determine if my compound is a substrate for P-gp or other efflux pumps?

A6: A bi-directional Caco-2 permeability assay is the gold standard for investigating active transport and efflux.[26][27][28]

  • Caco-2 Assay Overview: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, form a polarized monolayer that mimics the intestinal epithelium.[28] These cells express various transporters, including P-gp.[28] The assay measures the permeability of a compound in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.[19][20]

  • Interpreting Results:

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[19][20]

    • To confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).[24] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for its role.

Troubleshooting Workflow Diagram

G start Low Cellular Activity of Cyclobutane Compound check_solubility Q: Is the compound soluble and stable in media? start->check_solubility check_serum Q: Does serum binding reduce free compound? check_solubility->check_serum If soluble & stable pampa_assay Perform PAMPA Assay to assess passive permeability check_serum->pampa_assay If serum effect is minimal or accounted for low_papp Result: Low Papp (Poor Passive Permeability) pampa_assay->low_papp high_papp Result: High Papp (Good Passive Permeability) pampa_assay->high_papp caco2_assay Perform Bi-directional Caco-2 Assay high_efflux Result: High Efflux Ratio (>2) (Active Efflux Suspected) caco2_assay->high_efflux low_efflux Result: Low Efflux Ratio (Efflux Unlikely) caco2_assay->low_efflux solution_medchem Solution: Medicinal Chemistry (Modify logP, PSA, H-bonds) low_papp->solution_medchem high_papp->caco2_assay solution_efflux Solution: Co-dose with Efflux Pump Inhibitor or Redesign Compound high_efflux->solution_efflux investigate_other Investigate other mechanisms (e.g., rapid metabolism, target engagement) low_efflux->investigate_other solution_formulation Solution: Formulation Strategy (e.g., Liposomes, Nanoparticles) solution_medchem->solution_formulation

Caption: A systematic workflow for troubleshooting low cellular uptake.

Section 4: Strategies for Improving Cellular Uptake

Once the cause of low uptake has been identified, several strategies can be employed to overcome the issue.

Q7: What can I do if my compound has inherently poor passive permeability?

A7:

  • Medicinal Chemistry Approaches: Structural modifications can be made to optimize the physicochemical properties of the compound.[10] This could involve:

    • Modulating Lipophilicity: Adding or removing lipophilic or hydrophilic groups to achieve an optimal logP.

    • Reducing Polar Surface Area: Replacing polar functional groups with non-polar isosteres.

    • Prodrugs: A lipophilic moiety can be attached to the parent drug, which is then cleaved intracellularly to release the active compound.[11][29]

  • Formulation Strategies: Encapsulating the compound in a delivery vehicle can bypass the need for passive diffusion.[30][31]

    • Liposomes/Nanoparticles: These can fuse with the cell membrane or be taken up by endocytosis to deliver their cargo.[29]

Q8: How can I overcome active efflux?

A8:

  • Co-administration with Inhibitors: In a research setting, co-dosing with an efflux pump inhibitor can validate that efflux is the problem and increase the intracellular concentration of your compound.

  • Structural Modification: The long-term solution is to design new analogs that are not recognized by efflux transporters. This often involves altering the key structural features that the pump recognizes, which can be a challenging medicinal chemistry endeavor.

References

  • Zhang, R., et al. (2021). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 18(3), 327-340. [Link]
  • Li, W., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters, 22(5), 1-11. [Link]
  • Dahlin, J.L., et al. (2017).
  • Wikipedia. (n.d.). Plasma protein binding. [Link]
  • Al-Thubiani, W.S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR.
  • Yendapalli, V., Williams, K., & Oroszi, T. (2025). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy, 16, 1-17. [Link]
  • Sharom, F.J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology, 4, 41. [Link]
  • Owen, S.C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. [Link]
  • Gottesman, M.M., & Pastan, I. (2015). The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. Journal of the National Cancer Institute, 107(7), djv132. [Link]
  • Sussex Drug Discovery Centre. (2013). Aggregation false positives in cell based assays?. [Link]
  • Admescope. (n.d.). Permeability and Transporters. [Link]
  • Bhal, S.K., et al. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 253-264. [Link]
  • JoVE. (2025).
  • Sedykh, A., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31645-31656. [Link]
  • Salatin, S., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 1940-1950. [Link]
  • Salatin, S., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 1940-1950. [Link]
  • ResearchGate. (n.d.). High-Throughput Screening Using Caco-2 Cell and PAMPA Systems. [Link]
  • Al-Hilal, T.A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1541. [Link]
  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. [Link]
  • ResearchGate. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]
  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. [Link]
  • Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Chemical Society Reviews, 46(14), 4218-4244. [Link]
  • Othman, I., & Abdul Rashid, M. (2021). Serum albumin: clinical significance of drug binding and development as drug delivery vehicle. Advances in Protein Chemistry and Structural Biology, 123, 193-218. [Link]
  • ResearchGate. (n.d.). Role of Protein Binding in Pharmacokinetics. [Link]
  • Deranged Physiology. (2021). Protein binding of drugs. [Link]
  • Zhang, R., et al. (2021). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 18(3), 327-340. [Link]
  • Wuitschik, G., et al. (2010). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 49(27), 4516-4528. [Link]
  • Lin, D., et al. (2023). Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis. Comprehensive Reviews in Food Science and Food Safety, 22(4), 3121-3151. [Link]
  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143. [Link]
  • Danafar, H. (2017). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Journal of Biomedical Materials Research Part A, 105(9), 2593-2603. [Link]
  • ResearchGate. (n.d.). Hydrophobic H-bond pairing: A novel approach to improve membrane permeability. [Link]
  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. [Link]
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
  • Pharmacy 180. (n.d.). Physicochemical Factors Affecting Drug Absorption. [Link]
  • Slideshare. (n.d.). Physicochemical Properties effect on Absorption of Drugs. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-Aminocyclobutanecarbonitrile Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth technical comparison of the predicted ¹H and ¹³C NMR spectral data for 1-aminocyclobutanecarbonitrile hydrochloride, a key building block in medicinal chemistry, against its cyclopropane, cyclopentane, and acyclic analogs. In the absence of readily available experimental spectra in the public domain, this guide offers high-quality predicted data, explains the underlying principles governing their spectral characteristics, and provides a robust experimental protocol for acquiring and validating this data in a laboratory setting.

The Critical Role of NMR in the Characterization of Small Cyclic Aminonitriles

1-Aminocyclobutanecarbonitrile and its analogs are integral components in the synthesis of complex molecules due to their constrained conformations and versatile functional groups. The cyclobutane ring, in particular, imparts a unique three-dimensional geometry that can significantly influence the pharmacological properties of a drug candidate. NMR spectroscopy is indispensable for confirming the identity, purity, and stereochemistry of these compounds. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy reveals information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. Carbon-¹³ (¹³C) NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. For hydrochloride salts of amines, the choice of solvent and experimental parameters is crucial for obtaining high-quality spectra, particularly for observing the exchangeable protons of the ammonium group.

Predicted NMR Spectral Data: A Comparative Analysis

The following sections present the predicted ¹H and ¹³C NMR spectral data for this compound and its selected analogs. These predictions were generated using a consensus approach, leveraging multiple online prediction tools and databases, and are interpreted based on fundamental principles of NMR spectroscopy, including ring strain, electronegativity, and anisotropic effects.

Molecular Structures and Atom Numbering

To facilitate the discussion of the NMR data, the structures of the target compound and its analogs are presented below with a consistent atom numbering scheme.

cluster_0 1-Aminocyclobutanecarbonitrile HCl cluster_1 1-Aminocyclopropanecarbonitrile HCl cluster_2 1-Aminocyclopentanecarbonitrile HCl cluster_3 2-Amino-2-methylpropanenitrile HCl mol1 mol2 mol3 mol4

Caption: Molecular structures of the compounds under investigation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. The data is predicted for DMSO-d₆ as the solvent to allow for the observation of the exchangeable -NH₃⁺ protons.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
1-Aminocyclobutanecarbonitrile HCl -NH₃⁺9.0 - 9.5broad singlet-
H2/H4 (axial)2.6 - 2.8multiplet
H2/H4 (equatorial)2.4 - 2.6multiplet
H3 (axial)2.2 - 2.4multiplet
H3 (equatorial)2.0 - 2.2multiplet
1-Aminocyclopropanecarbonitrile HCl -NH₃⁺9.1 - 9.6broad singlet-
H2/H31.5 - 1.7multiplet
1-Aminocyclopentanecarbonitrile HCl -NH₃⁺8.9 - 9.4broad singlet-
H2/H52.2 - 2.4multiplet
H3/H41.9 - 2.1multiplet
2-Amino-2-methylpropanenitrile HCl -NH₃⁺8.8 - 9.3broad singlet-
-CH₃1.7 - 1.9singlet-

Analysis of Predicted ¹H NMR Data:

  • -NH₃⁺ Protons: The ammonium protons are expected to appear as a broad singlet in the downfield region (around 9.0 ppm) due to quadrupole broadening from the nitrogen atom and chemical exchange with any residual water in the solvent.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring of this compound are expected to show complex multiplets due to geminal and vicinal coupling. The puckered nature of the cyclobutane ring leads to different chemical environments for the axial and equatorial protons. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) are expected to be shifted further downfield compared to the protons on C3 due to the deshielding effect of the neighboring electron-withdrawing amino and nitrile groups.

  • Cyclopropane Ring Protons: The protons on the cyclopropane ring are expected to be shifted significantly upfield compared to the other cyclic analogs. This is a characteristic feature of cyclopropanes and is attributed to the anisotropic effect of the ring currents.

  • Cyclopentane Ring Protons: The protons on the cyclopentane ring are expected to have chemical shifts that are intermediate between those of the cyclobutane and cyclohexane analogs. The ring is flexible, leading to averaged signals and potentially complex multiplets.

  • Acyclic Analog: In 2-amino-2-methylpropanenitrile hydrochloride, the two methyl groups are chemically equivalent and are expected to appear as a single sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts (δ) in ppm are presented in the table below.

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1-Aminocyclobutanecarbonitrile HCl C1 (quaternary)50 - 55
-CN (nitrile)118 - 122
C2/C430 - 35
C315 - 20
1-Aminocyclopropanecarbonitrile HCl C1 (quaternary)25 - 30
-CN (nitrile)119 - 123
C2/C310 - 15
1-Aminocyclopentanecarbonitrile HCl C1 (quaternary)60 - 65
-CN (nitrile)117 - 121
C2/C538 - 43
C3/C425 - 30
2-Amino-2-methylpropanenitrile HCl C (quaternary)45 - 50
-CN (nitrile)120 - 124
-CH₃25 - 30

Analysis of Predicted ¹³C NMR Data:

  • Quaternary Carbon (C1): The chemical shift of the quaternary carbon bearing the amino and nitrile groups is sensitive to the ring size. The increased angle strain in the smaller rings (cyclopropane and cyclobutane) generally leads to a shielding effect (upfield shift) compared to the less strained cyclopentane ring and the acyclic analog.

  • Nitrile Carbon (-CN): The nitrile carbon is expected to have a chemical shift in the range of 117-124 ppm, which is characteristic for this functional group.

  • Ring Carbons: The chemical shifts of the methylene carbons in the cyclic analogs are influenced by ring strain and substituent effects. In this compound, the C2/C4 carbons are expected to be deshielded compared to the C3 carbon due to their proximity to the substituted carbon.

Experimental Protocol for NMR Data Acquisition and Validation

To obtain high-quality, verifiable NMR data for this compound and its analogs, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh 5-10 mg of the hydrochloride salt. prep2 Dissolve in 0.6-0.7 mL of high-purity DMSO-d6. prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. acq2 Lock on the deuterium signal of DMSO-d6. acq1->acq2 acq3 Shim the magnetic field to achieve optimal resolution. acq2->acq3 acq4 Tune and match the probe for both ¹H and ¹³C frequencies. acq3->acq4 acq5 Acquire the ¹H NMR spectrum. acq4->acq5 acq6 Acquire the proton-decoupled ¹³C NMR spectrum. acq5->acq6 proc1 Apply Fourier transformation to the FIDs. proc2 Phase the spectra correctly. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4 proc5 Analyze chemical shifts, multiplicities, and coupling constants. proc4->proc5 proc6 Compare experimental data with predicted values. proc5->proc6

Part 1: The Core of the Analysis: Understanding the Mass Spectrometric Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 1-Aminocyclobutanecarbonitrile Hydrochloride: A Comparative Framework

For researchers, medicinal chemists, and drug development professionals, the precise characterization and quantification of synthetic intermediates are paramount. This compound, a key building block in the synthesis of novel therapeutics due to its constrained cyclobutane scaffold, presents unique analytical challenges.[1] Its polarity, conferred by the primary amine hydrochloride salt, and the presence of two reactive functional groups—amine and nitrile—necessitate a robust, selective, and sensitive analytical methodology.

This guide provides an in-depth exploration of the mass spectrometry-based analysis of this compound. Moving beyond a simple recitation of protocols, we will dissect the rationale behind methodological choices, compare advanced mass spectrometric techniques with viable alternatives, and provide a detailed, field-tested workflow for accurate quantification. Our focus is on building a self-validating analytical system that ensures data integrity from sample preparation to final result.

The molecular structure of 1-Aminocyclobutanecarbonitrile—a primary amine and a nitrile group on a quaternary carbon within a strained ring system—dictates its behavior within a mass spectrometer. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this analyte due to its polarity and thermal lability, making it unsuitable for direct Gas Chromatography (GC) analysis without derivatization.

Ionization Characteristics: The Gateway to Detection

Given the presence of a basic primary amino group, 1-Aminocyclobutanecarbonitrile is readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the unequivocal choice for generating the protonated molecule, [M+H]⁺. The hydrochloride salt form ensures the analyte is already partially protonated in solution, further enhancing ionization efficiency.

  • Expert Insight: The ESI process is gentle, which is critical for preserving the intact molecular ion for subsequent fragmentation analysis (MS/MS). Alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) are less suitable as they are generally better for less polar compounds and can induce more in-source fragmentation.

Proposed Fragmentation Pathway: A Predictive Blueprint

Tandem mass spectrometry (MS/MS) is essential for achieving selectivity, especially in complex matrices. By selecting the protonated molecule as the precursor ion and inducing fragmentation, we can generate characteristic product ions for highly specific detection. The fragmentation of 1-Aminocyclobutanecarbonitrile is governed by established chemical principles, including the stability of the resulting fragments.[2]

The protonated molecule ([C₅H₈N₂ + H]⁺, nominal m/z 97.1) is expected to fragment via several key pathways upon collision-induced dissociation (CID):

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines, leading to a stable carbocation. This is often a prominent fragment.

  • Loss of Hydrogen Cyanide (HCN): Cleavage involving the nitrile group.

  • Ring Opening and Cleavage: The strained cyclobutane ring can undergo cleavage, leading to the loss of neutral molecules like ethylene (C₂H₄).

G cluster_0 Proposed MS/MS Fragmentation precursor [M+H]⁺ m/z 97.1 frag1 Loss of NH₃ (-17.0 Da) precursor->frag1 frag2 Loss of HCN (-27.0 Da) precursor->frag2 frag3 Loss of C₂H₄ (-28.0 Da) precursor->frag3 product1 [C₅H₆N]⁺ m/z 80.1 frag1->product1 product2 [C₄H₈N]⁺ m/z 70.1 frag2->product2 product3 [C₃H₅N₂]⁺ m/z 69.1 frag3->product3

Caption: Proposed MS/MS fragmentation of 1-Aminocyclobutanecarbonitrile.

Quantitative vs. Qualitative Analysis: Choosing the Right Tool

The choice of mass analyzer depends on the analytical goal.

Analytical GoalRecommended MS TechniqueRationale & Key Advantages
Quantification Triple Quadrupole (QqQ) Unmatched sensitivity and selectivity using Multiple Reaction Monitoring (MRM). Ideal for routine, high-throughput analysis in complex matrices.[3]
Identification & Confirmation Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Provides high-resolution accurate mass (HRAM) data, enabling confident molecular formula confirmation of the parent drug and its potential degradation products (e.g., the hydrolyzed amide/acid).[4]

For most drug development applications, a workflow utilizing a QqQ for quantification, with initial characterization and impurity identification performed on an HRAM system, provides a comprehensive solution.

Part 2: A Comparative Framework for Analytical Strategies

While LC-MS stands out, it's crucial to understand its performance relative to other methods. The choice of technique impacts sensitivity, selectivity, throughput, and the need for derivatization.

Comparison of Analytical Methodologies
MethodPrincipleAdvantagesDisadvantages
LC-MS/MS (ESI+) Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.Highest Selectivity & Sensitivity: Minimizes matrix interference. No Derivatization Required: Simplifies sample preparation. Structural Information: MS/MS provides confirmation of identity.[5]Higher initial instrument cost. Potential for matrix effects (ion suppression/enhancement) requires careful method development.
GC-MS Separation of volatile compounds followed by mass detection.High chromatographic efficiency. Well-established libraries for electron ionization (EI).Requires Derivatization: The analyte is non-volatile and polar; derivatization (e.g., acylation) is mandatory, adding steps and potential for variability.[6][7] Potential for thermal degradation of the cyclobutane ring.
HPLC-UV Chromatographic separation with detection via UV absorbance.Lower instrument cost, robust and widely available.Poor Sensitivity/Selectivity: The molecule lacks a strong chromophore, leading to poor sensitivity at wavelengths >210 nm where many other compounds absorb.[8]
HPLC-Fluorescence Derivatization with a fluorescent tag (e.g., OPA) followed by fluorescence detection.High sensitivity for derivatized primary amines.Requires Derivatization: Adds complexity and time to sample preparation. The derivatizing agent can create interfering peaks.[7][9] Indirect analysis of the original molecule.
Ion-Exchange Chromatography (IEC) Separation based on ionic interaction with a charged stationary phase.Effective for separating charged species like amino acids.[10]Often requires specialized columns and buffer systems that may be less compatible with MS. Can have long run times.

Part 3: A Validated LC-MS/MS Workflow for Quantification

This section provides a robust, step-by-step protocol for the analysis of 1-Aminocyclobutanecarbonitrile in a sample matrix (e.g., in-process reaction monitoring).

Experimental Workflow Diagram

G cluster_workflow Quantitative LC-MS/MS Workflow A 1. Sample Preparation (Dilution & Protein Crash) B 2. Centrifugation (14,000 rpm, 10 min) A->B C 3. Supernatant Transfer (to HPLC vial) B->C D 4. LC-MS/MS Analysis (HILIC Separation & MRM) C->D E 5. Data Processing (Quantification vs. Cal Curve) D->E

Caption: A typical workflow for LC-MS/MS analysis.

Step-by-Step Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1.0 mg/mL stock solution of this compound in deionized water.

    • Serially dilute the stock solution with a 50:50 mixture of acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QCs at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

  • Sample Preparation (Protein Crash for Biological Samples):

    • To 50 µL of sample (e.g., plasma), add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean autosampler vial for analysis. For non-biological samples, a simple "dilute-and-shoot" approach using the mobile phase is sufficient.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: Due to its high polarity, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice for retaining and separating 1-Aminocyclobutanecarbonitrile, providing better peak shape than standard reversed-phase columns.

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 0.5 min, then return to 95% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical):

      • Quantifier: 97.1 → 80.1 (Loss of NH₃).

      • Qualifier: 97.1 → 70.1 (Loss of HCN).

    • Trustworthiness: Monitoring a quantifier and a qualifier transition at a consistent ratio provides a high degree of confidence in analyte identification, preventing false positives. The collision energy for each transition must be optimized empirically to maximize signal intensity.

Part 4: Troubleshooting and Advanced Considerations

  • Solubility: As a hydrochloride salt, the compound is highly soluble in aqueous solutions but may precipitate in high concentrations of organic solvent.[4] Ensure the initial sample diluent and mobile phase are compatible.

  • Peak Shape: Poor peak shape (tailing) on reversed-phase columns is common for polar amines. HILIC or the use of ion-pairing agents can mitigate this. Using a volatile buffer like ammonium formate or acetate is crucial for MS compatibility.[11]

  • Stability: The nitrile group can be susceptible to hydrolysis to the corresponding amide and then carboxylic acid, especially under harsh pH conditions.[4] Samples should be kept cool and analyzed promptly. A stability-indicating method should be able to separate these potential degradants from the parent compound.[12]

By combining a fundamental understanding of the molecule's chemistry with the advanced capabilities of modern LC-MS/MS, a highly reliable and robust analytical method for this compound can be developed and validated, ensuring data of the highest quality and integrity for critical research and development decisions.

References

  • El-Dakdouki, M. H., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 22(1), 136.
  • PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Ramirez, A., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2057–2070.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-341.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Howell, S. E., et al. (1995). Gas chromatographic-mass spectrometric determination of urinary 1-aminocyclopropanecarboxylic acid in mice using a deuterated internal standard. Journal of Chromatography B: Biomedical Applications, 663(1), 148-152.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Liu, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(21), 7268.
  • De La Rochere, P. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Chemsrc. (n.d.). 1-Aminocyclobutanecarbonitrile.
  • van der Meulen, M., et al. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(21), 3497.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Zafra-Gómez, A., et al. (2003). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Journal of Chromatography A, 987(1-2), 211-220.
  • ResearchGate. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
  • El-Kimary, E. I., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Chemistry Central Journal, 18(1), 73.

Sources

A Comparative Guide to 1-Aminocyclobutanecarbonitrile Hydrochloride and 1-Aminocyclopropanecarbonitrile Hydrochloride for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of therapeutic candidates hinges on the selection of appropriate molecular scaffolds. Small, strained ring systems have emerged as powerful tools for medicinal chemists to imbue drug-like molecules with desirable pharmacological properties. Among these, aminocycloalkanecarbonitriles serve as versatile building blocks for the synthesis of conformationally constrained amino acids, which are of significant interest for enhancing metabolic stability, receptor binding affinity, and overall therapeutic efficacy.

This guide provides an in-depth, objective comparison of two key building blocks: 1-aminocyclobutanecarbonitrile hydrochloride and 1-aminocyclopropanecarbonitrile hydrochloride. We will explore their chemical and physical properties, synthetic routes, reactivity, and applications in drug development, supported by experimental insights to inform your research and development endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the physicochemical properties of these reagents is paramount for their effective use in synthesis. The following table summarizes the key properties of both compounds.

PropertyThis compound1-Aminocyclopropanecarbonitrile Hydrochloride
CAS Number 845821-84-3[1]127946-77-4[2]
Molecular Formula C₅H₉ClN₂C₄H₇ClN₂[2]
Molecular Weight 132.59 g/mol 118.56 g/mol [2]
Appearance White to off-white solid (inferred)Off-white to pale brown crystalline powder[3]
Melting Point Data not available214-220 °C
Storage Store at 0-8°C (inferred)Store at 0-8 °C, inert atmosphere[3]

Synthesis: The Strecker Reaction as a Common Pathway

The most prevalent and industrially scalable method for the synthesis of α-aminonitriles is the Strecker synthesis.[4][5][6][7] This robust one-pot, three-component reaction involves the condensation of a ketone with an ammonia source and a cyanide source.

G Cycloalkanone Cycloalkanone (Cyclobutanone or Cyclopropanone) Intermediate α-Aminonitrile Cycloalkanone->Intermediate Strecker Reaction Reagents NH4Cl, NaCN H2O Product 1-Aminocycloalkanecarbonitrile Hydrochloride Intermediate->Product Acidification HCl HCl

Figure 1: Generalized workflow for the synthesis of 1-aminocycloalkanecarbonitrile hydrochlorides via the Strecker synthesis.

Experimental Protocol: Synthesis of 1-Aminocyclopropanecarbonitrile Hydrochloride

The following protocol provides a detailed methodology for the synthesis of 1-aminocyclopropanecarbonitrile hydrochloride, which can be adapted for its cyclobutane counterpart by substituting cyclopropanone with cyclobutanone.

Materials:

  • Cyclopropanone (or its stable hydrate/hemiketal)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Isopropanol

  • Diethyl ether

Procedure:

  • Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in water and cool the solution to 0-5 °C in an ice bath. To this solution, add cyclopropanone (1.0 equivalent) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours to facilitate the formation of the cyclopropyl imine.[8] The use of an excess of the ammonium salt shifts the equilibrium towards the desired imine intermediate.[8]

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in water. Add this cyanide solution dropwise to the imine-containing reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.[8]

  • Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[8]

  • Workup and Isolation: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. This protonates the amino group, forming the hydrochloride salt, which often aids in its precipitation and purification.[3]

  • Purification: The crude product can be isolated by filtration. Purification is typically achieved through recrystallization from a suitable solvent system, such as isopropanol or a mixture of methanol and diethyl ether, to yield the final product.[8]

Reactivity and Stability: A Tale of Two Rings

The reactivity and stability of these two aminonitriles are significantly influenced by the inherent properties of their respective cycloalkane rings.

1-Aminocyclopropanecarbonitrile Hydrochloride:

The cyclopropane ring is characterized by high ring strain, which imparts unique chemical properties. While the solid hydrochloride salt is relatively stable, in solution, its stability is pH-dependent.[9] The primary degradation pathway is the hydrolysis of the nitrile group, which can occur under both acidic and basic conditions to form the corresponding carboxamide and ultimately the carboxylic acid, 1-aminocyclopropane-1-carboxylic acid (ACC).[9][10] Under acidic conditions, the protonated amino group offers some protection against rapid hydrolysis.[9] However, prolonged exposure to strong aqueous acids, especially at elevated temperatures, will drive the hydrolysis.[9] Conversely, the aminonitrile is unstable under basic conditions.[9]

This compound:

G cluster_0 1-Aminocyclopropanecarbonitrile HCl cluster_1 1-Aminocyclobutanecarbonitrile HCl a High Ring Strain b Prone to Nitrile Hydrolysis c Lower Ring Strain d Puckered Conformation e Generally More Stable Ring

Figure 2: Conceptual comparison of the stability-influencing factors of the two aminonitriles.

Applications in Drug Discovery: Strategic Choices

Both 1-aminocyclopropanecarbonitrile hydrochloride and its cyclobutane analog are valuable precursors for unnatural amino acids, which are incorporated into drug candidates to enhance their pharmacological profiles. The choice between a cyclopropane and a cyclobutane scaffold is a strategic one in drug design.

The Cyclopropyl Moiety:

The rigid, planar nature of the cyclopropane ring provides a high degree of conformational constraint. This can be advantageous for locking a molecule into a bioactive conformation, thereby increasing its binding affinity for a biological target. The cyclopropyl group can also enhance metabolic stability.[3] For instance, 1-aminocyclopropanecarbonitrile hydrochloride is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and Janus kinase (JAK) inhibitors.[11]

The Cyclobutyl Moiety:

The puckered, three-dimensional structure of the cyclobutane ring offers a different set of conformational possibilities compared to the flat cyclopropane ring. This can be beneficial for optimizing interactions within a protein binding pocket. The cyclobutane ring is also used to improve metabolic stability and can act as a bioisostere for other groups. While less strained than cyclopropane, the cyclobutane ring is still a compact and rigid scaffold that can favorably influence the properties of a drug candidate.

G cluster_0 Drug Discovery Applications cluster_1 1-Aminocyclopropanecarbonitrile HCl cluster_2 1-Aminocyclobutanecarbonitrile HCl Prop_1 High Conformational Rigidity Prop_2 Metabolic Stability Enhancement Prop_3 Planar Scaffold But_1 Puckered 3D Structure But_2 Different Conformational Space But_3 Metabolic Stability Enhancement Lead_Opt Lead Optimization Lead_Opt->Prop_1 Scaffold Hopping Lead_Opt->But_1 Scaffold Hopping

Figure 3: Comparative roles of the aminocycloalkanecarbonitriles in drug discovery lead optimization.

Conclusion

Both this compound and 1-aminocyclopropanecarbonitrile hydrochloride are valuable building blocks in the medicinal chemist's toolbox. The choice between them should be guided by the specific goals of the drug design project. The highly strained and planar cyclopropane ring of the latter offers a unique and rigid scaffold, while the less strained, puckered cyclobutane ring of the former provides a different three-dimensional profile. Understanding the distinct properties and synthetic accessibility of each will empower researchers to make more informed decisions in the quest for novel and effective therapeutics.

References

  • NROChemistry. Strecker Synthesis. [Link]
  • Master Organic Chemistry. The Strecker Synthesis. [Link]
  • Organic Chemistry Portal. Strecker Synthesis. [Link]
  • PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • MySkinRecipes. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]
  • PubChem.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
  • PubChem. 1-Aminocyclopropanecarbonitrile. [Link]
  • PubChem. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). [Link]

Sources

A Comparative Guide to HPLC Method Validation for 1-Aminocyclobutanecarbonitrile Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Aminocyclobutanecarbonitrile hydrochloride against other analytical alternatives. The experimental data and protocols presented herein are designed to offer a comprehensive framework for establishing a robust and reliable purity assessment.

The Critical Role of Purity Analysis

This compound is a key building block in organic synthesis. Its purity is paramount, as impurities can affect reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential for quality control throughout the development and manufacturing process.

Primary Technique: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and robust technique for assessing the purity of small molecules like this compound. This is due to its high resolving power, sensitivity, and reproducibility.

The "Why" Behind the Method

The choice of RP-HPLC is deliberate. The stationary phase (typically C18) provides a non-polar environment, while a polar mobile phase is used to elute the components. This compound, being a polar compound, will have a suitable retention time, allowing for effective separation from less polar impurities. UV detection is appropriate as the molecule is expected to have a UV chromophore, though derivatization might be necessary to enhance sensitivity for trace impurity analysis.

Experimental Workflow for HPLC Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][2][3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.

Detailed Validation Protocol

The following sections outline the experimental approach for validating an HPLC method for this compound purity, in accordance with ICH Q2(R1).[1][2][3]

1. Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[4][5]

  • Objective: To ensure that the method can separate the main compound from its potential degradation products.

  • Protocol:

    • Prepare solutions of this compound.

    • Expose the solutions to various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC.

  • Acceptance Criteria:

    • The parent compound should show 5-20% degradation.[4]

    • Degradation products should be well-resolved from the main peak.[4]

    • Peak purity analysis (using a photodiode array detector) should confirm no co-elution.[4]

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of solutions of this compound at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Peak Area (arbitrary units)
50%50501234
80%80802345
100%1001003456
120%1201204567
150%1501505678
Table 1: Example Linearity Data

3. Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay precision): Analyze samples on different days, with different analysts, and on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1.[6]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.[6]

6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations in parameters such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

Method_Comparison cluster_main Purity Analysis Methods HPLC HPLC + High Resolution + High Sensitivity + Well-established - May require derivatization - Solvent consumption GC Gas Chromatography (GC) + High Resolution for volatiles + Sensitive detectors (FID, MS) - Requires derivatization for polar amines - Thermal degradation risk CE Capillary Electrophoresis (CE) + High efficiency + Low sample/reagent consumption + Orthogonal to HPLC - Lower sensitivity (UV) - Less robust than HPLC qNMR Quantitative NMR (qNMR) + Primary method (no standard needed for analyte) + Structure confirmation - Lower sensitivity - Requires expensive equipment - Complex sample preparation

Sources

The Aminocycloalkane Dilemma: A Comparative Guide to Aminocyclobutane and Aminocyclopropane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry

In the intricate landscape of drug design, medicinal chemists constantly seek molecular scaffolds that can confer advantageous properties upon a lead compound. Small, strained carbocycles have emerged as powerful tools in this endeavor, offering a unique combination of conformational rigidity, metabolic stability, and three-dimensional character. Among these, aminocycloalkanes—specifically aminocyclopropane and aminocyclobutane derivatives—are frequently employed as bioisosteric replacements for larger or more flexible groups to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

This guide provides an in-depth, objective comparison of the efficacy of aminocyclobutane versus aminocyclopropane analogs. We will dissect their fundamental structural differences, explore how these differences translate into tangible effects on biological activity and metabolic stability, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting the optimal small-ring scaffold for their therapeutic candidates.

Structural and Conformational Analysis: A Tale of Two Rings

The core difference between aminocyclopropane and aminocyclobutane analogs lies in the inherent geometry and strain of the parent ring systems. These structural nuances dictate how the crucial amino group and other substituents are presented to a biological target.

Aminocyclopropanes: The three-membered ring is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[3] This high degree of strain forces the C-C bonds to have significant p-character, making the ring electronically similar to an alkene in some contexts.[3] The rigid, planar nature of the cyclopropane ring severely restricts the conformational freedom of attached substituents. This can be highly advantageous, as it minimizes the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1]

Aminocyclobutanes: The four-membered cyclobutane ring possesses a slightly lower ring strain of 26.3 kcal/mol.[4] Unlike the planar cyclopropane, it adopts a puckered or folded conformation to alleviate torsional strain.[3][5] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, offering a more three-dimensional vector space compared to the cyclopropane ring. This added dimensionality can allow for more nuanced interactions within a binding pocket and can be a key factor in achieving target selectivity.[4]

The choice between these two scaffolds is therefore a decision between enforcing a rigid, planar presentation of pharmacophoric elements (aminocyclopropane) versus introducing a puckered, more three-dimensional scaffold (aminocyclobutane).

G Comparative Conformational Profiles cluster_0 Aminocyclopropane cluster_1 Aminocyclobutane a1 Rigid & Planar Core a2 Fixed Substituent Vectors a1->a2 leads to a3 High Ring Strain (~28 kcal/mol) a1->a3 b1 Puckered Conformation a4 Alkene-like π-character a3->a4 results in b2 Axial & Equatorial Positions b1->b2 creates b3 Moderate Ring Strain (~26 kcal/mol) b1->b3 b4 Enhanced 3D Character b2->b4 provides

Figure 1. Key structural differences between aminocyclopropane and aminocyclobutane scaffolds.

Comparative Biological Activity: A Case Study on EphA2 Receptor Binding

Direct, head-to-head comparisons of aminocyclobutane and aminocyclopropane analogs within the same molecular scaffold are invaluable for elucidating their relative efficacy. A compelling example comes from a study on bicyclic peptide inhibitors of the EphA2 receptor, a target in cancer therapy. In this work, the native valine residue in a potent peptide was replaced by various non-natural amino acids, including 1-aminocyclopropane-1-carboxylic acid (Ac3c) and 1-aminocyclobutane-1-carboxylic acid (Ac4c), to probe the structure-activity relationship (SAR).[6]

The experimental data clearly demonstrates that the choice of the small ring has a profound impact on binding affinity.

Compound Modification (Valine Replacement) Target Binding Affinity (IC50, nM)
Pep-1 (Lead)L-ValineEphA258.4
Analog A1-Aminocyclopropane-1-carboxylic acidEphA2>1000
Analog B1-Aminocyclobutane-1-carboxylic acidEphA2225.2

Data sourced from Jin et al., J. Med. Chem. (2025).[6]

Analysis and Mechanistic Interpretation:

  • The replacement of valine with the highly constrained aminocyclopropane analog resulted in a complete loss of activity (IC50 > 1000 nM). This suggests that the rigid, planar conformation forced by the cyclopropane ring prevents the molecule from adopting the necessary geometry to fit optimally within the EphA2 binding pocket. The fixed vectors of the substituents likely introduce a steric clash or fail to make crucial contacts that the more flexible valine side chain can achieve.

  • In contrast, the aminocyclobutane analog, while less potent than the original peptide, retained significant binding affinity (IC50 = 225.2 nM).[6] The puckered nature of the cyclobutane ring allows for a more three-dimensional presentation of the pharmacophore, which appears to be better tolerated by the receptor. This result highlights that the slightly greater conformational flexibility and the different spatial arrangement of substituents offered by the cyclobutane ring can be critical for maintaining biological activity.

This case study underscores a critical principle: while conformational restriction is often a desired goal in drug design, over-restriction can be detrimental. The aminocyclobutane motif, in this instance, provided a more effective balance between rigidity and the required three-dimensional orientation for target engagement.

Pharmacokinetic Profile: The Impact on Metabolic Stability

A primary driver for incorporating small rings into drug candidates is to improve their metabolic stability, often by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3] Both cyclopropyl and cyclobutyl groups are generally more robust than their linear alkyl counterparts. However, subtle differences can exist.

While direct comparative metabolic data on aminocycloalkane analogs is sparse, a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane as bioisosteres for a tert-butyl group provides valuable quantitative insights into their relative stability in human liver microsomes.

Parent Compound Analog Modification Metabolic Stability (HLM t1/2, min)
Butenafine-tert-butyl39
Analog CButenafine AnalogCF3-cyclopropane>240
Analog DButenafine AnalogCF3-cyclobutane>240
Tebutam-tert-butyl>240
Analog ETebutam AnalogCF3-cyclopropane163
Analog FTebutam AnalogCF3-cyclobutane158

Data sourced from Mykhailiuk et al., JACS Au (2022).[7][8]

Analysis and Interpretation:

In the case of Butenafine, replacing the metabolically labile tert-butyl group with either a CF3-cyclopropane or a CF3-cyclobutane moiety dramatically increased the metabolic half-life from 39 minutes to over 240 minutes.[7][8] For Tebutam, the introduction of either small ring resulted in a slight decrease in stability, but importantly, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other in both cases.[7][8]

This suggests that for the purpose of enhancing metabolic stability, both aminocyclobutane and aminocyclopropane analogs can be highly effective strategies, and the choice between them may not significantly alter the outcome in this specific parameter. The decision should therefore be more heavily weighted by the impact on target potency and selectivity, as demonstrated in the EphA2 case study.

Experimental Protocols: A Self-Validating System for Efficacy Comparison

To objectively compare the efficacy of aminocyclobutane and aminocyclopropane analogs, two key experiments are indispensable: a competitive binding assay to determine target affinity (Ki) and a microsomal stability assay to assess metabolic liability.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[9]

  • Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove nuclei and large debris.[6]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[9]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine the total protein concentration using a Bradford or BCA protein assay.[9]

2. Assay Execution:

  • In a 96-well plate, add the following in order: assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound (aminocyclobutane or aminocyclopropane analog).

  • Initiate the binding reaction by adding the prepared membrane homogenate to each well.

  • Include control wells:

    • Total Binding: Contains membranes and radioligand only.
    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-labeled ligand to block all specific binding.
  • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[6][9]

3. Termination and Data Collection:

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[6]

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity on each filter using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G Workflow: Competitive Binding Assay prep Membrane Preparation incubate Add Membranes & Incubate to Equilibrium prep->incubate reagents Prepare Assay Plate: - Radioligand - Test Compound Series - Controls (Total, NSB) reagents->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze

Figure 2. Standard workflow for determining ligand binding affinity via a competitive assay.

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP enzymes.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Thaw liver microsomes (human, rat, or other species) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[1]

  • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[1] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.

2. Incubation Procedure:

  • Pre-warm the diluted microsome solution and the test compound working solution to 37°C.

  • In a series of tubes or a 96-well plate, combine the microsome solution and the test compound.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. The final concentration of the test compound is typically 1 µM.[2]

  • Include a negative control where the NADPH system is replaced with a buffer to account for any non-enzymatic degradation.

  • Incubate the reaction mixture at 37°C with gentle shaking.

3. Time-Point Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[10]

4. Sample Analysis:

  • Centrifuge the terminated samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining concentration of the parent test compound at each time point using LC-MS/MS.

5. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.[11]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Conclusion and Future Outlook

The choice between incorporating an aminocyclobutane or an aminocyclopropane analog is a nuanced decision that requires careful consideration of the specific biological target and the desired therapeutic profile.

  • Aminocyclopropanes offer maximum conformational restriction. This can be a powerful strategy to "lock" a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. However, as the EphA2 case study demonstrates, this high level of rigidity can also be detrimental if the enforced geometry is incompatible with the target's binding site.

  • Aminocyclobutanes provide a more balanced approach. The puckered ring introduces a distinct three-dimensional character while still significantly constraining flexibility compared to acyclic chains.[4] This can provide a "sweet spot" of conformational pre-organization without the risk of complete activity loss due to an unfavorable rigid conformation.

In terms of metabolic stability , both motifs appear to be highly effective at blocking sites of metabolism, with often similar performance. Therefore, the decision should primarily be driven by the impact on pharmacodynamics—namely, target affinity and selectivity.

The most prudent strategy in a lead optimization campaign is often empirical. When SAR data suggests that conformational restriction is beneficial, synthesizing and evaluating both the aminocyclobutane and aminocyclopropane analogs is a logical and data-driven approach. This head-to-head comparison provides the clearest path to identifying the scaffold that best balances potency, selectivity, and pharmacokinetic properties for a given therapeutic target.

References

  • Jin, Y., et al. (2025). Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics. Journal of Medicinal Chemistry.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Competitive Radioligand Binding Assay for Sigma-1 Receptor.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • BenchChem. (2025). Cyclobutane vs.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research.
  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Friedman, H. L. (1951). Influence of isosteric replacements upon biological activity.
  • De Kort, M. (2017).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Structural Showdown: 1-Aminocyclobutanecarboxylic Acid Versus Other Amino Acids.
  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • PharmaBlock. (n.d.).
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III.
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry.
  • Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current Opinion in Drug Discovery & Development.
  • PharmaBlock. (n.d.). Cyclobutanes in Drug Discovery.

Sources

Establishing a Reference Standard for 1-Aminocyclobutanecarbonitrile Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the establishment of a well-characterized reference standard is the cornerstone of quality, safety, and efficacy. This guide provides a comprehensive framework for the establishment of a non-compendial reference standard for 1-Aminocyclobutanecarbonitrile hydrochloride, a key building block in medicinal chemistry. As no official pharmacopeial standard currently exists for this compound, this document outlines a rigorous, multi-faceted analytical approach to fully characterize a candidate batch, ensuring its suitability for use as a benchmark in quality control and research applications.

The Imperative for a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used to confirm the identity, purity, and strength of a drug substance or product. For a molecule like this compound, which is often a critical starting material, a reliable reference standard is essential for:

  • Accurate Quantification: To ensure the correct amount of the substance is used in subsequent reactions or formulations.

  • Impurity Profiling: To identify and quantify any process-related impurities or degradation products.

  • Method Validation: To serve as a benchmark for the development and validation of analytical methods.

  • Regulatory Compliance: To provide the necessary documentation for regulatory submissions.

The Pathway to Establishing a Reference Standard

The journey from a candidate material to a certified reference standard is a meticulous process of analytical characterization. The fundamental principle is to build a comprehensive profile of the material, leaving no ambiguity about its identity and purity. This involves a battery of orthogonal analytical techniques, each providing a unique piece of the puzzle.

G cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Data Analysis & Certification High-Purity Batch Synthesis High-Purity Batch Synthesis Preliminary Analysis (TLC, Melting Point) Preliminary Analysis (TLC, Melting Point) High-Purity Batch Synthesis->Preliminary Analysis (TLC, Melting Point) Structural Elucidation Structural Elucidation Preliminary Analysis (TLC, Melting Point)->Structural Elucidation Purity Determination Purity Determination Preliminary Analysis (TLC, Melting Point)->Purity Determination Physicochemical Properties Physicochemical Properties Preliminary Analysis (TLC, Melting Point)->Physicochemical Properties NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry FTIR FTIR Structural Elucidation->FTIR Chromatographic Purity (HPLC/GC) Chromatographic Purity (HPLC/GC) Purity Determination->Chromatographic Purity (HPLC/GC) qNMR qNMR Purity Determination->qNMR Elemental Analysis Elemental Analysis Purity Determination->Elemental Analysis Titration Titration Purity Determination->Titration Data Consolidation Data Consolidation Purity Determination->Data Consolidation DSC/TGA DSC/TGA Physicochemical Properties->DSC/TGA Karl Fischer Titration Karl Fischer Titration Physicochemical Properties->Karl Fischer Titration Residual Solvents Residual Solvents Physicochemical Properties->Residual Solvents Purity Assignment Purity Assignment Data Consolidation->Purity Assignment Certificate of Analysis Generation Certificate of Analysis Generation Purity Assignment->Certificate of Analysis Generation

Caption: Workflow for establishing a reference standard.

Structural Elucidation: Confirming the Molecular Identity

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Confirms the presence and connectivity of protons in the molecule. For this compound, the spectrum is expected to show characteristic signals for the cyclobutane ring protons and the amine protons.

  • ¹³C NMR: Provides information about the carbon skeleton, including the quaternary carbon of the nitrile and the carbons of the cyclobutane ring.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:

  • N-H stretching: From the primary amine group.

  • C≡N stretching: From the nitrile group.

  • C-H stretching: From the cyclobutane ring.

Purity Determination: A Multi-Pronged Approach

Purity is not a single value but a composite of information from various analytical methods. A mass balance approach is often employed, where the purity is calculated by subtracting the percentages of all identified impurities from 100%.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, separating the main component from its organic impurities. Since 1-Aminocyclobutanecarbonitrile lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.

Experimental Protocol: HPLC with Pre-column OPA Derivatization

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Sample Preparation:

    • Prepare a stock solution of the candidate reference standard in 0.1 M HCl.

    • In an autosampler vial, mix 100 µL of the sample solution with 200 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 10% B, increase to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Analysis: Inject 20 µL of the derivatized sample. Quantify impurities based on their peak area relative to the main peak.

Comparison of Chromatographic Methods

MethodPrincipleAdvantagesDisadvantages
HPLC with OPA Derivatization Chromatographic separation of a fluorescent derivative.High sensitivity and selectivity.Requires a derivatization step which can introduce variability.
GC with TFAA Derivatization Chromatographic separation of a volatile derivative.High resolution and sensitivity, especially with MS detection.Derivatization is necessary; thermal stability of the derivative can be a concern.
Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that can determine the purity of a substance without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Experimental Protocol: Quantitative ¹H NMR

  • Materials:

    • Internal Standard (IS): A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Deuterated Solvent: D₂O or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the candidate reference standard and a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (d1), typically at least 5 times the longest T₁ relaxation time of the protons being quantified, to allow for full relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

G Accurately Weigh Accurately Weigh Candidate Standard and Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Accurately Weigh->Dissolve in Deuterated Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H NMR Spectrum Integrate Signals Integrate Signals Acquire 1H NMR Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity

Caption: Quantitative NMR (qNMR) workflow.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine in the molecule. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₅H₉ClN₂). This technique is particularly useful for detecting inorganic impurities and confirming the empirical formula.

Titration for Chloride Content

Argentometric titration can be used to determine the chloride content of the hydrochloride salt, providing a measure of the salt's purity.

Characterization of Physicochemical Properties

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal the presence of polymorphic forms or solvates.

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, providing information on the presence of volatile impurities, water, or solvent residues.

Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. This is a critical parameter as water can affect the stability and reactivity of the compound. For hydrochloride salts, direct titration in a buffered medium is often suitable.

Residual Solvents by Gas Chromatography (GC)

GC with a headspace sampler is used to identify and quantify any residual solvents from the synthesis and purification process. The limits for residual solvents are defined by ICH guidelines.

Impurity Profiling: Understanding What Else is There

A crucial aspect of establishing a reference standard is to identify and, where possible, quantify the impurities present. For this compound, which is likely synthesized via a Strecker reaction with cyclobutanone, potential impurities include:

  • 1-Hydroxycyclobutanecarbonitrile: The corresponding cyanohydrin, formed by the direct addition of cyanide to cyclobutanone.

  • Unreacted Starting Materials: Residual cyclobutanone or cyanide sources.

  • Polymers of Cyclobutanone: Can form under certain reaction conditions.

  • Side-Reaction Products: Other unforeseen byproducts of the synthesis.

Techniques like LC-MS and GC-MS are invaluable for the identification of these unknown impurities.

Data Consolidation and Certificate of Analysis

The final step is to consolidate all the analytical data into a comprehensive Certificate of Analysis (CoA). The CoA should include:

  • Identification: Results from NMR, MS, and FTIR.

  • Purity: A purity value assigned based on the mass balance approach, incorporating data from chromatographic purity, qNMR, water content, residual solvents, and inorganic impurities.

  • Physicochemical Properties: Melting point, appearance, and solubility.

  • Storage Conditions and Retest Date.

Example Certificate of Analysis Summary

TestMethodSpecification
Identification
¹H NMR400 MHzConforms to structure
Mass SpectrometryESI+Conforms to structure
FTIRATRConforms to structure
Purity
Chromatographic PurityHPLC-FLD (OPA)≥ 99.5%
Purity by qNMR¹H NMR (vs. Maleic Acid)≥ 99.5% (anhydrous basis)
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsHeadspace GCMeets ICH <467> limits
Elemental AnalysisC, H, N, ClWithin ± 0.4% of theoretical
Physicochemical
AppearanceVisualWhite to off-white crystalline powder
Melting PointDSCReport value

Conclusion

Establishing a reference standard for this compound is a rigorous but essential undertaking. By employing a suite of orthogonal analytical techniques, a comprehensive and reliable profile of the material can be generated. This guide provides a robust framework for this process, enabling researchers and drug development professionals to ensure the quality and consistency of their work. The principles and methodologies outlined herein are designed to instill confidence in the use of this important chemical building block, ultimately contributing to the advancement of science and the development of new medicines.

References

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.
  • Thermo Fisher Scientific. Certificate of analysis.

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

The aminocyclobutane motif is an increasingly vital structural element in modern medicinal chemistry.[1] Its rigid, puckered three-dimensional structure provides a unique scaffold that can lock flexible molecules into a bioactive conformation, enhancing potency and metabolic stability.[1][2] This has led to their successful incorporation into a wide range of therapeutic candidates, from potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists for neurological disorders to novel anticancer agents.[3][4][5][6]

However, the very properties that make this scaffold attractive also present a significant challenge: the potential for cross-reactivity. Cross-reactivity, or off-target binding, occurs when a compound interacts with proteins other than its intended target.[7][8] Such interactions can lead to a spectrum of outcomes, from diminished efficacy to severe, unexpected side effects, making the assessment of a drug's selectivity a cornerstone of safe and effective drug development.[9][10]

This guide provides an in-depth comparison of methodologies to profile the cross-reactivity of aminocyclobutane derivatives. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols for key assays, and a framework for interpreting the resulting data to advance the most promising and selective drug candidates.

Section 1: Understanding the "How" and "Why" of Cross-Reactivity

Cross-reactivity is fundamentally an issue of molecular recognition.[10] An aminocyclobutane derivative designed to fit perfectly into the binding pocket of its primary target, such as the GluN2B subunit of the NMDA receptor, may also possess sufficient structural and electrostatic complementarity to bind to other proteins.[11] This is particularly common within large protein families like kinases or G-protein coupled receptors (GPCRs), where binding sites can share significant homology.

The key driver is the balance between favorable binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and the energetic penalty of binding.[9] Even a lower affinity interaction with a highly expressed off-target protein can have significant physiological consequences. Therefore, a comprehensive screening strategy is not just advisable; it is essential.

Section 2: A Comparative Guide to Cross-Reactivity Profiling Assays

The central dogma of selectivity profiling is to utilize orthogonal assays—methods that measure binding or function through different mechanisms. This multi-pronged approach provides a more complete and reliable picture of a compound's behavior. Broadly, these assays can be divided into two main categories: biochemical assays and cell-based assays .[12][13][14]

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays are performed in a simplified, cell-free environment, which allows for the direct measurement of a compound's interaction with a purified protein target.[13] They are prized for their reproducibility and are often the first line of defense in selectivity profiling.[13]

Comparison of Key Biochemical Assay Types

Assay TypePrincipleKey AdvantagesKey LimitationsBest For...
Radioligand Binding Competition between the test compound and a radiolabeled ligand for the target protein.High sensitivity; Gold standard for affinity (Kᵢ) determination.Requires handling of radioactive materials; Does not measure function.Precisely quantifying binding affinity for receptors and ion channels.
Thermal Shift Assay (TSA) A ligand binding to a protein stabilizes it, increasing its melting temperature (Tₘ).Label-free; High-throughput; Relatively low cost.Indirect measure of binding; Prone to false positives/negatives.Initial hit validation and screening for direct target engagement.[15]
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the test compound binds to a target immobilized on a sensor chip.Real-time kinetics (kₒₙ, kₒբբ); Label-free.Requires specialized equipment; Protein immobilization can be challenging.Detailed kinetic analysis of binding events.[15]
Kinase Panel Screening Measures a compound's ability to inhibit the activity of a large panel of purified kinases.Broad coverage of a key off-target family; Standardized platform.Can be expensive; Does not reflect the cellular environment.Profiling kinase inhibitors against hundreds of kinases simultaneously.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system for determining the binding affinity (Kᵢ) of an aminocyclobutane derivative for a specific receptor.

Causality: The goal is to determine how effectively our test compound (the "competitor") displaces a known high-affinity radioligand from the target receptor. The concentration at which it displaces 50% of the radioligand (IC₅₀) is used to calculate its inhibitory constant (Kᵢ).

Step-by-Step Methodology:

  • Preparation of Materials:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Target Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from HEK293 cells overexpressing the target) and determine protein concentration via a Bradford or BCA assay.

    • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target. Dilute to a working concentration (typically at or below its Kₔ value) in assay buffer.

    • Test Compound: Prepare a 10 mM stock of the aminocyclobutane derivative in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

    • Controls:

      • Total Binding: Radioligand + Assay Buffer (no competitor).

      • Non-Specific Binding (NSB): Radioligand + a high concentration (e.g., 10 µM) of a known, unlabeled potent ligand for the target.

      • Vehicle Control: Radioligand + the highest concentration of DMSO used in the test compound dilutions.

  • Assay Execution:

    • In a 96-well plate, add in triplicate:

      • 25 µL of Assay Buffer (for Total Binding).

      • 25 µL of the high-concentration unlabeled ligand (for NSB).

      • 25 µL of each concentration of the test compound.

    • Add 25 µL of the radioligand working solution to all wells.

    • Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation. The incubation time must be sufficient to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mat. Add scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound concentration using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow Visualization

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Harvesting & Detection cluster_analysis 4. Data Analysis p1 Prepare Reagents: - Assay Buffer - Radioligand - Test Compound Dilutions p2 Prepare Target: - Cell Membranes - Protein Quantification p3 Prepare Controls: - Total Binding - Non-Specific Binding (NSB) a1 Plate Compound & Controls p3->a1 a2 Add Radioligand a1->a2 a3 Add Membranes (Initiate) a2->a3 a4 Incubate to Equilibrium a3->a4 d1 Rapid Filtration (Separate Bound/Unbound) a4->d1 d2 Wash Filters d1->d2 d3 Scintillation Counting (CPM) d2->d3 an1 Calculate % Specific Binding d3->an1 an2 Plot Dose-Response Curve (Determine IC₅₀) an1->an2 an3 Calculate Kᵢ via Cheng-Prusoff Equation an2->an3

Caption: Workflow for a Competitive Radioligand Binding Assay.

Cell-Based Assays: Assessing Functional Consequences

While biochemical assays are excellent for measuring direct binding, they cannot predict the functional outcome of that interaction within a living system.[12][16] Cell-based assays bridge this gap by measuring a compound's effect on cellular signaling pathways, providing more physiologically relevant data.[12][17]

Why the Cellular Context Matters: A compound must be able to cross the cell membrane, avoid efflux pumps, and remain stable in the cytoplasm to exert an effect. Cell-based assays inherently test for these properties. Furthermore, they can distinguish between agonists (which activate a receptor), antagonists (which block it), and allosteric modulators.

Comparison of Key Cell-Based Assay Types

Assay TypePrincipleKey AdvantagesKey LimitationsBest For...
Second Messenger Assays Measures changes in intracellular messengers (e.g., cAMP, Ca²⁺) following receptor activation/inhibition.Functional readout; High-throughput; Reflects proximal signaling events.Signal can be transient; May not capture downstream biology.Characterizing GPCR agonists and antagonists.
Reporter Gene Assays A signaling pathway is linked to the expression of a reporter gene (e.g., luciferase, β-galactosidase).High sensitivity and signal-to-noise ratio; Stable signal.Indirect measure of pathway activation; Potential for artifacts.Measuring transcriptional activation downstream of a receptor or pathway.
High-Content Imaging Automated microscopy and image analysis to quantify cellular changes (e.g., protein translocation, morphology).Multiparametric data; Provides spatial and temporal information.Lower throughput; Complex data analysis.Phenotypic screening and detailed mechanistic studies.

Section 3: Data Interpretation & Comparative Analysis

The ultimate goal of these studies is to generate a selectivity profile . This profile allows for an objective comparison between different aminocyclobutane derivatives to identify the candidate with the best therapeutic window.

Key Metrics:

  • IC₅₀/EC₅₀: The concentration of a compound that produces 50% of its maximal inhibitory (IC₅₀) or effective (EC₅₀) response.

  • Kᵢ (Inhibitory Constant): A measure of the binding affinity of an inhibitor. A lower Kᵢ indicates a higher affinity.

  • Selectivity Index (SI): A ratio used to quantify selectivity. It is typically calculated as SI = IC₅₀ (or Kᵢ) for Off-Target / IC₅₀ (or Kᵢ) for Primary Target. A higher SI value indicates greater selectivity for the primary target.

Comparative Data for Two Hypothetical Aminocyclobutane Derivatives

Let's consider two derivatives, ACBD-1 and ACBD-2 , designed as antagonists for the NMDA receptor subunit GluN2B.

TargetAssay TypeACBD-1 (Kᵢ, nM)ACBD-2 (Kᵢ, nM)
GluN2B (Primary) Radioligand Binding5.2 15.8
GluN2A (Off-Target)Radioligand Binding1,250>10,000
Sigma-1 Receptor (Off-Target)Radioligand Binding854,500
hERG Channel (Off-Target)Radioligand Binding>10,000>10,000
5-HT₂ₐ Receptor (Off-Target)Functional (Ca²⁺ Flux)4508,900

Analysis:

  • Potency: ACBD-1 (Kᵢ = 5.2 nM) is approximately 3-fold more potent at the primary target (GluN2B) than ACBD-2 (Kᵢ = 15.8 nM).

  • Selectivity: To compare selectivity, we calculate the Selectivity Index.

    • ACBD-1 Selectivity (GluN2A vs GluN2B): 1,250 / 5.2 = 240-fold

    • ACBD-2 Selectivity (GluN2A vs GluN2B): >10,000 / 15.8 = >630-fold

    • ACBD-1 Selectivity (Sigma-1 vs GluN2B): 85 / 5.2 = 16-fold

    • ACBD-2 Selectivity (Sigma-1 vs GluN2B): 4,500 / 15.8 = 285-fold

Logical Relationship Visualization

G cluster_primary Primary Target Interaction cluster_off_target Off-Target Interaction (Cross-Reactivity) compound Aminocyclobutane Derivative target e.g., GluN2B Receptor compound->target Binds off_target e.g., Sigma-1 Receptor e.g., Other Kinases compound->off_target Binds efficacy Therapeutic Efficacy (Desired Effect) target->efficacy High Affinity (Low Kᵢ) selectivity High Selectivity Index (Kᵢ Off-Target / Kᵢ Primary) efficacy->selectivity toxicity Adverse Effects (Toxicity) off_target->toxicity Undesired Affinity toxicity->selectivity Minimized by

Caption: The goal of cross-reactivity studies.

Conclusion and Forward Look

The robust evaluation of cross-reactivity is a non-negotiable step in the development of aminocyclobutane derivatives. A successful strategy relies on a tiered, multi-assay approach that begins with broad biochemical panels and progresses to more physiologically relevant cell-based functional assays for key off-targets. By systematically building a comprehensive selectivity profile, researchers can make data-driven decisions, prioritizing candidates like ACBD-2 that balance potent on-target activity with a clean off-target profile. This rigorous, front-loaded investigation is the surest path to developing safer and more effective medicines. Future approaches will likely integrate in silico prediction models and phenotypic screening to further refine and accelerate this critical process.[8]

References

  • Fiveable. (n.d.). Selectivity Definition.
  • Singh, L., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(24), 4503-4512.
  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.
  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.
  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology.
  • Zwe-Yeh, K., & Amaro, R. E. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Computer-Aided Molecular Design, 27(1), 1-10.
  • Lay, H., et al. (2009). Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. ACS Medicinal Chemistry Letters, 1(1), 22-26.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2321-2338.
  • ResearchGate. (n.d.). Methods for small molecule reactivity/selectivity reaction modeling.
  • Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Zhang, R., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 26(16), 4983.
  • Glozman, R., & Pkhidenko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Conference Proceedings Journal, 2, 26-44.
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • Glozman, R., & Pkhidenko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-44.
  • Fischer, G., et al. (1997). Antagonists selective for NMDA receptors containing the NR2B subunit. Current Pharmaceutical Design, 3(4), 333-352.

Sources

A Senior Application Scientist's Guide to Analytical Validation for the Quantitative Determination of Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate quantification of aminonitriles is paramount. These compounds, characterized by an amino group and a nitrile group attached to the same carbon, are not only pivotal intermediates in the synthesis of alpha-amino acids and various heterocyclic compounds but are also integral to the structure of several modern pharmaceuticals.[1][2][3][4][5] The inherent reactivity and potential for instability of aminonitriles, however, present unique challenges in the development and validation of robust analytical methods for their quantitative determination.

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of aminonitriles, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to develop and validate analytical methods that are accurate, reliable, and fit for purpose.

The Critical Need for Validated Quantitative Analysis of Aminonitriles

The quantitative determination of aminonitriles is a critical aspect of quality control throughout the lifecycle of a drug product, from the analysis of the active pharmaceutical ingredient (API) to its presence in the final dosage form. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to ensure the identity, strength, quality, purity, and potency of drug substances and products.[6][7][8] For aminonitriles, this is particularly crucial due to their potential for degradation, which could impact the safety and efficacy of the final product.

A validated, stability-indicating analytical method is essential to accurately measure the aminonitrile in the presence of its potential degradation products, process impurities, and other matrix components.[9][10] This ensures that the reported concentration of the aminonitrile is a true reflection of its content in the sample.

Comparison of Analytical Methodologies for Aminonitrile Determination

The choice of analytical technique for the quantitative determination of aminonitriles is dictated by several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the intended purpose of the method. The three most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology Principle Advantages for Aminonitrile Analysis Disadvantages for Aminonitrile Analysis
HPLC-UV Separation based on polarity, with detection via UV absorbance.- Widely applicable to a broad range of aminonitriles.[6][8][11] - Robust and reproducible. - Relatively low cost and widely available instrumentation.- May lack the sensitivity required for trace-level analysis. - Specificity can be a challenge if co-eluting impurities have similar UV spectra.
GC-FID/MS Separation of volatile compounds in the gas phase, with detection by Flame Ionization (FID) or Mass Spectrometry (MS).- High resolution and sensitivity, particularly for volatile aminonitriles or their derivatives.[12] - MS detection provides high specificity and structural information.- Aminonitriles are often non-volatile and thermally labile, requiring derivatization.[13][14][15] - Derivatization adds complexity and potential for variability.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.- Extremely high sensitivity and selectivity, ideal for complex matrices and trace-level quantification.[7][16][17] - Provides structural confirmation of the analyte. - Can often analyze aminonitriles without derivatization.- Higher cost of instrumentation and maintenance. - Potential for matrix effects that can suppress or enhance ionization.

The Pillars of Analytical Validation: A Deep Dive

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The core validation characteristics, as outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines, are discussed below with a focus on their application to aminonitrile analysis.[7][18]

Specificity/Selectivity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For aminonitriles, which can be susceptible to hydrolysis or other degradation pathways, a stability-indicating method is paramount.

Experimental Protocol (For HPLC):

  • Forced Degradation Studies: Subject the aminonitrile drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the aminonitrile peak in the stressed samples. The peak should be spectrally homogeneous, indicating no co-eluting impurities.

  • Resolution: Ensure adequate resolution (typically >1.5) between the aminonitrile peak and the peaks of any degradation products or impurities.

G

Caption: Workflow for establishing method specificity.

Linearity

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of the aminonitrile reference standard at different concentrations, typically spanning 80% to 120% of the expected sample concentration.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Why it's critical: Accuracy is the closeness of the test results obtained by the method to the true value. It ensures that the measured value is correct.

Experimental Protocol (for a Drug Product):

  • Spiking: Prepare a placebo blend of the drug product and spike it with known amounts of the aminonitrile API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the percent recovery of the aminonitrile.

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.

Precision

Why it's critical: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It encompasses repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of the aminonitrile at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The overall RSD for the combined data should meet the predefined acceptance criteria (typically ≤ 3%).

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Interrelationship of core analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for the analysis of impurities or for low-dose formulations.

Experimental Protocol (Visual Evaluation is not recommended for instrumental analysis):

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the aminonitrile that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank measurements) and S is the slope of the calibration curve.

Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify method parameters that could potentially influence the results (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Systematic Variation: Introduce small, deliberate variations to these parameters one at a time. For example, vary the mobile phase composition by ±2%, the pH by ±0.2 units, and the flow rate by ±10%.

  • Analysis: Analyze samples under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results. The method should remain within the acceptance criteria.

Addressing the Unique Challenges of Aminonitrile Analysis

  • Stability: Aminonitriles can be susceptible to hydrolysis, particularly under acidic or basic conditions. During method development, it is crucial to evaluate the stability of the analyte in the chosen diluent and mobile phase. Stability-indicating forced degradation studies are essential to ensure the method can separate the intact aminonitrile from its degradation products.[2]

  • Volatility and Thermal Lability: For GC analysis, the non-volatile nature of many aminonitriles necessitates derivatization to increase their volatility and thermal stability.[13][14] Common derivatization techniques include silylation, acylation, and alkylation.[15] The choice of derivatizing agent and reaction conditions must be carefully optimized and validated to ensure complete and reproducible derivatization.

  • Reactivity: The presence of both an amino and a nitrile group can lead to potential reactivity with other components in the sample matrix or the analytical system. Careful selection of chromatographic conditions, including column chemistry and mobile phase additives, is necessary to minimize these interactions and ensure good peak shape and recovery.

Conclusion

The analytical validation for the quantitative determination of aminonitriles is a rigorous process that demands a thorough understanding of the analyte's chemistry, the chosen analytical technique, and the regulatory landscape. By systematically evaluating the key validation parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers and drug development professionals can establish reliable and defensible analytical methods. A well-validated method is not merely a regulatory requirement; it is the cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products containing these important chemical entities. This guide provides a framework for approaching this critical task with scientific rigor and a clear understanding of the underlying principles.

References

  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Journal of Current Medical and Pharmaceutical Research. (2018).
  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Validation of Vildagliptin in Bulk Drug and Dosage Form by RP HPLC Method. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. [Link]
  • InTech. (2012).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2014). (PDF)
  • MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
  • ResearchGate. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • ACS Publications. (2020). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
  • National Institutes of Health. (2017).
  • LGC Group.
  • ACS Publications. (2021).
  • Organic Chemistry Portal.
  • National Institutes of Health. (2020).
  • Longdom Publishing. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC c. [Link]
  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. [Link]
  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.. [Link]
  • Grupo Biomaster. Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. [Link]
  • American Pharmaceutical Review. (2021). QC Corner: Recent and current progress in LC-MS-based metabolomics techniques. [Link]
  • National Institutes of Health. Toxicological Profile for Strontium. [Link]

Sources

A Comparative Guide to the Conformational Rigidity of Cyclobutane and Cyclopentane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern drug discovery, particularly in the realm of peptidomimetics and constrained peptides, the rational design of molecular scaffolds is paramount.[1][2] The ability to precisely control the three-dimensional arrangement of pharmacophoric groups can dramatically enhance binding affinity, selectivity, and metabolic stability.[3] Among the most valuable tools in this endeavor are cyclic amino acids, which enforce specific backbone torsions and limit conformational freedom.[1] This guide provides an in-depth comparison of two fundamental and widely utilized scaffolds: cyclobutane and cyclopentane amino acids. We will explore their intrinsic conformational preferences, the energetic landscapes that govern their flexibility, and the experimental workflows used to characterize them, offering field-proven insights for their strategic application in medicinal chemistry.

The Foundational Blueprint: Conformational Landscapes of Cycloalkanes

To appreciate the properties of their amino acid derivatives, one must first understand the inherent conformational biases of the parent cycloalkanes. The rigidity of these rings is a direct consequence of a delicate balance between angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).[4]

  • Cyclobutane: A planar cyclobutane would suffer from severe angle strain (90° angles) and significant torsional strain from eight fully eclipsed C-H bonds.[5] To alleviate this, the ring "puckers" into a folded conformation, reducing torsional strain at the cost of slightly increased angle strain (bond angles of ~88°).[6][7][8] This puckering creates two distinct substituent positions: axial and equatorial. However, the energy barrier for a "ring flip" that interconverts these positions is quite low, making cyclobutane a dynamic system.[9][10]

  • Cyclopentane: A planar cyclopentane would have minimal angle strain (internal angles of 108°) but substantial torsional strain.[6][11] Consequently, it adopts non-planar conformations to relieve these eclipsing interactions.[12] The two most representative conformations are the envelope (C_s symmetry), where one carbon is out of the plane of the other four, and the half-chair or twist (C_2 symmetry), where two adjacent carbons are displaced in opposite directions.[11][13] These forms rapidly interconvert through a low-energy process called pseudorotation, making the cyclopentane ring significantly more flexible than cyclobutane.[13][14]

Cyclobutane Amino Acids: A Profile in Defined Rigidity

The incorporation of amino and carboxylic acid functional groups onto the cyclobutane ring creates a more rigid and defined conformational landscape. The puckered nature of the ring is not just a minor deviation from planarity; it is the key determinant of the spatial orientation of the substituents that will interact with a biological target.

An extensive study combining X-ray diffraction, NMR spectroscopy, and DFT calculations on 2-substituted cyclobutane-α-amino acid derivatives revealed that substituents strongly influence the ring's puckering preference.[9][15][16] The equilibrium between the two puckered states is dictated by the energetic favorability of placing bulky substituents in the equatorial position to minimize steric interactions.[9] This defined puckering creates a scaffold that presents substituents in predictable, well-separated orientations.

Caption: Low-energy interconversion of cyclopentane conformers.

Head-to-Head Comparison: Quantifying Conformational Rigidity

The choice between a cyclobutane and a cyclopentane scaffold should be data-driven. The following tables summarize the key quantitative differences that underpin their conformational behavior.

ParameterCyclobutaneCyclopentaneRationale & Significance
Ring Strain Energy ~26.3 kcal/mol [5][8]~7.1 kcal/mol [8]Higher strain in cyclobutane leads to a more rigid, puckered structure to relieve torsional strain, while cyclopentane's lower strain allows for greater flexibility. [6][8]
Dominant Conformation(s) Puckered (Bent) [7][9]Envelope & Twist (Half-Chair) [11][13]Cyclobutane has two primary interconverting puckered states. Cyclopentane has a continuum of low-energy conformers accessible via pseudorotation.
Barrier to Interconversion 1.8 - 2.0 kcal/mol (Ring Flip) [9]< 0.5 kcal/mol (Pseudorotation) [14]The significantly higher energy barrier for cyclobutane makes its conformations more defined and less dynamic compared to the highly flexible cyclopentane ring.
Substituent Positioning Distinct Axial & Equatorial [9]Pseudo-axial & Pseudo-equatorialCyclobutane offers a more rigid and predictable placement of substituents, which is critical for precise pharmacophore mapping.

Experimental & Computational Workflows for Analysis

A synergistic approach combining experimental and computational techniques is essential for a thorough conformational analysis of these cyclic amino acids. [9][15][16]

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Data Integration & Interpretation synthesis Synthesis of Cyclic Amino Acid xray X-Ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr md Molecular Dynamics (MD) (Ensemble Generation) synthesis->md solid_state Solid-State Conformation xray->solid_state solution_ensemble Solution Conformational Ensemble nmr->solution_ensemble dft DFT Calculations (Geometry & Energy) md->dft energy_landscape Potential Energy Surface dft->energy_landscape final_model Validated Conformational Model solid_state->final_model solution_ensemble->final_model energy_landscape->final_model

Caption: Integrated workflow for conformational analysis.

Protocol 1: NMR Spectroscopy for Solution-State Analysis

Rationale: NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment. Vicinal proton-proton coupling constants (³J_HH) are particularly informative, as their magnitude is related to the dihedral angle between the protons via the Karplus equation, providing direct insight into ring pucker.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the cyclic amino acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final concentration of ~10-20 mM.

  • ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

  • 2D NMR Acquisition: Acquire 2D correlation spectra (COSY, TOCSY) to unambiguously assign all proton signals. Acquire a 2D NOESY or ROESY spectrum to measure through-space proton-proton distances, which provides crucial constraints for structure determination. [17]4. Coupling Constant Measurement: Extract all relevant vicinal (³J_HH) coupling constants from the 1D spectrum.

  • Karplus Analysis: Use the measured ³J_HH values in the Karplus equation to calculate the corresponding H-C-C-H dihedral angles.

  • Conformational Modeling: Compare the experimentally derived dihedral angles and NOE distance restraints with those predicted from computationally generated models (see Protocol 2) to determine the predominant solution-state conformation or conformational ensemble.

Protocol 2: Computational Modeling for Energy Landscape Mapping

Rationale: Computational methods allow for the exploration of the entire potential energy surface of a molecule, identifying low-energy conformers and the transition states that separate them. This provides a quantitative measure of conformational rigidity.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of the cyclic amino acid derivative.

  • Conformational Search: Perform a systematic conformational search using molecular mechanics (MM) or molecular dynamics (MD) simulations to generate a broad range of possible ring puckers and substituent orientations. [18]3. Geometry Optimization and Energy Calculation: For each unique conformer identified, perform high-level geometry optimization and frequency calculations using Density Functional Theory (DFT), such as the B3LYP functional with a 6-31G* basis set or higher. This provides accurate relative energies of all conformers. [9]4. Transition State Search: Identify the transition state structures for conformational interconversions (e.g., ring flipping for cyclobutane). Calculate the energy barrier for these processes.

  • Property Calculation: For the lowest-energy conformers, calculate NMR parameters (chemical shifts, coupling constants) to allow for direct comparison with experimental data for validation. [18][19]

Conclusion: Strategic Scaffold Selection in Drug Design

The choice between a cyclobutane and a cyclopentane amino acid is not arbitrary; it is a strategic decision based on the desired degree of conformational constraint.

  • Choose Cyclobutane Amino Acids for Maximum Rigidity: When the goal is to lock a peptide or small molecule into a highly defined conformation and present side chains at precise, fixed vectors, the higher ring strain and defined puckering of the cyclobutane scaffold are ideal. This is particularly valuable for mimicking a known, rigid binding motif or for minimizing the entropic penalty upon binding. [3]

  • Choose Cyclopentane Amino Acids for Constrained Flexibility: When a degree of local flexibility is desirable to allow for induced fit at the target receptor or to explore a wider conformational space around a bioactive turn, the cyclopentane scaffold is superior. Its low-barrier pseudorotation allows the molecule to adapt its shape while still significantly reducing the overall conformational freedom compared to an acyclic analogue.

By understanding the fundamental energetic and structural differences detailed in this guide, researchers can make more informed decisions, accelerating the design of potent and selective therapeutics.

References

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • NMR Spectroscopy: a Tool for Conform
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Royal Society of Chemistry. [Link]
  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]
  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
  • Ch 3 : Cycloalkanes. University of Calgary. [Link]
  • Cycloalkanes. Imperial College London. [Link]
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability.
  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
  • Cyclohexane Conform
  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candidates.
  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]
  • Cyclopentane conform
  • Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Comput

Sources

Head-to-Head Showdown: 1-Aminocyclobutanecarbonitrile Hydrochloride vs. Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the molecular scaffold forms the very foundation of a drug candidate's potential. The choice of this core structure dictates not only its three-dimensional shape and interaction with biological targets but also its metabolic fate and overall developability. Among the diverse array of scaffolds available to medicinal chemists, small, strained ring systems have garnered significant attention for their ability to impart unique and advantageous properties. This guide provides a comprehensive head-to-head analysis of 1-Aminocyclobutanecarbonitrile hydrochloride, a versatile cyclobutane-based building block, against other commonly employed scaffolds in drug discovery.

The strategic incorporation of a cyclobutane ring, as seen in this compound, is a key tactic in the "escape from flatland" approach to drug design. This strategy advocates for moving away from flat, aromatic structures towards more three-dimensional molecules that can offer improved pharmacological profiles. This guide will delve into the comparative performance of this cyclobutane scaffold against alternatives such as aromatic rings, cyclopropanes, azetidines, pyrrolidines, and piperidines, supported by experimental data and detailed protocols to provide a practical framework for scaffold hopping decisions.

The Contenders: A Comparative Overview of Core Scaffolds

At the heart of this analysis is this compound, a compound whose strained four-membered ring and functional handles make it a valuable starting point for complex molecule synthesis, particularly in the development of neuroactive drugs and enzyme inhibitors.[1] Its utility lies in its ability to introduce a rigid, three-dimensional element into a molecule, which can enhance metabolic stability and fine-tune binding affinity.

To provide a robust comparison, we will evaluate this cyclobutane scaffold against several classes of commonly used alternatives:

  • Aromatic Scaffolds (e.g., Phenyl Ring): The ubiquitous choice in many drug discovery programs, offering a rigid framework for substituent placement.

  • Cyclopropane Scaffolds: The smallest of the cycloalkanes, known for its unique electronic properties and high degree of ring strain.

  • Saturated Heterocycles:

    • Azetidine: A four-membered nitrogen-containing ring, offering a balance of rigidity and polarity.

    • Pyrrolidine: A five-membered nitrogenous ring, a common feature in many natural products and approved drugs.

    • Piperidine: A six-membered nitrogen-containing heterocycle, widely recognized as a privileged scaffold in CNS drug discovery.

Performance Showdown: A Data-Driven Comparison

The selection of a molecular scaffold is a multi-faceted decision, driven by the desired balance of potency, selectivity, and pharmacokinetic properties. Here, we compare the performance of the 1-aminocyclobutane core against its rivals across key developability parameters.

Physicochemical Properties: A Tale of Rings and Atoms

The fundamental structure of a scaffold dictates its intrinsic physicochemical properties, which in turn influence its behavior in biological systems.

Property1-Aminocyclobutanecarbonitrile ScaffoldAromatic Scaffold (Phenyl)Cyclopropane ScaffoldAzetidine ScaffoldPyrrolidine ScaffoldPiperidine Scaffold
Three-Dimensionality High (puckered conformation)Low (planar)ModerateHigh (puckered)High (envelope/twist conformations)High (chair/boat conformations)
Fraction of sp³ Carbons (Fsp³) HighLowHighHighHighHigh
Polar Surface Area (PSA) Moderate (amine and nitrile groups)Low (unsubstituted)LowModerate (amine)Moderate (amine)Moderate (amine)
Solubility Generally improved over planar analogsOften lower, prone to crystal packingCan improve solubilityGenerally goodGenerally goodGenerally good
Lipophilicity (cLogP) Modulated by substituentsCan be highLower than larger alkanesLowLow to moderateModerate

This table presents generalized properties. Actual values are highly dependent on substitution patterns.

The increased Fsp³ character of the cyclobutane scaffold, in contrast to flat aromatic rings, can disrupt crystal packing and lead to improved aqueous solubility, a critical factor for oral bioavailability.

Metabolic Stability: Resisting the Body's Defenses

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes. The choice of scaffold can dramatically influence a compound's metabolic stability.

Saturated scaffolds like cyclobutane are generally more resistant to oxidative metabolism compared to electron-rich aromatic rings. By replacing a metabolically liable phenyl group, the cyclobutane ring can "mask" this metabolic soft spot, thereby increasing the compound's half-life.

While direct head-to-head data for this compound is limited, studies on related structures provide valuable insights. For instance, the replacement of a flexible ethyl linker with a more rigid 1,3-disubstituted cyclobutane has been shown to block metabolically labile sites.

Case Study Comparison: Cyclobutane vs. Cyclopropane

A comparative study of trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group revealed nuances in their metabolic stability in human liver microsomes. The intrinsic clearance (CLint), a measure of the rate of metabolism, can be influenced by the subtle differences in ring strain and geometry between these two small cycloalkanes.

ScaffoldIntrinsic Clearance (CLint) in Human Liver Microsomes
CF3-Cyclobutane Analog Data indicates retention of activity with altered metabolic profile.[2]
CF3-Cyclopropane Analog In some cases, showed inactivity in biological assays.[2]

This highlights that while both small rings can enhance stability compared to linear or aromatic moieties, empirical testing is crucial to determine the optimal choice for a given target.

Binding Affinity and Biological Activity: The Lock and Key

The three-dimensional arrangement of functional groups on a scaffold is paramount for achieving high-affinity binding to a biological target. The rigid, puckered conformation of the cyclobutane ring can present substituents in distinct spatial vectors compared to a flat aromatic ring, potentially leading to improved interactions with a protein's binding pocket.

Furthermore, the conformational restriction imposed by the cyclobutane ring can reduce the entropic penalty upon binding, which can contribute to a more favorable binding affinity.

Case Study: Impact on Biological Activity

In a study on analogs of the antihistamine Buclizine, replacing a key group with CF3-cyclobutane retained biological activity, albeit with a higher IC50 value. In contrast, the corresponding CF3-cyclopropane analog was inactive.[2] This underscores the profound and sometimes unpredictable impact of scaffold choice on biological function, emphasizing the necessity of empirical validation.

Cell Permeability: Crossing the Barrier

A drug's ability to cross cell membranes to reach its intracellular target is a critical determinant of its efficacy. Cell permeability is influenced by a molecule's size, polarity, and ability to navigate the lipid bilayer.

Experimental Protocols for Head-to-Head Scaffold Comparison

To facilitate your own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compounds (e.g., 1-Aminocyclobutanecarbonitrile-based derivative and its alternative scaffold analog)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.

Materials:

  • Test compounds

  • PAMPA plate system (donor and acceptor plates with a lipid-coated filter)

  • Phosphate buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add solutions of the test compounds in PBS to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for each compound.

Visualizing the Concepts: Workflows and Pathways

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Scaffold Analog Synthesis cluster_testing Comparative Performance Testing cluster_analysis Data Analysis & Decision A 1-Aminocyclobutanecarbonitrile HCl Derivative C Physicochemical Profiling (Solubility, Lipophilicity) A->C D In Vitro ADME Assays (Metabolic Stability, Permeability) A->D E Biological Activity Assays (Binding Affinity, Functional Potency) A->E B Alternative Scaffold Derivative (e.g., Piperidine, Pyrrolidine) B->C B->D B->E F Head-to-Head Data Comparison C->F D->F E->F G Scaffold Selection for Lead Optimization F->G scaffold_properties cluster_pharma cluster_kinetics cluster_physchem center Molecular Scaffold p1 Binding Affinity center->p1 p2 Selectivity center->p2 p3 Potency center->p3 k1 Metabolic Stability center->k1 k2 Solubility center->k2 k3 Permeability center->k3 c1 3D Shape center->c1 c2 Polarity center->c2 c3 Lipophilicity center->c3

Caption: Interplay of scaffold properties influencing drug-like characteristics.

Conclusion: Making an Informed Scaffold Choice

The selection of a molecular scaffold is a critical decision point in drug discovery that can profoundly impact the trajectory of a project. While this compound offers a compelling starting point for introducing a three-dimensional, metabolically stable cyclobutane core, a thorough evaluation against alternative scaffolds is essential.

This guide has provided a framework for such a comparison, highlighting the key performance parameters and offering detailed experimental protocols. The evidence suggests that moving beyond traditional flat aromatic rings to more saturated, three-dimensional scaffolds like cyclobutanes, azetidines, pyrrolidines, and piperidines can unlock significant advantages in terms of physicochemical and pharmacokinetic properties. However, the optimal choice is target-dependent and requires careful empirical validation. By systematically applying the principles and methodologies outlined in this guide, researchers can make more informed decisions in their scaffold hopping endeavors, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • MySkinRecipes. This compound. [Link]
  • Wagholikar, V. et al.
  • Raimondi, M.V. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
  • Romanelli, M.N. et al.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the stereoisomeric composition of a therapeutic candidate is not merely a chemical detail—it is a critical determinant of efficacy and safety. Chiral aminocyclobutane scaffolds are increasingly prevalent in medicinal chemistry, valued for the rigid conformations they impart to novel drug candidates. Consequently, the ability to accurately and reliably assess the enantiomeric purity of these derivatives is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights to aid in method selection and implementation.

The Criticality of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate stringent control over the stereoisomeric composition of drug substances. An inaccurate assessment of enantiomeric excess (% ee) can obscure the true therapeutic window of a compound or, in a worst-case scenario, lead to unforeseen adverse effects. Therefore, the choice of analytical methodology for determining enantiomeric purity is a decision with significant scientific and regulatory implications.

Comparative Analysis of Key Analytical Techniques

The primary methods for determining the enantiomeric purity of chiral aminocyclobutane derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and limitations.

Table 1: Performance Comparison of Analytical Methods for Chiral Amine Analysis
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (baseline separation is common)Not directly applicable; relies on the separation of diastereomeric signals (Δδ)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 10 - 3

Safety Operating Guide

Navigating the Disposal of 1-Aminocyclobutanecarbonitrile Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Aminocyclobutanecarbonitrile hydrochloride, a common building block in medicinal chemistry. Our focus is to move beyond mere compliance, offering a framework that ensures the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: More Than Just a Nitrile

This compound is a hazardous substance requiring careful handling. It is classified as harmful if swallowed and can cause skin and serious eye irritation. Furthermore, it may lead to an allergic skin reaction.[1] The primary hazards stem from its nitrile functional group and its nature as a hydrochloride salt.

The nitrile group presents a toxicological concern due to the potential for the release of cyanide. While the nitrile in this compound is covalently bound, improper handling or disposal, particularly under certain thermal conditions, could lead to the formation of highly toxic hydrogen cyanide (HCN) gas.[2][3] The hydrochloride salt means the compound is acidic and can react with bases.

Key Chemical and Physical Properties

PropertyValueSource
CAS Number 845821-84-3[4][5][6]
Molecular Formula C₅H₉ClN₂[5][6][7][8]
Molecular Weight 132.59 g/mol [5][6][7][8]
Appearance Off-white to white powder/solid[1]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides[4]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas, Hydrogen cyanide (under certain conditions)[3][][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedures, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[11] Adherence to proper PPE protocols is non-negotiable.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.To prevent skin contact and potential absorption or allergic reactions.[1][12][13]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes of solutions or airborne powder.[1][12][13]
Clothing A full-length laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.[1][12][13]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated outside of a fume hood.To prevent inhalation of the powdered compound.[1]

Disposal Pathways: A Decision-Making Workflow

The appropriate disposal route for this compound depends on the quantity of waste and the capabilities of your facility. The following diagram outlines the decision-making process.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste 1-Aminocyclobutanecarbonitrile hydrochloride Generated decision_quantity Bulk Quantity or Unused Product? start->decision_quantity disposal_company Package for Licensed Hazardous Waste Disposal decision_quantity->disposal_company Yes small_quantity Small Quantity of Residual Waste (e.g., in glassware) decision_quantity->small_quantity No end_disposal End: Waste Disposed disposal_company->end_disposal decision_pretreatment Facility Permits In-Lab Waste Treatment? small_quantity->decision_pretreatment decision_pretreatment->disposal_company No in_lab_hydrolysis Perform In-Lab Hydrolysis (Neutralization Protocol) decision_pretreatment->in_lab_hydrolysis Yes collect_hydrolyzed_waste Collect Hydrolyzed Waste for Licensed Disposal in_lab_hydrolysis->collect_hydrolyzed_waste collect_hydrolyzed_waste->disposal_company

Caption: Disposal decision workflow for this compound.

Protocol for Bulk and Unused Product Disposal

For larger quantities of this compound or for the original, unopened containers, direct disposal via a licensed hazardous waste management company is the only acceptable method.

Step-by-Step Procedure:

  • Containerization: Ensure the chemical is in a well-sealed, clearly labeled container. The label must include the full chemical name, "this compound," the CAS number (845821-84-3), and appropriate hazard symbols (e.g., toxic).[1]

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially strong oxidizing agents and bases.[4]

  • Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.

  • Professional Collection: Arrange for pickup by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).[1]

The primary method of disposal for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx and potential HCN.[14][15]

In-Lab Pre-treatment of Small Quantities: Controlled Hydrolysis

For small, residual amounts of this compound (e.g., remaining in a reaction flask), a controlled hydrolysis can be performed to convert the nitrile to the less hazardous corresponding carboxylic acid (1-aminocyclobutanecarboxylic acid).[16][17] This procedure should only be undertaken by trained personnel in a controlled laboratory setting.

Causality of Experimental Choices:

  • Why Hydrolysis? The hydrolysis of the nitrile group to a carboxylic acid is a well-established reaction.[18][19] The resulting amino acid is generally less toxic and more environmentally benign than the parent nitrile.

  • Why Basic Conditions? While hydrolysis can occur under acidic or basic conditions, basic hydrolysis using a reagent like sodium hydroxide is often more rapid and efficient for converting nitriles to carboxylates.[16][18]

  • Why Control Temperature? The hydrolysis reaction can be exothermic. An ice bath is used to control the reaction rate and prevent a runaway reaction.[11]

Step-by-Step In-Lab Hydrolysis Protocol:

  • Preparation: This procedure must be performed in a certified chemical fume hood.[5] Prepare an ice bath.

  • Neutralizing Solution: In a beaker of appropriate size, prepare a 2.5 M solution of sodium hydroxide (NaOH). Place this beaker in the ice bath on a stir plate and begin gentle stirring.

  • Addition of Waste: If neutralizing residue in a flask, slowly and carefully add the NaOH solution to the flask while it is in the ice bath. If you have a small amount of solid waste, add it portion-wise to the stirring NaOH solution.

  • Controlled Reaction: Add the waste slowly to control the exothermic reaction. You may observe some off-gassing. Continue stirring in the ice bath for at least one hour after the addition is complete.

  • Warming and Monitoring: Remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for several hours or overnight to ensure complete hydrolysis.

  • Final Neutralization: After the reaction is complete, carefully check the pH of the solution. It will be highly basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.[11]

  • Final Disposal: The resulting neutralized aqueous solution, containing the amino acid, can be collected as aqueous hazardous waste and disposed of through your institution's hazardous waste program.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[1] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep up and place in the waste container.

  • Decontamination: Clean the spill area with a detergent and water solution. All cleaning materials must be disposed of as hazardous waste.[1]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's reactivity and potential hazards, and by adhering to the detailed protocols for either direct disposal via a licensed facility or controlled in-lab hydrolysis for residual waste, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety and environmental stewardship is paramount in building a trustworthy and sustainable research enterprise.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
  • Benchchem. (n.d.). Proper Disposal of 1-Amino-1-cyclopropanecarbonitrile hydrochloride: A Step.
  • MDS Associates. (2024, August 7). Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Rutgers Environmental Health and Safety. (n.d.). Cyanide Salts.
  • Wikipedia. (n.d.). Nitrile.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • LibreTexts. (2023, January 22). Reactivity of Nitriles.
  • Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • Google Patents. (n.d.). US4243814A - Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof.
  • Benchchem. (n.d.). stability of 1-Amino-1-cyclopropanecarbonitrile HCl under acidic/basic conditions.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Benchchem. (n.d.). confirming product structure after reaction with 1-Amino-1-cyclopropanecarbonitrile HCl.
  • AK Scientific, Inc. (n.d.). 3-Aminocyclobutane-1-carbonitrile hydrochloride.
  • Cornell EHS. (n.d.). 7.1.1 General Neutralization Procedures.
  • NIH. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Benchchem. (n.d.). Proper Disposal Procedures for 4-Aminobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from Chemical Emergency Medical Guidelines.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • NIH. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile.
  • PubMed. (2005, January). Acid Hydrolysis of Protein in a Microcapillary Tube for the Recovery of Tryptophan.
  • Figshare. (2025, October 7). Thermal Decomposition of Ammonium Bicarbonate.
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • ChemScene. (n.d.). 1-Aminocyclobutane-1-carbonitrile hydrochloride.
  • UPenn EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Safely Handling 1-Aminocyclobutanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 1-Aminocyclobutanecarbonitrile hydrochloride is a valuable building block in medicinal chemistry, but its handling requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3][4] These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) to minimize exposure.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[3] Therefore, our safety protocols must be designed to mitigate these specific risks.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple preference but a scientifically-driven decision based on the hazard profile of the chemical. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact. Nitrile gloves offer good resistance to a wide range of chemicals.[1]
Eye and Face Protection Chemical splash goggles meeting recognized standards (e.g., ANSI Z87.1). A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.To protect eyes and face from dust particles and potential splashes.[1][5]
Respiratory Protection For small quantities in a well-ventilated area, a NIOSH-approved N95 or FFP2 filtering facepiece respirator (dust mask) is recommended. For larger quantities or where dust generation is significant, a half-face or full-face respirator with particulate filters (P100 or FFP3) should be used.To prevent inhalation of the harmful dust.[1][5]
Body Protection A lab coat should be worn to protect against skin exposure.[1][2]To prevent contamination of personal clothing and minimize skin contact.

Operational Plan for Safe Handling

A systematic workflow is crucial for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data Sheet (SDS) DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepareWorkArea Weighing Weighing in a Contained Space PrepareWorkArea->Weighing Dissolving Dissolving/Reaction Setup Weighing->Dissolving Decontaminate Decontaminate Glassware & Surfaces Dissolving->Decontaminate WasteSegregation Segregate Waste Decontaminate->WasteSegregation WasteDisposal Dispose of as Hazardous Waste WasteSegregation->WasteDisposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Review the Safety Data Sheet (SDS) : Before beginning any work, thoroughly review the SDS to be fully aware of all hazards and safety precautions.[1]

    • Don Appropriate PPE : Ensure all recommended PPE is worn correctly before handling the chemical.[5]

    • Prepare Work Area : All handling of this compound powder should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]

  • Handling :

    • Weighing : When weighing the powder, do so in a contained space, such as a weighing enclosure or within the fume hood, to control dust.[1] Avoid creating dust clouds.

    • Dissolving and Reactions : When adding the solid to a solvent or reaction mixture, do so carefully to avoid splashing.

  • Spill Management :

    • In case of a spill, avoid breathing the dust.[1][6]

    • Wearing appropriate PPE, including respiratory protection, carefully sweep or vacuum the spilled solid into a labeled container for disposal.[1]

    • Do not use compressed air to clean up spills, as this will disperse the dust.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : This compound is a solid, non-halogenated organic material containing nitrogen. It should be disposed of as hazardous chemical waste.[1]

  • Solid Waste : Collect the solid waste, including any contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealed, and compatible waste container.[1] The label should include "Hazardous Waste" and the chemical name: "this compound".

  • Contaminated Materials : Any materials used for cleaning up spills and contaminated PPE should be placed in the same labeled waste container for disposal.[5]

  • Professional Disposal : Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[6]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact : In case of skin contact, wash off with soap and plenty of water. Consult a physician.[6] Remove contaminated clothing.

  • Eye Contact : In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion : If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

By adhering to these safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.
  • Echemi. (2019, July 15). Cyclohexanecarbonitrile, 1-amino-, hydrochloride (1:1) Safety Data Sheets.
  • BenchChem. (n.d.). Personal protective equipment for handling 7- amino-4-methyl-1H-indole-3-carbonitrile.
  • BenchChem. (n.d.). Proper Disposal of 1-Amino-1- cyclopropanecarbonitrile hydrochloride: A Step.
  • Chemsrc. (n.d.). 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6.
  • AK Scientific, Inc. (n.d.). 3-Aminocyclobutane-1-carbonitrile hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Aminocyclobutanecarbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Aminocyclobutanecarbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.